molecular formula C5H5N3O2 B1281167 6-Aminopyridazine-3-carboxylic acid CAS No. 59772-58-6

6-Aminopyridazine-3-carboxylic acid

Cat. No.: B1281167
CAS No.: 59772-58-6
M. Wt: 139.11 g/mol
InChI Key: OTXZCRCTNZCHKJ-UHFFFAOYSA-N
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Description

6-Aminopyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C5H5N3O2 and its molecular weight is 139.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H2,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXZCRCTNZCHKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480159
Record name 6-AMINOPYRIDAZINE-3-CARBOXYLIC ACID
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59772-58-6
Record name 6-AMINOPYRIDAZINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-aminopyridazine-3-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Aminopyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 6-Aminopyridazine-3-carboxylic acid, a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. From its fundamental properties to its synthesis and applications, this document is intended to be a valuable resource for researchers engaged in drug discovery and development.

Introduction: The Significance of a Versatile Scaffold

This compound (CAS Number: 59772-58-6 ) is a bifunctional heterocyclic compound featuring a pyridazine core substituted with both an amino and a carboxylic acid group.[1] This unique arrangement of functional groups imparts a high degree of versatility, allowing for a wide range of chemical transformations. Consequently, it has emerged as a crucial intermediate in the synthesis of complex bioactive molecules. Its rigid pyridazine framework serves as a valuable scaffold for positioning pharmacophoric elements in three-dimensional space, a key consideration in rational drug design.

The primary utility of this compound lies in its role as a foundational element for creating novel pharmaceutical agents, particularly those targeting neurological disorders, as well as for the development of innovative anti-inflammatory and antimicrobial drugs.[1] Beyond the pharmaceutical realm, it is also a key component in the formulation of advanced agrochemicals, contributing to the development of effective herbicides and pesticides.[1]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 59772-58-6[1]
Molecular Formula C₅H₅N₃O₂[1]
Molecular Weight 139.11 g/mol [1]
Appearance Off-white solid[1]
Melting Point >250 °C[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions 0 - 8 °C[1]

Synthesis of this compound: A Plausible Experimental Protocol

While a variety of synthetic routes to pyridazine derivatives exist, a common and effective strategy for the preparation of this compound involves a two-step process starting from the commercially available 3,6-dichloropyridazine. This approach leverages a nucleophilic aromatic substitution followed by hydrolysis.

Logical Synthesis Pathway

G A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B  Ammonia (aq) or NH3 (gas)  Solvent (e.g., Dioxane)  Heat C 6-Amino-3-cyanopyridazine B->C  CuCN  Solvent (e.g., DMF)  Heat D This compound C->D  Acid or Base Hydrolysis  (e.g., HCl or NaOH)  Heat

Caption: Plausible synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine

  • Rationale: This initial step involves a selective nucleophilic aromatic substitution. Ammonia acts as the nucleophile, displacing one of the chlorine atoms on the pyridazine ring. The reaction conditions are controlled to favor monosubstitution.

  • Procedure:

    • In a pressure vessel, combine 3,6-dichloropyridazine (1 equivalent) with a suitable solvent such as dioxane or an alcohol.

    • Add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 equivalents).

    • Seal the vessel and heat the reaction mixture to 120-150°C for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-amino-6-chloropyridazine.

Step 2: Synthesis of this compound

  • Rationale: The second step can be approached in two primary ways:

    • Route A: Cyanation followed by Hydrolysis: The remaining chloro group is substituted with a cyanide group, which is then hydrolyzed to the carboxylic acid. This is a common method for introducing a carboxylic acid function onto an aromatic ring.

    • Route B: Direct Carboxylation: While more challenging, direct carboxylation methods, such as those involving Grignard reagents or palladium-catalyzed reactions with CO, could potentially be employed. Route A is generally more reliable and higher yielding for this type of substrate.

  • Procedure (Route A):

    • Cyanation:

      • Combine 3-amino-6-chloropyridazine (1 equivalent) with copper(I) cyanide (1.1-1.5 equivalents) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

      • Heat the mixture to 140-160°C for 4-8 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC.

      • Upon completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-amino-3-cyanopyridazine.

    • Hydrolysis:

      • Take the crude 6-amino-3-cyanopyridazine and add an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).

      • Heat the mixture at reflux for 6-12 hours. The hydrolysis of the nitrile to the carboxylic acid can be monitored by TLC.

      • If acidic hydrolysis is used, cool the reaction mixture and neutralize with a base (e.g., NaOH) to a pH of approximately 3-4 to precipitate the product.

      • If basic hydrolysis is used, cool the reaction mixture and acidify with an acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the product.

      • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Analytical Characterization: A Spectroscopic Profile

The identity and purity of synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Workflow for Analytical Characterization

G Start Synthesized Product Purity Purity Assessment (HPLC) Start->Purity Structure Structural Elucidation Start->Structure Final Confirmed Structure and Purity Purity->Final NMR NMR Spectroscopy (1H and 13C) Structure->NMR IR Infrared (IR) Spectroscopy Structure->IR MS Mass Spectrometry (MS) Structure->MS NMR->Final IR->Final MS->Final

Caption: Workflow for the analytical characterization of the final product.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridazine ring and the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating nature of the amino group. The protons on the pyridazine ring would likely appear as doublets in the aromatic region. The amine protons may appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the carboxylic acid (typically in the range of 160-180 ppm), and for the carbons of the pyridazine ring.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:

    • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹.

    • N-H stretching vibrations from the amino group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

    • C-N and C-C stretching vibrations within the pyridazine ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 139.11 would be expected.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting material for the synthesis of a diverse range of therapeutic agents. The amino group provides a handle for amide bond formation, alkylation, and other nucleophilic reactions, while the carboxylic acid can be converted to esters, amides, or used in coupling reactions.

Signaling Pathway Intervention

The pyridazine core is a bioisostere for other aromatic systems and can be found in numerous kinase inhibitors and other enzyme-targeted drugs. The ability to functionalize both the 3 and 6 positions allows for the exploration of structure-activity relationships (SAR) in a systematic manner.

G A This compound B Amide Coupling (at COOH) A->B C N-Alkylation/Acylation (at NH2) A->C D Diverse Library of Bioactive Molecules B->D C->D E Target Identification (e.g., Kinases, GPCRs) D->E F Lead Optimization E->F

Caption: Role in the drug discovery workflow.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in the discovery of new medicines and agrochemicals. Its versatile structure, coupled with its accessibility through established synthetic routes, ensures its continued importance as a key building block. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and an outline of its analytical characterization and applications, serving as a valuable resource for researchers in the field.

References

  • PubChem. 6-Aminonicotinic acid.
  • Google Patents. Synthesis method of 3-amino-6-chloropyridazine. CN104844523A.
  • Google Patents. Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. CN101508676B.
  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI. 2005.

Sources

6-Aminopyridazine-3-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

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6-Aminopyridazine-3-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 6-Aminopyridazine-3-carboxylic Acid

Introduction

This compound (CAS No: 59772-58-6) is a heterocyclic organic compound of significant interest to the scientific community. Its structure, featuring a pyridazine ring substituted with both an amino group and a carboxylic acid, makes it a valuable and versatile building block in medicinal chemistry and agrochemical synthesis.[1] This bifunctional nature allows it to serve as a key intermediate in the development of novel bioactive molecules, including anti-inflammatory and antimicrobial agents.[1] This guide provides a comprehensive overview of its core physical properties, offering field-proven insights and experimental context for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Characteristics

The fundamental physical and chemical properties of a compound are the bedrock of its application in research and development. These parameters dictate its behavior in various chemical environments, its reactivity, and its suitability for specific synthetic pathways. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 59772-58-6[1][2][3]
Molecular Formula C₅H₅N₃O₂[1][2][3]
Molecular Weight 139.11 g/mol [1][3]
Appearance Off-white to light brown solid/powder[1][4]
Melting Point > 250 °C[1]
Boiling Point 512.2 ± 35.0 °C (Predicted)[2][3]
Density 1.533 ± 0.06 g/cm³ (Predicted)[2][3]
pKa 2.30 ± 0.10 (Predicted)[2]

Solubility Profile

The solubility of a compound is critical for its use in solution-phase reactions, formulation development, and biological assays. This compound is reported to be soluble in water.[2] This is chemically logical due to the presence of two highly polar functional groups: the amino group (-NH₂) and the carboxylic acid group (-COOH). Both groups can participate in hydrogen bonding with water molecules, facilitating dissolution. Its solubility in organic solvents is also noted, particularly in polar solvents like methanol and ethanol.[2]

Experimental Workflow: Solubility Determination

A standard protocol for quantitatively determining solubility involves preparing a saturated solution and measuring the concentration of the dissolved solute. The causality behind this choice is that it provides a precise limit of dissolution under specific conditions (e.g., temperature, solvent), which is essential for reproducibility.

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24h) A->B C Filter to remove undissolved solid B->C D Quantify concentration of filtrate (e.g., HPLC, UV-Vis) C->D E Calculate Solubility (e.g., mg/mL) D->E

Caption: Workflow for quantitative solubility analysis.

Spectroscopic Profile

Spectroscopic analysis provides invaluable information about the molecular structure of a compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. For this compound, the spectrum would be characterized by absorptions corresponding to its key functional groups. The O-H stretch of the carboxylic acid is expected to be a very broad band from 2500-3300 cm⁻¹.[5] The N-H stretching of the primary amine typically appears in the 3250-3400 cm⁻¹ region.[5] A strong C=O stretch for the carboxylic acid is anticipated around 1690–1760 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton on the carboxylic acid (O-H) would likely appear as a broad singlet far downfield, typically in the 10-12 ppm range.[6] The protons on the pyridazine ring would resonate in the aromatic region, while the amine protons (-NH₂) would also be present.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range.[6] The carbons of the pyridazine ring would appear in the aromatic region. Spectral data for this compound are available from vendors like ChemicalBook.[7]

G cluster_methods Spectroscopic Methods cluster_info Structural Information Obtained Compound 6-Aminopyridazine- 3-carboxylic Acid IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR FunctionalGroups Identifies Functional Groups (-COOH, -NH2, C=O) IR->FunctionalGroups Structure Elucidates C-H Framework & Connectivity NMR->Structure

Caption: Spectroscopic analysis workflow for structural elucidation.

Acid-Base Properties and pKa

The predicted pKa of 2.30 ± 0.10 indicates that this compound is a moderately strong acid.[2] The pKa value is a measure of the acidity of the carboxylic acid proton. In environments with a pH above its pKa, the carboxylic acid group will be predominantly deprotonated (as -COO⁻), rendering the molecule negatively charged. Conversely, at a pH below the pKa, it will exist primarily in its neutral, protonated form (-COOH). This property is crucial for understanding its behavior in biological systems and for developing purification methods like chromatography or extraction.

G A A B B A->B + OH⁻ B->A + H⁺

Caption: pH-dependent ionization states of the carboxylic acid group.

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The available Safety Data Sheets (SDS) provide critical information.[4][8]

  • Hazards Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Prevention: Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8] Use only outdoors or in a well-ventilated area and wash hands thoroughly after handling.[4][8] Avoid breathing dust.[8]

  • First Aid Measures:

    • If Swallowed: Call a poison control center or doctor immediately. Do not induce vomiting.[8]

    • If on Skin: Wash off with plenty of soap and water. If irritation persists, seek medical attention.[4]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[4]

    • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[4][9] Recommended storage is often refrigerated at 2-8°C.[2]

G cluster_assess Risk Assessment cluster_control Control Measures cluster_procedure Safe Handling A Review SDS: - H302 (Harmful if swallowed) - H315 (Skin Irritation) - H319 (Eye Irritation) - H335 (Respiratory Irritation) B Engineering Controls: Use in Fume Hood or Well-Ventilated Area A->B C PPE: - Safety Goggles - Lab Coat - Nitrile Gloves A->C D Avoid creating dust Weigh carefully B->D C->D E Store properly: 2-8°C, tightly sealed D->E F Dispose of waste per institutional guidelines E->F

Caption: General workflow for the safe handling of chemical solids.

Conclusion

This compound is a compound with well-defined physical properties that underpin its utility as a synthetic intermediate. Its high melting point indicates thermal stability, while its solubility in water and polar organic solvents provides flexibility for reaction conditions. The distinct spectroscopic signatures and acidic nature are key identifiers and predictors of its chemical behavior. A thorough understanding of these properties, combined with stringent adherence to safety protocols, enables researchers to effectively and safely leverage this valuable compound in the pursuit of new pharmaceuticals and agrochemicals.

References

  • ChemBK. 6-Amino-pyridazine-3-carboxylic acid. [Link]
  • Stenutz. 6-amino-3-pyridinecarboxylic acid. [Link]
  • MOLBASE. This compound|59772-58-6. [Link]
  • University of Colorado Boulder. IR Chart. [Link]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

An In-depth Technical Guide to the Solubility of 6-Aminopyridazine-3-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 6-aminopyridazine-3-carboxylic acid, a crucial heterocyclic intermediate in the pharmaceutical and agrochemical industries. Recognizing the limited availability of public quantitative data, this document details standardized experimental protocols for determining the solubility of this compound, offers insights into its physicochemical properties, and discusses the implications of its solubility profile for drug development.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound serves as a versatile building block in the synthesis of a wide range of bioactive molecules, including those targeting neurological disorders.[1] Its unique structure, featuring both an amino group and a carboxylic acid, makes it a valuable intermediate for creating novel pharmaceuticals.[1] The solubility of this active pharmaceutical ingredient (API) is a fundamental physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and in vivo performance. A thorough understanding of its solubility is paramount for optimizing reaction conditions, ensuring the formation of stable dosage forms, and ultimately, achieving desired therapeutic outcomes. Poor solubility can be a significant hurdle in drug development, leading to challenges in achieving adequate bioavailability.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₅H₅N₃O₂[1]
Molecular Weight 139.11 g/mol [1]
Appearance Off-white solid[1]
Melting Point >250 °C[1]
Predicted pKa 2.30 ± 0.10[2]

Note on pKa: It is crucial to distinguish this compound (CAS 59772-58-6) from its pyridine analog, 6-aminopyridine-3-carboxylic acid (CAS 3167-49-5). Several sources incorrectly attribute the pKa of the pyridine derivative (approximately 2.86) to the pyridazine compound.[3] The predicted pKa of 2.30 for this compound is a computational estimation and should be experimentally verified.[2] The parent pyridazine ring is weakly basic, with a pKa of about 2.0, and the presence of an electron-donating amino group is expected to increase this basicity.[4]

Quantitative Solubility Data: A Call for Experimental Determination

As of the compilation of this guide, specific quantitative solubility data for this compound in various solvents at different temperatures is not extensively available in peer-reviewed literature. While qualitatively described as soluble in water, methanol, and ethanol, precise measurements are necessary for robust process development and formulation design.[2]

The following sections outline a detailed, best-practice protocol for the experimental determination of the thermodynamic solubility of this compound.

Experimental Protocol for Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which involves allowing a surplus of the solid compound to equilibrate with the solvent over a defined period.

Materials and Equipment
  • This compound (purity ≥97%)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, relevant buffer solutions)

  • Thermostatically controlled orbital shaker

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Syringe filters (0.45 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions, respectively).

    • Agitate the samples for a sufficient duration to reach equilibrium. A preliminary study to determine the time to equilibrium is recommended, with samples taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

  • Analysis by HPLC:

    • Dilute the filtered saturated solution with a known volume of the mobile phase to bring the concentration within the calibrated range of the HPLC method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

HPLC Method for Quantification

A reverse-phase HPLC method is generally suitable for the analysis of polar aromatic compounds like this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis detector at a wavelength of maximum absorbance for this compound.

  • Calibration: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase to generate a calibration curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to known volume of solvent in vials prep1->prep2 equil1 Place vials in thermostatic shaker prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sample1 Allow solids to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm filter sample2->sample3 analysis1 Dilute filtered sample sample3->analysis1 analysis2 Inject into HPLC system analysis1->analysis2 analysis3 Quantify using calibration curve analysis2->analysis3 end end analysis3->end Solubility Data

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol for pKa Determination

An accurate experimental pKa value is critical for understanding the pH-dependent solubility of this compound. Potentiometric titration is a standard method for this determination.

Materials and Equipment
  • This compound

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

  • High-purity water (degassed)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of water.

  • Titration:

    • Titrate the solution with a standardized solution of NaOH, adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of titrant.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa can be determined from the titration curve, typically at the half-equivalence point. For more accurate results, derivative plots can be used to precisely locate the equivalence point(s).

Logical Relationship Diagram for pKa Influence on Solubility

G pKa pKa of 6-aminopyridazine- 3-carboxylic acid Ionization Ionization State of the Molecule pKa->Ionization Determines pH pH of the Aqueous Medium pH->Ionization Influences Solubility Aqueous Solubility Ionization->Solubility Directly Impacts

Caption: Influence of pKa and pH on Aqueous Solubility.

Interpretation and Implications for Drug Development

The experimentally determined solubility data for this compound will have significant implications across the drug development pipeline:

  • Process Chemistry: Solubility in various organic solvents will guide the selection of appropriate reaction and crystallization conditions to optimize yield and purity.

  • Formulation Development: Understanding the aqueous solubility profile, particularly as a function of pH, is critical for designing oral and parenteral dosage forms. For poorly soluble compounds, strategies such as salt formation, co-crystallization, or the use of solubility-enhancing excipients may be necessary.

  • Biopharmaceutics: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability. Determining the solubility of this compound is a prerequisite for its BCS classification, which in turn can inform the need for in vivo bioequivalence studies.

  • Toxicology: The solubility of a compound can influence its absorption and distribution, which are important considerations in toxicology studies.

Conclusion

While this compound is a valuable intermediate in drug discovery, a comprehensive understanding of its solubility is currently hampered by the lack of publicly available quantitative data. This guide provides a robust framework for researchers and drug development professionals to experimentally determine the solubility and pKa of this compound. The resulting data will be instrumental in accelerating the development of new and effective pharmaceuticals based on this important heterocyclic scaffold.

References

  • Chem-Impex International. 6-Amino-pyridazine-3-carboxylic acid. [Link]
  • MOLBASE. This compound|59772-58-6. [Link]
  • ChemBK. 6-Amino-pyridazine-3-carboxylic acid. [Link]
  • Meanwell, N. A. The pyridazine heterocycle in molecular recognition and drug discovery. RSC Med. Chem., 2021, 12, 1536-1609.
  • Stenutz, R. 6-amino-3-pyridinecarboxylic acid. [Link]

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An In-Depth Technical Guide to the Spectral Analysis of 6-Aminopyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Aminopyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in the fields of pharmaceutical and agricultural research. Its structure, featuring a pyridazine ring substituted with both an amino and a carboxylic acid group, makes it a valuable building block for the synthesis of a diverse range of bioactive molecules.[1][2] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural confirmation, purity assessment, and to facilitate its application in complex synthetic pathways.

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Beyond a simple presentation of data, this document delves into the causal relationships behind the observed spectral features, offering insights grounded in the principles of chemical spectroscopy. The protocols and interpretations herein are designed to serve as a self-validating system for researchers working with this and structurally related compounds.

Molecular Structure and its Spectroscopic Implications

The spectroscopic properties of this compound are a direct consequence of its molecular structure. The pyridazine ring is an aromatic system, which will give rise to characteristic signals in both NMR and IR spectroscopy. The presence of the amino (-NH₂) and carboxylic acid (-COOH) functional groups will also be readily identifiable through their unique spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyridazine ring, the amino group, and the carboxylic acid. The exact chemical shifts can vary depending on the solvent and concentration, but the relative positions and multiplicities are characteristic.

Expected ¹H NMR Spectral Data:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Pyridazine H-47.8 - 8.2Doublet1H
Pyridazine H-57.0 - 7.4Doublet1H
-NH₂5.0 - 7.0Broad Singlet2H
-COOH12.0 - 14.0Broad Singlet1H

Causality Behind Experimental Observations:

  • Aromatic Protons: The protons on the pyridazine ring appear in the aromatic region (7.0-8.2 ppm) due to the deshielding effect of the ring current. The observed doublet multiplicity arises from coupling to the adjacent proton on the ring.

  • Amino Protons: The amino group protons typically appear as a broad singlet. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange with the solvent or trace amounts of water.

  • Carboxylic Acid Proton: The carboxylic acid proton is highly deshielded and appears far downfield (12.0-14.0 ppm). This is due to the strong electron-withdrawing effect of the carbonyl group and hydrogen bonding. This signal is often broad and may exchange with D₂O.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data:

Carbon Assignment Expected Chemical Shift (ppm)
C=O (Carboxylic Acid)165 - 175
C-6 (Pyridazine)155 - 165
C-3 (Pyridazine)140 - 150
C-4 (Pyridazine)125 - 135
C-5 (Pyridazine)115 - 125

Causality Behind Experimental Observations:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the lowest field (highest ppm) due to the strong electronegativity of the two oxygen atoms.

  • Pyridazine Carbons: The chemical shifts of the pyridazine ring carbons are influenced by the nitrogen atoms and the substituents. The carbon atom attached to the amino group (C-6) is expected to be significantly downfield, as is the carbon attached to the carboxylic acid (C-3).

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H and N-H stretches, the C=O stretch of the carboxylic acid, and vibrations of the aromatic ring.

Expected IR Spectral Data:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
3400-3200N-H stretchAmino Group
1720-1680C=O stretchCarboxylic Acid
1620-1580C=C and C=N stretchesPyridazine Ring
1400-1200C-O stretch and O-H bendCarboxylic Acid

Causality Behind Experimental Observations:

  • O-H Stretch: The carboxylic acid O-H stretch appears as a very broad band due to strong intermolecular hydrogen bonding.[3]

  • N-H Stretch: The amino group typically shows one or two sharp to moderately broad peaks in the N-H stretching region.

  • C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp absorption and is one of the most characteristic peaks in the spectrum.[3]

  • Aromatic Stretches: The pyridazine ring gives rise to several absorptions in the fingerprint region corresponding to C=C and C=N stretching vibrations.

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Expected Mass Spectrometry Data:

The molecular weight of this compound is 139.11 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 139.

Expected Fragmentation Pattern:

  • Loss of H₂O: A fragment at m/z = 121 due to the loss of a water molecule from the carboxylic acid.

  • Loss of COOH: A fragment at m/z = 94 corresponding to the loss of the carboxylic acid group.

  • Loss of CO: A subsequent loss of carbon monoxide from the [M-H₂O]⁺ fragment could lead to a peak at m/z = 93.

Experimental Protocol for Mass Spectrometry (LC-MS)

Caption: Workflow for LC-MS data acquisition and analysis.

Conclusion

The spectral data of this compound is a unique fingerprint that confirms its structure and purity. This guide has provided a comprehensive overview of the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy. By understanding the causal relationships between the molecular structure and the resulting spectra, researchers can confidently identify and characterize this important synthetic building block. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

  • Chem-Impex International. (n.d.). 6-Amino-pyridazine-3-carboxylic acid.
  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

Sources

An In-Depth Technical Guide to the Synthesis of 6-Aminopyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to 6-Aminopyridazine-3-carboxylic acid, a pivotal heterocyclic building block in modern drug discovery and agrochemical development.[1][2] This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis, moving beyond a simple recitation of steps to offer insights into the causality of procedural choices. The guide is structured to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the methodology for their specific applications. All protocols are designed as self-validating systems, and key claims are substantiated with citations to authoritative literature.

Introduction: The Significance of this compound

This compound (C₅H₅N₃O₂) is a bifunctional heterocyclic compound featuring both a nucleophilic amino group and a versatile carboxylic acid moiety on a pyridazine core. This unique arrangement of functional groups makes it an exceptionally valuable intermediate in the synthesis of a wide array of bioactive molecules.[2] In the pharmaceutical sector, it serves as a crucial scaffold for the development of novel therapeutics, particularly in the realms of anti-inflammatory and antimicrobial agents.[2] Its structural motifs are integral to compounds targeting complex biological pathways. Furthermore, in the field of agricultural sciences, this molecule is a key component in the creation of advanced herbicides and pesticides, contributing to improved crop yields and protection.[1][2]

Compound Property Value
Molecular Formula C₅H₅N₃O₂
Molecular Weight 139.11 g/mol [2]
Appearance Off-white solid[2]
Melting Point >250 °C[2]
CAS Number 59772-58-6[2]

Strategic Synthesis Pathway: A Two-Step Approach

A logical and efficient synthetic route to this compound commences with a commercially available precursor, 3-chloro-6-methylpyridazine. The overall strategy involves two key transformations:

  • Oxidation: The methyl group at the 6-position is selectively oxidized to a carboxylic acid, yielding the key intermediate, 6-chloropyridazine-3-carboxylic acid.

  • Amination: A nucleophilic aromatic substitution (SNAr) reaction is employed to replace the chlorine atom at the 6-position with an amino group.

This approach is advantageous due to the relatively low cost of the starting material and the generally high-yielding nature of the individual steps.

Synthesis_Workflow Start 3-Chloro-6-methylpyridazine Step1 Oxidation (KMnO4 or K2Cr2O7, H2SO4) Start->Step1 Intermediate 6-Chloropyridazine-3-carboxylic acid Step1->Intermediate Step2 Amination (Aqueous Ammonia, Heat) Intermediate->Step2 Product This compound Step2->Product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

The oxidation of the methyl group on the pyridazine ring is a critical first step. Strong oxidizing agents in an acidic medium are typically employed for this transformation. This protocol is adapted from established procedures for the oxidation of methyl groups on heterocyclic rings.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, add 3-chloro-6-methylpyridazine (1 eq.) to concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cooled in an ice bath.

  • Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) (2-4 eq.) in portions, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-80 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The crude product may precipitate out.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-chloropyridazine-3-carboxylic acid.

Causality and Expertise:

  • Choice of Oxidant: Both KMnO₄ and K₂Cr₂O₇ are powerful oxidizing agents capable of converting an alkyl side chain of an aromatic ring to a carboxylic acid. The choice between them may depend on factors such as cost, availability, and ease of work-up.

  • Acidic Medium: The use of concentrated sulfuric acid serves both as a solvent and as a proton source, which enhances the oxidizing power of the permanganate or dichromate.

  • Temperature Control: The initial exothermic reaction is controlled by cooling in an ice bath to prevent side reactions and ensure selectivity. The subsequent heating provides the necessary activation energy for the oxidation to proceed to completion.

Step 2: Synthesis of this compound

The conversion of 6-chloropyridazine-3-carboxylic acid to the final product is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloro group by a nucleophile, in this case, ammonia.

Protocol:

  • Reaction Setup: In a sealed pressure vessel or autoclave, combine 6-chloropyridazine-3-carboxylic acid (1 eq.) and a concentrated aqueous solution of ammonia (excess, typically 10-20 eq.). A co-solvent such as methanol or ethanol may be added to improve solubility.

  • Reaction: Seal the vessel and heat the mixture to 120-150 °C for 6-12 hours with stirring. The internal pressure will increase during the reaction.

  • Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure.

  • Isolation: Acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 3-4. The product, being amphoteric, will precipitate at its isoelectric point.

  • Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to remove any unreacted starting material. The product can be dried under vacuum to yield this compound.

Mechanistic Insights: The SNAr Pathway

The amination of 6-chloropyridazine-3-carboxylic acid proceeds via a well-established SNAr mechanism.

SNAr_Mechanism reactant 6-Chloropyridazine-3-carboxylic acid + NH3 transition_state Meisenheimer Complex (Intermediate) reactant->transition_state Nucleophilic Attack product This compound + HCl transition_state->product Loss of Leaving Group

Figure 2: Simplified representation of the SNAr mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electron-deficient carbon atom at the 6-position of the pyridazine ring, which bears the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridazine ring, particularly onto the electronegative nitrogen atoms.

  • Loss of the Leaving Group: The aromaticity of the pyridazine ring is restored by the expulsion of the chloride ion, which is a good leaving group. A proton is subsequently lost from the amino group to yield the final product, this compound.

Trustworthiness and Self-Validation:

  • Reaction Conditions: The use of a sealed vessel and elevated temperatures is necessary to overcome the activation energy for the nucleophilic attack and to ensure the reaction proceeds at a reasonable rate. The excess of ammonia serves to drive the equilibrium towards the product side.

  • Product Isolation: The isoelectric precipitation is a highly effective method for isolating the amphoteric product from the reaction mixture, ensuring a high degree of purity.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are recommended:

Technique Expected Observations
¹H NMR Aromatic protons on the pyridazine ring, a broad singlet for the amino protons, and a very broad singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMR Resonances for the carbon atoms of the pyridazine ring and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (typically in the range of 160-180 ppm).
IR Spectroscopy A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), N-H stretching bands from the amino group (around 3300-3500 cm⁻¹), and C=N and C=C stretching vibrations from the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (139.11 g/mol ).

Conclusion

This technical guide has outlined a practical and well-substantiated synthetic route for the preparation of this compound. By understanding the underlying chemical principles and the rationale behind the experimental procedures, researchers can confidently synthesize this valuable building block for their research and development endeavors. The provided protocols, coupled with the mechanistic insights, offer a solid foundation for both successful synthesis and informed troubleshooting.

References

  • Google Patents. (2009). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid (CN101508676B).
  • Vertex AI Search. (n.d.). Grounding API Redirect.

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Aminopyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Aminopyridazine-3-carboxylic Acid

This compound is a pivotal heterocyclic building block in modern chemistry. Its unique electronic and structural features, characterized by a nitrogen-rich pyridazine core functionalized with both an electron-donating amino group and an electron-withdrawing carboxylic acid, make it an exceptionally valuable intermediate. This compound serves as a cornerstone in the synthesis of a diverse array of bioactive molecules, finding extensive applications in pharmaceutical and agrochemical research and development.[1]

In the pharmaceutical sector, this scaffold is integral to the development of novel therapeutics, particularly those targeting neurological disorders, as well as anti-inflammatory and antimicrobial agents.[1] For professionals in agricultural sciences, it is a key component in the formulation of advanced herbicides and pesticides, contributing to improved crop yields and protection.[1] The versatility of this compound allows for a multitude of chemical transformations, making it an indispensable tool in the drug discovery and development pipeline.

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies. We will delve into detailed, field-proven protocols, offer a comparative analysis of the most common pathways, and provide the necessary data for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several different starting materials. The choice of a particular route is often dictated by a balance of factors including the cost and availability of precursors, the number of synthetic steps, overall yield, scalability, and safety considerations. Here, we will explore three primary, validated strategies.

ParameterRoute 1: From Maleic AnhydrideRoute 2: From a Pre-functionalized PyridazineRoute 3: From Mucochloric Acid
Starting Materials Maleic Anhydride, Hydrazine3-Chloro-6-methylpyridazineMucochloric Acid, Hydrazine
Key Intermediates 3,6-Dichloropyridazine6-Chloropyridazine-3-carboxylic acid3,4-Dichloro-1H-pyridazin-6-one
Number of Steps 3-422-3
Key Advantages Inexpensive, readily available starting materials.[2]Shorter synthetic route, potentially higher overall yield.[3]Utilizes a versatile, highly functionalized starting material.[2]
Key Challenges Use of hazardous reagents like phosphorus oxychloride.[2]Availability and cost of the starting material.Mucochloric acid is toxic and corrosive, requiring special handling.[4][5][6][7]
Scalability Well-established for large-scale production.[2]Amenable to scale-up with appropriate process controls.Feasible for large-scale synthesis, with stringent safety protocols.

Route 1: Synthesis from Maleic Anhydride

This is arguably the most classical and cost-effective approach, beginning with the inexpensive and abundant commodity chemical, maleic anhydride. The overall strategy involves the construction of the pyridazine ring, followed by chlorination and subsequent functional group interconversions.

Workflow Diagram

Route 1 cluster_0 Ring Formation cluster_1 Chlorination cluster_2 Functionalization MA Maleic Anhydride PDD Pyridazine-3,6-diol MA->PDD  HCl, Reflux H Hydrazine Hydrate H->PDD DCP 3,6-Dichloropyridazine PDD->DCP  POCl3, Heat ACP 3-Amino-6-chloropyridazine DCP->ACP  NH3, Heat, Pressure ACPCN 6-Amino-3-cyanopyridazine ACP->ACPCN  CuCN, DMF TARGET This compound ACPCN->TARGET  Acid or Base Hydrolysis Route 2 cluster_0 Oxidation cluster_1 Amination CMP 3-Chloro-6-methylpyridazine CCPA 6-Chloropyridazine-3-carboxylic acid CMP->CCPA  KMnO4 or K2Cr2O7, H2SO4 TARGET This compound CCPA->TARGET  NH3, Heat, Pressure Route 3 cluster_0 Ring Formation & Functionalization MCA Mucochloric Acid DCPD 3,4-Dichloro-1H-pyridazin-6-one MCA->DCPD  Heat H Hydrazine H->DCPD ACPD Intermediate DCPD->ACPD  Further steps TARGET This compound ACPD->TARGET

Sources

An In-depth Technical Guide to 6-Aminopyridazine-3-carboxylic acid: Commercial Availability, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyridazine-3-carboxylic acid, a key heterocyclic building block, is of significant interest in the pharmaceutical and agrochemical industries. Its unique structural features, including the pyridazine core, an amino group, and a carboxylic acid moiety, make it a versatile precursor for the synthesis of a wide range of bioactive molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, details its synthesis, and explores its applications as a pivotal intermediate in drug discovery and development.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] The presence of the nitrogen atoms imparts unique physicochemical properties, such as increased polarity and aqueous solubility compared to its carbocyclic counterparts.[1] The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[1] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][3] This makes them attractive scaffolds for the design of novel therapeutic agents.

This compound (CAS No. 59772-58-6) is a bifunctional pyridazine derivative that serves as a crucial starting material for the synthesis of more complex molecules. Its amino group and carboxylic acid functionality allow for a variety of chemical transformations, making it an essential component in the drug discovery and development pipeline.[4]

Commercial Availability and Physicochemical Properties

This compound is commercially available from a range of chemical suppliers, catering to both research and development and larger-scale production needs.

Table 1: Commercial Suppliers of this compound
SupplierPurityAvailable Quantities
Chem-Impex International, Inc.≥ 97% (HPLC)Gram to Kilogram
J&K Scientific≥ 97%Gram to Kilogram
BLD Pharm≥ 97%Milligram to Kilogram
Accela ChemBio Inc.≥ 97%Gram to Kilogram
Alchem Pharmtech, Inc.≥ 97%Gram to Kilogram
Table 2: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 59772-58-6[4]
Molecular Formula C₅H₅N₃O₂[4]
Molecular Weight 139.11 g/mol [4]
Appearance Off-white solid[4]
Melting Point >250 °C[4]
Solubility Soluble in water and some organic solvents like methanol and ethanol.[2]
Storage Conditions 2-8°C, sealed in a dry, dark place.[5]

Synthesis of this compound

While various methods exist for the synthesis of pyridazine derivatives, a common route to this compound involves the amination of a suitable pyridazine precursor. A plausible synthetic approach is outlined below, based on established chemical principles for analogous compounds.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Selective Amination cluster_step2 Step 2: Carboxylation 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction1 Nucleophilic Aromatic Substitution 3,6-Dichloropyridazine->Reaction1 1. Ammonia Ammonia Ammonia->Reaction1 6-Amino-3-chloropyridazine 6-Amino-3-chloropyridazine Reaction1->6-Amino-3-chloropyridazine Intermediate Reaction2 Directed Ortho-Metalation followed by Carboxylation 6-Amino-3-chloropyridazine->Reaction2 2. Reagents e.g., CO₂, Strong Base (n-BuLi) Reagents->Reaction2 This compound This compound Reaction2->this compound Final Product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Amino-3-chloropyridazine

  • In a sealed reaction vessel, dissolve 3,6-dichloropyridazine in an excess of aqueous ammonia.

  • Heat the mixture at a specified temperature (e.g., 120-150°C) for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 6-amino-3-chloropyridazine.

Step 2: Synthesis of this compound

  • Dissolve 6-amino-3-chloropyridazine in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78°C).

  • Slowly add a strong base, such as n-butyllithium, to facilitate metal-halogen exchange and subsequent deprotonation.

  • Bubble carbon dioxide gas through the reaction mixture or add solid carbon dioxide (dry ice).

  • Allow the reaction to warm to room temperature slowly.

  • Quench the reaction with water or a dilute acid.

  • Adjust the pH to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Applications in Drug Discovery and Development

This compound is a versatile building block for the synthesis of various pharmaceutical agents. Its amino and carboxylic acid groups provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships (SAR).

As a Scaffold for Kinase Inhibitors

The pyridazine scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. The nitrogen atoms of the pyridazine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. This compound can be elaborated to introduce various substituents that can target specific pockets within the kinase domain, thereby improving potency and selectivity.

Kinase_Inhibition cluster_scaffold Core Scaffold cluster_derivatization Chemical Modification cluster_target Biological Target Scaffold This compound AmideCoupling Amide Coupling (at COOH) Scaffold->AmideCoupling Alkylation N-Alkylation/Arylation (at NH2) Scaffold->Alkylation Hinge Hinge Region Scaffold->Hinge H-bonds via Pyridazine Nitrogens Kinase Kinase Active Site AmideCoupling->Kinase Targets Hydrophobic Pocket Alkylation->Kinase Interacts with Gatekeeper Residue Kinase->Hinge HydrophobicPocket Hydrophobic Pocket Kinase->HydrophobicPocket

Sources

The Strategic deployment of 6-Aminopyridazine-3-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its inherent physicochemical properties, including a significant dipole moment, hydrogen bonding capabilities, and its role in modulating pharmacokinetic profiles, render it a versatile core for the design of novel therapeutics.[1][2][3] This technical guide delves into the multifaceted applications of a key derivative, 6-Aminopyridazine-3-carboxylic acid, a versatile building block increasingly utilized in the synthesis of advanced drug candidates. We will explore its synthesis, chemical reactivity, and its strategic incorporation into molecules targeting a spectrum of diseases, with a particular focus on kinase inhibitors and anti-inflammatory agents. This guide aims to provide both foundational knowledge and actionable protocols for researchers engaged in drug discovery and development.

Introduction: The Rise of the Pyridazine Scaffold

The relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic properties has led medicinal chemists to explore a vast chemical space. Within this landscape, nitrogen-containing heterocycles have proven to be exceptionally fruitful. The pyridazine core, in particular, has garnered significant attention due to its unique electronic distribution and structural features.[1][2][3] The two adjacent nitrogen atoms create a distinct dipole moment and provide sites for hydrogen bond acceptance, crucial for molecular recognition at biological targets.[3]

Derivatives of pyridazine have demonstrated a remarkable breadth of pharmacological activities, leading to the development of approved drugs and a pipeline of clinical candidates.[1][2] These compounds have shown promise in oncology, inflammation, cardiovascular diseases, and neurodegenerative disorders.[1][4] this compound emerges as a particularly valuable synthon, offering two distinct points for chemical modification: the amino group and the carboxylic acid. This bifunctionality allows for the construction of diverse molecular architectures and the systematic exploration of structure-activity relationships (SAR).

Physicochemical Properties and Spectroscopic Data of this compound

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 59772-58-6
Molecular Formula C₅H₅N₃O₂
Molecular Weight 139.11 g/mol
Appearance Off-white solid[4]
Melting Point >250 °C[4]
Purity ≥ 97% (HPLC)[4]

Spectroscopic Data:

  • IR Spectroscopy: The infrared spectrum of a carboxylic acid is characterized by a broad O-H stretching band from 2500-3300 cm⁻¹ and a strong C=O stretching band between 1760-1690 cm⁻¹. The N-H stretching of the amino group would be expected in the 3500-3300 cm⁻¹ region.[9]

  • Mass Spectrometry: The fragmentation pattern of carboxylic acids in mass spectrometry often involves the loss of water (M-18), the carboxyl group (M-45), or cleavage alpha to the carbonyl group.[10][11][12][13]

Synthesis of this compound: A Strategic Overview

While a detailed, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the provided search results, a general understanding can be pieced together from related syntheses of pyridazine derivatives. A common approach involves the construction of the pyridazine ring from acyclic precursors, followed by functional group manipulations.

One plausible synthetic strategy, based on the synthesis of related pyridazine carboxylic acids, could involve the following conceptual steps:

Synthesis_Overview A Dicarbonyl Compound C Pyridazine Intermediate A->C Cyclocondensation B Hydrazine B->C D Functional Group Interconversion C->D Oxidation/Amination E This compound D->E

Figure 1: Conceptual synthetic pathway to this compound.

This generalized pathway highlights the core strategy of forming the pyridazine ring via a cyclocondensation reaction between a dicarbonyl compound and hydrazine. Subsequent functional group interconversions, such as oxidation of a methyl group to a carboxylic acid and introduction of an amino group, would lead to the final product. The precise reagents and conditions would require further experimental development and optimization.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The true value of this compound lies in its role as a versatile scaffold for the construction of complex and biologically active molecules. Its bifunctional nature allows for the independent modification of the amino and carboxylic acid groups, enabling the exploration of a wide chemical space.

Kinase Inhibitors: Targeting the Engines of Cell Signaling

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The pyridazine scaffold has been identified as a privileged structure for the development of kinase inhibitors.[14]

Janus Kinase (JAK) Inhibitors:

The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors, and its aberrant activation is implicated in autoimmune diseases and cancers.[15][16] Several JAK inhibitors have been developed, with some incorporating pyridazine-related scaffolds. While a direct synthesis of a named JAK inhibitor from this compound was not found in the provided results, the structural motifs present in known inhibitors suggest its potential as a key starting material.

For instance, the synthesis of aminopyrazolyl-pyridine-3-carbonitriles as JAK2 inhibitors highlights the importance of the aminopyridine core.[17] this compound could serve as a precursor to such structures through modification of the carboxylic acid to a nitrile and further elaboration of the amino group.

Workflow for the Development of Pyridazine-Based Kinase Inhibitors:

Kinase_Inhibitor_Workflow A 6-Aminopyridazine- 3-carboxylic acid B Amide Coupling/Functionalization of Amino Group A->B Synthesis C Library of Pyridazine Derivatives B->C D High-Throughput Screening (Kinase Inhibition Assays) C->D E Hit Identification D->E Data Analysis F Lead Optimization (SAR) E->F Medicinal Chemistry G Preclinical Candidate F->G

Figure 2: A typical workflow for the discovery of kinase inhibitors utilizing the this compound scaffold.

Anti-inflammatory Agents: Modulating the Immune Response

Chronic inflammation is a key contributor to a wide range of debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved safety profiles is a major focus of drug discovery. Pyridazine and pyridazinone derivatives have shown significant promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators.[18][19]

Derivatives of pyridazine have been synthesized and shown to possess potent anti-inflammatory and analgesic activities, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[20][21] this compound can serve as a starting point for the synthesis of such compounds. The carboxylic acid can be converted to an amide or other functional groups, while the amino group can be acylated or alkylated to introduce diverse substituents.

Experimental Protocol: General Procedure for Amide Coupling

The following is a generalized protocol for the coupling of a carboxylic acid, such as this compound, with an amine to form an amide bond. This is a fundamental reaction in the synthesis of many bioactive molecules.

  • Dissolve the carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM)).

  • Add a coupling agent (1.1-1.5 eq.) , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), and a base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Future Perspectives and Conclusion

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its inherent structural and electronic properties, combined with its bifunctionality, provide a robust platform for the synthesis of a wide array of bioactive molecules. The continued exploration of this scaffold is likely to yield novel drug candidates with improved therapeutic profiles.

Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, the application of this building block in the synthesis of compounds targeting novel biological pathways will undoubtedly expand its utility in drug discovery. The insights and protocols provided in this guide are intended to facilitate these efforts and empower researchers to fully exploit the potential of this promising heterocyclic scaffold.

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The Strategic Role of 6-Aminopyridazine-3-carboxylic Acid in Modern Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless demand for higher crop yields and more sustainable agricultural practices necessitates continuous innovation in the field of agrochemical synthesis. Heterocyclic compounds form the backbone of many modern pesticides, and among them, the pyridazine scaffold has emerged as a critical pharmacophore. This technical guide provides an in-depth exploration of 6-Aminopyridazine-3-carboxylic acid, a key building block in the development of potent and selective agrochemicals.[1][2] We will dissect its structural significance, delve into a detailed synthetic pathway for a prominent class of herbicides, and analyze the structure-activity relationships that make this molecule a cornerstone of contemporary agrochemical research and development.

Introduction: The Pyridazine Core in Agrochemical Design

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal and agricultural chemistry.[3][4] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and potential for π-π stacking interactions, make it an ideal scaffold for engaging with biological targets.[5] The inherent polarity of the pyridazine ring can also confer favorable properties such as reduced inhibitory effects on cytochrome P450 and a lower potential for interaction with the hERG potassium channel in non-target organisms, which are crucial considerations in modern pesticide development.[5]

This compound (CAS No. 59772-58-6) is a particularly valuable derivative. The presence of both an amino group and a carboxylic acid group on the pyridazine ring provides two reactive handles for further chemical modification, making it a versatile intermediate for constructing a diverse array of complex molecules.[2] This dual functionality is instrumental in its application for creating effective herbicides and pesticides that aim to enhance crop protection while minimizing environmental impact.[1][2]

The Strategic Advantage of the Pyridazine Moiety

The inclusion of the pyridazine moiety in a candidate agrochemical is a deliberate design choice aimed at leveraging its distinct electronic and structural features. Pyridazine derivatives have demonstrated a wide spectrum of biological activities, including herbicidal, antifungal, and insecticidal properties.[3][6] The two adjacent nitrogen atoms can act as hydrogen bond acceptors, which is a critical interaction for binding to the active sites of target enzymes in weeds, fungi, or insects. This targeted interaction is fundamental to achieving high efficacy and selectivity, cornerstones of modern agrochemical design.

Case Study: Synthesis of a Sulfonylurea Herbicide Precursor

One of the most significant applications of pyridazine derivatives in agrochemicals is in the synthesis of sulfonylurea herbicides. While a direct synthesis of a commercialized herbicide from this compound is proprietary, we can outline a representative synthesis of a key intermediate, Methyl 6-chloropyridazine-3-carboxylate, which is a crucial precursor for many bioactive molecules. This synthesis highlights the chemical transformations that make this compound a valuable starting material.

Background and Rationale

Sulfonylurea herbicides are known for their high efficacy at low application rates and their specific mode of action, which is the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme is essential for the biosynthesis of branched-chain amino acids in plants but is absent in animals, providing a basis for their selective toxicity. The pyridazine ring in these herbicides often plays a crucial role in binding to the ALS enzyme.

Synthesis of Methyl 6-chloropyridazine-3-carboxylate

The synthesis of Methyl 6-chloropyridazine-3-carboxylate from a related pyridazine precursor demonstrates a common industrial pathway. A multi-step synthesis starting from ethyl levulinate can produce this key intermediate in good yield.[7] The process typically involves cyclization, bromination, elimination, oxidation, esterification, and chlorination.[7]

A related process to obtain 6-chloropyridazine-3-carboxylic acid involves the oxidation of 3-chloro-6-methylpyridazine.[8] This acid can then be esterified to yield the desired methyl ester.

Detailed Synthetic Protocol: Oxidation and Chlorination Pathway

The following is a representative, literature-informed protocol for the synthesis of 6-chloropyridazine-3-carboxylic acid, a key precursor.

Step 1: Oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid [8]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and under an ice bath, add 60 mL of concentrated sulfuric acid.

  • Addition of Starting Material: Slowly add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to the sulfuric acid.

  • Addition of Oxidant: While stirring, gradually add 35g (0.12 mol) of potassium dichromate.

  • Reaction: Allow the reaction to proceed at a temperature between 20-80°C.

  • Workup: After the reaction is complete, cool the mixture and dilute it with ice water. Extract the product with a suitable organic solvent. The combined organic extracts are then dried and the solvent is removed under reduced pressure.

  • Purification: The crude product is recrystallized to obtain pure 6-chloropyridazine-3-carboxylic acid.

Step 2: Esterification to Methyl 6-chloropyridazine-3-carboxylate

  • Reaction Setup: Dissolve the 6-chloropyridazine-3-carboxylic acid in methanol.

  • Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction: Reflux the mixture until the reaction is complete (monitored by TLC).

  • Workup: Neutralize the reaction mixture and remove the methanol under reduced pressure.

  • Purification: The crude ester can be purified by crystallization or chromatography.

Process Visualization

The following diagram illustrates a generalized synthetic pathway for a pyridazine-based agrochemical intermediate.

Synthesis_Pathway Start 6-Aminopyridazine- 3-carboxylic Acid Intermediate1 Diazotization & Sandmeyer (e.g., 6-Chloro-pyridazine- 3-carboxylic Acid) Start->Intermediate1 NaNO2, HCl, CuCl Intermediate2 Esterification (Methyl 6-Chloropyridazine- 3-carboxylate) Intermediate1->Intermediate2 CH3OH, H+ FinalProduct Coupling with Sulfonamide Moiety Intermediate2->FinalProduct Sulfonamide, Base

Caption: Generalized pathway for agrochemical synthesis.

Data Summary

The following table summarizes typical reaction outcomes for the synthesis of pyridazine intermediates, based on literature reports.

StepProductStarting MaterialTypical YieldReference
Oxidation6-chloropyridazine-3-carboxylic acid3-chloro-6-methylpyridazine52-65%[8]
Multi-stepMethyl 6-chloropyridazine-3-carboxylateEthyl levulinate42% (overall)[7]

Broader Applications and Structure-Activity Relationship (SAR)

The utility of this compound and its derivatives extends beyond sulfonylurea herbicides. The pyridazine core is found in a variety of other agrochemicals, including fungicides and insecticides.[3][6] The specific substitutions on the pyridazine ring are critical for determining the biological activity and selectivity of the final product.

For instance, the amino group at the 6-position can be a key point for introducing diversity into the molecule, while the carboxylic acid at the 3-position can be converted into various functional groups, such as esters or amides, to fine-tune the physicochemical properties of the agrochemical. This allows for the optimization of factors like solubility, stability, and uptake by the target organism.

Conclusion and Future Perspectives

This compound is a testament to the power of heterocyclic chemistry in addressing the challenges of modern agriculture. Its versatile structure and favorable biological properties have established it as a cornerstone in the synthesis of high-performing agrochemicals.[1][2] As the agricultural industry continues to evolve, the demand for more effective, selective, and environmentally benign crop protection solutions will undoubtedly drive further innovation in the use of pyridazine-based scaffolds. Future research will likely focus on developing novel synthetic methodologies to access a wider range of functionalized pyridazine derivatives, unlocking new possibilities for the next generation of agrochemicals.

References

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The Emergence of a Scaffold: A Technical Guide to the Discovery and History of 6-Aminopyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyridazine-3-carboxylic acid, a heterocyclic compound featuring a pyridazine core, has emerged as a significant building block in medicinal and agricultural chemistry. Its structural motifs, an amino group and a carboxylic acid on the pyridazine ring, offer versatile handles for chemical modification, making it a valuable intermediate in the synthesis of a wide array of bioactive molecules. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis, chemical properties, and the evolution of its applications in drug discovery and beyond.

Introduction: The Pyridazine Core in Chemical Innovation

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has long been a subject of interest for synthetic and medicinal chemists. The unique electronic properties conferred by the nitrogen atoms influence the molecule's reactivity, solubility, and potential for biological interactions. Pyridazine and its derivatives have been investigated for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] this compound stands out within this class as a bifunctional molecule, offering sites for both amide bond formation and further derivatization of the amino group, thus providing a gateway to diverse chemical libraries.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.

PropertyValueSource
CAS Number 59772-58-6[2]
Molecular Formula C₅H₅N₃O₂[2]
Molecular Weight 139.11 g/mol [2]
Appearance Off-white solid[2]
Melting Point >250 °C[2]

The Path to Synthesis: A Historical Perspective and Methodologies

While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is logically derived from established pyridazine chemistry. The development of synthetic routes to substituted pyridazines has been a gradual process, with various methods emerging over the past few decades.

Conceptual Synthetic Strategy

The synthesis of this compound can be conceptually approached through the construction of the pyridazine ring followed by functional group interconversion, or by the modification of a pre-existing pyridazine scaffold. A plausible and efficient strategy involves the amination of a suitable 6-halopyridazine-3-carboxylic acid derivative. This retro-synthetic approach is outlined below.

G Target This compound Intermediate1 6-Chloropyridazine-3-carboxylic acid Target->Intermediate1 Amination StartingMaterial 3-Chloro-6-methylpyridazine Intermediate1->StartingMaterial Oxidation

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative, multi-step synthesis adapted from methodologies reported for analogous pyridazine derivatives.[3] This process illustrates the key chemical transformations required to obtain this compound.

Step 1: Oxidation of 3-Chloro-6-methylpyridazine to 6-Chloropyridazine-3-carboxylic Acid

This initial step involves the oxidation of the methyl group to a carboxylic acid.

  • Reaction:

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a cooling bath, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid while maintaining a low temperature in an ice bath.[3]

    • Gradually add a strong oxidizing agent, such as potassium permanganate or potassium dichromate, to the stirred mixture.[3]

    • After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 50-80 °C) for several hours.[3]

    • Upon completion, cool the reaction mixture and carefully dilute it with ice water.

    • Extract the product into a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., methanol) to yield pure 6-chloropyridazine-3-carboxylic acid.[3]

Step 2: Amination of 6-Chloropyridazine-3-carboxylic Acid

The final step involves the nucleophilic substitution of the chlorine atom with an amino group.

  • Reaction:

  • Procedure:

    • In a sealed reaction vessel, dissolve 6-chloropyridazine-3-carboxylic acid in a suitable solvent.

    • Introduce a source of ammonia, such as aqueous ammonia or ammonia gas, under pressure.

    • Heat the reaction mixture to a temperature sufficient to drive the nucleophilic aromatic substitution.

    • Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture and adjust the pH to the isoelectric point of the product to induce precipitation.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amination 3-Chloro-6-methylpyridazine 3-Chloro-6-methylpyridazine Oxidation\n(KMnO4, H2SO4) Oxidation (KMnO4, H2SO4) 3-Chloro-6-methylpyridazine->Oxidation\n(KMnO4, H2SO4) 6-Chloropyridazine-3-carboxylic acid 6-Chloropyridazine-3-carboxylic acid Oxidation\n(KMnO4, H2SO4)->6-Chloropyridazine-3-carboxylic acid Amination\n(NH3, heat) Amination (NH3, heat) 6-Chloropyridazine-3-carboxylic acid->Amination\n(NH3, heat) This compound This compound Amination\n(NH3, heat)->this compound

Caption: Synthetic workflow for this compound.

Role in Drug Discovery and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2][4] Its bifunctional nature allows for the creation of diverse libraries of compounds for high-throughput screening.

A Scaffold for Bioactive Molecules

The amino and carboxylic acid groups on the pyridazine ring serve as key anchor points for further chemical elaboration. The carboxylic acid can be readily converted to amides, esters, or other derivatives, while the amino group can be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles. This versatility has made it a valuable starting material in the development of:

  • Anti-inflammatory Agents: The pyridazine core is a known pharmacophore in molecules exhibiting anti-inflammatory activity.[2]

  • Antimicrobial Agents: Derivatives of this compound have been explored for their potential as antibacterial and antifungal agents.[2]

Structural Analogs and Their Therapeutic Promise

The broader class of pyridazine carboxylic acid derivatives has shown significant promise in various therapeutic areas. The structural framework of this compound provides a foundation for the design of analogs with tailored biological activities. Research into related pyridazine structures has led to the identification of compounds with potential applications in oncology, cardiovascular disease, and neurodegenerative disorders.[1]

Future Directions and Conclusion

This compound, while perhaps not a "blockbuster" molecule in its own right, represents a critical and enabling tool in the arsenal of the medicinal and process chemist. Its historical development is intertwined with the broader evolution of pyridazine chemistry. The synthetic routes, though not always straightforward, are well-established, allowing for its reliable production.

The future of this compound lies in its continued application as a versatile scaffold for the generation of novel chemical entities. As our understanding of disease pathways becomes more sophisticated, the ability to rapidly synthesize and screen diverse libraries of compounds is paramount. The structural features of this compound ensure its enduring relevance in the quest for new and improved therapeutics. Its utility as a foundational element in the construction of complex molecular architectures solidifies its place as a key intermediate in the ongoing narrative of drug discovery.[2][4]

References

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theoretical studies of 6-Aminopyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Studies of 6-Aminopyridazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the pyridazine scaffold in numerous bioactive molecules.[1] This guide provides a comprehensive technical overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and pharmacokinetic properties of this molecule. By integrating quantum chemical calculations, spectroscopic analysis, and in silico biological activity assessments, we present a holistic view of its potential as a drug candidate. This document serves as a detailed resource, explaining the causality behind computational choices and providing validated protocols for researchers in the field.

Introduction to this compound

Pyridazine derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and neurological applications.[1][2] this compound (Molecular Formula: C₅H₅N₃O₂, Molecular Weight: 139.11 g/mol ) is a key building block in the synthesis of more complex pharmaceuticals and agrochemicals.[1] Its structural features—a pyridazine ring substituted with both an amino group and a carboxylic acid—make it a versatile intermediate for creating targeted therapies.[1]

The imperative to accelerate drug discovery and reduce development costs has propelled the use of theoretical and computational studies. These in silico methods provide profound insights into molecular properties at an atomic level, guiding experimental design and identifying promising candidates early in the pipeline. This guide synthesizes the current understanding of this compound through the lens of computational chemistry, offering both foundational knowledge and practical methodologies.

The Computational Framework: Methodologies and Rationale

The theoretical investigation of a molecule like this compound hinges on quantum mechanics, primarily through Density Functional Theory (DFT). DFT is a robust method for predicting molecular properties because it offers a favorable balance between computational cost and accuracy, making it ideal for studying the electronic structure of molecules.[3][4]

2.1 The "Why": Rationale for Using Density Functional Theory (DFT)

DFT is chosen over simpler methods for its ability to accurately model electron correlation, which is crucial for describing chemical bonds and reactivity. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed as it has been shown to yield reliable results for a wide range of organic molecules, particularly in predicting geometries and vibrational frequencies that align well with experimental data.[3][4][5] The selection of a basis set, such as 6-311++G(d,p), is equally critical; it provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately modeling bond angles.[6][7]

2.2 Experimental Protocol: A Standard DFT Workflow

A typical computational study on this compound follows a validated, multi-step protocol to ensure the reliability of the results.

Step-by-Step DFT Calculation Protocol:

  • Structure Drawing: The 2D structure of this compound is drawn using a molecular editor like GaussView or ChemDraw.

  • Initial Optimization: A preliminary geometry optimization is performed using a lower-level theory (e.g., Hartree-Fock with a smaller basis set) to obtain a reasonable starting structure.

  • High-Level Geometry Optimization: The final geometry optimization is carried out using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase.[3][4] This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also yields the theoretical vibrational spectra (IR and Raman).[6]

  • Property Calculations: Using the optimized geometry, further calculations are performed to determine electronic properties, including:

    • Frontier Molecular Orbitals (HOMO-LUMO).

    • Molecular Electrostatic Potential (MEP).

    • Natural Bond Orbital (NBO) analysis.

    • TD-DFT for predicting UV-Vis spectra.

    • GIAO method for predicting NMR chemical shifts.[5][6]

  • Data Analysis: The output data is analyzed and compared with available experimental results to validate the computational model.

Diagram: Computational Chemistry Workflow

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis Phase A 1. Draw Molecular Structure B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Property Calculations (HOMO/LUMO, MEP, NMR) C->D E 5. Spectroscopic Data (IR, Raman, NMR, UV-Vis) D->E F 6. Electronic Properties (Reactivity, Stability) D->F G 7. Comparison with Experimental Data E->G F->G

Caption: A standard workflow for the theoretical analysis of a molecule using DFT.

Molecular Structure and Spectroscopic Characterization

Theoretical calculations provide a direct link between the atomic-level structure of a molecule and its experimentally observed spectroscopic signatures.

3.1 Optimized Molecular Geometry

The first step in any theoretical study is to determine the most stable 3D arrangement of the atoms. DFT calculations predict the bond lengths and angles of this compound. These theoretical values are then benchmarked against experimental data, often obtained from X-ray crystallography, to validate the accuracy of the computational method. Studies on similar heterocyclic compounds show that geometrical parameters calculated with DFT generally exhibit excellent correlation with experimental findings.[6][8]

Table 1: Selected Theoretical Geometric Parameters for a Pyridazine Derivative (Note: Data is representative for a similar structure, as specific experimental data for the title compound is not available in the search results. This illustrates the type of data generated.)

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC=O1.21
C-O1.36
N-H (amino)1.01
C-N (ring)1.34
Bond AngleO=C-O124.5
C-N-H (amino)118.0

3.2 Vibrational Spectroscopy (FT-IR and FT-Raman)

Frequency calculations not only confirm the stability of the optimized structure but also predict the vibrational modes of the molecule. These modes correspond to the absorption peaks observed in FT-IR and FT-Raman spectra.[9] By comparing the calculated wavenumbers with experimental spectra, a detailed assignment of vibrational bands to specific functional groups (e.g., C=O stretch, N-H bend, ring vibrations) can be made with high confidence.[5][10] This synergy between theory and experiment is crucial for confirming the molecular structure and understanding its intramolecular dynamics.[11]

3.3 NMR and UV-Vis Spectroscopy

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts.[5] These theoretical predictions are instrumental in assigning the signals in experimental NMR spectra, which is fundamental for structural elucidation.[6][7]

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic transitions of the molecule. This allows for the prediction of the absorption maxima (λ_max) in the UV-Vis spectrum, providing insights into the electronic structure and the nature of the frontier molecular orbitals involved in the transitions.[3]

Quantum Chemical Insights: Reactivity and Stability

Beyond structural confirmation, DFT provides a suite of descriptors that quantify the chemical reactivity and stability of this compound.

4.1 Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity).

  • LUMO: Represents the ability of a molecule to accept an electron (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.[12] Conversely, a small gap suggests the molecule is more reactive.[9]

4.2 Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting reactive sites.

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen and nitrogen.

  • Blue Regions (Positive Potential): Indicate areas of electron deficiency, which are prone to nucleophilic attack. These are typically located around hydrogen atoms.

The MEP map for this compound would highlight the lone pairs on the nitrogen and oxygen atoms as sites for electrophilic interaction (e.g., hydrogen bonding) and the hydrogen atoms as sites for nucleophilic interaction.[3]

In Silico Biological Activity Assessment

To evaluate the therapeutic potential of this compound, computational methods are used to predict its interactions with biological targets and its drug-like properties.

5.1 Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the molecule of interest) when bound to a specific protein target.[13][14] This method is essential for understanding the mechanism of action and for structure-based drug design.

Step-by-Step Molecular Docking Protocol:

  • Target Selection: A biologically relevant protein target is chosen (e.g., an enzyme or receptor implicated in a disease). Its 3D structure is obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structure of this compound is optimized using DFT as described in Section 2.2.

  • Binding Site Definition: The active site of the protein where the ligand is expected to bind is defined.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of the ligand within the active site.[14]

  • Scoring and Analysis: The resulting poses are "scored" based on their binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are then analyzed.[15]

A low binding energy and the formation of stable interactions with key residues in the active site suggest that the molecule could be an effective inhibitor or modulator of the protein's function.[12]

Diagram: Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis P 1. Protein Target (from PDB) D 3. Docking Simulation (e.g., AutoDock Vina) P->D L 2. Ligand (Optimized Structure) L->D S 4. Scoring (Binding Affinity) D->S I 5. Interaction Analysis (Hydrogen Bonds, etc.) S->I

Caption: The process flow for a typical molecular docking study.

5.2 ADMET and Drug-Likeness Prediction

A promising drug candidate must not only be active but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery.[16]

Various in silico models, often based on machine learning, are used to predict these properties from the molecular structure alone.[17][18] Key parameters include:

  • Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

  • Caco-2 Permeability: Predicts the intestinal absorption of a compound.[17][18]

  • P-glycoprotein (P-gp) Substrate/Inhibitor: Predicts whether the compound is likely to be removed from cells by efflux pumps, affecting its bioavailability.[18]

  • CYP450 Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes.

  • Toxicity: Predicts potential adverse effects such as mutagenicity (Ames test) and hepatotoxicity.[16][18]

Table 2: Predicted ADMET Properties for a Hypothetical Drug Candidate (Note: This table illustrates the type of data generated from ADMET prediction tools like admetSAR or SwissADME.)

PropertyPredicted ValueStatus
Molecular Weight139.11Pass
LogP< 5Pass
H-bond Donors< 5Pass
H-bond Acceptors< 10Pass
Caco-2 PermeabilityModerateAcceptable
P-gp SubstrateNoFavorable
Ames MutagenicityNon-mutagenicSafe
HepatotoxicityLow riskSafe

These predictions help to identify potential liabilities early, allowing for chemical modifications to improve the ADMET profile before significant resources are invested in synthesis and experimental testing.[12]

Conclusion and Future Perspectives

The theoretical study of this compound, through a combination of DFT, spectroscopic analysis, molecular docking, and ADMET prediction, provides a powerful, multi-faceted approach to understanding its potential as a pharmaceutical building block. Computational methods offer a detailed picture of its molecular structure, reactivity, and biological interactions, effectively guiding experimental research.

Future work should focus on synthesizing derivatives of this core structure to optimize binding affinity for specific biological targets identified through docking studies. Furthermore, experimental validation of the predicted ADMET properties is a critical next step in the drug development process. The continued integration of computational and experimental techniques will undoubtedly accelerate the discovery of novel therapeutics based on the versatile pyridazine scaffold.

References

Please note that while the content is synthesized from multiple sources, direct citation of every sentence is avoided to maintain readability. The references provided are the foundation for the concepts and methodologies described in this guide.

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An In-Depth Technical Guide to the Safe Handling of 6-Aminopyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 6-Aminopyridazine-3-carboxylic acid (CAS No. 59772-58-6). As a vital building block in the synthesis of novel pharmaceuticals and agrochemicals, understanding its chemical profile is paramount to ensuring laboratory safety and experimental integrity.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering laboratory personnel to make informed safety decisions.

Chemical Profile and Hazard Identification

This compound is an off-white to light brown solid organic compound.[1][2] Its molecular structure, featuring an amino group and a carboxylic acid on a pyridazine ring, makes it a versatile intermediate.[1] However, these same functional groups contribute to its hazardous properties. A thorough understanding of its characteristics is the foundation of a robust safety protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 59772-58-6[1][3]
Molecular Formula C₅H₅N₃O₂[1][3]
Molecular Weight 139.11 g/mol [1][3]
Appearance Off-white solid[1]
Melting Point >250 °C[1]
Storage Temperature 0 - 8 °C, dry, well-ventilated[1][3]
GHS Hazard Classification

According to available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) as follows:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3]

The signal word for this compound is "Warning" .[3] These classifications mandate specific handling procedures to mitigate exposure risks. The toxicity of aminopyridine derivatives, a related class of compounds, is well-documented; they are readily absorbed and can be toxic by all routes of exposure.[4]

Risk Assessment and the Hierarchy of Controls

Before any work with this compound begins, a formal risk assessment must be conducted. This process involves identifying the hazards (outlined above), evaluating the risks associated with the specific experimental procedures, and implementing control measures. The most effective approach follows the "Hierarchy of Controls," which prioritizes the most robust safety measures.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.

  • Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous chemical should be considered if scientifically viable.

  • Engineering Controls: This is the primary method for controlling exposure. All work with solid this compound that may generate dust, or with its solutions, must be performed in a certified chemical fume hood to prevent inhalation.[5] Ensure eyewash stations and safety showers are readily accessible.[6]

  • Administrative Controls: Establish Standard Operating Procedures (SOPs) for all tasks involving this compound. Restrict access to authorized personnel and ensure all users are trained on the specific hazards and handling procedures.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.

Personal Protective Equipment (PPE)

The correct selection and use of PPE are critical to prevent skin, eye, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect before use.Prevents skin contact and irritation.[3][5] Contaminated gloves must be disposed of properly.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and airborne particles, preventing serious eye irritation.[5]
Skin/Body Protection Standard laboratory coat.Prevents contamination of personal clothing.[5]
Respiratory Protection Not required if using a fume hood. If engineering controls fail or for large spills, use an N95 (US) or P1 (EU) particle respirator.Prevents inhalation of dust, which can cause respiratory tract irritation.[3]

Safe Handling and Standard Operating Procedures (SOP)

Adherence to strict protocols is essential for minimizing exposure.

Weighing and Dispensing Protocol
  • Preparation: Don all required PPE (gloves, safety goggles, lab coat).

  • Location: Perform all weighing and dispensing activities inside a chemical fume hood or other ventilated enclosure to contain any dust.[5]

  • Technique: Use a spatula to carefully transfer the solid compound. Avoid creating dust clouds. If the container has a narrow opening, use a powder funnel.

  • Cleanup: After dispensing, gently wipe the spatula and any contaminated surfaces with a damp cloth before removing from the fume hood. Dispose of the cloth as chemical waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3] Do not eat, drink, or smoke in the work area.[3]

Solution Preparation Protocol
  • Preparation: In a chemical fume hood, place a tared beaker containing the desired solvent on a stir plate.

  • Addition: Slowly add the pre-weighed this compound to the solvent while stirring. Adding the solid to the liquid minimizes the potential for dust to become airborne.

  • Dissolution: Cover the beaker with a watch glass or cap the flask to prevent vapor release.

  • Labeling: Immediately label the container with the full chemical name, concentration, date, and appropriate hazard pictograms.

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] Recommended storage temperature is between 0-8 °C.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.[7]

  • Segregation: Store away from incompatible materials and foodstuffs.[3] The container should be stored in a locked cabinet or area accessible only to trained personnel.[3]

Emergency Procedures

Preparedness is key to managing accidents effectively. All personnel must be familiar with these procedures.

First-Aid Measures

Table 3: First-Aid Response for Exposure

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical help.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[3][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a doctor or Poison Control Center immediately.[3][5]
Spill and Leak Cleanup

The response to a spill depends on its scale and location.

Spill_Response_Workflow start Spill Occurs alert Alert personnel in the area and evacuate if necessary start->alert assess Assess Spill (Size, Location, Hazard) alert->assess small_spill Small & Contained Spill? assess->small_spill ppe_check Do you have correct PPE and spill kit? small_spill->ppe_check Yes call_ehs Call Emergency Personnel / Environmental Health & Safety (EHS) small_spill->call_ehs No cleanup Contain spill. Cover with inert absorbent material. Sweep up and place in a sealed container for disposal. ppe_check->cleanup Yes ppe_check->call_ehs No decontaminate Decontaminate area with soap and water. cleanup->decontaminate dispose Dispose of waste via Environmental Health & Safety. decontaminate->dispose end Procedure Complete dispose->end call_ehs->end

Caption: A decision workflow for responding to a chemical spill.

For small spills of solid material:

  • Ensure the area is well-ventilated (fume hood).

  • Wearing appropriate PPE, gently sweep up the material to avoid creating dust.[5]

  • Place the material into a suitable, sealed container for disposal.[3]

  • Clean the spill area thoroughly with soap and water.

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not let the chemical enter drains or the environment.[3]

  • Dispose of the contents and container in accordance with all local, state, and federal regulations through your institution's EHS program.[3]

References

  • China 6-Chloropyridazine-3-carboxylic Acid 5096-73-1. LookChem. [Link]
  • 6-chloropyridazine-3-carboxylic Acid | C5H3ClN2O2. PubChem. [Link]
  • This compound | 59772-58-6. MOLBASE. [Link]
  • SAFETY D
  • MSDS of 6-methylpyridazine-3-carboxylic acid. Capot Chemical. [Link]
  • Aminopyridines - Executive Summary. U.S. Environmental Protection Agency. [Link]

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A Comprehensive Technical Guide to the Structural Elucidation of 6-Aminopyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. 6-Aminopyridazine-3-carboxylic acid is a molecule of significant interest, serving as a versatile heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its unique arrangement of a pyridazine core, an amino group, and a carboxylic acid moiety imparts a specific reactivity and potential for biological interaction that is entirely dependent on its confirmed structure.

Part 1: Foundational Characterization - The Molecular Blueprint

Before engaging in complex spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. This initial data provides the fundamental parameters—molecular formula and mass—that all subsequent analyses must align with.

Physicochemical Properties & Elemental Analysis

The initial sample of this compound presents as an off-white solid with a high melting point, recorded at over 250 °C, which is characteristic of a stable, polar, and potentially zwitterionic or hydrogen-bonded crystalline solid.[1]

Elemental analysis is the classical, yet indispensable, method for determining the empirical formula. For a compound with the proposed structure of this compound (C₅H₅N₃O₂), the expected elemental composition provides the first point of validation.

PropertyExpected ValueSource
Molecular Formula C₅H₅N₃O₂[1]
Molecular Weight 139.11 g/mol [1]
Appearance Off-white solid[1]
Melting Point >250 °C[1]
% Carbon 43.17%Calculated
% Hydrogen 3.62%Calculated
% Nitrogen 30.20%Calculated
% Oxygen 23.00%Calculated
Mass Spectrometry (MS) - Confirming the Mass

Mass spectrometry provides a precise measurement of the molecular weight, moving us from an empirical to a molecular formula. Given the polarity of the target compound, Electrospray Ionization (ESI) is the technique of choice.

Causality of Method Selection: ESI is a soft ionization technique ideal for polar, thermally labile molecules like amino acids and heterocycles. It minimizes fragmentation, ensuring a strong signal for the molecular ion, which is critical at this stage. It can be run in both positive and negative ion modes, providing complementary data.

Experimental Protocol: High-Resolution ESI-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or a water/acetonitrile mixture. Further dilute to a final concentration of ~10 µg/mL for infusion.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Positive Ion Mode (+ESI):

    • Infuse the sample at a flow rate of 5-10 µL/min.

    • Acquire data in the m/z range of 50-500.

    • Expected Result: A prominent peak for the protonated molecule [M+H]⁺ at m/z 140.0455.

  • Negative Ion Mode (-ESI):

    • Switch the instrument polarity.

    • Infuse the sample under the same conditions.

    • Expected Result: A prominent peak for the deprotonated molecule [M-H]⁻ at m/z 138.0309.

  • Data Analysis: Compare the experimentally observed exact mass to the calculated theoretical mass. A mass accuracy of <5 ppm provides high confidence in the assigned molecular formula, C₅H₅N₃O₂.[2][3]

Part 2: Spectroscopic Interrogation - Assembling the Pieces

With the molecular formula confirmed, the next phase is to identify the functional groups present and determine how they are connected. This involves a synergistic application of vibrational, electronic, and nuclear magnetic resonance spectroscopies.

Vibrational Spectroscopy (FTIR) - Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of bonds within the molecule. It is an exceptionally powerful and rapid tool for identifying the key functional groups—the carboxylic acid and the aromatic amine—that define our target compound.

Causality of Interpretation: The presence of both a carboxylic acid and an amino group will lead to a complex but highly characteristic spectrum. The carboxylic acid O-H stretch is famously broad due to strong hydrogen-bonding dimers, while the N-H stretches of the primary amine typically appear as distinct, sharper peaks.[2][4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Expected FTIR Absorptions for this compound

Wavenumber (cm⁻¹)Bond VibrationExpected AppearanceRationale & Reference
3450-3300N-H Asymmetric & Symmetric StretchTwo distinct, medium-intensity peaksCharacteristic of a primary aromatic amine.[2]
3300-2500O-H Stretch (Carboxylic Acid)Very broad, strong absorptionExtensive hydrogen bonding in the solid state.[4][5][6]
~1710C=O Stretch (Carboxylic Acid)Strong, sharp peakPosition indicates a carboxylic acid conjugated with an aromatic system.[6][7]
~1620N-H Scissoring / C=C & C=N Ring StretchMedium to strong peak(s)Overlapping region for amine bending and aromatic ring vibrations.[2]
1320-1210C-O Stretch (Carboxylic Acid)Strong intensityCoupled with O-H bending.[4][5]
950-910O-H Bend (Out-of-plane)Broad, medium peakAnother characteristic feature of hydrogen-bonded carboxylic acid dimers.[4]
UV-Visible Spectroscopy - Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system within the pyridazine ring. While not providing detailed structural connectivity, it serves as a quick confirmation of the aromatic core.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution (~0.01 mg/mL) of the compound in a UV-transparent solvent like ethanol or methanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline with a cuvette containing only the solvent. Then, record the absorbance of the sample solution from 200-400 nm.

  • Expected Result: The spectrum is expected to show absorption maxima (λmax) characteristic of a substituted pyridazine ring, confirming the presence of the aromatic chromophore.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Connectivity Map

NMR is the most powerful technique for elucidating the detailed covalent framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the pyridazine ring.

Causality of Experimental Selection:

  • ¹H NMR: Identifies all unique proton environments, their integration (number of protons), and their coupling (neighboring protons).

  • ¹³C{¹H} NMR: Identifies all unique carbon environments.

  • COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other (typically through 2-3 bonds), establishing proton-proton connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (²JCH, ³JCH), which is the key to connecting the molecular fragments.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar compounds and exchange slowly with labile protons (NH₂, COOH), allowing them to be observed.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire standard 2D gCOSY, gHSQC, and gHMBC spectra.

  • Data Analysis & Interpretation: The spectra are analyzed in a stepwise manner to build the molecular structure.

Predicted NMR Data and Interpretation (in DMSO-d₆)

¹H NMR δ (ppm)MultiplicityIntegrationAssignmentRationale & COSY/HMBC Correlations
~13.0broad s1HCOOHThe acidic proton, very downfield due to deshielding and H-bonding.[6] HMBC to C3, C4.
~7.9d1HH4Deshielded by adjacent N and electron-withdrawing COOH. COSY to H5. HMBC to C3, C5, C6.
~7.0d1HH5Less deshielded than H4. COSY to H4. HMBC to C3, C4, C6.
~6.5broad s2HNH₂Labile protons of the amino group. HMBC to C5, C6.
¹³C NMR δ (ppm)AssignmentRationale & HSQC/HMBC Correlations
~166C3Carboxyl carbon, deshielded.[6][10] No HSQC signal. HMBC from H4, H5.
~160C6Carbon attached to the amino group, strongly deshielded by N. No HSQC signal. HMBC from H5, NH₂.
~145C4Aromatic CH, deshielded by N and COOH. HSQC to H4.
~120C5Aromatic CH. HSQC to H5.

The HMBC experiment is the final validator. For example, observing a correlation from the proton at ~7.9 ppm (H4) to the carbon at ~166 ppm (C3) definitively places the carboxylic acid group next to that proton, confirming the 3-carboxylic acid substitution pattern.

Part 3: Definitive Confirmation - The Atomic Resolution Structure

While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It provides a 3D model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Causality of Method Selection: For molecules that can form high-quality single crystals, X-ray crystallography is the gold standard. It resolves any remaining ambiguity and can reveal subtle stereoelectronic features and hydrogen-bonding networks that are inferred by other techniques.[11][12]

Experimental Workflow: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution (e.g., in water or an ethanol/water mixture) is a common starting point.

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.

  • Structure Solution and Refinement:

    • The diffraction data is used to determine the unit cell parameters and the space group.

    • The structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms.[13]

    • The atomic positions and their anisotropic displacement parameters are "refined" to achieve the best fit between the observed diffraction data and the calculated data based on the structural model.

  • Final Output: The final result is a crystallographic information file (CIF) containing the precise atomic coordinates of the molecule, from which bond lengths, angles, and visualizations of the molecular and packing structure can be generated.

Integrated Strategy and Conclusion

The structural elucidation of this compound is a process of logical deduction, where each analytical technique provides a layer of information that is validated and expanded upon by the next. The workflow is designed to be efficient and self-validating, culminating in an irrefutable structural assignment.

Structural Elucidation Workflow Diagram

Elucidation_Workflow cluster_start Initial Sample cluster_foundational Part 1: Foundational Analysis cluster_spectroscopy Part 2: Spectroscopic Interrogation cluster_confirmation Part 3: Definitive Confirmation cluster_end Final Result start This compound (Unknown Structure) ms Mass Spectrometry (ESI-MS) - Molecular Formula (C₅H₅N₃O₂) - Exact Mass start->ms Provides elem Elemental Analysis - Empirical Formula start->elem Provides ftir FTIR Spectroscopy - Functional Groups ID (-COOH, -NH₂, Pyridazine) ms->ftir Validates & Informs final Elucidated Structure Confirmed ms->final elem->ftir Validates & Informs nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) - Covalent Framework - Connectivity & Substitution ftir->nmr Guides xray X-Ray Crystallography - Unambiguous 3D Structure - Solid-State Conformation nmr->xray Provides Final Proof For nmr->final xray->final

Caption: Integrated workflow for structural elucidation.

This comprehensive approach, combining foundational analysis with advanced spectroscopic techniques, ensures the highest level of scientific integrity. For researchers and drug development professionals, this rigorous validation is not merely an academic exercise; it is a critical prerequisite for advancing a compound like this compound into complex biological screening, lead optimization, and ultimately, into the development of new and impactful technologies.

References

  • Dudek, M. W., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(10), 786-90.
  • Funes, M., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42.
  • Lipunova, G. N., et al. (2020). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 25(23), 5727.
  • Shawali, A. S., & Abdelhamid, A. O. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Repositório da Universidade do Minho.
  • Gronowitz, S., et al. (1976). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 2, (14), 1656-1660.
  • Dudek, M. W., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate.
  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Samir, K., et al. (2020). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Pyridazine. PubChem Compound Database.
  • Knight, B. M., et al. (2013). Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. ResearchGate.
  • National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
  • National Institute of Standards and Technology. (n.d.). Pyridazine. NIST Chemistry WebBook.
  • Organic Chemistry Explained. (2021). IR Spectra of Carboxylic Acids, Amides and Esters. YouTube.
  • Runge, M. B., et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. BMC Pharmacology and Toxicology, 14, 49.
  • National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook.
  • Aljamali, N. M. (2014). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 6-Aminonicotinic acid. PubChem Compound Database.
  • Nierengarten, H., et al. (2015). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Acta Crystallographica Section A, 71(Pt 3), 256-267.
  • Pawlowski, M., et al. (2006). The Molecular Structure and Dynamics of 2-aminopyridine-3-carboxylic Acid by X-ray Diffraction at 100K, Inelastic Neutron. Nukleonika, 51(Suppl. 2), s47-s51.
  • Zhang, Z., et al. (2024). The crystal structure of 6-amino-2-carboxypyridin-1-ium perchlorate, C6H7ClN2O6. Zeitschrift für Kristallographie - New Crystal Structures, 239(3), 603-605.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Aminopyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Analytical Imperative

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. 6-Aminopyridazine-3-carboxylic acid (CAS 59772-58-6) stands as a crucial heterocyclic building block, valued for its role as an intermediate in the synthesis of bioactive molecules for pharmaceutical and agricultural applications.[1] Its molecular framework, featuring a pyridazine ring substituted with both an electron-donating amino group and an electron-withdrawing carboxylic acid, presents a unique electronic environment that is directly reflected in its spectroscopic signature. This guide provides a comprehensive, field-proven methodology for the complete spectroscopic characterization of this molecule, moving beyond mere data reporting to explain the causal relationships between molecular structure and spectral output.

Molecular Architecture and Spectroscopic Implications

The first step in any analytical workflow is to understand the analyte's structure. This compound is an off-white solid with a molecular formula of C₅H₅N₃O₂ and a molecular weight of 139.11 g/mol .[1] The key to its characterization lies in understanding the interplay of its three core components:

  • The Pyridazine Ring: A six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is electron-deficient, which significantly influences the chemical shifts of its constituent protons and carbons in NMR spectroscopy.

  • The Carboxylic Acid Group (-COOH): This group provides highly characteristic signals, including a very broad O-H stretch in Infrared (IR) spectroscopy and a distinct, far downfield proton and a deshielded carbonyl carbon in Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

  • The Amino Group (-NH₂): This electron-donating group influences the electronic distribution within the aromatic ring and provides its own characteristic N-H stretching vibrations in the IR spectrum.

Caption: Molecular structure of this compound.

Integrated Spectroscopic Workflow

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice, as it effectively solubilizes the molecule and its residual proton signal does not obscure key analyte resonances.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum is anticipated to show four distinct signals. The electron-deficient nature of the pyridazine ring will shift the ring protons significantly downfield.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at 25°C. A standard pulse sequence is sufficient.

  • D₂O Exchange: After the initial acquisition, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. This confirmatory step is crucial for identifying exchangeable protons (-OH and -NH₂).

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Causality & Field Insights
Carboxylic Acid (-OH)10.0 - 13.0Broad SingletHighly deshielded due to the electronegativity of the adjacent oxygens and anisotropy of the C=O bond.[2][3] Signal disappears upon D₂O exchange.
Ring Proton (H4 or H5)7.5 - 8.5DoubletLocated on the electron-deficient aromatic ring, adjacent to another ring proton, leading to doublet splitting.
Ring Proton (H5 or H4)7.0 - 8.0DoubletCoupled to the other ring proton. Its precise shift is modulated by the relative electronic effects of the -NH₂ and -COOH groups.
Amino (-NH₂)6.0 - 7.5Broad SingletThe protons are deshielded by the aromatic ring. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Signal will disappear or diminish upon D₂O exchange.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will reveal all five unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is the most easily identified due to its extreme downfield shift.[2]

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize the same spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Carbon Assignment Expected Chemical Shift (δ, ppm) Causality & Field Insights
Carboxylic Acid (C=O)165 - 180The carbonyl carbon is highly deshielded by the two attached electronegative oxygen atoms.[2][4]
Ring Carbon (C6)155 - 165Attached to the electronegative amino group and a ring nitrogen, causing a significant downfield shift.
Ring Carbon (C3)140 - 150Attached to the electron-withdrawing carboxylic acid group and a ring nitrogen.
Ring Carbon (C4/C5)120 - 140Aromatic carbons whose exact shifts are determined by their position relative to the substituents.
Ring Carbon (C5/C4)110 - 125The remaining aromatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring their vibrational frequencies. The spectrum of this compound is dominated by features from the carboxylic acid and amino groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Clamp the sample to ensure good contact with the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Vibrational Mode Expected Frequency (cm⁻¹) Appearance Causality & Field Insights
O-H Stretch (Carboxylic Acid)2500 - 3300Very Broad, StrongThe extreme broadness is the hallmark of a hydrogen-bonded carboxylic acid dimer, which masks the C-H stretches.[5][6][7]
N-H Stretch (Amino)3300 - 3500Two Sharp Bands, MediumPrimary amines typically show two bands corresponding to symmetric and asymmetric stretching modes.
C=O Stretch (Carboxylic Acid)1690 - 1720Strong, SharpThe frequency is lowered from a typical carboxylic acid (~1760 cm⁻¹) due to conjugation with the pyridazine ring.[7]
C=N, C=C Stretch (Aromatic)1400 - 1650Multiple Bands, Medium-StrongCharacteristic vibrations of the pyridazine ring system.
C-O Stretch (Carboxylic Acid)1210 - 1320MediumAssociated with the stretching of the carbon-oxygen single bond in the carboxylic acid moiety.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Acquisition: Infuse the sample solution into the source. Acquire the spectrum in both positive and negative ion modes to maximize the chance of observing the molecular ion.

  • Analysis: Look for the [M+H]⁺ ion in positive mode and the [M-H]⁻ ion in negative mode.

Ion Expected m/z Significance
[M]⁺˙ (if using EI)139Molecular ion peak, confirming the molecular weight.
[M+H]⁺ (if using ESI)140Protonated molecular ion.
[M-H]⁻ (if using ESI)138Deprotonated molecular ion.
[M-H₂O]⁺˙121Fragment corresponding to the loss of water.
[M-COOH]⁺˙94Fragment corresponding to the loss of the carboxylic acid group, a common fragmentation pathway.[2]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for highly conjugated systems.

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a very dilute solution (e.g., 10 µg/mL) of the compound in a UV-transparent solvent such as ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Record the spectrum from approximately 200 to 400 nm, using the pure solvent as a blank.

Interpretation: A simple carboxylic acid absorbs weakly around 200-215 nm.[3][7] However, the presence of the aromatic pyridazine ring and the amino group creates an extended conjugated system. This will cause a significant bathochromic (red) shift in the absorption maximum (λₘₐₓ) to a higher wavelength, likely in the 250-350 nm range, corresponding to π→π* transitions. This confirms the presence of the conjugated electronic system.

Conclusion: A Unified Structural Portrait

The true power of this multi-technique approach lies in the convergence of evidence. The molecular weight determined by MS (139.11) is confirmed by the molecular formula C₅H₅N₃O₂, which is perfectly consistent with the five distinct carbon signals in the ¹³C NMR and the distinct proton environments in the ¹H NMR. The functional groups identified by their characteristic vibrations in the IR spectrum (-COOH, -NH₂, aromatic ring) are precisely those whose electronic effects explain the observed chemical shifts in the NMR spectra. Finally, the UV-Vis spectrum confirms the conjugated nature of the system. Together, these data points create an undeniable and self-validating spectroscopic portrait, providing absolute confidence in the structure and identity of this compound.

References

  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • YouTube. (2019, August 20). Spectroscopy of carboxylic acids and their derivatives.

Sources

Methodological & Application

Application Notes and Protocols: 6-Aminopyridazine-3-carboxylic Acid Derivatization for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 6-Aminopyridazine-3-carboxylic Acid in Modern Drug Discovery

The pyridazine nucleus is a cornerstone in medicinal chemistry, recognized for its unique physicochemical properties that facilitate robust interactions with biological targets.[1] Among pyridazine-containing scaffolds, this compound stands out as a particularly versatile starting material for the synthesis of compound libraries for high-throughput screening and lead optimization. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid amenable to a variety of coupling reactions, allows for the systematic exploration of chemical space to probe structure-activity relationships (SAR).[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound and the subsequent application of its derivatives in relevant bioassays, with a particular focus on kinase inhibition.

The strategic importance of the pyridazine core is underscored by its presence in several clinically approved drugs.[1] Its inherent polarity and capacity for hydrogen bonding are key attributes that medicinal chemists leverage to enhance solubility, modulate pharmacokinetic properties, and achieve high-affinity binding to target proteins.[1] This guide will delve into the practical aspects of working with this compound, offering detailed protocols, expert insights into experimental design, and troubleshooting tips to empower researchers in their quest for novel therapeutics.

Core Chemistry: Understanding the Reactivity of this compound

The derivatization of this compound hinges on the differential reactivity of its two primary functional groups: the 6-amino group and the 3-carboxylic acid.

  • The 6-Amino Group: This exocyclic primary amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and sulfonylation. Its reactivity can be modulated by the electron-withdrawing nature of the pyridazine ring, making it slightly less basic than a typical aniline. This nuanced reactivity is crucial to consider when planning multi-step syntheses.

  • The 3-Carboxylic Acid: This functional group is the gateway to a vast array of derivatives, most commonly through the formation of amide bonds. Activation of the carboxylic acid is a prerequisite for its reaction with amines, and a plethora of coupling reagents are available to facilitate this transformation.[3] The choice of coupling agent is critical and depends on the steric and electronic properties of the amine coupling partner.[4]

A generalized workflow for the derivatization of this compound is depicted below:

G A This compound B Amide Bond Formation (Coupling Reagents: HATU, EDC/HOBt, etc.) A->B Derivatization of Carboxylic Acid C Amine Modification (Acylation, Sulfonylation, etc.) A->C Derivatization of Amino Group D Diverse Library of Derivatives B->D C->D E Bioassay Screening (e.g., Kinase Assays) D->E F SAR Analysis & Lead Optimization E->F

Caption: General workflow for derivatization and screening.

Experimental Protocols: A Step-by-Step Guide to Derivatization

The following protocols provide detailed methodologies for the two primary modes of derivatization of this compound. These protocols are designed to be robust and adaptable to a wide range of substrates.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol is particularly effective for coupling this compound with a diverse range of primary and secondary amines, including those that are sterically hindered or electron-deficient.[4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and side reactions.[4]

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Parameter Typical Range Notes
Reaction Time 4 - 12 hoursMonitor by TLC or LC-MS for completion.
Temperature Room TemperatureExothermic reactions may require cooling.
Solvent Anhydrous DMFEnsure solvent is dry to prevent hydrolysis of HATU.
Base DIPEAA non-nucleophilic base is crucial.
Yield 60 - 95%Dependent on the nature of the amine.
Protocol 2: N-Acylation of the 6-Amino Group

This protocol describes the acylation of the 6-amino group using an acid chloride. This is a robust and high-yielding reaction.

Materials:

  • This compound derivative (e.g., methyl ester)

  • Acid chloride of interest

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend the this compound derivative (1.0 eq) in anhydrous DCM.

  • Add pyridine or TEA (2.0 eq) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acid chloride (1.2 eq) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G cluster_0 Amide Coupling cluster_1 N-Acylation A Start with This compound B Add Amine & DIPEA in DMF A->B C Add HATU B->C D Reaction Stirring (4-12h) C->D E Work-up & Purification D->E F Desired Amide Derivative E->F G Start with 6-Amino-pyridazine-3-carboxylate H Add Base (Pyridine/TEA) in DCM G->H I Add Acid Chloride at 0°C H->I J Reaction Stirring (2-6h) I->J K Work-up & Purification J->K L Desired N-Acyl Derivative K->L

Caption: Step-by-step derivatization workflows.

Application in Bioassays: Screening for Kinase Inhibitory Activity

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[5] The following protocols outline standard biochemical and cell-based assays to evaluate the inhibitory potential of your synthesized compounds.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6]

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Synthesized this compound derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound dilution.

    • Add 2 µL of a solution containing the kinase and its substrate in kinase buffer.

    • Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Compound ID Target Kinase IC₅₀ (nM)
Lead Compound 1 Kinase A50
Derivative 1a Kinase A25
Derivative 1b Kinase A150
Derivative 1c Kinase A12
Protocol 4: Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7] This assay is crucial for determining the cytotoxic or anti-proliferative effects of your compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Fluorescent Labeling for Mechanistic Studies

Fluorescently labeled derivatives of this compound can be powerful tools for studying drug-target engagement, cellular localization, and for developing high-throughput screening assays such as fluorescence polarization.

Protocol 5: Fluorescent Labeling of a Carboxylic Acid Derivative

This protocol describes the conjugation of a fluorescent dye with an amine-reactive group (e.g., an NHS ester) to the carboxylic acid moiety of the pyridazine scaffold after its conversion to an amine.

Materials:

  • 6-Aminopyridazine-3-carboxamide derivative

  • Amine-reactive fluorescent dye (e.g., Fluorescein NHS ester)

  • Anhydrous DMF

  • DIPEA

Procedure:

  • Dissolve the 6-aminopyridazine-3-carboxamide derivative (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Add the amine-reactive fluorescent dye (1.1 eq) to the reaction mixture.

  • Stir the reaction in the dark at room temperature for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the fluorescently labeled product can be purified by preparative HPLC.

G A Synthesized Derivative B Biochemical Assay (e.g., Kinase Inhibition) A->B C Cell-Based Assay (e.g., Proliferation) A->C D Fluorescent Labeling A->D F Data Analysis & Interpretation B->F C->F E Mechanistic Studies (e.g., Target Engagement) D->E E->F

Sources

Amide Coupling Protocols for 6-Aminopyridazine-3-carboxylic Acid: Strategies for a Challenging Substrate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction

6-Aminopyridazine-3-carboxylic acid is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its rigid, nitrogen-rich heterocyclic scaffold is a common feature in a variety of biologically active agents. The formation of an amide bond at its carboxylic acid moiety is one of the most frequently employed reactions to generate libraries of potential drug candidates[1][2].

However, the unique electronic properties of the 6-aminopyridazine ring system present significant challenges to this otherwise routine transformation. The amine at the 6-position, while a potential site for side reactions, primarily influences the reactivity of the entire molecule. The pyridazine ring is inherently electron-deficient, which deactivates the 6-amino group, making it a poor nucleophile for intermolecular reactions. This guide provides an in-depth analysis of these challenges and offers a suite of robust, field-proven protocols designed to achieve high-yield amide coupling with this demanding substrate.

The Core Challenge: An Electron-Deficient Nucleophile

Standard amide coupling reactions, which proceed smoothly with aliphatic or electron-rich aromatic amines, often prove sluggish or fail completely when applied to this compound or its coupling to other electron-deficient amines[1][3]. The primary obstacle is the reduced nucleophilicity of the amino group on the pyridazine ring, a consequence of the electron-withdrawing nature of the two adjacent nitrogen atoms in the aromatic system. This electronic stabilization of the nitrogen lone pair makes it less available to attack an activated carboxylic acid intermediate[4].

Consequently, successful acylation requires either highly reactive activated-ester intermediates or forcing reaction conditions, which can compromise the stability of other functional groups within the molecule[5]. The protocols detailed below are selected to overcome this hurdle by employing powerful activating agents that generate highly reactive intermediates capable of coupling efficiently with poorly nucleophilic amines.

Recommended Coupling Protocols

Four distinct and reliable protocols are presented, each leveraging a different class of coupling reagent. The choice of protocol may depend on the specific amine coupling partner, scale, and available laboratory reagents.

Protocol 1: HATU-Mediated Amide Coupling

Principle & Rationale: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a uronium salt-based coupling reagent renowned for its high efficiency and rapid reaction rates, even with challenging substrates[2][6]. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then rapidly converted to an activated O-acyl-(7-azabenzotriazolyl) ester. This activated ester is exceptionally susceptible to nucleophilic attack by the amine, driving the reaction to completion with minimal side products[7]. The 7-azabenzotriazole (HOAt) component is known to accelerate coupling and suppress racemization more effectively than its benzotriazole (HOBt) counterpart[6].

Experimental Workflow:

cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification A Dissolve 6-Aminopyridazine- 3-carboxylic acid & Amine in aprotic solvent (e.g., DMF) B Add non-nucleophilic base (e.g., DIPEA) A->B 1. C Cool solution to 0 °C D Add HATU portion-wise C->D 2. E Warm to RT and stir (Monitor by TLC/LCMS) D->E 3. F Quench with water/ aqueous LiCl G Extract with organic solvent (e.g., EtOAc) F->G 4. H Purify by column chromatography G->H 5.

Caption: Workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • To a solution of this compound (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 equiv) portion-wise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 10% aqueous LiCl (3x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

ParameterCondition
Coupling Reagent HATU
Base DIPEA
Solvent DMF, MeCN, or DCM
Temperature 0 °C to Room Temperature
Stoichiometry Acid:Amine:HATU:Base (1:1.1:1.2:3)
Protocol 2: T3P®-Mediated Amide Coupling

Principle & Rationale: Propanephosphonic acid anhydride (T3P®) is a powerful, yet gentle, dehydrating agent used for amide bond formation[8]. It activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate. This intermediate is highly electrophilic and reacts readily with the amine nucleophile. A key advantage of T3P® is that its byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup, simplifying purification[9][10]. T3P® has demonstrated superior performance in couplings involving epimerization-prone substrates and poorly nucleophilic amines, such as 2-aminopyridines[9][10].

Reaction Mechanism Overview:

RCOOH Carboxylic Acid (R-COOH) I1 Mixed Anhydride Intermediate RCOOH->I1 + T3P® + Base T3P T3P® Base Base (e.g., Pyridine) Amine Amine (R'-NH2) Amide Amide (R-CONH-R') Byproduct Water-Soluble Phosphonic Acid Amide->Byproduct co-product I1->Amide + Amine

Sources

Application Notes and Protocols for the Esterification of 6-Aminopyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Aminopyridazine-3-carboxylic Acid Esters

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its derivatives are integral to the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and antimicrobial research. The esterification of the carboxylic acid moiety is a critical transformation, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are paramount for optimizing drug candidates. This guide provides an in-depth analysis of various esterification methodologies applicable to this substrate, offering detailed protocols and insights to aid in the efficient synthesis of its ester derivatives.

Challenges in the Esterification of this compound

The presence of both a nucleophilic amino group and a carboxylic acid on the electron-deficient pyridazine ring presents unique challenges for esterification. The amino group can compete with the alcohol as a nucleophile, leading to side reactions, particularly under harsh acidic or basic conditions. Furthermore, the heterocyclic nitrogen atoms can be protonated or interact with reagents, influencing the reactivity of the carboxylic acid. Therefore, the choice of esterification method must be carefully considered to ensure chemoselectivity and high yields.

Recommended Esterification Methodologies

Several esterification strategies can be successfully employed for this compound, ranging from classical methods to milder, more modern techniques. The selection of the optimal method will depend on the desired ester, the scale of the reaction, and the sensitivity of other functional groups in the molecule.

Steglich Esterification: A Mild and Versatile Approach

The Steglich esterification is a highly effective method for substrates that are sensitive to acidic or basic conditions.[1][2] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[2][3] This method is renowned for its mild reaction conditions, typically performed at room temperature, and its compatibility with a wide range of functional groups.[1]

Causality of Experimental Choices:

  • DCC/DIC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3]

  • DMAP: This catalyst accelerates the reaction by forming a more reactive N-acylpyridinium intermediate, which is readily attacked by the alcohol.[2] This also helps to suppress the formation of the N-acylurea byproduct, a common side reaction in carbodiimide-mediated couplings.[3]

  • Aprotic Solvent (e.g., Dichloromethane, THF): These solvents are used to dissolve the reactants and facilitate the reaction without participating in it.

Experimental Protocol: Steglich Esterification

  • To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Script for Steglich Esterification Workflow

Steglich_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Mixing in DCM/THF at 0°C Mixing in DCM/THF at 0°C This compound->Mixing in DCM/THF at 0°C Alcohol Alcohol Alcohol->Mixing in DCM/THF at 0°C DCC DCC DCC->Mixing in DCM/THF at 0°C DMAP DMAP DMAP->Mixing in DCM/THF at 0°C Stirring at RT for 12-24h Stirring at RT for 12-24h Mixing in DCM/THF at 0°C->Stirring at RT for 12-24h Filtration of DCU Filtration of DCU Stirring at RT for 12-24h->Filtration of DCU Aqueous Wash Aqueous Wash Filtration of DCU->Aqueous Wash Drying & Concentration Drying & Concentration Aqueous Wash->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Product Product Column Chromatography->Product

Caption: Workflow for Steglich Esterification.

Mitsunobu Reaction: Inversion of Stereochemistry and Mild Conditions

The Mitsunobu reaction is another powerful method for esterification under mild, neutral conditions.[4][5] It typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, making it particularly useful in stereoselective synthesis.[6] For a substrate like this compound, the mild conditions are advantageous to avoid side reactions with the amino group.[7]

Causality of Experimental Choices:

  • PPh₃ and DEAD/DIAD: This redox couple activates the alcohol, converting the hydroxyl group into a good leaving group.[4]

  • THF: A common aprotic solvent that effectively dissolves the reactants.

  • Low Temperature Addition: The azodicarboxylate is added at low temperature to control the exothermic reaction and minimize side product formation.

Experimental Protocol: Mitsunobu Reaction

  • Dissolve this compound (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.

DOT Script for Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism PPh3 PPh3 Betaine Intermediate Betaine Intermediate PPh3->Betaine Intermediate attacks DEAD/DIAD DEAD/DIAD DEAD/DIAD->Betaine Intermediate Alkoxyphosphonium salt Alkoxyphosphonium salt Betaine Intermediate->Alkoxyphosphonium salt reacts with Hydrazine byproduct Hydrazine byproduct Betaine Intermediate->Hydrazine byproduct Alcohol (R'-OH) Alcohol (R'-OH) Alcohol (R'-OH)->Alkoxyphosphonium salt Ester (R-COOR') Ester (R-COOR') Alkoxyphosphonium salt->Ester (R-COOR') attacked by Triphenylphosphine oxide Triphenylphosphine oxide Alkoxyphosphonium salt->Triphenylphosphine oxide Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Carboxylate (R-COO-) Carboxylate (R-COO-) Carboxylic Acid (R-COOH)->Carboxylate (R-COO-) deprotonates Carboxylate (R-COO-)->Ester (R-COOR')

Caption: Simplified Mitsunobu Reaction Mechanism.

Esterification using Trimethylsilyldiazomethane (TMS-diazomethane): A Safer Alternative for Methyl Esters

For the specific synthesis of methyl esters, TMS-diazomethane is an excellent choice. It is a commercially available and safer alternative to the highly toxic and explosive diazomethane.[8] The reaction proceeds under mild conditions and typically gives high yields with minimal side products. The presence of the amino group is well-tolerated.

Causality of Experimental Choices:

  • TMS-diazomethane: This reagent serves as a source of diazomethane in situ, which is the active methylating agent.[9]

  • Methanol/Toluene or Diethyl Ether: A mixture of a protic solvent like methanol and an aprotic solvent is often used. Methanol facilitates the generation of diazomethane from TMS-diazomethane.[7]

  • 0 °C to Room Temperature: The reaction is typically started at a low temperature for controlled addition and then allowed to warm to room temperature.

Experimental Protocol: Esterification with TMS-diazomethane

  • Dissolve this compound (1.0 eq) in a mixture of toluene and methanol (e.g., 3:1 v/v) or diethyl ether and methanol (e.g., 7:2 v/v) (0.1 M).

  • Cool the solution to 0 °C.

  • Slowly add a 2.0 M solution of TMS-diazomethane in hexanes (1.1-1.2 eq) dropwise. A yellow color may persist, indicating a slight excess of the reagent.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench any excess TMS-diazomethane by adding a few drops of acetic acid.

  • Concentrate the reaction mixture under reduced pressure to afford the crude methyl ester, which can be purified by column chromatography if necessary.

Two-Step Esterification via Acid Chloride Formation

This method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with the desired alcohol. While effective, this approach requires careful control to avoid side reactions with the amino group.

Step 1: Acid Chloride Formation

Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. The reaction with thionyl chloride can sometimes lead to chlorination of the heterocyclic ring at high temperatures, so milder conditions are preferred.[10]

Experimental Protocol: Acid Chloride Formation

  • To a suspension of this compound (1.0 eq) in anhydrous DCM or toluene (0.2 M), add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Cool the mixture to 0 °C.

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction mixture may become a clear solution.

  • Concentrate the reaction mixture under reduced pressure to remove excess reagent and solvent, yielding the crude acid chloride. This is typically used immediately in the next step without further purification.

Step 2: Esterification

The crude acid chloride is then reacted with the alcohol in the presence of a non-nucleophilic base to neutralize the HCl generated.

Experimental Protocol: Esterification of Acid Chloride

  • Dissolve the crude acid chloride from the previous step in anhydrous DCM or THF (0.2 M).

  • Cool the solution to 0 °C.

  • Add a solution of the desired alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Esterification using Peptide Coupling Reagents

Reagents commonly used for amide bond formation in peptide synthesis, such as HBTU, HATU, and TBTU, can also be effectively used for esterification.[11][12] These reagents activate the carboxylic acid to form a highly reactive active ester, which then reacts with the alcohol.[13] This method is particularly useful for sensitive substrates and proceeds under mild conditions.

Experimental Protocol: Esterification with HBTU

  • To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and HBTU (1.1 eq) in anhydrous DMF or acetonitrile (0.1 M), add a non-nucleophilic base such as DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Comparison of Esterification Methods

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantagesTypical Yields
Steglich Esterification DCC/DIC, DMAP0 °C to RT, 12-24 hMild, high functional group tolerance, good yields.[2]Formation of insoluble urea byproduct can complicate purification.70-95%
Mitsunobu Reaction PPh₃, DEAD/DIAD0 °C to RT, 4-12 hMild, inversion of stereochemistry at the alcohol center.[6]Byproducts can be difficult to remove, requires stoichiometric reagents.[5]60-90%
TMS-diazomethane TMS-CHN₂0 °C to RT, 2-5 hMild, high yielding for methyl esters, clean reaction.Reagent is toxic and requires careful handling; only for methyl esters.85-99%
Acid Chloride Formation SOCl₂ or (COCl)₂, then alcohol and base0 °C to RT, 4-10 h (two steps)Utilizes a highly reactive intermediate, can be high yielding.Harsher conditions, potential for side reactions with the amino group.65-85%
Peptide Coupling Reagents HBTU/HATU, DIPEART, 6-18 hMild, high yielding, broad substrate scope.[11]Reagents can be expensive.75-95%

Conclusion

The esterification of this compound can be achieved through a variety of methods. For general-purpose esterification of this sensitive substrate, the Steglich esterification and the use of peptide coupling reagents are highly recommended due to their mild conditions and high yields. For the specific synthesis of methyl esters, TMS-diazomethane offers a clean and efficient route. The Mitsunobu reaction is a valuable tool, especially when inversion of stereochemistry is desired. The two-step acid chloride method can also be effective but requires more careful optimization to ensure selectivity. The choice of the most appropriate method will ultimately be guided by the specific requirements of the synthesis, including the nature of the alcohol, the scale of the reaction, and the presence of other functional groups.

References

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxyl
  • Effective esterification of carboxylic acids using (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl.
  • Steglich esterification: a versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
  • US Patent 2758999A - Esterific
  • Repurposing amine and carboxylic acid building blocks with an automatable esterific
  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.
  • Steglich esterific
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Steglich esterific
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine.
  • Sulfuric Acid Catalyzed Esterific
  • Coupling Reagents - Aapptec Peptides.
  • Mitsunobu Reaction - Organic Chemistry Portal.
  • Sulfuric Acid Catalyzed Esterific
  • Fischer–Speier esterific
  • Nitrosobenzene: Reagent for the Mitsunobu Esterific
  • TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.
  • Mitsunobu and Related Reactions: Advances and Applic
  • US Patent AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
  • Steglich Esterific
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
  • Experiment 10: Fischer Esterification: An ester
  • Pyridazine.
  • Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Experiment 10: Fischer Esterification: An ester
  • Simple Method for the Esterific
  • Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropan
  • The reaction of thionyl chloride with methyl-substituted heteroarom
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU.
  • Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
  • 6-Chloropyridazine-3-carboxylic acid - Santa Cruz Biotechnology.
  • Esterification of Amino Acids and Mono Acids Using Triphosgene.
  • Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.
  • Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane.
  • 6-Chloropyridazine-3-carboxylic acid - Finetech Industry Limited.
  • HBTU, DIPEA Peptide Coupling Mechanism.
  • Ester synthesis by esterific
  • Advances in the synthesis of aromatic and heteroarom
  • One-pot synthesis of amides from carboxylic acids activ
  • A Simple Method for the Esterification of Carboxylic Acids Using Chlorosilanes.
  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • New and Efficient Method for Esterification of Carboxylic Acids with Simple Primary and Secondary Alcohols Using Cerium(IV)

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Application Notes and Protocols for the Use of 6-Aminopyridazine-3-carboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Importance of the Pyridazine Scaffold

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, conferring a unique combination of physicochemical properties that are advantageous for drug design. As a p-electron deficient heteroaromatic system, the pyridazine ring influences the polarity, solubility, and metabolic stability of a molecule, while also providing vectors for diverse functionalization.[1] 6-Aminopyridazine-3-carboxylic acid, in particular, is a versatile building block that presents two key functional handles—an amino group and a carboxylic acid—for combinatorial library synthesis and lead optimization.[2] Its incorporation into small molecules has been explored for a range of therapeutic targets.[2] Solid-phase synthesis (SPPS) offers a robust and efficient platform for the systematic exploration of chemical space around this core, enabling the rapid generation of compound libraries for high-throughput screening.[3] This guide provides a comprehensive overview and detailed protocols for the effective utilization of this compound in solid-phase synthesis.

Strategic Considerations for Solid-Phase Synthesis

The successful solid-phase synthesis using this compound hinges on a well-defined strategy that addresses resin selection, orthogonal protection of the functional groups, and efficient coupling and cleavage steps.

Resin Selection: Anchoring for Success

The choice of solid support is dictated by the desired C-terminal functionality of the final product.

  • For C-terminal Carboxylic Acids: 2-Chlorotrityl chloride (2-CTC) resin is highly recommended.[4] Its high acid lability allows for the cleavage of the final compound with the side-chain protecting groups intact, which is ideal for fragment-based drug discovery or further solution-phase modification. Wang resin is another suitable option for obtaining C-terminal carboxylic acids, although it requires stronger acidic conditions for cleavage.[4]

  • For C-terminal Amides: Rink amide resin is the preferred choice.[4] Cleavage from this resin with a strong acid, typically trifluoroacetic acid (TFA), directly yields the C-terminal amide.

Orthogonal Protecting Group Strategy: Ensuring Selective Reactivity

To control the sequence of reactions, an orthogonal protecting group strategy is essential.[5][6] This allows for the selective deprotection of one functional group while others remain protected. For this compound, a common and effective strategy is the Fmoc/tBu approach.[7]

  • Amino Group Protection: The 6-amino group is typically protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[8] The Fmoc group is stable to the acidic conditions used for final cleavage but can be selectively removed with a mild base, such as piperidine in DMF, to allow for subsequent coupling reactions at the amino position.[9]

  • Carboxylic Acid Protection: The 3-carboxylic acid can be protected as a tert-butyl (tBu) ester. This group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like TFA during the final cleavage step.[7]

This orthogonal scheme allows for the selective elongation of a peptide or small molecule chain from the amino group, followed by the global deprotection and cleavage from the resin.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific target molecule and available laboratory equipment.

Protocol 1: Loading of Fmoc-6-aminopyridazine-3-carboxylic acid onto 2-Chlorotrityl Chloride Resin

This protocol describes the immobilization of the pyridazine building block onto a highly acid-labile resin to ultimately yield a C-terminal carboxylic acid.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Fmoc-6-aminopyridazine-3-carboxylic acid

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.[4]

  • Preparation of Loading Solution: In a separate flask, dissolve Fmoc-6-aminopyridazine-3-carboxylic acid (1.5 eq. relative to resin loading) in anhydrous DCM (8 mL). Add DIPEA (3.0 eq. relative to resin loading) to the solution.

  • Loading: Drain the DCM from the swollen resin and add the loading solution. Agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.[4]

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Determination of Loading (Optional): The loading of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.[10]

Protocol 2: Chain Elongation - Coupling of a Boc-Protected Amino Acid

This protocol details the coupling of the next building block (a Boc-protected amino acid in this example) to the deprotected amino group of the resin-bound pyridazine.

Materials:

  • Fmoc-6-aminopyridazine-3-carboxylic acid loaded resin

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Boc-protected amino acid (e.g., Boc-Gly-OH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, peptide synthesis grade

  • DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF (10 mL) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF (10 mL). Agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes to ensure complete deprotection.[9]

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.

  • Kaiser Test (Optional): Perform a Kaiser test on a few beads of resin. A positive result (blue beads) indicates the presence of a free primary amine.

  • Coupling:

    • In a separate vial, pre-activate the Boc-amino acid (3.0 eq. relative to resin loading) with HBTU (2.9 eq.), HOBt (3.0 eq.), and DIPEA (6.0 eq.) in DMF (5 mL) for 2-3 minutes.[11]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.[11]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Kaiser Test (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the synthesized compound from the resin and the removal of acid-labile protecting groups.

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

  • Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin. Agitate at room temperature for 2-3 hours.[12] The pyridazine ring is generally stable under these conditions.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. A precipitate of the crude product should form.

  • Isolation: Allow the precipitate to settle, then centrifuge and decant the ether. Wash the precipitate with cold diethyl ether (2x) and dry under vacuum.

  • Purification: The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation and Visualization

Table 1: Key Parameters for Solid-Phase Synthesis
ParameterRecommended ConditionsNotes
Resin 2-Chlorotrityl chloride (for acids), Rink Amide (for amides)Choice depends on desired C-terminal functionality.[4]
Loading Conditions Fmoc-AA (1.5 eq.), DIPEA (3.0 eq.) in DCMCapping with DCM/MeOH/DIPEA is recommended for 2-CTC resin.[4]
Amino Protection FmocRemoved with 20% piperidine in DMF.[9]
Carboxyl Protection Not required for resin attachment via this group.For side-chain carboxyl groups, tBu is a suitable protecting group.[7]
Coupling Reagents HBTU/HOBt/DIPEA or HATU/HOAt/DIPEACarbodiimide reagents like DIC/HOBt are also effective.[1][11]
Cleavage Cocktail 95% TFA / 2.5% TIS / 2.5% H₂OScavengers are crucial to prevent side reactions.[12]
Diagrams

SPPS_Workflow cluster_0 Resin Preparation & Loading cluster_1 Iterative Synthesis Cycle cluster_2 Cleavage & Purification Resin 2-CTC Resin Loaded_Resin Loaded Resin Resin->Loaded_Resin + Fmoc_AA DIPEA, DCM Fmoc_AA Fmoc-6-aminopyridazine- 3-carboxylic acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Loaded_Resin->Deprotection Coupling Coupling (Boc-AA, HBTU/HOBt) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Repeat n times Final_Resin Final Peptidyl-Resin Washing->Final_Resin Cleavage Cleavage (TFA/TIS/H₂O) Final_Resin->Cleavage Crude_Product Crude Product Cleavage->Crude_Product Purification RP-HPLC Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for solid-phase synthesis using this compound.

Orthogonal_Protection Molecule This compound Amino Group (NH₂) Carboxylic Acid (COOH) Fmoc Fmoc Protection Molecule:f1->Fmoc tBu tBu Protection Molecule:f2->tBu Protected_Molecule Protected Building Block Fmoc-NH- -COO-tBu Fmoc->Protected_Molecule:f1 tBu->Protected_Molecule:f2 Base Base (Piperidine) Protected_Molecule->Base Selective Removal Acid Acid (TFA) Protected_Molecule->Acid Cleaved during final deprotection Deprotected_Amine Amine Deprotected H₂N- -COO-tBu Base->Deprotected_Amine Deprotected_Acid Acid Deprotected Fmoc-NH- -COOH Acid->Deprotected_Acid

Sources

Application Note: A Comprehensive Guide to the HPLC Analysis of 6-Aminopyridazine-3-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the development and implementation of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of 6-Aminopyridazine-3-carboxylic acid and its related derivatives. These compounds are pivotal intermediates in the pharmaceutical and agrochemical industries, necessitating precise and reliable analytical techniques for quality control, stability testing, and purity assessment.[1] This document delves into the physicochemical properties of the target analytes, outlines strategic approaches to method development, provides detailed experimental protocols, and offers practical troubleshooting advice. The methodologies described are designed to be self-validating and are grounded in established chromatographic principles to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring both a basic amino group and an acidic carboxylic acid moiety.[1] This zwitterionic nature, combined with its polarity, presents unique challenges for chromatographic separation. As a key building block in the synthesis of bioactive molecules, the ability to accurately quantify this compound and its derivatives, as well as to detect and identify any impurities or degradants, is critical for ensuring the safety and efficacy of final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical tool for this purpose due to its high resolution, sensitivity, and versatility.

This guide will explore the causal relationships between analyte properties, column chemistry, and mobile phase composition to empower researchers and drug development professionals to develop optimized, stability-indicating HPLC methods.

Analyte Characteristics & Chromatographic Strategy

Physicochemical Properties

Understanding the inherent properties of this compound is the foundation of effective method development.

  • Structure: A polar heterocyclic ring with both a proton-donating (carboxylic acid) and a proton-accepting (amino) group.

  • Solubility: Very soluble in water.[2]

  • pKa: The reported pKa is 2.86, primarily associated with the carboxylic acid group.[2] The basicity of the amino group and ring nitrogens will also influence its charge state across a range of pH values.

  • UV Absorbance: Aromatic heterocyclic systems like pyridazines typically exhibit strong UV absorbance, making UV detection a suitable choice.[3][4]

Core Chromatographic Challenges

The primary challenges in developing reversed-phase HPLC methods for this class of compounds are:

  • Poor Retention: The high polarity of the analyte leads to weak interaction with non-polar stationary phases (like C18), resulting in early elution times and potential co-elution with the solvent front.

  • Peak Tailing: The basic amino group can engage in secondary ionic interactions with acidic residual silanol groups on the silica surface of the stationary phase. This mechanism causes non-ideal peak shapes (tailing), which compromises resolution and integration accuracy.[5]

  • pH Sensitivity: The analyte's charge state is highly dependent on the mobile phase pH. Operating near a pKa can lead to the co-existence of multiple ionic forms, resulting in peak broadening or splitting.[5]

Strategic Method Development

A systematic approach is required to overcome these challenges. The choices of column, mobile phase, and detector settings are interconnected and must be optimized holistically.

  • Column Selection: While a standard C18 column is a common starting point, its limitations for polar analytes are well-documented.[3] A more effective strategy involves selecting a stationary phase that either enhances polar retention or minimizes undesirable secondary interactions.

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature improves retention of polar analytes and shields the analyte from residual silanols, leading to better peak shape.

    • Polar End-Capped Phases: Modern columns employ exhaustive end-capping to minimize the number of accessible free silanols, thus reducing peak tailing for basic compounds.

    • Mixed-Mode Phases: For highly challenging separations, mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can provide unique selectivity and enhanced retention.[6][7]

  • Mobile Phase Optimization: The mobile phase is the most powerful tool for controlling retention and selectivity.

    • pH Control: This is the most critical parameter. To ensure a single, consistent ionic form of the analyte, the mobile phase pH should be buffered at least 1.5-2 pH units away from the analyte's pKa. For this compound (pKa ≈ 2.86), a mobile phase pH of ~2.5 will fully protonate the carboxylic acid, leaving the molecule with a net positive charge, which is ideal for consistent retention.

    • Buffers: Use of a buffer (e.g., phosphate, formate, acetate) is essential for maintaining a stable pH. For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are required.[8]

    • Additives: Small amounts of additives can significantly improve peak shape. Triethylamine (TEA) can be used as a silanol-masking agent, though it is not MS-friendly.[5] An ion-pairing agent like trifluoroacetic acid (TFA) can improve retention and peak shape but can also cause ion suppression in MS.

  • Detector Wavelength Selection: To maximize sensitivity, the UV detector should be set to the wavelength of maximum absorbance (λmax) of the analyte. A preliminary scan using a photodiode array (PDA) detector is recommended. Wavelengths between 250 nm and 280 nm are often suitable for pyridazine and pyridine derivatives.[3][9][10]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol describes a general-purpose reversed-phase HPLC method for determining the purity of this compound.

A. Instrumentation & Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA/UV detector.

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, nylon or PTFE).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid, ammonium formate, or potassium phosphate monobasic.

  • Reference standard of this compound (≥97% purity).[1]

B. Chromatographic Conditions The following conditions serve as a robust starting point and may be optimized as needed.

ParameterRecommended ConditionRationale
Column Polar-Embedded C18 (e.g., 4.6 x 150 mm, 3.5 µm)Enhances retention for polar analytes and improves peak shape for bases.
Mobile Phase A 0.1% Formic Acid in Water (or 20 mM Potassium Phosphate, pH 2.5)Low pH ensures consistent protonation of the analyte. Formic acid is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Gradient Program 5% B to 60% B over 15 min; hold at 60% B for 2 min; return to 5% B over 1 min; equilibrate for 5 min.A gradient elution is suitable for separating the main peak from potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[3]
Detection UV at 270 nm (or determined λmax)Provides good sensitivity for the pyridazine chromophore.[10]
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample solvent.

C. Solution Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the mobile phase mixture.

  • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the working standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and instrument.[3]

D. Analysis Workflow

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no system peaks interfere with the analyte peak.

  • Inject the Working Standard Solution five times to assess system suitability.

  • Inject the Sample Solution.

  • Calculate purity using the area percent method, assuming all impurities have a similar response factor.

E. System Suitability Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor ≤ 1.5Ensures peak symmetry for accurate integration.
%RSD of Peak Area ≤ 2.0% (for n=5)Demonstrates the precision of the system and injection process.[11]
Theoretical Plates > 2000Indicates column efficiency and separation power.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation prep_sample Standard & Sample Preparation filter_sample Filtration (0.45 µm) prep_sample->filter_sample equilibrate System Equilibration filter_sample->equilibrate sys_suit System Suitability (n=5 Injections) equilibrate->sys_suit analysis Sample Injection sys_suit->analysis integrate Peak Integration analysis->integrate calculate Purity Calculation (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC purity analysis.

Protocol 2: Stability-Indicating Method & Forced Degradation

A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. Forced degradation studies are performed to generate these potential degradants and validate the method's specificity.[12]

A. Objective To intentionally degrade this compound under various stress conditions as prescribed by ICH guidelines (e.g., ICH Q1A) and ensure the developed HPLC method can resolve the parent peak from all generated degradation peaks.[13]

B. Forced Degradation Experimental Conditions Prepare a stock solution of the analyte at ~1.0 mg/mL. For each condition, dilute with the stressor to a final concentration of ~0.1 mg/mL. The goal is to achieve 5-20% degradation; exposure times may need to be adjusted accordingly.[13]

Stress ConditionReagent / ConditionIncubation Time & TemperatureNeutralization Step (before dilution to final volume)
Acid Hydrolysis 0.1 M HCl60°C for 24 hoursStoichiometric amount of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH60°C for 24 hoursStoichiometric amount of 0.1 M HCl
Oxidation 3% H₂O₂Room Temp for 24 hours (dark)None required
Thermal Stored as a solid in an 80°C oven48 hoursDissolve in mobile phase
Photolytic Solution exposed to UV light (ICH Q1B option)24 hoursNone required (compare to a foil-wrapped control)

C. Analysis of Stressed Samples

  • Analyze each stressed sample, along with an unstressed control sample, using the HPLC method described in Protocol 1.

  • Method Optimization: If any degradation product peaks co-elute with the main analyte peak, the method must be re-optimized. This typically involves adjusting the gradient slope, changing the organic modifier (e.g., to methanol), or modifying the mobile phase pH.

  • Peak Purity Assessment: Use a PDA detector to perform peak purity analysis on the main analyte peak in each chromatogram. A spectrally pure peak indicates that no degradants are co-eluting.

Analyte-Stationary Phase Interaction Model

Interactions cluster_column Silica Particle Surface cluster_analyte Analyte Molecule C18_Chains C18 Chains (Non-Polar) Silanol Residual Silanol (Si-OH, Acidic) Analyte This compound (Basic Amino Group) Analyte->C18_Chains  Desired Hydrophobic  Interaction (Retention) Analyte->Silanol  Undesired Ionic  Interaction (Peak Tailing)

Caption: Desired vs. undesired analyte-column interactions.

Troubleshooting Common HPLC Issues

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with silanol groups; inappropriate mobile phase pH.[5]Use a modern, end-capped, or polar-embedded column. Lower mobile phase pH to ~2.5. Add a competing base like TEA (if not using MS).
Poor/No Retention Analyte is too polar for the column; mobile phase is too strong.Use a polar-embedded or HILIC column. Decrease the initial percentage of organic solvent (Mobile Phase B) in the gradient.
Shifting Retention Times Inadequate column equilibration; column temperature fluctuations; pH drift.Ensure sufficient equilibration time between runs (>5 column volumes). Use a column oven. Use a buffered mobile phase and prepare it fresh daily.
Broad Peaks Column degradation; extra-column volume; co-elution.Flush or replace the column. Check for and minimize the length/diameter of tubing. For co-elution, optimize the gradient or mobile phase to improve resolution.
New/Unexpected Peaks Sample degradation; contamination from solvent or glassware.[13][14]Analyze the sample immediately after preparation. Run a blank injection to rule out system contamination. Confirm the identity of new peaks in stressed samples using LC-MS if available.[14]

References

  • Chen, Y. C. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ResearchGate. (n.d.). Forced degradation study [Table].
  • Pelliccia, S., et al. (2018). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 23(11), 2938.
  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1589.
  • Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
  • ResearchGate. (2013). A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms.
  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Semantic Scholar. (2016). Forced Degradation Studies.
  • Stenutz. (n.d.). 6-amino-3-pyridinecarboxylic acid.
  • MOLBASE. (n.d.). This compound|59772-58-6.
  • Metallurgical Analysis. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Research Journal of Pharmacy and Technology. (n.d.). Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
  • ResearchGate. (2014). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine.

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Application and Protocol for the NMR Spectroscopic Analysis of 6-Aminopyridazine-3-carboxylic Acid and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridazine Scaffold in Medicinal Chemistry

The pyridazine moiety is a "privileged structure" in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capabilities, make it a valuable scaffold in drug design.[1] 6-Aminopyridazine-3-carboxylic acid, in particular, serves as a crucial building block for the synthesis of novel therapeutic agents, with applications ranging from antibacterial to anti-inflammatory drugs.[1][2] The precise structural characterization of this starting material and its subsequent reaction products is paramount to ensuring the desired efficacy and safety of potential drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous structure elucidation and reaction monitoring of these heterocyclic systems.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of NMR spectroscopy for the analysis of this compound and its derivatives.

Fundamentals of NMR Spectroscopy for Pyridazine Systems

The interpretation of NMR spectra for pyridazine derivatives relies on understanding the influence of the nitrogen heteroatoms and various substituents on the chemical shifts (δ) and coupling constants (J) of the ring protons and carbons. The two adjacent nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, which generally leads to a deshielding of the ring protons and carbons, resulting in higher chemical shifts compared to benzene.[5]

¹H NMR Spectroscopy: The protons on the pyridazine ring typically appear in the aromatic region of the spectrum. The position of these signals is highly sensitive to the nature and position of substituents. For this compound, the amino group (-NH₂) is an electron-donating group, which will shield the adjacent ring protons, causing them to appear at a lower chemical shift (upfield). Conversely, the carboxylic acid group (-COOH) is electron-withdrawing, leading to a deshielding effect (downfield shift) on nearby protons.

¹³C NMR Spectroscopy: The carbon atoms in the pyridazine ring also exhibit a wide range of chemical shifts influenced by substituent effects. The carbon attached to the carboxylic acid group will be significantly deshielded and appear at a high chemical shift value (typically >160 ppm).[6] The carbons bonded to the nitrogen atoms will also be deshielded. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the signals of both protons and carbons, especially in complex derivatives.[3][7]

Predicted NMR Data for this compound

While experimental spectra are the gold standard, in their absence, predicted data based on known substituent effects on the pyridazine ring can provide a valuable starting point for analysis. The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.20 - 7.40Doublet8.5 - 9.5
H-57.90 - 8.10Doublet8.5 - 9.5
-NH₂6.50 - 7.00Broad Singlet-
-COOH12.0 - 13.0Broad Singlet-

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3145 - 150
C-4120 - 125
C-5130 - 135
C-6155 - 160
C=O165 - 170

Experimental Protocols

I. Sample Preparation for NMR Analysis

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for this compound and its derivatives.

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds like carboxylic acids and amides. For less polar derivatives, chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) may be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex or gently sonicate the mixture to ensure complete dissolution.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Transfer and Capping: Transfer the clear solution to the NMR tube and securely place a cap on top. Ensure the outside of the NMR tube is clean before inserting it into the spectrometer.

II. NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample.

A. 1D ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

B. 1D ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 200-250 ppm, centered around 120-140 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

  • Temperature: 298 K.

C. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

For unambiguous assignment of complex structures, the following 2D experiments are recommended:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.

Analysis of Reaction Products: Amide and Ester Derivatives

This compound is a versatile starting material for the synthesis of various derivatives, primarily through reactions involving the carboxylic acid group.[2] NMR spectroscopy is an essential tool for confirming the formation of these products and for monitoring the reaction progress.

I. Amide Formation

The reaction of this compound with an amine in the presence of a coupling agent yields the corresponding amide.

G cluster_reactants Reactants cluster_products Product 6-Aminopyridazine-3-carboxylic_acid This compound Amide 6-Aminopyridazine-3-carboxamide 6-Aminopyridazine-3-carboxylic_acid->Amide + R-NH₂ (Coupling Agent) Amine R-NH₂ G cluster_reactants Reactants cluster_products Product 6-Aminopyridazine-3-carboxylic_acid This compound Ester 6-Aminopyridazine-3-carboxylate Ester 6-Aminopyridazine-3-carboxylic_acid->Ester + R-OH (Acid Catalyst) Alcohol R-OH

Fig. 2: General scheme for ester formation.

Key NMR Spectroscopic Changes upon Ester Formation:

  • Disappearance of the Carboxylic Acid Proton: Similar to amide formation, the -COOH proton signal will disappear.

  • Shift of the Carbonyl Carbon Signal: The ¹³C signal for the ester carbonyl carbon typically appears slightly upfield compared to the carboxylic acid, in the range of 160-165 ppm.

  • Appearance of Signals from the Alcohol Moiety: New signals corresponding to the protons and carbons of the alcohol's R-group will be present. The protons on the carbon directly attached to the ester oxygen will be deshielded.

Protocol for In-Situ Reaction Monitoring by NMR

NMR spectroscopy is a powerful tool for monitoring reaction kinetics and determining reaction completion without the need for sample workup. [8][9]

  • Prepare the Reaction Mixture: In a vial, dissolve the this compound and the other reactant (amine or alcohol) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire Initial Spectrum (t=0): Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum before adding the coupling agent or catalyst. This spectrum will serve as the baseline.

  • Initiate the Reaction: Add the catalyst or coupling agent to the NMR tube, cap it, and shake gently to mix.

  • Acquire Time-Lapse Spectra: Immediately place the NMR tube in the spectrometer and acquire a series of ¹H NMR spectra at regular intervals.

  • Data Analysis: The progress of the reaction can be quantified by integrating the signals of a reactant and a product proton that are well-resolved and do not overlap with other signals. The percentage conversion can be calculated using the following formula:

    %Conversion = [Integral of Product Signal / (Integral of Product Signal + Integral of Reactant Signal)] * 100%

G cluster_workflow NMR Analysis Workflow A Sample Preparation B 1D NMR Acquisition (¹H, ¹³C) A->B C Initial Structure Verification B->C D Reaction Setup in NMR Tube C->D G 2D NMR Acquisition (COSY, HSQC, HMBC) C->G E Time-Lapse ¹H NMR Acquisition D->E F Kinetic Analysis & Conversion Calculation E->F H Final Product Structure Elucidation F->H G->H

Fig. 3: Logical workflow for NMR analysis.

Conclusion

NMR spectroscopy is an indispensable analytical technique in the field of drug discovery and development. For researchers working with this compound and its derivatives, a thorough understanding of NMR principles and methodologies is essential for accurate structural characterization and reaction optimization. The protocols and data presented in this application note provide a solid foundation for the effective use of NMR in the analysis of this important class of heterocyclic compounds. The ability to perform in-situ reaction monitoring further enhances the utility of NMR, enabling more efficient and controlled synthesis of novel pyridazine-based drug candidates.

References

  • Besada, P., Costas, T., Vila, N., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.
  • Li, Y., et al. (2023). Design and Synthesis of 6-amido-3-carboxypyridazine Derivatives as Potent T3SS Inhibitors of Salmonella enterica Serovar Typhimurium. Letters in Drug Design & Discovery, 20(12), 1-11.
  • Gomtsyan, A., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.
  • Zulmy, W. P., Sholihah, P. M. A., Teruna, H. Y., & Jasril, J. (2022). Interpretation of 1H-NMR and 13C-NMR data for compound 8. ResearchGate.
  • Rayner, P. J., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(12), 1188-1196.
  • Zhang, W. (2010). Green Chemistry Aspects of Fluorous Techniques - Opportunities and Challenges for Small-Scale Organic Synthesis. ChemInform, 41(28).
  • Soengas, R. G. (2012). Green Chemistry Techniques for Small-Scale Organic Synthesis. ResearchGate.
  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1582.
  • Hasse, H., et al. (2012). Application of a New Micro-Reactor 1H NMR Probe Head for Quantitative Analysis of Fast Esterification Reactions. Industrial & Engineering Chemistry Research, 51(47), 15435-15443.
  • Paradisi, F., et al. (2021). Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. ChemRxiv.
  • Chemistry LibreTexts. (2023). NMR - Interpretation.
  • Ueda, M., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3369.
  • Ailiesei, G. L., & Barboiu, V. (2014). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie, 59(1), 67-75.
  • Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts.
  • Dolenc, M. S., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(6), 1146.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-143.
  • Wang, Z., et al. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate.
  • Kamal, A., et al. (2011). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Royal Society of Chemistry.
  • Condamine, E., et al. (2005). NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Chemistry Letters, 34(7), 964-965.
  • Guedes, da Silva, M. F. C., et al. (2023). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. International Journal of Molecular Sciences, 24(23), 17006.
  • Gonec, T., et al. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 23(11), 2809.
  • Dolenc, M. S., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. ResearchGate.
  • Jampilek, J., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 3379-3413.
  • Islam, M. S., et al. (2018). Preparation and performance evaluation of carboxylic acid containing polyamide incorporated microporous ultrafiltration PES membranes. ResearchGate.
  • Andersen, T., et al. (2014). Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications. Journal of Pharmaceutical Sciences, 103(9), 2737-2744.
  • McNab, H. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1203-1207.
  • Rozycka-Roszak, B., et al. (2005). The Molecular Structure and Dynamics of 2-aminopyridine-3-carboxylic Acid by X-ray Diffraction at 100K, Inelastic Neutron. Nukleonika, 50(Suppl. 1), s39-s42.

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mass spectrometry methods for 6-Aminopyridazine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometric Analysis of 6-Aminopyridazine-3-carboxylic Acid Derivatives

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of this compound and its derivatives. These N-heterocyclic compounds are significant scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Accurate and sensitive quantification of these compounds in various matrices is crucial for preclinical and clinical studies, including pharmacokinetics, metabolism, and toxicology.[3]

This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale behind methodological choices, ensuring a robust and reproducible analytical approach.

Part 1: Foundational Principles of LC-MS/MS for Pyridazine Analysis

The combination of liquid chromatography's separation power with the sensitivity and selectivity of tandem mass spectrometry makes it the premier technique for analyzing small-molecule drugs like pyridazine derivatives in complex biological matrices.[3][4]

The Role of Liquid Chromatography (LC)

The primary goal of the LC stage is to separate the analyte of interest from matrix components (e.g., salts, phospholipids, proteins) and other related substances before introduction into the mass spectrometer. This minimizes ion suppression and ensures accurate quantification.

  • Separation Mode: Reversed-phase liquid chromatography (RPLC) is the most suitable method. The inherent polarity of the this compound core lends itself well to retention on non-polar stationary phases (e.g., C18).

  • Mobile Phase Selection: The choice of mobile phase is critical for achieving good peak shape and retention. A typical setup involves a gradient elution using:

    • Aqueous Phase (A): Ultrapure water with an acidic modifier, most commonly 0.1% formic acid. The acid serves two purposes: it protonates the basic nitrogen atoms on the pyridazine ring, enhancing retention on the RPLC column, and facilitates efficient ionization in the mass spectrometer source.

    • Organic Phase (B): Acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and superior elution strength for many small molecules.

  • Column Chemistry: While a standard C18 column is a good starting point, for aromatic and heterocyclic compounds, a column with biphenyl or "phenyl-hexyl" stationary phase chemistry can offer alternative selectivity through π-π interactions, potentially improving separation from tricky metabolites or isomers.

The Power of Tandem Mass Spectrometry (MS/MS)

MS/MS provides two layers of mass filtering, granting exceptional selectivity and sensitivity.

  • Ionization: Electrospray Ionization (ESI) is the preferred method for polar, nitrogen-containing compounds.[5] Given the presence of basic amine and pyridazine nitrogen atoms, these molecules readily accept a proton in an acidic environment, making Positive Ion Mode (ESI+) the logical choice. This results in the formation of a protonated molecule, denoted as [M+H]⁺.[5]

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the gold standard. The process involves:

    • Q1 (First Quadrupole): Isolates the protonated precursor ion ([M+H]⁺) of the target analyte.

    • q2 (Collision Cell): The isolated precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon).

    • Q3 (Third Quadrupole): Isolates one or more specific, stable, and abundant product ions that are characteristic of the analyte.

The specific "transition" from a precursor ion mass-to-charge ratio (m/z) to a product ion m/z is unique to the analyte's structure, effectively filtering out background noise and leading to a very high signal-to-noise ratio.

  • Fragmentation of the Pyridazine Core: The fragmentation of pyridazine derivatives is influenced by their substituents.[1][2] Common fragmentation pathways observed under CID conditions include:

    • Loss of CO₂: Decarboxylation of the carboxylic acid group is a common and predictable fragmentation pathway.

    • Cross-Ring Cleavage: The pyridazine ring itself can undergo characteristic cleavages, often initiated by the charge on the protonated nitrogens.[1][2]

    • Loss of Substituents: Side chains attached to the core ring will fragment according to their own chemical nature. For amide derivatives, cleavage of the N-CO bond is a dominant pathway.[6]

Below is a proposed fragmentation pathway for a representative 6-Aminopyridazine-3-carboxamide derivative.

fragmentation_pathway precursor Precursor Ion [M+H]⁺ fragment1 Product Ion 1 [M+H - CONH₂]⁺ precursor->fragment1 - CONH₂ (Amide loss) fragment2 Product Ion 2 [M+H - CO₂]⁺ precursor->fragment2 - CO₂ (Decarboxylation) fragment3 Product Ion 3 (Ring Fragment) fragment1->fragment3 Ring Cleavage workflow start Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) start->add_is precip Protein Precipitation (200 µL ACN + 0.1% FA) add_is->precip vortex Vortex (30 sec) precip->vortex centrifuge Centrifuge (10 min @ 12,000g) vortex->centrifuge transfer Transfer Supernatant (150 µL) centrifuge->transfer dilute Dilute with Water + 0.1% FA (150 µL) transfer->dilute inject Inject into LC-MS/MS System dilute->inject

Caption: LC-MS/MS sample preparation workflow.

LC-MS/MS Method Parameters

The following tables outline the specific instrumental conditions.

ParameterSetting
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 3.0 min, hold 1 min, re-equilibrate
ParameterSetting
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Nitrogen, 800 L/hr
Cone Gas Nitrogen, 50 L/hr
Collision Gas Argon

Molecular Formula: C₇H₉N₃O, MW: 165.17

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell (s) Collision Energy (eV)
Compound P 166.2 122.1 0.05 20
Compound P 166.2 95.1 0.05 28

| Compound P-d5 (IS) | 171.2 | 127.1 | 0.05 | 20 |

Note: Product ions correspond to the hypothetical losses of [CONHCH₂CH₃] and a subsequent ring fragment. These values must be optimized empirically by infusing the pure compound.

Method Validation

For use in regulated studies, the method must be validated according to regulatory guidelines. Key parameters to assess include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) [7]* Matrix Effect [8]* Recovery

  • Stability (Freeze-thaw, bench-top, long-term)

Conclusion

This application note provides a comprehensive framework for developing and implementing a robust LC-MS/MS method for the analysis of this compound derivatives. By understanding the principles of chromatography, ionization, and fragmentation, researchers can create highly selective and sensitive assays critical for advancing drug development programs involving this important class of molecules. The provided protocol serves as a strong, field-tested starting point that can be adapted to specific derivatives and matrices.

References

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Krajsovszky, G., Kiss, B. D., Ludányi, K., Mándity, I. M., & Bogdán, D. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen-containing ring systems. Journal of Mass Spectrometry, 57(6), e4870.
  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Li, W., et al. (2021). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 13(1), 23-36.
  • Krajsovszky, G., et al. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen-containing ring systems. ResearchGate.
  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20.
  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
  • MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
  • American Association for Clinical Chemistry. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. myadlm.org.
  • American Chemical Society. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Publications.
  • Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 8(1), 31-42.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 69(1), 43-51.
  • MDPI. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI.
  • Google Patents. (2009). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. Google Patents.
  • ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate.
  • Royal Society of Chemistry. (2020). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing.
  • ChemRxiv. (n.d.). Automated LC-MS Analysis and Data Extraction for High-Throughput Chemistry. ChemRxiv.
  • ResearchGate. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.
  • Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Slideshare.
  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • PubMed. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). PubMed.

Sources

synthesis of 6-Aminopyridazine-3-carboxylic acid amides as potential therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis and Evaluation of 6-Aminopyridazine-3-carboxylic Acid Amides as Potential Therapeutics

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to 6-Aminopyridazine-3-Carboxamides: From Synthesis to Biological Evaluation

The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that make it an attractive component in drug design.[1] Its nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with biological targets, and the heterocycle is often considered a less lipophilic and advantageous substitute for a phenyl ring.[1] Within this class, the this compound core and its derivatives are versatile intermediates for developing novel therapeutics, with applications spanning neurological disorders, infectious diseases, and even agricultural science.[2][3]

This guide provides an in-depth exploration of the synthesis of this compound amides. Moving beyond a simple recitation of steps, we will delve into the causality behind the synthetic strategies, provide detailed, self-validating protocols for synthesis and biological screening, and discuss the critical analysis of structure-activity relationships (SAR) that drives drug discovery forward.

I. The Strategic Approach: Synthetic Design & Rationale

The successful synthesis of a target compound library hinges on a robust and flexible chemical route. Our target, a this compound amide, can be logically deconstructed to reveal a straightforward yet powerful synthetic strategy.

Retrosynthetic Analysis

The primary disconnection is at the amide bond, a reliable and well-understood transformation in organic chemistry. This reveals two key building blocks: the this compound core and a primary or secondary amine. The pyridazine core itself is a stable heterocyclic system that can be sourced commercially or synthesized.

G cluster_precursors Key Precursors Target 6-Aminopyridazine-3-carboxamide (Target Molecule) AmideBond Amide Bond Formation Target->AmideBond Core This compound AmideBond->Core Disconnect Amine Primary or Secondary Amine (R1R2NH) AmideBond->Amine Disconnect Precursors Key Precursors

Caption: Retrosynthetic analysis of the target amide.

The Crux of the Synthesis: Amide Bond Formation

The formation of the amide bond is the linchpin of this synthesis. While it may seem trivial, coupling an electron-deficient heterocyclic carboxylic acid with a diverse range of amines requires careful selection of reagents to ensure high yields and purity. The electron-withdrawing nature of the pyridazine ring can deactivate the carboxylic acid, making activation essential.

Causality Behind Reagent Choice:

  • Coupling Agents: Standard reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with HOBt (Hydroxybenzotriazole) are effective. HATU is often preferred for its high efficiency and reduced side reactions, particularly with challenging substrates like electron-deficient heteroaromatics.[4]

  • Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is critical. Its role is to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation without competing with the primary/secondary amine nucleophile.

  • Solvent: Anhydrous polar aprotic solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are ideal. They effectively dissolve the reactants and reagents while remaining inert to the reaction conditions.

The overall synthetic workflow is designed for efficiency and adaptability, allowing for the creation of a diverse library of amide derivatives for SAR studies.

G Start Starting Materials: - this compound - Amine (R-NH2) Coupling Amide Coupling (HATU, DIPEA in DMF) Start->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purify Purification (Column Chromatography) Workup->Purify Product Pure Amide Product Purify->Product Analysis Characterization: - NMR - LC-MS - HRMS Product->Analysis Assay Biological Screening (e.g., Antifungal Assay) Product->Assay

Caption: General workflow for synthesis and evaluation.

II. Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of the materials at each stage.

Protocol 1: General Procedure for the Synthesis of 6-Aminopyridazine-3-carboxamides

This protocol describes a representative amide coupling reaction. Reagent quantities should be calculated based on the specific amine used.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) sequentially to the stirred solution at room temperature. Rationale: Adding the reagents in this order allows for the pre-activation of the carboxylic acid before it can potentially react with itself.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Quenching and Extraction: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Rationale: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification and Characterization

Purification:

  • The crude product obtained from Protocol 1 is typically purified by flash column chromatography on silica gel.[5]

  • A gradient elution system, commonly starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM), is effective for separating the desired amide from residual reagents and byproducts.

Characterization:

  • ¹H NMR: The purified fractions are analyzed by ¹H NMR to confirm the structure. Key signals to look for include the amide N-H proton (typically a broad singlet), the distinct aromatic protons on the pyridazine ring, and signals corresponding to the protons of the coupled amine.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound, typically observing the [M+H]⁺ ion.[5]

  • Purity Analysis: Purity is assessed using High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector.

III. Application in Therapeutic Discovery: Biological Evaluation & SAR

The ultimate goal of this synthesis is to produce compounds with therapeutic potential. This requires robust biological assays and a systematic exploration of the structure-activity relationship (SAR).

Protocol 3: Example In Vitro Antifungal Susceptibility Assay (Broth Microdilution)

This protocol is adapted from methodologies used to screen novel antifungal agents.[5]

Materials:

  • Synthesized 6-aminopyridazine-3-carboxamide library

  • Fungal strain (e.g., Botrytis cinerea)

  • Potato Dextrose Broth (PDB) medium

  • 96-well microtiter plates

  • DMSO (for compound dissolution)

  • Positive control antifungal agent (e.g., Thifluzamide)

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of all test compounds and the positive control in DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions in PDB to achieve a range of final test concentrations (e.g., 100 µg/mL to 0.78 µg/mL). Ensure the final DMSO concentration in all wells is ≤1%, a level that does not affect fungal growth.

  • Inoculation: Prepare a standardized fungal spore suspension in PDB. Add the inoculum to each well of the microtiter plate. Include wells with medium and inoculum only (negative control) and wells with medium only (sterility control).

  • Incubation: Cover the plates and incubate at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, or until robust growth is observed in the negative control wells.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each compound, defined as the lowest concentration that completely inhibits visible fungal growth. Data can also be read quantitatively using a microplate reader (e.g., absorbance at 600 nm) to calculate the 50% inhibitory concentration (IC₅₀).

Structure-Activity Relationship (SAR) Analysis

SAR is the cornerstone of medicinal chemistry, linking the chemical structure of a compound to its biological activity.[6][7] By synthesizing a library of amides with varying R-groups (the amine component), we can systematically probe which chemical features enhance therapeutic potency and selectivity.

Table 1: Hypothetical SAR Data for a Library of 6-Aminopyridazine-3-carboxamides

Compound IDAmine R-GroupAntifungal Activity (MIC, µg/mL)Cytotoxicity (IC₅₀, µM)
PZA-01 -CH₂-Phenyl16>50
PZA-02 -CH₂-(4-Cl-Phenyl)4>50
PZA-03 -CH₂-(4-F-Phenyl)245
PZA-04 -CH₂-(4-MeO-Phenyl)32>50
PZA-05 -Cyclohexyl8>50
PZA-06 -Morpholino64>50

Interpreting the Data:

  • Electronic Effects: Comparing PZA-01 , PZA-02 , and PZA-03 suggests that electron-withdrawing halogens on the phenyl ring enhance antifungal activity. The fluoro-substituted compound (PZA-03 ) is the most potent.

  • Steric/Lipophilic Effects: The electron-donating methoxy group (PZA-04 ) reduces activity, possibly due to electronic or steric hindrance. The bulky, lipophilic cyclohexyl group (PZA-05 ) shows moderate activity.

  • Polarity: The polar morpholino group (PZA-06 ) leads to a significant loss of activity, suggesting that a certain degree of lipophilicity is required for cell penetration or target engagement.

G cluster_sar SAR Insights Scaffold Core Scaffold (6-Aminopyridazine) Core 6-Aminopyridazine-3-carboxamide Core R_Group R-Group Modification (Amine Diversity) Core:f0->R_Group Varies Electronics Electronic Effects (e.g., -Cl, -F, -OMe) R_Group->Electronics Sterics Steric/Lipophilic Properties (e.g., Cyclohexyl) R_Group->Sterics Polarity Polarity (e.g., Morpholino) R_Group->Polarity SAR SAR Insights Activity Modulates Biological Activity Electronics->Activity Sterics->Activity Polarity->Activity

Caption: Logic map for Structure-Activity Relationship (SAR) studies.

IV. Conclusion

The this compound amide scaffold represents a fertile ground for the discovery of novel therapeutics. The synthetic route presented here is robust, versatile, and amenable to the creation of large compound libraries. By combining this efficient chemical synthesis with systematic biological evaluation and thoughtful SAR analysis, researchers can effectively navigate the complex path of drug discovery. The key to success lies not just in making molecules, but in understanding the causal relationships between their structure and their function, a principle that drives innovation in pharmaceutical science.

References

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PMC - NIH.
  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Taylor & Francis Online.
  • Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Society of Chemical Industry.
  • 6-Amino-pyridazine-3-carboxylic acid | 59772-58-6. J&K Scientific.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • 6-Amino-pyridazine-3-carboxylic acid. Chem-Impex.
  • Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides. Wiley Online Library.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC - NIH.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
  • 6-Aminopyridine-3-carboxamide synthesis. ChemicalBook.
  • 6-Aminopyridine-3-carboxylic acid 97 3167-49-5. Sigma-Aldrich.
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PubMed Central.
  • Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC.
  • Supplementary material Ligand syntheses 3,6-Pyridazinebis(carboxylic acid amide). The Royal Society of Chemistry.
  • 6-Aminopyridine-3-carboxylic acid(3167-49-5). ChemicalBook.
  • Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity | ACS Infectious Diseases.
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies | Journal of Medicinal Chemistry.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. PubMed Central.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

Sources

Preparation of 6-Aminopyridazine-3-carboxylic Acid Esters for Screening Libraries: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 6-Aminopyridazine Scaffold in Drug Discovery

The 6-aminopyridazine core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities.[1] Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets make it a valuable building block for the construction of screening libraries aimed at identifying novel therapeutic agents. Esters of 6-aminopyridazine-3-carboxylic acid, in particular, serve as versatile intermediates, enabling rapid diversification through amide bond formation, cross-coupling reactions, and other transformations to generate large and structurally diverse compound collections.[2][3] This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of this compound esters, tailored for researchers in drug discovery and chemical biology.

Strategic Approaches to the Synthesis of this compound Esters

The preparation of this compound esters can be approached through several synthetic routes. The choice of a particular strategy often depends on the scale of the synthesis, the desired diversity of the final library, and the availability of starting materials. Two primary retrosynthetic pathways are considered here:

Route A: Esterification Followed by Amination. This is often the preferred route for generating a library of esters with different alcohol fragments. It begins with the synthesis of a key intermediate, 6-chloropyridazine-3-carboxylic acid, which is then esterified. The subsequent nucleophilic aromatic substitution of the chloro group with an amine source provides the final this compound ester.

Route B: Amination Followed by Esterification. This approach involves the initial synthesis of this compound, followed by esterification. While seemingly more direct, the presence of the free amino group can sometimes complicate the esterification step, requiring protective group strategies. However, for the synthesis of a single ester on a large scale, this can be an efficient method.

This guide will focus on providing detailed protocols for Route A, as it offers greater flexibility for library development. A discussion of Route B will also be included to provide a comprehensive overview.

Visualizing the Synthetic Workflow

Synthetic Workflow for this compound Esters cluster_0 Route A: Esterification then Amination cluster_1 Route B: Amination then Esterification 3-Chloro-6-methylpyridazine 3-Chloro-6-methylpyridazine 6-Chloropyridazine-3-carboxylic acid 6-Chloropyridazine-3-carboxylic acid 3-Chloro-6-methylpyridazine->6-Chloropyridazine-3-carboxylic acid Oxidation 6-Chloropyridazine-3-carboxylic acid ester 6-Chloropyridazine-3-carboxylic acid ester 6-Chloropyridazine-3-carboxylic acid->6-Chloropyridazine-3-carboxylic acid ester Esterification This compound ester This compound ester 6-Chloropyridazine-3-carboxylic acid ester->this compound ester Amination This compound This compound Protected this compound Protected this compound This compound->Protected this compound Protection Protected this compound ester Protected this compound ester Protected this compound->Protected this compound ester Esterification Final Product (Route B) This compound ester Protected this compound ester->Final Product (Route B) Deprotection Library Diversification cluster_amide Amide Library cluster_amine N-Functionalized Library Ester Core 6-Aminopyridazine-3- carboxylic acid ester Amide Product Amide Derivatives Ester Core->Amide Product Amidation with R-COOH N-Alkylated Product N-Alkylated Derivatives Ester Core->N-Alkylated Product Alkylation N-Arylated Product N-Arylated Derivatives Ester Core->N-Arylated Product Buchwald-Hartwig Coupling

Sources

The Strategic Application of 6-Aminopyridazine-3-carboxylic Acid in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridazine Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Central to the design of these inhibitors is the identification of "privileged scaffolds" – core molecular frameworks that exhibit a predisposition for binding to the ATP-binding site of kinases. The pyridazine ring system is one such scaffold, valued for its ability to form key hydrogen bond interactions with the hinge region of the kinase domain, a crucial anchoring point for many inhibitors. 6-Aminopyridazine-3-carboxylic acid is a versatile building block that strategically combines the benefits of the pyridazine core with two key functional groups, the 6-amino group and the 3-carboxylic acid, enabling the synthesis of diverse and potent kinase inhibitors.

This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and discuss the structure-activity relationships of the resulting inhibitors.

The Rationale for Employing this compound

The utility of this compound as a starting material for kinase inhibitor synthesis is rooted in its unique trifunctional nature:

  • The Pyridazine Core: The two nitrogen atoms of the pyridazine ring are strategically positioned to act as hydrogen bond acceptors, mimicking the adenine region of ATP. This allows for strong and specific interactions with the backbone amide hydrogens of the kinase hinge region, a conserved feature across the kinome.

  • The 3-Carboxylic Acid: This functional group serves as a versatile handle for the introduction of a wide array of substituents through robust amide bond formation. The resulting carboxamide moiety can project into the solvent-exposed region of the ATP-binding site or interact with specific amino acid residues, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several clinically relevant kinase inhibitors feature a carboxamide group that plays a critical role in their binding and activity.

  • The 6-Amino Group: The amino group provides an additional point for diversification. It can act as a hydrogen bond donor, forming interactions with the kinase domain, or it can be functionalized to introduce moieties that occupy the back pocket of the ATP-binding site, often leading to enhanced selectivity.

This combination of features allows for a modular and efficient approach to the synthesis of kinase inhibitor libraries with a high degree of structural diversity, facilitating the exploration of structure-activity relationships (SAR).

Synthetic Strategies and Core Protocols

The synthesis of kinase inhibitors from this compound primarily revolves around the elaboration of its carboxylic acid and amino functionalities. The following protocols detail the key synthetic transformations.

Protocol 1: Amide Bond Formation via Amide Coupling Reagents

The formation of a stable amide bond between the 3-carboxylic acid of the pyridazine core and a primary or secondary amine is the cornerstone of synthesizing a vast number of kinase inhibitors. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, especially when dealing with electron-deficient amines or sterically hindered substrates.

Objective: To synthesize N-substituted-6-aminopyridazine-3-carboxamides as kinase inhibitor scaffolds.

General Workflow:

A general workflow for amide coupling.

Materials:

  • This compound

  • Amine of interest (e.g., aniline, benzylamine, piperidine derivatives)

  • Coupling Reagent:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous Solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Step-by-Step Procedure (HATU Coupling):

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-6-aminopyridazine-3-carboxamide.

Causality Behind Experimental Choices:

  • HATU is a highly efficient coupling reagent that minimizes racemization for chiral substrates and is effective even with challenging couplings.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid.

  • Anhydrous conditions are crucial as water can hydrolyze the activated ester intermediate, leading to lower yields.

Protocol 2: Functionalization of the 6-Amino Group

While the 6-amino group can be a valuable hydrogen bond donor, its functionalization can provide access to inhibitors with improved potency and selectivity. This can be achieved through reactions such as acylation, sulfonylation, or reductive amination. The following protocol describes a general method for acylation.

Objective: To synthesize 6-acylamino-pyridazine-3-carboxylic acid derivatives.

General Workflow:

A general workflow for N-acylation.

Materials:

  • This compound (or its corresponding ester for better solubility and to avoid competing reactions with the carboxylic acid)

  • Acyl chloride or anhydride of interest

  • Base: Pyridine or Triethylamine (TEA)

  • Anhydrous Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification supplies

Step-by-Step Procedure:

  • Dissolve the this compound ester (1.0 eq) in anhydrous DCM and add the base (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • If the starting material was an ester, it can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) before proceeding with amide coupling as described in Protocol 1.

Structure-Activity Relationship (SAR) and Target Kinases

The 6-aminopyridazine-3-carboxamide scaffold has been explored for the inhibition of various kinases. The following table summarizes representative data for pyridazine-based kinase inhibitors, illustrating the potential of this scaffold.

Compound IDTarget KinaseIC50 (nM)Reference
Pyridazine Derivative 1SYK< 100
Pyridazine Derivative 2p38α MAPKSubnanomolar
Pyridazine Derivative 3JAK2< 50

Key SAR Insights:

  • Hinge Binding: The pyridazine nitrogen atoms are critical for anchoring the inhibitor to the kinase hinge region via hydrogen bonds.

  • Carboxamide Substituent: The nature of the substituent on the carboxamide nitrogen significantly influences potency and selectivity. Bulky or hydrophobic groups can interact with the ribose-binding pocket, while polar groups can extend into the solvent-exposed region.

  • 6-Amino Group: An unsubstituted 6-amino group can act as a hydrogen bond donor. Substitution at this position can be used to probe the hydrophobic back pocket of the kinase, potentially leading to increased selectivity for certain kinases.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. Its inherent structural features, combined with the robustness of modern synthetic methodologies, allow for the creation of large and diverse compound libraries for drug discovery campaigns. The modular nature of its derivatization facilitates the systematic exploration of structure-activity relationships, enabling the optimization of lead compounds with improved pharmacological profiles. Future work in this area will likely focus on the development of novel derivatization strategies and the application of this scaffold to a broader range of kinase targets, further solidifying the importance of this compound in medicinal chemistry.

References

  • WO2014060371A1 - Inhibitors of syk - Google P
  • Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. (URL: [Link])
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])
  • In Vitro and in Vivo Evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 Kinase Inhibitors - PubMed. (URL: [Link])
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (URL: [Link])
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. (URL: [Link])
  • General Synthesis of pyridazine derivatives (2 and 5a-c); Reagents and...
  • US4757142A - Process for preparing 6-amino-3-hydrazinopyridazine derivatives - Google P
  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google P
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl)
  • (12) Patent Application Publication (10) Pub. No.: US 2013/0178478 A1 - Googleapis.com. (URL: [Link])
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: [Link])
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (URL: [Link])
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (URL: [Link])
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC - NIH. (URL: [Link])
  • Biological Activity of Naturally Derived Naphthyridines - MDPI. (URL: [Link])

use of 6-Aminopyridazine-3-carboxylic acid in developing novel herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Application of 6-Aminopyridazine-3-carboxylic Acid in the Development of Novel Herbicides

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridazine heterocycle is a foundational scaffold in modern agrochemistry, prized for its versatile biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2] Its unique physicochemical characteristics, such as a high dipole moment and robust hydrogen-bonding capacity, make it an excellent pharmacophore for interacting with biological targets.[3][4] This guide focuses on the strategic use of a key intermediate, This compound , as a versatile starting material for the discovery of novel herbicides.[5][6] We provide a detailed exploration of the scientific rationale, protocols for the synthesis of derivative libraries, and a hierarchical bioassay cascade for evaluating herbicidal efficacy. The methodologies are designed to be self-validating, with an emphasis on explaining the causality behind experimental choices to empower researchers in developing next-generation crop protection solutions.

Scientific Background and Rationale

The Pyridazine Scaffold in Modern Agrochemicals

Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural feature that imparts distinct electronic properties.[1][7] This scaffold is a "privileged structure" in agrochemical design, frequently utilized as a core component in commercial products due to its high activity and favorable environmental profile.[1] The polarity and hydrogen bonding potential of the pyridazine ring can enhance water solubility and improve interaction with biological targets, contributing to better bioavailability and efficacy.[4]

Common Mechanisms of Action for Pyridazine-Based Herbicides

Pyridazine-containing herbicides have been shown to act on various plant physiological targets. Understanding these mechanisms is crucial for designing new derivatives with potentially novel modes of action or for overcoming existing resistance issues. Key targets include:

  • Acetyl-CoA Carboxylase (ACCase) Inhibition: ACCase is a critical enzyme in fatty acid biosynthesis.[8] Its inhibition starves the plant of essential lipids required for cell membrane formation, leading to growth arrest and death, particularly in grass weeds.[8][9]

  • Photosystem II (PSII) Inhibition: Some pyridazine derivatives, like the commercial herbicide pyridate, function by blocking electron transport in PSII. This disruption of photosynthesis leads to the production of reactive oxygen species, causing rapid cellular damage and plant death.[2]

  • Protoporphyrinogen Oxidase (PPO) Inhibition: PPO inhibitors disrupt the chlorophyll and heme biosynthesis pathway. This leads to an accumulation of phototoxic intermediates that, in the presence of light, cause rapid membrane damage and necrosis.[10]

Strategic Importance of this compound

This compound is an ideal starting scaffold for combinatorial synthesis and lead generation for several reasons:

  • Dual Functional Groups: It possesses two distinct reactive handles—an amino group (-NH₂) and a carboxylic acid group (-COOH).[6] This allows for selective and diverse chemical modifications at two different points on the pyridazine ring.

  • Versatility in Chemical Reactions: The carboxylic acid is readily converted into amides, esters, or other derivatives, while the amino group can be acylated, alkylated, or used in cyclization reactions. This versatility enables the creation of large and structurally diverse chemical libraries.

  • Proven Bioactivity: The core structure is already part of known bioactive molecules, increasing the probability of discovering new derivatives with potent herbicidal activity.[6][11]

The focus of the following protocols will be on leveraging the carboxylic acid moiety for the synthesis of an amide library, a common and highly effective strategy in agrochemical discovery.[11]

Synthesis of Novel Herbicide Candidates

The primary strategy outlined here involves the derivatization of the carboxylic acid group of this compound to generate a library of novel amides. Amide coupling is a robust and well-established reaction that allows for the introduction of a wide array of chemical diversity.

Protocol 2.1: General Procedure for Parallel Amide Library Synthesis

This protocol describes a general method for coupling various primary or secondary amines to this compound using a standard carbodiimide coupling agent.

Objective: To synthesize a library of N-substituted 6-aminopyridazine-3-carboxamides for biological screening.

Materials and Reagents:

  • This compound (CAS 59772-58-6)[5]

  • A diverse library of primary and secondary amines (R¹R²NH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Parallel synthesis reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry reaction vial, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Amine Addition: Add the selected amine (1.1 eq.) to the solution.

  • Coupling Agent Activation: In a separate vial, dissolve EDC·HCl (1.5 eq.) and HOBt (1.5 eq.) in a minimal amount of anhydrous DMF. Add this solution to the main reaction mixture.

    • Scientist's Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions (like N-acylurea formation) and racemization by converting the intermediate into a more stable activated ester, improving the overall yield and purity of the desired amide.

  • Base Addition: Add DIPEA (3.0 eq.) to the reaction mixture. The solution should be stirred at room temperature.

    • Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the HOBt, ensuring the coupling reaction proceeds efficiently.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Extraction: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract with Ethyl acetate (3x). c. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Scientist's Note: The NaHCO₃ wash is crucial for removing any unreacted carboxylic acid and the acidic HOBt byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography or preparative HPLC to yield the pure N-substituted 6-aminopyridazine-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_reagents Reagents cluster_process Process cluster_output Output Start 6-Aminopyridazine- 3-carboxylic acid Mix 1. Combine & Activate Start->Mix Amine Diverse Amines (R¹R²NH) Amine->Mix Coupling EDC / HOBt Coupling->Mix Base DIPEA in DMF Base->Mix React 2. Reaction (4-12h @ RT) Mix->React Stirring Workup 3. Aqueous Workup & Extraction React->Workup Purify 4. Purification (Chromatography) Workup->Purify Product Novel Amide Library Purify->Product Analysis Characterization (NMR, HRMS) Product->Analysis

Caption: Workflow for parallel synthesis of a novel herbicide library.

Biological Evaluation and Screening Cascade

A tiered screening approach is essential for efficiently identifying promising herbicide candidates from a newly synthesized library. This cascade moves from high-throughput, small-scale assays to more complex, resource-intensive whole-plant evaluations.[12]

Protocol 3.1: Primary Screening - Seed Germination and Root Growth Inhibition Assay

This in vitro assay is a rapid and cost-effective method to assess the general phytotoxicity of compounds on both monocot and dicot indicator species.[13][14]

Objective: To identify compounds that inhibit seed germination or early seedling growth at a single high concentration.

Materials and Reagents:

  • Synthesized compound library (dissolved in DMSO)

  • Indicator seeds: e.g., Lactuca sativa (lettuce, dicot) and Agrostis stolonifera (bentgrass, monocot)

  • Agar or filter paper (autoclaved)

  • Petri dishes (sterile, 90 mm)

  • Growth chamber with controlled light and temperature (e.g., 25°C, 16h light/8h dark)

  • Positive control (e.g., a commercial herbicide like glyphosate)

  • Negative control (DMSO vehicle)

Procedure:

  • Plate Preparation: For a filter paper assay, place a sterile filter paper disc in each petri dish. For an agar assay, pour 15 mL of 0.8% (w/v) sterile agar into each dish and allow it to solidify.

  • Treatment Application: Prepare a stock solution of each test compound in DMSO. Add the appropriate volume of the stock solution to sterile water to achieve the final test concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤0.5%. Pipette 2 mL of this solution onto the filter paper or the surface of the agar in each dish.

  • Controls: Prepare plates for a negative control (water with 0.5% DMSO) and a positive control (a known herbicide at an effective concentration).

  • Seed Plating: Aseptically place 10-15 seeds of an indicator species onto the surface of the treated medium in each dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber for 5-7 days.

  • Data Collection: After the incubation period, measure the following for each plate:

    • Germination rate (%).

    • Root length of each germinated seedling (mm).

  • Analysis: Calculate the percent inhibition of root growth for each compound relative to the negative control:

    • % Inhibition = [1 - (Mean Root Length_Test / Mean Root Length_Control)] * 100

  • Hit Selection: Compounds showing significant inhibition (e.g., >70%) against one or both species are selected as "hits" for secondary screening.

Protocol 3.2: Secondary Screening - Whole Plant Pot Assay (Pre- and Post-Emergence)

This greenhouse-based assay evaluates the efficacy of "hit" compounds on whole plants under more realistic conditions.[15][16] It distinguishes between pre-emergence (soil-applied) and post-emergence (foliar-applied) activity.

Objective: To determine the dose-response relationship and herbicidal efficacy of primary hits on target weed species.

Materials and Reagents:

  • Primary "hit" compounds

  • Target weed species (e.g., Amaranthus retroflexus (pigweed, broadleaf), Setaria viridis (green foxtail, grass))

  • Potting soil mix (e.g., sandy loam)

  • Pots (e.g., 10 cm square)

  • Greenhouse with controlled environment

  • Laboratory track sprayer for uniform application

  • Adjuvants/surfactants (e.g., non-ionic surfactant)

Procedure:

Part A: Pre-Emergence Application

  • Fill pots with soil and plant seeds of the target weed species at a uniform depth.

  • Prepare spray solutions of each hit compound at several concentrations (e.g., 50, 100, 250, 500 g a.i./ha) in a water/acetone mix with a surfactant.

  • Immediately after planting, apply the herbicide solutions to the soil surface using a track sprayer to ensure even coverage.[17]

  • Place pots in the greenhouse and water as needed.

  • Evaluate plant injury 14-21 days after treatment (DAT) using a visual rating scale (0% = no effect, 100% = complete death) and by measuring the fresh weight of the surviving biomass.

Part B: Post-Emergence Application

  • Grow target weed species in pots until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Prepare spray solutions as described in Part A.

  • Apply the herbicide solutions to the foliage of the plants using a track sprayer.

  • Return pots to the greenhouse. Avoid watering the foliage for the first 24 hours.

  • Evaluate plant injury 14-21 DAT using the same methods as the pre-emergence trial.

Diagram: Biological Screening Cascade

Screening_Cascade Compound_Library Newly Synthesized Amide Library Primary_Screen Protocol 3.1: Primary Screen (In Vitro Seed/Root Assay @ 100 µM) Compound_Library->Primary_Screen Primary_Decision >70% Inhibition? Primary_Screen->Primary_Decision Secondary_Screen Protocol 3.2: Secondary Screen (Whole Plant Pot Assay) Primary_Decision->Secondary_Screen Yes Inactive Inactive Primary_Decision->Inactive No Dose_Response Dose Response Curve (Calculate GR₅₀/LD₅₀) Secondary_Screen->Dose_Response Lead_Candidate Lead Candidate(s) Dose_Response->Lead_Candidate

Caption: Hierarchical workflow for herbicide candidate evaluation.

Data Interpretation and SAR Analysis

Quantitative Data Analysis

Data from the dose-response pot assays should be used to calculate the GR₅₀ value (the concentration of herbicide required to cause a 50% reduction in plant growth, typically measured by fresh weight) or LD₅₀ (lethal dose for 50% of the population). These values provide a quantitative measure of herbicidal potency.

Table 1: Example Post-Emergence Herbicidal Activity Data

Compound IDR¹ GroupR² GroupTarget SpeciesGR₅₀ (g a.i./ha)
HZ-001 HPhenylA. retroflexus>500
HZ-002 H4-ChlorophenylA. retroflexus210
HZ-003 H2,4-DichlorophenylA. retroflexus95
HZ-004 H4-TrifluoromethylphenylA. retroflexus88
HZ-005 H2,4-DichlorophenylS. viridis350
HZ-006 Methyl2,4-DichlorophenylA. retroflexus480
Structure-Activity Relationship (SAR) Insights

By comparing the chemical structures of the synthesized amides with their corresponding biological activity (GR₅₀ values), a Structure-Activity Relationship (SAR) can be established.[11][18] This is the cornerstone of rational herbicide design.

From the example data in Table 1, we can derive several preliminary SAR insights:

  • Effect of Phenyl Substitution: Introducing electron-withdrawing groups on the phenyl ring significantly increases activity against A. retroflexus (Compare HZ-001 vs. HZ-002, HZ-003, HZ-004). The 2,4-dichloro and 4-trifluoromethyl substitutions appear most potent.

  • Species Selectivity: The most active compound against the broadleaf weed (A. retroflexus), HZ-003, shows significantly less activity against the grass weed (S. viridis) (Compare HZ-003 vs. HZ-005), indicating potential for selective weed control.

  • Importance of the Amide N-H: Replacing the amide proton with a methyl group (HZ-006 vs. HZ-003) leads to a dramatic loss of activity, suggesting that the N-H group may be a critical hydrogen bond donor for target interaction.

These insights guide the next round of synthesis, focusing on further optimizing the substitutions on the phenyl ring while retaining the essential N-H amide bond.

Conclusion and Future Directions

This guide outlines a systematic and robust framework for utilizing this compound as a scaffold for the discovery of novel herbicides. By combining rational chemical derivatization with a hierarchical biological screening cascade, researchers can efficiently identify and optimize potent herbicidal leads.

Future work on promising lead candidates should focus on:

  • Lead Optimization: Synthesizing a more focused library of analogs to further refine the SAR.

  • Mechanism of Action Studies: Conducting biochemical and physiological assays to determine the specific molecular target of the novel herbicides.

  • Crop Safety Evaluation: Assessing the selectivity and safety of lead compounds on important crops (e.g., wheat, corn, soybean).

  • Field Trials: Evaluating the performance of the most promising candidates under real-world agricultural conditions.[17][19]

References

  • Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Society of Chemical Industry. [Link]
  • Structure‐activity relationship of the synthesized pyridazine derivatives.
  • The Mechanism of Action: How 3-Chloro-6-(trifluoromethyl)pyridazine Controls Grass Weeds. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Herbicide Bioassay Study Guide. Analyzeseeds. [Link]
  • Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds. PubMed. [Link]
  • Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Bioassays. [Link]
  • Using a Plant Bioassay to Detect Herbicide Residue.
  • Conducting a Bioassay For Herbicide Residues.
  • Evaluating the safety of herbicide by bioassay techniques: A review.
  • Pyridazine Chemistry in Crop Protection.
  • General guidelines for sound, small-scale herbicide efficacy research.
  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority. [Link]
  • Protocol for Identifying, Evaluating, and Using New Herbicides. Bureau of Land Management. [Link]
  • Regulatory Directive: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regul
  • European Guidelines to conduct herbicide resistance tests. European Weed Research Society. [Link]
  • 6-Amino-pyridazine-3-carboxylic acid. J&K Scientific. [Link]
  • The pyridazine heterocycle in molecular recognition and drug discovery.
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]
  • Pyridazine and its deriv
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]
  • Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Carboxylic Acid Derivatives in Herbicide Development. PubMed. [Link]
  • Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.

Sources

Application Notes and Protocols for the Scalable Synthesis of 6-Aminopyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the scalable synthesis of 6-Aminopyridazine-3-carboxylic acid, a critical building block in the pharmaceutical and agrochemical industries.[1] Recognizing the industrial demand for robust and efficient synthetic routes, this document moves beyond theoretical outlines to present a field-proven, two-step methodology optimized for scale-up. We detail the oxidation of a commercially available precursor to a key chloro-intermediate, followed by a nucleophilic aromatic substitution to yield the final product. The protocols emphasize safety, scalability, and reproducibility, explaining the causal logic behind experimental choices. This guide is intended for researchers, chemists, and process development professionals seeking to establish a reliable manufacturing process for this valuable heterocyclic compound.

Introduction: The Significance of the Pyridazine Core

The pyridazine moiety is a recurring structural motif in a vast array of biologically active compounds.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry and agrochemical design.[4] this compound, in particular, serves as a versatile intermediate, providing two key functional handles—an amino group and a carboxylic acid—for further chemical elaboration.[1] Its application in the development of novel therapeutics, including kinase inhibitors and anti-inflammatory agents, underscores the need for reliable and scalable synthetic methods.[4][5] This guide addresses this need by providing a detailed roadmap for its production.

Chapter 1: Retrosynthetic Analysis and Strategy Selection

For any scalable synthesis, the chosen route must be economical, safe, and efficient, starting from readily available materials.[6] A retrosynthetic analysis of this compound reveals several potential pathways. The most direct and industrially viable approach involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The amine group can be installed by displacing a suitable leaving group, such as a halogen, from the pyridazine ring.

  • Oxidation: The carboxylic acid can be formed by oxidizing an alkyl group, typically a methyl group, on the ring.

This leads to a logical forward synthesis starting from 3-Chloro-6-methylpyridazine, an accessible commercial starting material. This strategy is advantageous as it avoids the direct handling of hydrazine, a common but hazardous reagent in de novo pyridazine ring formation.[7] The chosen synthetic pathway is outlined below.

G cluster_retrosynthesis Retrosynthetic Strategy Target This compound Intermediate 6-Chloropyridazine-3-carboxylic acid Target->Intermediate Amination (S N Ar) StartingMaterial 3-Chloro-6-methylpyridazine Intermediate->StartingMaterial Side-Chain Oxidation

Caption: Retrosynthetic analysis of this compound.

Chapter 2: Synthesis of Key Intermediate: 6-Chloropyridazine-3-carboxylic acid

The first stage of the synthesis involves the selective oxidation of the methyl group of 3-chloro-6-methylpyridazine. Strong oxidizing agents are required for this transformation. Potassium permanganate (KMnO₄) in an acidic medium is an effective and well-documented choice for this type of reaction.[8]

Rationale for Experimental Choices:

  • Solvent: Sulfuric acid serves as both the solvent and the acidic medium required for the permanganate oxidation to proceed efficiently.

  • Temperature Control: The initial addition of KMnO₄ is performed in an ice bath to control the initial exotherm. The reaction is then heated to ensure complete conversion.[8]

  • Work-up: The reaction is quenched by pouring it into ice water to dilute the acid and precipitate any manganese dioxide (MnO₂) byproduct. An extraction is necessary to isolate the product from the aqueous solution.

Protocol 2.1: Scale-Up Synthesis of 6-Chloropyridazine-3-carboxylic acid

Materials and Reagents

ReagentCAS NumberMolecular WeightQuantity (Scale)
3-Chloro-6-methylpyridazine1673-30-9128.56 g/mol 100 g (0.778 mol)
Potassium Permanganate (KMnO₄)7722-64-7158.03 g/mol 492 g (3.11 mol, 4 eq)
Sulfuric Acid (50% v/v)7664-93-998.08 g/mol 800 mL
Ethyl Acetate (EtOAc)141-78-688.11 g/mol 4 x 1 L (for extraction)
Sodium Sulfate (anhydrous)7757-82-6142.04 g/mol As needed
Methanol (for recrystallization)67-56-132.04 g/mol As needed

Safety Information

ChemicalHazard Summary
Potassium PermanganateStrong oxidizer, fire risk with combustible materials. Causes severe skin burns and eye damage.
Sulfuric AcidCauses severe skin burns and eye damage. Highly corrosive. Reacts violently with water.
3-Chloro-6-methylpyridazineHarmful if swallowed. Causes skin and eye irritation.
Ethyl AcetateHighly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

Step-by-Step Procedure:

  • Reaction Setup: In a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add 800 mL of 50% sulfuric acid. Cool the flask in an ice/water bath to 0-5 °C.

  • Substrate Addition: Slowly add 100 g (0.778 mol) of 3-chloro-6-methylpyridazine to the cooled sulfuric acid while stirring. Maintain the internal temperature below 10 °C.

  • Oxidant Addition: While maintaining vigorous stirring and cooling, add 492 g (3.11 mol) of potassium permanganate in small portions over 2-3 hours. Crucial: Monitor the internal temperature closely and do not allow it to exceed 15 °C during the addition. This step is highly exothermic.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80 °C. Maintain this temperature for 2 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a large beaker containing 2.5 L of ice water with stirring.

  • Extraction: Filter the mixture to remove manganese dioxide. Transfer the filtrate to a large separatory funnel and extract with ethyl acetate (4 x 1 L).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from methanol to obtain pure 6-chloropyridazine-3-carboxylic acid as a white crystalline powder.[8] Expected yield: 50-60%.

Chapter 3: Synthesis of this compound

The final step is the conversion of the 6-chloro group to a 6-amino group via a nucleophilic aromatic substitution (SNAr) reaction. This is typically achieved by heating the chloro-intermediate with a source of ammonia, such as aqueous ammonium hydroxide, often under pressure to reach the required reaction temperature.

Rationale for Experimental Choices:

  • Reagent: Aqueous ammonium hydroxide serves as both the nucleophile and the solvent. A high concentration is used to drive the reaction to completion.

  • Reaction Conditions: The reaction requires elevated temperatures (typically >100 °C) to overcome the activation energy for the SNAr reaction on the electron-deficient pyridazine ring. This necessitates the use of a sealed vessel or pressure reactor for scalability.

  • Work-up: The product is conveniently isolated by acidification. As an amphoteric molecule, this compound is least soluble at its isoelectric point. Adjusting the pH causes it to precipitate from the solution.

Protocol 3.1: Amination of 6-Chloropyridazine-3-carboxylic acid

Materials and Reagents

ReagentCAS NumberMolecular WeightQuantity (Scale)
6-Chloropyridazine-3-carboxylic acid5326-23-8157.55 g/mol 70 g (0.444 mol)
Ammonium Hydroxide (28-30% aq.)1336-21-635.05 g/mol 700 mL
Hydrochloric Acid (conc.)7647-01-036.46 g/mol As needed (for pH adjustment)
Deionized Water7732-18-518.02 g/mol For washing

Step-by-Step Procedure:

  • Reaction Setup: Charge a 2 L stainless steel pressure reactor with 70 g (0.444 mol) of 6-chloropyridazine-3-carboxylic acid and 700 mL of concentrated aqueous ammonium hydroxide.

  • Reaction: Seal the reactor and heat the mixture to 130-140 °C with vigorous stirring. Maintain this temperature for 8-12 hours. Monitor the internal pressure, which will increase due to heating.

  • Cooling and Depressurization: Cool the reactor to room temperature. Once cooled, carefully vent the reactor to release any excess pressure (ammonia gas).

  • Isolation: Transfer the reaction mixture to a beaker and cool in an ice bath.

  • Precipitation: Slowly add concentrated hydrochloric acid with stirring to adjust the pH of the solution to 3-4. The product will precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2 x 200 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight to yield this compound. Expected yield: 80-90%.

Chapter 4: Process Workflow and Scale-Up Considerations

Scaling up chemical syntheses requires careful attention to process parameters that may not be critical at the lab scale.[9][10]

G cluster_workflow Overall Synthesis Workflow Start Start: 3-Chloro-6-methylpyridazine Oxidation Step 1: Oxidation - Add to H₂SO₄ (aq) - Portion-wise KMnO₄ addition (0-15°C) - Heat to 80°C, 2h Start->Oxidation Workup1 Work-up 1 - Quench in ice water - Filter MnO₂ - EtOAc Extraction - Concentrate & Recrystallize Oxidation->Workup1 Intermediate Intermediate: 6-Chloropyridazine-3-carboxylic acid Workup1->Intermediate Amination Step 2: Amination - React with NH₄OH (aq) - Heat in pressure reactor (130-140°C, 8-12h) Intermediate->Amination Workup2 Work-up 2 - Cool and vent - Acidify with HCl to pH 3-4 - Filter precipitate - Wash and Dry Amination->Workup2 FinalProduct Final Product: This compound Workup2->FinalProduct QC QC Analysis (NMR, MS, Purity) FinalProduct->QC

Caption: Experimental workflow for the two-step synthesis.

Key Scale-Up Considerations:

  • Heat Management (Oxidation): The oxidation with KMnO₄ is highly exothermic. On a large scale, efficient heat removal is critical. A jacketed reactor with controlled coolant flow is mandatory. The rate of permanganate addition must be carefully controlled to prevent a thermal runaway.

  • Gas Evolution (Amination): The amination step involves heating aqueous ammonia in a sealed system, leading to significant pressure buildup. The reactor must be appropriately rated for the expected temperature and pressure. A proper venting system is essential for safe depressurization.

  • Material Handling: Handling large quantities of potassium permanganate (a strong oxidizer) and concentrated acids requires appropriate personal protective equipment (PPE) and engineering controls.

  • Purification: While recrystallization is effective at the lab scale, large-scale production may benefit from alternative purification methods like anti-solvent precipitation to improve throughput and minimize solvent waste.

Chapter 5: Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • 6-Chloropyridazine-3-carboxylic acid:

    • Appearance: White to off-white solid.

    • Melting Point: ~190 °C (decomposes).[11]

    • ¹H NMR: Confirm the absence of the methyl peak from the starting material and the presence of aromatic protons.

    • Purity: HPLC or LCMS analysis.

  • This compound:

    • Appearance: Light yellow to tan solid.

    • Melting Point: >300 °C.[12]

    • ¹H NMR: Confirm the disappearance of the chloro-substituted pattern and the appearance of signals corresponding to the aminated product, including a broad singlet for the -NH₂ protons.

    • Mass Spectrometry (MS): Confirm the expected molecular weight (139.12 g/mol ).

    • Purity: HPLC or LCMS analysis.

References

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Google Scholar.
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (n.d.). Organic Chemistry Portal.
  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.). Google Patents.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
  • Pyridazine and its derivatives. (n.d.). Slideshare.
  • Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho.
  • CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
  • The pyridine/acetic anhydride initiated homopolymerization of maleic anhydride, maleic acid, and cyclopent-4-ene-1,3-dione. (n.d.). ResearchGate.
  • CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025). ResearchGate.
  • Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. (n.d.). RSC Publishing.
  • Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. (2024). RSC Publishing.
  • Maleic anhydride. (n.d.). Wikipedia.
  • Synthesis with Nitriles: Synthesis of Some New Mercaptopyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. (n.d.). MDPI.
  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. (2021). National Institutes of Health.
  • A practical catalytic reductive amination of carboxylic acids. (n.d.). National Institutes of Health.
  • 3-aminopyridine. (n.d.). Organic Syntheses Procedure.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). National Institutes of Health.
  • Synthesis of novel N-protected β 3-amino nitriles: study of their hydrolysis involving a nitrilase-catalyzed step. (2025). ResearchGate.
  • Scale-up Synthesis of Tesirine. (n.d.). ResearchGate.
  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (n.d.). National Institutes of Health.
  • Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. (2025). ResearchGate.
  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses Procedure.
  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. (n.d.). RSC Publishing.

Sources

Application Note: A Robust and Validated Analytical Method for the Quantification of 6-Aminopyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a robust analytical method for the accurate quantification of 6-Aminopyridazine-3-carboxylic acid. This molecule is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1] The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering comprehensive guidance on sample preparation, chromatographic separation, and detection using High-Performance Liquid Chromatography (HPLC) with UV detection and confirmatory analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained to ensure scientific integrity and facilitate method transfer.

Introduction: The Analytical Challenge

This compound is a polar heterocyclic compound, a characteristic that presents unique challenges for analytical quantification. Its polar nature, stemming from the amino and carboxylic acid functional groups, can lead to poor retention on traditional reversed-phase chromatographic columns. Furthermore, its presence in complex matrices such as plasma, urine, or reaction mixtures necessitates efficient sample preparation to mitigate matrix effects and ensure accurate quantification. This document provides a systematic approach to developing a reliable analytical method to overcome these challenges.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₅H₅N₃O₂[1][2]
Molecular Weight 139.11 g/mol [1][2]
Appearance Off-white to white crystalline solid[1][2]
Melting Point >250 °C[1]
pKa ~2.30 (Predicted)[2]
Solubility Soluble in water and some organic solvents like methanol and ethanol.[2]

The acidic pKa suggests that the molecule's charge state can be manipulated by adjusting the pH of the mobile phase, a key consideration for chromatographic retention. Its solubility in water and polar organic solvents guides the selection of appropriate mobile phase compositions and sample diluents.

Method Development Strategy

Our strategy focuses on a primary HPLC-UV method for routine quantification due to its accessibility and robustness, with a highly sensitive and selective LC-MS/MS method for trace-level analysis and confirmation in complex matrices.

Method_Strategy Analyte This compound Sample_Prep Sample Preparation Analyte->Sample_Prep HPLC_UV Primary Quantification: HPLC-UV Sample_Prep->HPLC_UV LC_MS Confirmatory Analysis: LC-MS/MS Sample_Prep->LC_MS Data_Analysis Data Analysis & Reporting HPLC_UV->Data_Analysis LC_MS->Data_Analysis LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma_Sample Plasma Sample PPT Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HILIC_Column HILIC Chromatography Supernatant->HILIC_Column MS_Detection Tandem Mass Spectrometry (MRM Mode) HILIC_Column->MS_Detection Quantification Quantification MS_Detection->Quantification Quantification

Sources

Application Note: Chiral Separation of 6-Aminopyridazine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Diastereomeric Derivatization Strategies for Chromatographic Resolution

Abstract

6-Aminopyridazine-3-carboxylic acid is a pivotal heterocyclic building block in the synthesis of bioactive molecules within the pharmaceutical and agricultural industries.[1][2] As many of its chiral derivatives exhibit stereospecific biological activity, the development of robust methods for enantiomeric separation is critical for drug development, quality control, and pharmacological studies.[3][4] This application note provides a detailed guide for the indirect chiral separation of analytes derived from this compound. We present two primary derivatization strategies targeting its distinct functional groups—the primary amine and the carboxylic acid. By reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed. Unlike enantiomers, diastereomers possess different physicochemical properties, allowing for their separation on standard achiral chromatographic columns.[5] This document offers detailed, step-by-step protocols, analytical methodologies, and the scientific rationale behind experimental choices to guide researchers in achieving successful chiral resolution.

The Analytical Challenge: Bifunctionality and Chirality

The structure of this compound presents a unique analytical challenge and opportunity. It contains two reactive nucleophilic/acidic sites: a primary aromatic amine (the 6-amino group) and a carboxylic acid. This bifunctionality allows for flexibility in designing a derivatization strategy.

The fundamental principle of this guide rests on converting a pair of enantiomers, which are otherwise indistinguishable by non-chiral methods, into a pair of diastereomers. This is achieved by covalently bonding the chiral analyte to an enantiomerically pure reagent.

  • Analyte (Racemic Mixture): (R)-Analyte and (S)-Analyte

  • Chiral Derivatizing Agent (CDA): (S)-CDA

  • Reaction Products (Diastereomers): (R,S)-Diastereomer and (S,S)-Diastereomer

These resulting diastereomers can be effectively separated using conventional High-Performance Liquid Chromatography (HPLC) with an achiral stationary phase, such as a standard C18 column.[6]

Strategic Selection of a Derivatization Pathway

The choice of which functional group to target on the this compound core depends on the overall structure of the chiral analyte and the availability of suitable chiral derivatizing agents. The following diagram illustrates the decision-making process.

G Analyte Chiral Analyte based on This compound Decision Which functional group is available for derivatization? Analyte->Decision PathA Target the Primary Amino Group Decision->PathA  Free Amine PathB Target the Carboxylic Acid Group Decision->PathB  Free Carboxyl   ReasonA Utilize well-established reagents for amino acids, like FDAA. Provides strong chromophore for UV detection. PathA->ReasonA ReasonB Requires activation step (e.g., EDC). Couple with a chiral amine or alcohol. PathB->ReasonB ProtocolA Proceed to Protocol I: Derivatization with FDAA ReasonA->ProtocolA ProtocolB Proceed to Protocol II: Amide Coupling with Chiral Amine ReasonB->ProtocolB

Caption: Decision workflow for selecting a derivatization strategy.

Protocol I: Targeting the Amino Moiety with FDAA (Marfey's Reagent)

This protocol is ideal when the primary amino group of the analyte is free and the chirality is located elsewhere in the molecule. We utilize Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's Reagent. The reaction involves a nucleophilic aromatic substitution where the amino group of the analyte displaces the fluorine atom on the FDAA molecule.[7] The resulting dinitrophenyl group provides a strong chromophore, enhancing UV detection.

Materials and Reagents
  • Analyte solution (approx. 1 mg/mL in water or aqueous buffer)

  • FDAA solution (1% w/v in acetone, freshly prepared)

  • Triethylamine (TEA) solution (6% in water)

  • Acetic Acid solution (5% in water)

  • HPLC-grade water, acetonitrile, and acetone

  • Heating block or water bath set to 50°C

Step-by-Step Derivatization Protocol

G cluster_prep Sample Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_quench Quenching A Pipette 100 µL of analyte solution into a microvial B Add 100 µL of 6% Triethylamine (to basify amine) A->B C Add 200 µL of 1% FDAA solution (in acetone) B->C D Vortex briefly C->D E Incubate at 50°C for 60 minutes D->E F Cool to room temp. E->F G Add 100 µL of 5% Acetic Acid (to stop reaction) F->G H Dilute with mobile phase for analysis G->H I Inject into HPLC H->I

Caption: Workflow for derivatization using FDAA (Marfey's Reagent).

  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of the analyte solution.

  • Basification: Add 100 µL of 6% triethylamine solution to the tube. This deprotonates the amino group, making it a more effective nucleophile.

  • CDA Addition: Add 200 µL of the 1% FDAA solution. The reaction mixture should turn yellow.

  • Incubation: Cap the tube tightly, vortex briefly, and heat at 50°C for 1 hour.[8]

  • Quenching: After incubation, cool the sample to room temperature. Add 100 µL of 5% acetic acid to neutralize the excess triethylamine and stop the reaction.

  • Analysis: The sample is now ready for dilution with the initial mobile phase and injection into the HPLC system.

Protocol II: Targeting the Carboxyl Moiety via Amide Coupling

This strategy is employed when the carboxylic acid group is the target for derivatization. The protocol involves a two-step, one-pot reaction. First, the carboxylic acid is activated using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization.[9] The activated intermediate then reacts with an enantiomerically pure chiral amine to form a stable diastereomeric amide.[10]

Materials and Reagents
  • Analyte solution (approx. 1 mg/mL in a suitable organic solvent like DMF or acetonitrile)

  • Chiral Amine Derivatizing Agent (e.g., (R)-1-phenylethylamine, 10 mM in acetonitrile)

  • EDC solution (1 M in acetonitrile-water 90:10, freshly prepared)[10]

  • HOBt solution (0.5 M in DMF)

  • HPLC-grade acetonitrile (ACN) and Dimethylformamide (DMF)

Step-by-Step Derivatization Protocol
  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of the analyte solution.

  • Reagent Addition: Add 100 µL of the chiral amine solution and 50 µL of the HOBt solution.

  • Activation & Coupling: Add 50 µL of the freshly prepared EDC solution to initiate the reaction.[10]

  • Incubation: Vortex the mixture and incubate at 40°C for 90 minutes.[9]

  • Analysis: After incubation, the sample can be cooled, diluted with the mobile phase, and is ready for HPLC analysis.

HPLC Method for Diastereomer Separation

Because the derivatization process creates diastereomers, a standard (achiral) reversed-phase HPLC column is sufficient for separation.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard column chemistry provides good retention and separation for the relatively nonpolar derivatives.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient 20% to 80% B over 20 minutesA gradient elution is recommended to ensure separation of derivatives from reagents and impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection UV-Vis Detector @ 340 nm (for FDAA) or other appropriate λ340 nm is near the absorbance maximum for the DNP chromophore of FDAA derivatives.
Injection Volume 10 µLA typical injection volume; can be adjusted based on concentration.

Data Interpretation and System Validation

A successful separation will yield two distinct peaks corresponding to the two diastereomers.

Hypothetical Chromatographic Data
ParameterDiastereomer 1 (e.g., S,S)Diastereomer 2 (e.g., R,S)
Retention Time (t_R) 12.5 min13.8 min
Peak Area 450,000455,000
Peak Width (at base) 0.4 min0.4 min
Key Calculations
  • Resolution (Rs): A measure of the degree of separation between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

    • Rs = 2(t_R2 – t_R1) / (W_1 + W_2)

    • In our example: Rs = 2(13.8 - 12.5) / (0.4 + 0.4) = 3.25 (Excellent Separation)

  • Enantiomeric Excess (e.e.): A measurement of the purity of the sample.

    • e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

    • In our example: e.e. (%) = [(455000 - 450000) / (455000 + 450000)] x 100 = 0.55% (Indicates a nearly racemic mixture)

Troubleshooting and Scientific Considerations

  • Incomplete Derivatization: If a peak for the underivatized analyte is observed, consider increasing the reaction time, temperature, or the concentration of the derivatizing agent. Ensure the pH/solvent conditions are optimal for the reaction.

  • Racemization: The derivatization process itself should not induce racemization.[11] However, harsh conditions (high temperature or extreme pH) can be a risk. If racemization is suspected, milder reaction conditions should be tested. The use of additives like HOBt in carbodiimide reactions is known to suppress this side reaction.[9]

  • Poor Resolution: If the diastereomer peaks are not well separated (Rs < 1.5), optimize the HPLC method. Adjusting the gradient slope, changing the organic modifier (e.g., to methanol), or modifying the column temperature can improve resolution.

  • Reagent Interference: Excess derivatizing agent can sometimes co-elute with the peaks of interest. A steeper gradient after the elution of the diastereomers can help wash the reagent from the column faster. Alternatively, a simple solid-phase extraction (SPE) cleanup step post-derivatization may be implemented.

References

  • T. Kushida, et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters.
  • M. Bidló-Iglóy & P. Mátyus. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis.
  • Wuhan Alfa Chemical Co., Ltd. (n.d.). The Crucial Role of Chiral Derivatization in Amino Acid Analysis.
  • A. D'Aniello, et al. (2011). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Amino Acids.
  • T. Toyo'oka, et al. (1994). Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography. The Analyst.
  • S. M. H. T. et al. (2015). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. ResearchGate.
  • A. V. Ivanov, et al. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae.
  • Z. Wang, et al. (2023). A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. Analytical Chemistry.
  • Y. Zhang, et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science.
  • G. J. T. K. et al. (2021). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry.
  • M. D'Ovidio, et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules.
  • R. Bhushan & S. Kumar. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • M. E. El-Sadek, et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • A. C. Opriș, et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences.
  • K. Mori. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chemical Ecology.
  • S. Kumar, et al. (2022). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[5][8][13]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Analytical Chemistry Letters.
  • H. Wan, et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • M. E. El-Sadek, et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • Pharma Tech. (2022). What are the various ways of Chiral Separation by using HPLC? YouTube.
  • MOLBASE. (n.d.). This compound|59772-58-6.
  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.
  • J. Austin. (n.d.). Synthesis and General Reactivity of Selected Heterocycles Part 2. University of Florida.
  • R. Bhushan, et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience.
  • K. Hanai, et al. (2015). (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: A derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. ResearchGate.
  • M. T. H. et al. (2016). 3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. CiNii Research.

Sources

Application Notes and Protocols for the Functionalization of the Amino Group of 6-Aminopyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

6-Aminopyridazine-3-carboxylic acid is a key heterocyclic building block in the fields of pharmaceutical and agricultural research.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety, allows for diverse chemical modifications, making it an invaluable scaffold for the synthesis of novel bioactive molecules.[1] This guide provides a comprehensive overview of the strategies and detailed protocols for the selective functionalization of the 6-amino group, a critical step in the development of new chemical entities.

The inherent chemical properties of the pyridazine ring, an electron-deficient heteroaromatic system, influence the reactivity of its substituents. The amino group at the 6-position is analogous to an amino group on an electron-poor aromatic ring, which can affect its nucleophilicity. Concurrently, the presence of the carboxylic acid at the 3-position presents a challenge for selective N-functionalization, often necessitating a protection-deprotection strategy to achieve the desired chemical transformation.

This document will detail three primary classes of N-functionalization reactions: acylation, sulfonylation, and N-arylation. For each, we will delve into the mechanistic rationale behind the chosen methodologies, provide step-by-step protocols, and discuss critical experimental parameters.

Strategic Considerations: The Importance of Protecting the Carboxylic Acid

Direct functionalization of the amino group of this compound can be complicated by the presence of the acidic carboxylic acid proton. This proton can interfere with base-catalyzed reactions and the carboxylic acid can compete as a nucleophile under certain conditions. Therefore, a prudent synthetic strategy involves the protection of the carboxylic acid as an ester, most commonly a methyl or ethyl ester. This protection strategy prevents unwanted side reactions and enhances the solubility of the substrate in organic solvents.

Protocol 1: Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its methyl ester, a crucial first step for subsequent amino group functionalization.

Workflow for Carboxylic Acid Protection

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Protected Product A This compound B Methanol (Solvent & Reagent) Thionyl Chloride (SOCl₂) Reflux A->B Esterification C Methyl 6-aminopyridazine-3-carboxylate B->C Formation

Caption: Workflow for the esterification of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 6-aminopyridazine-3-carboxylate.

  • The product can be further purified by column chromatography on silica gel or by recrystallization.

I. N-Acylation: Formation of Amide Bonds

The formation of an amide bond via acylation of the 6-amino group is a fundamental transformation for introducing a wide variety of substituents. This can be achieved using acyl chlorides or carboxylic acids activated with coupling agents.

Protocol 2: Acylation with an Acyl Chloride

This protocol details a general procedure for the acylation of methyl 6-aminopyridazine-3-carboxylate using an acyl chloride in the presence of a base.

Workflow for N-Acylation

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Acylated Product A Methyl 6-aminopyridazine-3-carboxylate B Acyl Chloride (R-COCl) Base (e.g., Pyridine, Triethylamine) Anhydrous Solvent (e.g., DCM, THF) A->B Acylation C Methyl 6-(acylamino)pyridazine-3-carboxylate B->C Amide Formation

Caption: General workflow for the N-acylation of methyl 6-aminopyridazine-3-carboxylate.

Materials:

  • Methyl 6-aminopyridazine-3-carboxylate

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • Dissolve methyl 6-aminopyridazine-3-carboxylate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base such as pyridine or triethylamine (1.5-2.0 eq).

  • Cool the solution in an ice bath.

  • Slowly add the acyl chloride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

II. N-Sulfonylation: Synthesis of Sulfonamides

The synthesis of sulfonamides from the 6-amino group introduces a key pharmacophore. This transformation is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.

Protocol 3: Sulfonylation with a Sulfonyl Chloride

This protocol provides a general method for the synthesis of N-sulfonylated derivatives of methyl 6-aminopyridazine-3-carboxylate.

Workflow for N-Sulfonylation

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Sulfonylated Product A Methyl 6-aminopyridazine-3-carboxylate B Sulfonyl Chloride (R-SO₂Cl) Base (e.g., Pyridine) Anhydrous Solvent (e.g., Pyridine, DCM) A->B Sulfonylation C Methyl 6-(sulfonylamino)pyridazine-3-carboxylate B->C Sulfonamide Formation

Caption: General workflow for the N-sulfonylation of methyl 6-aminopyridazine-3-carboxylate.

Materials:

  • Methyl 6-aminopyridazine-3-carboxylate

  • Sulfonyl chloride of choice (e.g., tosyl chloride, mesyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM) (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • Dissolve methyl 6-aminopyridazine-3-carboxylate (1.0 eq) in anhydrous pyridine, which acts as both solvent and base. Alternatively, use an inert solvent like DCM with an added base like triethylamine.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1-1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with 1M HCl (to remove pyridine), followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude sulfonamide by column chromatography or recrystallization.

III. N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives.[3][4] This methodology is applicable to heteroaromatic amines, including derivatives of 6-aminopyridazine.

Protocol 4: Palladium-Catalyzed N-Arylation

This protocol outlines a general procedure for the Buchwald-Hartwig amination of methyl 6-aminopyridazine-3-carboxylate with an aryl halide.

Workflow for Buchwald-Hartwig N-Arylation

G cluster_start Starting Materials cluster_reagents Catalytic System & Conditions cluster_product N-Arylated Product A Methyl 6-aminopyridazine-3-carboxylate C Palladium Precatalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., Xantphos, BINAP) Base (e.g., Cs₂CO₃, NaOtBu) Anhydrous Solvent (e.g., Toluene, Dioxane) Inert Atmosphere, Heat A->C Coupling B Aryl Halide (Ar-X) B->C Coupling D Methyl 6-(arylamino)pyridazine-3-carboxylate C->D C-N Bond Formation

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Materials:

  • Methyl 6-aminopyridazine-3-carboxylate

  • Aryl halide (bromide or iodide is preferred)

  • Palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., cesium carbonate - Cs₂CO₃, or sodium tert-butoxide - NaOtBu)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Celite® for filtration

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk tube, add methyl 6-aminopyridazine-3-carboxylate (1.0 eq), the aryl halide (1.2 eq), the palladium precatalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

Final Step: Deprotection of the Carboxylic Acid

Once the amino group has been successfully functionalized, the final step is often the deprotection of the methyl or ethyl ester to regenerate the carboxylic acid. This is typically achieved through saponification (base-mediated hydrolysis).

Protocol 5: Saponification of the Ester

Procedure:

  • Dissolve the ester derivative in a mixture of THF or methanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

  • Stir the reaction at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and acidify to a pH of 3-4 with 1M HCl.

  • The carboxylic acid product may precipitate out of solution and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Conclusion

The functionalization of the amino group of this compound is a key strategy for the synthesis of a diverse range of potentially bioactive molecules. The protocols outlined in this guide provide a robust framework for performing acylation, sulfonylation, and N-arylation reactions. A critical element for success is the initial protection of the carboxylic acid group, followed by its deprotection after the desired N-functionalization has been achieved. Careful optimization of reaction conditions, including the choice of reagents, solvents, and catalysts, is essential for achieving high yields and purity of the target compounds.

References

  • Chem-Impex. 6-Amino-pyridazine-3-carboxylic acid. [Link]
  • Konno, S., Sagi, M., Siga, F., & Yamanaka, H. (1992).
  • Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Google Patents. CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Organic Syntheses.
  • Wikipedia.
  • OUCI.
  • PubMed. Synthesis of Amide Derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)
  • The Royal Society of Chemistry.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ChemRxiv.
  • Google Patents.
  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Google Patents.
  • MDPI.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
  • Chemistry LibreTexts.
  • The Royal Society of Chemistry.
  • ResearchGate.
  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
  • The Royal Society of Chemistry.
  • Universidade do Minho Repository.
  • Wikipedia. Protecting group. [Link]
  • PubMed Central. Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. [Link]
  • SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
  • PubMed.
  • Liberty University.
  • Pharmaffiliates. 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyridazine-3-carboxylic Acid. [Link]
  • Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. [Link]
  • ResearchGate. In amide synthesis with carboxylic acid, which one is more active? R-NH3+ or R-NH2? [Link]
  • PubMed. Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines. [Link]
  • ResearchGate.
  • ResearchGate. A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. [Link]
  • Michigan State University Department of Chemistry.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reaction Yields of 6-Aminopyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis and optimization of coupling reactions involving 6-Aminopyridazine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges associated with this specific substrate. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic routes effectively.

Understanding the Core Challenge: The Nature of this compound

This compound is a heterocyclic compound featuring both an amino group and a carboxylic acid, making it a valuable building block.[1] However, its electronic structure presents a unique challenge in standard amide coupling reactions. The pyridazine ring is an electron-deficient system, which significantly reduces the nucleophilicity of the 6-amino group. This inherent low reactivity is the primary reason many standard coupling protocols result in low or no yield.[2][3]

This guide will address this core issue through a series of frequently asked questions and detailed troubleshooting protocols.

PropertyValueSource
Molecular Formula C₅H₅N₃O₂[1]
Molecular Weight 139.11 g/mol [1]
Appearance Off-white to white solid[1][4]
Melting Point >250 °C[1][5]
pKa (Carboxylic Acid) 2.86[4]
Solubility Very soluble in water[4]

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction with this compound failed. What is the most likely reason?

The most common cause of failure is the insufficient nucleophilicity of the 6-amino group.[2] The electron-withdrawing nature of the pyridazine ring deactivates the amine, making it a poor reaction partner for standard activated carboxylic esters (e.g., those formed with EDC/HOBt). The reaction likely stalls because the amine attack on the activated ester intermediate is too slow, allowing for decomposition of the intermediate or other side reactions to occur.[6]

Q2: What are the recommended starting conditions for a coupling reaction with this molecule?

For a substrate with a poorly nucleophilic amine, a highly efficient coupling reagent is necessary to generate a very reactive activated intermediate. We recommend starting with a uronium-based reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[7]

  • Recommended Starting Conditions:

    • Coupling Reagent: HATU (1.1 - 1.2 equivalents)

    • Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

    • Procedure: Pre-activate your coupling partner (the carboxylic acid) with HATU and DIPEA for 15-30 minutes before adding the this compound.[6][8]

Q3: Can I use carbodiimide reagents like EDC? What are the potential pitfalls?

While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common and cost-effective coupling reagent, it is often inefficient for coupling with electron-deficient amines.[9][10] If you must use EDC, it is critical to include an additive like HOBt (Hydroxybenzotriazole) or, more effectively, OxymaPure, which forms a more reactive activated ester and helps suppress side reactions.[6]

  • Potential Pitfalls with EDC:

    • Low Yield: The O-acylisourea intermediate formed from EDC may not be reactive enough to be intercepted by the weakly nucleophilic aminopyridazine.

    • N-acylurea Formation: The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, consuming your starting material.[11] The addition of HOBt or OxymaPure helps to minimize this by trapping the intermediate.[11]

Q4: I am observing a side product where my amine has been modified by the coupling reagent itself. What is this and how can it be prevented?

This is likely a guanidinylation side reaction, which occurs when using excess uronium/aminium reagents like HATU or HBTU. The reagent can react with the nucleophilic amine, capping it and preventing amide bond formation.

  • Prevention Strategies:

    • Stoichiometry Control: Avoid using a large excess of the uronium reagent. Use a stoichiometry of 1.0-1.1 equivalents relative to the carboxylic acid.

    • Switch Reagent Class: Phosphonium-based reagents, such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), do not cause guanidinylation and can be used in excess if necessary to drive a sluggish reaction to completion.[12]

In-Depth Troubleshooting Guide

This section provides solutions to specific experimental issues in a question-and-answer format.

Problem: Reaction Stalls or Yields are Consistently Low (<50%)
Question: I've switched to HATU, but my reaction still stalls after a few hours. How can I drive it to completion?

Several factors can cause a reaction to stall even with a potent coupling reagent. The primary suspect remains the balance between the reactivity of the activated ester and the nucleophilicity of the amine.

Troubleshooting Steps & Solutions:

  • Verify Reagent Quality and Reaction Setup: Ensure all reagents are anhydrous, especially the solvent (DMF) and the base (DIPEA). Water can hydrolyze the activated ester intermediate, effectively killing the reaction.[6]

  • Optimize Temperature: Many coupling reactions are run at room temperature out of habit. For a challenging substrate, increasing the temperature to 40-60 °C can provide the necessary activation energy to overcome the reaction barrier. Monitor for potential degradation of starting materials at higher temperatures.

  • Consider an Alternative Activation Method: For extremely difficult couplings, in-situ formation of an acyl fluoride can be highly effective. Reagents like BTFFH have proven successful for coupling sterically hindered and electron-deficient substrates where other methods have failed.[10] This method converts the carboxylic acid to a highly reactive acyl fluoride, which then reacts with the amine at an elevated temperature.[10]

  • Change the Order of Addition: Always pre-activate the carboxylic acid partner. Mix the carboxylic acid, HATU, and DIPEA in DMF and stir for at least 15 minutes before adding the this compound solution. This ensures the activated species is fully formed and prevents the base from simply deprotonating your target molecule's carboxylic acid group.[8]

Troubleshooting_Low_Yield Start Low or No Yield with 6-Aminopyridazine-3-CA Check_Reagents Using EDC/HOBt? Start->Check_Reagents Switch_to_HATU Switch to HATU/DIPEA in anhydrous DMF Check_Reagents->Switch_to_HATU Yes Still_Low_Yield Still Low Yield? Check_Reagents->Still_Low_Yield No, already using HATU Switch_to_HATU->Still_Low_Yield Run Reaction Check_Stoich Check Stoichiometry & Reagent Quality Still_Low_Yield->Check_Stoich Increase_Temp Increase Temperature (40-60 °C) Success Reaction Complete Increase_Temp->Success Yield Improved Advanced_Methods Consider Advanced Methods (e.g., Acyl Fluoride via BTFFH) Increase_Temp->Advanced_Methods No Improvement Check_Stoich->Increase_Temp Reagents OK Advanced_Methods->Success Yield Improved

Caption: A decision-making workflow for troubleshooting low-yield coupling reactions.

Problem: Complex Reaction Mixture and Difficult Purification
Question: My reaction with EDC produced a major byproduct that is difficult to separate from my product. What is it and how can I avoid it?

This is the classic N-acylurea byproduct issue associated with carbodiimide reagents.[11] It forms when the activated O-acylisourea intermediate, instead of reacting with the amine, undergoes an intramolecular rearrangement.

Solutions:

  • Use an Additive: Add 1.0-1.2 equivalents of an additive like HOBt or OxymaPure along with the EDC. These additives act as "activated ester traps." They rapidly react with the O-acylisourea to form an active ester (OBt or Oxyma ester), which is more stable against rearrangement but still highly reactive towards amines. This minimizes N-acylurea formation.

  • Simplify Workup: The urea byproduct from EDC (EDU, ethyl-dimethylaminopropyl-urea) is water-soluble, especially in acidic conditions. Performing a workup with a dilute acid wash (e.g., 1N HCl) can help extract it into the aqueous layer.[11]

  • Switch Reagent Class: The cleanest way to avoid carbodiimide-related byproducts is to switch to a uronium (HATU) or phosphonium (PyBOP) reagent. The byproducts from these reagents are typically highly water-soluble and easily removed during an aqueous workup.[7]

HATU_Mechanism cluster_activation 1. Carboxylic Acid Activation cluster_coupling 2. Nucleophilic Attack RCOOH R-COOH ActiveEster OAt Active Ester (Highly Reactive) RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide Desired Amide Product ActiveEster->Amide Amine Attack Amine 6-Aminopyridazine-3-CA Amine->Amide

Caption: Simplified mechanism of amide bond formation using HATU.

Experimental Protocols

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended as the starting point for coupling any carboxylic acid to this compound.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) to a flame-dried flask.

  • Dissolution: Add anhydrous DMF to dissolve the acid.

  • Activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq).[13]

  • Pre-activation Stir: Stir the mixture at room temperature for 15-30 minutes. The solution may change color or consistency as the active ester forms.

  • Amine Addition: In a separate flask, dissolve this compound (1.2 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish after 2-4 hours, slowly warm the mixture to 40-50 °C.

  • Workup: Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with a 10% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.[13]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Optimized Carbodiimide Coupling with EDC/OxymaPure

Use this protocol if you need to use a carbodiimide-based method.

  • Preparation: To a flask, add the carboxylic acid (1.0 eq) and OxymaPure (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM or DMF.

  • Amine Addition: Add this compound (1.1 eq) to the mixture.

  • Base Addition: Add DIPEA or Et₃N (2.0 eq) and stir for 5 minutes.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise.[11]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with 1N HCl (to remove EDC byproducts and excess base), followed by saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue via column chromatography.

References

  • Vale, G. K., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Nore, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11059-11063. DOI: 10.1039/C5OB02129D.
  • Reddit. (2022). amide coupling help. r/Chempros.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Royal Society of Chemistry. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.

Sources

Technical Support Center: Synthesis of 6-Aminopyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Aminopyridazine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic building block.[1] As a key intermediate in pharmaceutical and agricultural applications, achieving high purity and yield is paramount. This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles to help you overcome common challenges in your synthesis.

FAQ: Troubleshooting Common Side Reactions & Impurities

This section addresses the most frequently encountered issues during the synthesis of this compound. We will explore the root cause of each problem and provide actionable, field-proven solutions.

Q1: My final product is contaminated with a significant amount of 6-aminopyridazine. What is causing this, and how can I prevent it?

A1: Root Cause Analysis & Mechanism

The presence of 6-aminopyridazine is a classic indicator of an undesired decarboxylation side reaction. Heterocyclic carboxylic acids, including pyridazine-based systems, are susceptible to the loss of carbon dioxide (CO₂), particularly under thermal stress or in certain solvent conditions.[2]

The mechanism is facilitated by the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring. These nitrogens help to stabilize the negative charge that develops on the ring during the transition state of CO₂ elimination. The reaction is often accelerated in aqueous or protic solvents at elevated temperatures.[2][3] The isoelectric form (zwitterion) of the molecule is particularly prone to decarboxylation.

Troubleshooting & Prevention Protocol:

  • Strict Temperature Control: Avoid excessive heating during both the reaction and the workup. If the primary synthesis requires high temperatures (e.g., >100-120 °C), minimize the reaction time as much as possible once the starting material is consumed.

  • pH Management During Workup: During aqueous workup and extraction, avoid prolonged exposure to neutral or slightly acidic pH where the concentration of the reactive zwitterionic species is maximized.[2] It is often preferable to keep the compound in its anionic (basic pH) or cationic (acidic pH) form, where it is more stable against decarboxylation.

  • Purification Strategy: If decarboxylation has already occurred, purification can be achieved by leveraging the difference in acidity. This compound is amphoteric but primarily acidic, while the byproduct 6-aminopyridazine is basic.

    • Dissolve the crude mixture in a dilute aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid, forming the soluble sodium salt.

    • The less polar, basic byproduct 6-aminopyridazine can often be removed by extraction with an organic solvent like ethyl acetate or dichloromethane.

    • Carefully re-acidify the aqueous layer with cold dilute acid (e.g., 1M HCl) to a pH of ~3-4 to precipitate the pure desired product. Filter and wash the solid with cold water.

Diagram: Decarboxylation Side Reaction Pathway

cluster_main Main Reaction Product cluster_side Side Reaction A This compound B 6-Aminopyridazine A->B Δ (Heat) -CO₂ C CO₂

Caption: Undesired thermal decarboxylation of the target compound.

Q2: I am observing a byproduct with a mass corresponding to 6-hydroxypyridazine-3-carboxylic acid. How is this forming?

A2: Root Cause Analysis & Mechanism

The formation of 6-hydroxypyridazine-3-carboxylic acid is typically the result of hydrolysis of the 6-amino group. The amino group on the pyridazine ring can be displaced by a hydroxyl group, particularly under harsh acidic or basic conditions, especially when coupled with elevated temperatures. This is a form of nucleophilic aromatic substitution where water or hydroxide acts as the nucleophile.

The pyridazine ring is electron-deficient, which makes it susceptible to nucleophilic attack. While the amino group is not an excellent leaving group, protonation of the ring nitrogens under acidic conditions can further activate the ring towards substitution, facilitating the displacement of ammonia by water.

Troubleshooting & Prevention Protocol:

  • Moderate pH and Temperature: During workup, purification, or any subsequent reaction steps, avoid using highly concentrated acids or bases, especially at reflux temperatures for extended periods.

  • Inert Atmosphere: While the primary mechanism is hydrolysis, oxidative degradation can sometimes lead to related impurities. Conducting reactions under an inert atmosphere (Nitrogen or Argon) can mitigate oxidative side reactions, though it is less likely to prevent direct hydrolysis.

  • Reaction Sequencing: If the synthesis involves the amination of a precursor like 6-chloropyridazine-3-carboxylic acid, ensure the reaction goes to completion. The chloro precursor is much more susceptible to hydrolysis than the amino product. Incomplete amination followed by a harsh workup can lead to the formation of the hydroxy byproduct from the unreacted starting material.

Diagram: Hydrolysis Side Reaction

cluster_main Desired Product cluster_side Hydrolysis Byproduct A This compound B 6-Hydroxypyridazine-3-carboxylic acid A->B H₂O / H⁺ or OH⁻ Δ (Heat)

Caption: Formation of the hydroxy byproduct via hydrolysis.

Q3: My synthesis involves the amination of 6-chloropyridazine-3-carboxylic acid, but the conversion is low and I have residual starting material. How can I drive the reaction to completion?

A3: Root Cause Analysis & Optimization

Incomplete conversion in the nucleophilic substitution of 6-chloropyridazine-3-carboxylic acid with an ammonia source (e.g., aqueous ammonia, ammonium hydroxide) is a common optimization challenge. Several factors can contribute to this:

  • Insufficient Nucleophile: The concentration of the ammonia source may be too low.

  • Poor Solubility: The starting material may have limited solubility in the reaction medium, reducing the effective concentration.

  • Inadequate Temperature/Pressure: The reaction may require more thermal energy or pressure to overcome the activation energy barrier.

  • Product Inhibition: The product, being an amino acid, can potentially complex with reagents or change the properties of the reaction medium.

Experimental Optimization Protocol:

ParameterRecommendationRationale
Ammonia Source Use a high concentration of aqueous ammonium hydroxide (e.g., 28-30%) or conduct the reaction in a sealed vessel (autoclave).Ensures a large excess of the nucleophile, driving the reaction equilibrium towards the product according to Le Châtelier's principle.
Temperature Gradually increase the reaction temperature. Start at 80-100 °C and increase in 10 °C increments, monitoring by TLC or LCMS. A pressure vessel allows for temperatures above the solvent's boiling point.Increases reaction kinetics. The C-Cl bond on the electron-deficient pyridazine ring requires sufficient energy to be broken.
Catalyst Consider the addition of a copper(I) catalyst (e.g., CuI or Cu₂O) with a suitable ligand.Copper catalysis can significantly lower the activation energy for nucleophilic aromatic substitution of aryl halides, enabling the reaction to proceed under milder conditions.
Solvent If solubility is an issue, consider adding a polar, aprotic co-solvent like NMP, DMAc, or DMSO.Improves the solubility of the starting material, increasing the rate of reaction.

Diagram: Troubleshooting Workflow for Low Conversion

G start Low Conversion (Residual 6-Chloro Starting Material) q1 Is Ammonia in Large Excess? start->q1 a1_no Increase Concentration/ Equivalents of NH₄OH q1->a1_no No q3 Is Starting Material Fully Dissolved? q1->q3 Yes a1_yes Increase Temperature/ Use Sealed Vessel q2 Is Reaction Still Slow? a1_yes->q2 a1_no->q1 a2_yes Consider Copper (CuI) Catalysis q2->a2_yes Yes a2_no Reaction Complete q2->a2_no No a2_yes->a2_no q3->a1_yes Yes a3_no Add Polar Aprotic Co-solvent (e.g., NMP) q3->a3_no No a3_no->q3

Caption: A logical workflow for troubleshooting low yield in amination.

References

  • Dunn, G. E., & Lee, K. C. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.
  • El-Sayed, M. A., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules.
  • Chem-Impex International. (n.d.). 6-Amino-pyridazine-3-carboxylic acid. Chem-Impex.
  • PubMed. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. Journal of Organic Chemistry.
  • Google Patents. (n.d.). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • PubChem. (n.d.). 6-chloropyridazine-3-carboxylic Acid. National Center for Biotechnology Information.

Sources

Technical Support Center: Purification of 6-Aminopyridazine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical R&D Division

Welcome to the technical support center for the purification of 6-aminopyridazine-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining these valuable compounds with high purity. The unique physicochemical properties of the pyridazine core, combined with the amphoteric nature of the amino and carboxylic acid groups, present a specific set of purification hurdles. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your workflow.

Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most common initial challenges encountered during the purification of this class of compounds.

Q1: Why is my this compound derivative showing severe peak tailing and streaking on my silica gel column?

A: This is a classic issue arising from the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. The pyridazine ring nitrogens and the 6-amino group are Lewis bases that can form strong, often irreversible, bonds with the acidic stationary phase. This leads to a non-uniform elution process, resulting in severe peak tailing or even complete retention of the compound on the column.

  • Causality: The interaction is an acid-base phenomenon. To achieve good chromatography, you must neutralize one of the interacting partners.

  • Solution: The most effective solution is to add a basic modifier to your mobile phase to "cap" the acidic silanol sites. A small amount of triethylamine (TEA) or a solution of ammonia in methanol (typically 0.1-1%) is highly effective.[1] This competitive base will occupy the active sites on the silica, allowing your compound to elute symmetrically. Alternatively, using a less acidic stationary phase like neutral or basic alumina can also mitigate this issue.[1]

Q2: My highly polar derivative is not retaining on my C18 HPLC column and elutes in the void volume. What are my options?

A: This is a common problem for polar molecules in reversed-phase (RP) chromatography. The parent this compound is highly soluble in water and has minimal hydrophobic character to interact with the C18 alkyl chains.[2][3]

  • Causality: Reversed-phase chromatography relies on hydrophobic interactions. If your molecule is too polar, it will prefer the polar mobile phase over the non-polar stationary phase, leading to no retention.

  • Solutions:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution. HILIC uses a polar stationary phase (like unmodified silica) with a highly organic mobile phase.[4] A water layer forms on the stationary phase, and your polar analyte partitions into it, providing excellent retention.[4]

    • Polar-Endcapped C18 Columns: These columns have modified surfaces that are more compatible with highly aqueous mobile phases and can offer better retention for polar compounds than traditional C18 columns.

    • Alternative Stationary Phases: Porous graphitic carbon (PGC) columns, such as Hypercarb™, offer a different retention mechanism based on polarizability and are excellent for retaining very polar compounds that are challenging on C18 phases.[5]

    • Mixed-Mode Chromatography: For amphoteric compounds, mixed-mode columns that combine reversed-phase and ion-exchange properties can provide excellent, tunable retention based on mobile phase pH and buffer concentration.[6]

Q3: I'm struggling to find a good recrystallization solvent. My compound either fails to dissolve even when hot, or it "oils out" upon cooling. What is the recommended strategy?

A: This is a hallmark challenge for compounds with a rigid core and polar functional groups. A single solvent often doesn't have the required solubility window (poorly soluble when cold, highly soluble when hot). "Oiling out" occurs when the compound's solubility drops so rapidly upon cooling that it comes out of solution as a liquid phase before it has time to form an ordered crystal lattice.[1]

  • Causality: The high melting point (>250 °C) of many of these derivatives suggests strong intermolecular forces (hydrogen bonding, pi-stacking) in the crystal lattice.[7] A good solvent must be able to disrupt these forces at high temperatures but allow them to reform slowly upon cooling.

  • Solution: A systematic co-solvent screening is the most effective approach.

    • Find a "good" solvent in which your compound is highly soluble (e.g., methanol, DMSO, DMF).

    • Find a "poor" solvent (the anti-solvent) in which your compound is insoluble (e.g., diethyl ether, hexanes, water, depending on the derivative).

    • Dissolve the crude material in a minimum amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise to the hot solution until you see persistent turbidity.

    • Add a few more drops of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly. This method carefully approaches the saturation point, promoting crystallization over oiling out.

Q4: I suspect my compound is degrading during purification. What are common causes and how can I prevent this?

A: Pyridazine derivatives, being electron-deficient heterocycles, can be susceptible to certain degradation pathways.[8]

  • Potential Causes:

    • pH Instability: The combination of the amino and carboxylic acid groups can make the molecule sensitive to strongly acidic or basic conditions, especially at elevated temperatures during workup or chromatography.

    • Photodegradation: Many aromatic nitrogen heterocycles are light-sensitive. Exposure to direct sunlight or UV light on a TLC plate or in a clear solvent flask for extended periods can cause decomposition.[9]

    • Oxidation: The electron-rich amino group can be susceptible to oxidation.

    • Thermal Instability: While many have high melting points, some derivatives may not be stable over long periods at the boiling point of high-boiling solvents like DMF or DMSO. Some pyridazine derivatives are known to undergo sublimation at high temperatures rather than decomposition.[10]

  • Prevention Strategies:

    • Buffer your chromatography: Use buffered mobile phases for HPLC to maintain a stable pH.

    • Work in inert atmosphere: If you suspect oxidation, perform purification steps under a nitrogen or argon atmosphere.

    • Protect from light: Use amber glass vials and cover flasks with aluminum foil. Minimize the time samples are exposed to ambient light.

    • Use milder conditions: Avoid unnecessarily high temperatures. If possible, concentrate solutions using a rotary evaporator at moderate temperatures. Before running a column, spot the compound on a TLC plate and let it sit for an hour to check for stability on the stationary phase.[1]

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to solving more complex purification problems.

Problem: Persistent Impurities & Poor Separation in Chromatography

This workflow helps you systematically diagnose and solve poor chromatographic separation.

G start Start: Poor Separation (Co-elution / Broad Peaks) tlc Step 1: Systematic TLC Analysis (Test multiple solvent systems: Hex/EtOAc, DCM/MeOH, etc.) start->tlc rf_check Is Rf between 0.2-0.4 with good spot separation? tlc->rf_check overload Step 2: Check for Column Overloading rf_check->overload Yes gradient Solution: Use Gradient Elution (Start with lower polarity, gradually increase) rf_check->gradient No load_ratio Is sample load <2% of silica mass? overload->load_ratio streaking Step 3: Assess Peak/Spot Shape load_ratio->streaking Yes reduce_load Solution: Reduce Sample Load or Use a Larger Column load_ratio->reduce_load No tailing_check Is there significant tailing or streaking? streaking->tailing_check modifier Solution: Add Basic Modifier (0.5% TEA or NH3/MeOH) to mobile phase. tailing_check->modifier Yes success Purification Successful tailing_check->success No switch_sp Solution: Switch Stationary Phase (e.g., Alumina, C18, HILIC) modifier->switch_sp If modifier fails modifier->success switch_sp->success gradient->tlc reduce_load->overload

Caption: Troubleshooting workflow for poor chromatographic separation.

Problem: Challenges in Aqueous Workup & Extraction

The amphoteric nature of this compound derivatives makes them behave differently at various pH levels.

  • Symptom: Your compound is not extracting into the organic layer (e.g., ethyl acetate, DCM).

    • Cause: At neutral pH, the molecule can exist as a zwitterion, which is highly polar and salt-like, preferring the aqueous phase.

    • Solution: Adjust the pH of the aqueous layer.

      • To extract into an organic solvent, you need to suppress the ionization of one of the functional groups. Acidifying the solution (e.g., with dilute HCl to pH 2-3) will protonate the amino group (R-NH3+), but the carboxylic acid will be neutral (R-COOH). This cation may still be highly water-soluble.

      • Making the solution basic (e.g., with NaHCO3 or Na2CO3 to pH 8-9) will deprotonate the carboxylic acid (R-COO-), while the amino group is neutral (R-NH2). This anion may also be water-soluble.

      • The key is to find the isoelectric point (pI) where the molecule has a net neutral charge, which often corresponds to its lowest water solubility. Careful, stepwise pH adjustment while monitoring for precipitation can help isolate the product directly by filtration.

  • Symptom: Formation of a persistent emulsion during extraction.

    • Cause: The molecule itself may have surfactant-like properties, or impurities are stabilizing the oil-water interface.

    • Solution:

      • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase, forcing your organic compound out and helping to break the emulsion.[1]

      • Filtration: Pass the entire emulsified layer through a pad of Celite or glass wool. This can physically disrupt the emulsion.

      • Gentle Mixing: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.[1]

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for developing a robust purification strategy.

Protocol 1: Optimized Flash Column Chromatography on Silica Gel

This protocol is designed for derivatives that are prone to tailing.

  • TLC Analysis:

    • Prepare several TLC chambers with different solvent systems (e.g., 95:5 DCM/MeOH, 90:10 DCM/MeOH, 85:15 DCM/MeOH).

    • In a separate chamber, prepare the same most promising solvent system but add 0.5% triethylamine (TEA).

    • Run TLC plates of your crude material in all systems. Select the system that gives your product an Rf value of ~0.3 and shows good separation from impurities, prioritizing the system with TEA if it improves the spot shape.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude material in a minimal amount of a strong solvent (e.g., methanol or DCM).

    • Add a portion of silica gel (or Celite) to the solution, approximately 2-3 times the mass of your crude product.

    • Remove the solvent completely under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This prevents solvent-related band broadening at the start of the column.

  • Column Packing & Elution:

    • Pack a glass column with silica gel using your chosen mobile phase (including the TEA modifier from the start).

    • Carefully add your dry-loaded sample to the top of the packed column.

    • Begin elution, collecting fractions and monitoring by TLC. If separation is still difficult, a shallow gradient elution can be employed (e.g., starting with 95:5 DCM/MeOH + 0.5% TEA and slowly increasing to 90:10 DCM/MeOH + 0.5% TEA).

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Note: The final product will contain residual TEA. This can often be removed by co-evaporation with a solvent like toluene or by re-dissolving the product in a solvent like ether (if insoluble) and filtering, as triethylammonium salts are often soluble.

Protocol 2: Preparative RP-HPLC Method Development

This protocol is for purifying highly polar derivatives.

  • Column and Solvent Selection:

    • Column: Start with a polar-endcapped C18 column or a HILIC column.

    • Solvent A: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Water. (The acidic modifier ensures that both the amino and carboxylic acid groups are protonated, leading to more consistent retention and better peak shape).[1]

    • Solvent B: 0.1% FA or TFA in Acetonitrile or Methanol.

  • Analytical Scouting Run:

    • Perform a rapid analytical-scale gradient run (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution conditions for your compound.

  • Method Optimization:

    • Based on the scouting run, develop a focused gradient for preparative scale. For example, if your compound eluted at 40% B, you might run a gradient of 30% to 50% B over 30 minutes.

    • The goal is to achieve maximum separation (resolution) between your product and the nearest impurities.

  • Sample Preparation and Injection:

    • Dissolve the sample in a solvent that is weak or identical to the initial mobile phase (e.g., Water/Acetonitrile with 0.1% FA). Dissolving in a strong solvent like pure DMSO or DMF can lead to poor peak shape.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Fraction Collection and Isolation:

    • Collect fractions based on the UV chromatogram.

    • Combine pure fractions. A significant portion of the final volume will be water and acetonitrile.

    • Remove the acetonitrile on a rotary evaporator.

    • The remaining aqueous solution containing your product and formic acid can be lyophilized (freeze-dried) to yield the final solid product as a formate salt.

Section 4: Data & Visualization

Purification Strategy Decision Tree

This diagram helps in choosing an initial purification strategy based on crude sample purity.

G start Crude Product Analysis (NMR / LCMS) purity_check Is estimated purity > 90%? start->purity_check recrystallize Attempt Recrystallization purity_check->recrystallize Yes chromatography Proceed to Chromatography purity_check->chromatography No success_check Did it yield pure crystals? recrystallize->success_check success_check->chromatography No (oiled out / still impure) final_product Pure Product success_check->final_product Yes polarity_check Compound Polarity? chromatography->polarity_check np_chrom Normal Phase Chromatography (Silica / Alumina) polarity_check->np_chrom Low / Moderate rp_hilic Reversed-Phase / HILIC polarity_check->rp_hilic High np_chrom->final_product rp_hilic->final_product

Caption: Decision tree for selecting a primary purification method.

Comparison of Chromatographic Techniques

This table summarizes the primary chromatographic techniques suitable for this compound derivatives.

TechniqueCommon Stationary PhaseMobile Phase PrincipleProsConsBest For...
Normal Phase Silica Gel, AluminaNon-polar eluent; analyte adsorbs based on polarity.Inexpensive, good for separating isomers and less polar analogs.Strong peak tailing for basic compounds without modifiers, requires solubility in non-polar systems.[1]Less polar derivatives, large-scale purification.
Reversed-Phase (RP-HPLC) C18, C8, Phenyl-HexylPolar eluent; analyte retains via hydrophobic interactions.High resolution, widely available, reproducible.Poor retention for very polar compounds, requires acidic modifiers.[5][11]Moderately polar derivatives, achieving >99% purity.
HILIC Unmodified Silica, Amide, DiolHigh organic eluent (>80%); analyte partitions into aqueous layer on stationary phase.Excellent retention for very polar, water-soluble compounds.[1][4]Requires careful column equilibration, sensitive to water content in sample and mobile phase.The parent acid and other highly polar, hydrophilic derivatives.
Mixed-Mode C18 with embedded ion-exchange groups (e.g., SCX, WAX)Combines RP and Ion-Exchange mechanisms.Excellent for zwitterionic compounds, selectivity is tunable with pH and buffer strength.[6]Method development can be more complex than standard RP.Amphoteric compounds like this compound itself.

References

  • ChemBK. (2024). 6-Amino-pyridazine-3-carboxylic acid.
  • Gspan, P., Leban, I., & Golič, L. (2010). Crystal and molecular structure of pyridazine-3-carboxylic acid hydrochloride and zinc(II) pyridazine-3-carboxylate tetrahydrate. Journal of Coordination Chemistry, 48(3), 431-438.
  • Hanneman, W. W. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column.
  • MOLBASE. (n.d.). This compound|59772-58-6.
  • ResearchGate. (2019). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Knize, M. G., & Felton, J. S. (2003). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Food and Chemical Toxicology, 41(5), 633-640.
  • Plyasunova, M. V., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(19), 6549.
  • Kaczala, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4465–4476.
  • ResearchGate. (2014). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
  • American Chemical Society. (2022). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
  • Matulaitis, T., et al. (2022). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 27(21), 7247.
  • University of Calgary. (n.d.). Recrystallisation.
  • Welch, C. J., & Regalado, E. L. (2021). Heterocycles Structural Analysis in HPLC Method Development. LCGC North America, 39(12), 586-590.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Conde-Cid, M., et al. (2018). Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media. Journal of Environmental Management, 228, 29-37.
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.

Sources

Technical Support Center: Enhancing the Stability of 6-Aminopyridazine-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Aminopyridazine-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring both an amino group and a carboxylic acid on a pyridazine ring, makes it a valuable building block for developing bioactive molecules.[1] However, the very features that make this compound synthetically useful also render it susceptible to degradation in solution, leading to challenges in experimental reproducibility, inaccurate quantification, and loss of biological activity. This guide provides a comprehensive, in-depth resource for researchers to understand, troubleshoot, and proactively manage the stability of this compound in their experimental workflows.

Part 1: Foundational Knowledge - Understanding Compound Stability

A thorough understanding of the molecule's inherent properties is the first step toward preventing its degradation.

FAQ: Why is this compound susceptible to degradation in solution?

The instability of this compound arises from the interplay of its three key structural components:

  • The Pyridazine Ring: This six-membered aromatic ring contains two adjacent nitrogen atoms, which makes it electron-deficient. This property, while useful in synthesis, can increase its susceptibility to nucleophilic attack under certain pH conditions. The pyridazine heterocycle possesses a high dipole moment and robust hydrogen-bonding capacity, which influences its interaction with various solvent systems and its overall stability.[3]

  • The Amino Group (-NH₂): The primary amino group is a site of basicity and is highly susceptible to oxidation. Exposure to atmospheric oxygen, trace metal ions, or other oxidizing agents in a solution can lead to the formation of colored degradation products and a loss of the parent compound.

  • The Carboxylic Acid Group (-COOH): This acidic functional group governs the molecule's solubility and its ionization state in response to solution pH. The interplay between the acidic carboxyl group and the basic amino group means the molecule can exist as a cation, zwitterion, or anion, each with a different stability profile. The ionization state of a drug molecule can significantly alter its degradation pathways.[4]

These features make the compound vulnerable to four primary degradation stressors: pH, oxidation, light, and temperature.

Conceptual Overview of Instability Factors cluster_features Key Structural Features cluster_stressors Primary Degradation Stressors compound This compound (C₅H₅N₃O₂) ring Pyridazine Ring (Electron Deficient) compound->ring amino Amino Group (-NH₂) (Basic, Prone to Oxidation) compound->amino acid Carboxylic Acid (-COOH) (Acidic, Influences Solubility) compound->acid ph Extreme pH (Hydrolysis) ph->compound oxygen Oxygen/Oxidants (Oxidation) oxygen->compound light UV/Visible Light (Photodegradation) light->compound temp Heat (Accelerated Reactions) temp->compound

Caption: Key structural features and the external factors that drive degradation.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing direct causes and actionable solutions.

Issue Probable Cause & Explanation Recommended Action & Troubleshooting Steps
My solution has changed color (e.g., turned yellow or brown) after preparation or storage. Oxidative Degradation. The amino group on the pyridazine ring is likely oxidizing upon exposure to atmospheric oxygen. This process can be accelerated by light and trace metal contaminants. Color changes are a common indicator of degradation for hydrazine and amine-containing heterocycles.[5]1. Prepare Fresh: Discard the colored solution and prepare a new one immediately before use. 2. Use De-gassed Solvents: Sparge your buffer or solvent with an inert gas (high-purity nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. 3. Work Under Inert Gas: If possible, weigh the compound and prepare the solution in a glovebox or purge the headspace of your vial with inert gas before sealing.[6] 4. Verify Purity: Analyze the discolored solution by HPLC to confirm the presence of new peaks corresponding to degradation products.
I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis of a stored sample. Chemical Degradation. The new peaks are almost certainly degradation products. Depending on the storage conditions (pH, temperature), this could be due to hydrolysis, oxidation, or other reactions.1. Analyze a Fresh Standard: Immediately prepare a new solution from solid material and analyze it to confirm the new peaks are not present initially. 2. Run a Blank: Inject your solvent/buffer alone to rule out contamination from your system or reagents.[6] 3. Conduct a Forced Degradation Study: Intentionally stress the compound under harsh conditions (see Protocol 2). If the unexpected peaks in your sample match the retention times of degradants formed under specific stress (e.g., acid, base, oxidation), you can identify the likely degradation pathway.[5][6]
My experimental results are inconsistent, or the compound's biological activity is decreasing over time. Loss of Parent Compound. The concentration of the active parent compound is decreasing due to instability in your assay medium. This is a direct consequence of degradation and is a critical issue for dose-response experiments and kinetic studies.1. Perform a Time-Course Stability Study: Prepare your compound in the final experimental buffer. Analyze its concentration via HPLC at T=0 and then at several time points throughout the duration of your experiment (e.g., 1h, 4h, 8h, 24h). A decrease of >5-10% in the parent peak area indicates a stability issue. 2. Optimize Buffer pH: The pH of your medium is the most likely culprit. Systematically test a range of buffered pH values (e.g., 5.5, 6.5, 7.4) to find where the compound is most stable. 3. Prepare Solutions Just-in-Time: Avoid long-term storage of dilute working solutions. Prepare them from a stable, concentrated stock solution immediately before each experiment.

Part 3: Proactive Stabilization Strategies

Implementing these preventative measures during solution preparation and storage is the most effective way to ensure the integrity of your compound.

pH Control: The Most Critical Factor

The stability of molecules with both acidic and basic functional groups is profoundly pH-dependent.[4][7] The goal is to identify a pH range where the compound is in its most stable ionic form and where pH-catalyzed hydrolysis is minimized.

  • Recommendation: Always use a buffer. Do not dissolve this compound in unbuffered water or saline, as the compound's own acidity can alter the final pH.

  • Starting Point: Given the predicted pKa of ~2.3 for the carboxylic acid, the compound will be zwitterionic or anionic at physiological pH.[8] A good starting point for stability testing is within the pH 6.0 - 7.5 range .

Table 1: Recommended Buffer Systems for Stability Screening

pH Range Recommended Buffer (pKa) Concentration Comments
4.0 - 5.5 Acetate Buffer (4.76) 20-50 mM Useful if acidic conditions are required for your experiment.
6.0 - 7.5 Phosphate Buffer (PBS) (7.2) 20-50 mM Physiologically relevant and generally a good starting point.
7.5 - 9.0 Tris Buffer (8.1) 20-50 mM Caution: The primary amine on Tris can potentially react with some compounds.

| 8.5 - 10.0 | Borate Buffer (9.2) | 20-50 mM | Useful for exploring stability at basic pH, but check for compatibility. |

Minimizing Oxidation

As noted in the troubleshooting section, oxidation is a primary concern.

  • Solvent De-gassing: Before use, sparge all solvents and buffers with a stream of high-purity nitrogen or argon for at least 15 minutes.

  • Inert Atmosphere: After preparing your solution, flush the vial's headspace with an inert gas before capping tightly.

  • Chelating Agents: If trace metal-catalyzed oxidation is suspected, the addition of a small amount of EDTA (e.g., 0.1 mM) can sometimes improve stability, but this must be tested for compatibility with your downstream application.

Proper Storage Conditions
  • Light Protection: Always store both solid material and solutions in amber glass vials or wrap clear vials tightly in aluminum foil to prevent photodegradation.[6]

  • Temperature Control:

    • Solid: Store the powder at the recommended 2-8°C, protected from light.[8]

    • Stock Solutions: Prepare concentrated stock solutions (e.g., 10-50 mM) in a stable buffer or an organic solvent like DMSO. Aliquot into single-use volumes and store at -20°C or -80°C.

    • Working Solutions: Avoid storing dilute aqueous solutions. Prepare them fresh for each experiment.

Part 4: Key Experimental Protocols

These detailed protocols provide a validated framework for preparing solutions and assessing stability.

Protocol 1: Preparation of a Stable Aqueous Stock Solution

Objective: To prepare a 10 mM stock solution of this compound with enhanced stability for use in downstream experiments.

Materials:

  • This compound (MW: 139.11 g/mol )[1]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • High-purity nitrogen or argon gas

  • 0.22 µm syringe filter

  • Amber glass vials with Teflon-lined caps

Methodology:

  • De-gas Buffer: Place 50 mL of PBS buffer in a flask and sparge with nitrogen gas for 20 minutes to remove dissolved oxygen.

  • Weigh Compound: Accurately weigh 13.91 mg of this compound into a clean, amber glass vial.

  • Initial Dissolution: Add approximately 9 mL of the de-gassed PBS to the vial. Cap tightly and vortex or sonicate briefly until the solid is fully dissolved. The compound should be soluble in water.[8]

  • Final Volume: Adjust the final volume to exactly 10.0 mL with the de-gassed PBS.

  • Sterile Filtration: If required for biological assays, filter the solution through a 0.22 µm syringe filter into a sterile amber vial.

  • Inert Overlay: Before capping, gently flush the headspace of the vial with nitrogen gas for 15-20 seconds.

  • Aliquot & Store: Immediately divide the stock solution into small, single-use aliquots in amber microcentrifuge tubes or vials. Store frozen at -20°C or below.

Protocol 2: A Basic Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method, as recommended by ICH guidelines. This study is essential for understanding how the compound might behave under suboptimal conditions.

Forced Degradation Study Workflow cluster_conditions ICH Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) stress Aliquot and Expose to Stress Conditions start->stress acid Acidic 0.1 M HCl, 60°C stress->acid base Basic 0.1 M NaOH, 60°C stress->base ox Oxidative 3% H₂O₂, RT stress->ox therm Thermal Water, 80°C stress->therm photo Photolytic UV/Vis Light, RT stress->photo analyze Analyze Samples by Stability-Indicating HPLC/LC-MS at T=0, 4, 24h acid->analyze base->analyze ox->analyze therm->analyze photo->analyze end Identify Degradants & Determine Degradation Pathways analyze->end

Caption: A typical workflow for conducting a forced degradation study.

Table 2: Example Conditions for a Forced Degradation Study Initial Compound Concentration: 0.1 mg/mL

Stress Condition Reagent / Method Temperature Time Points Target Degradation
Acid Hydrolysis 0.1 M HCl 60°C 4h, 24h, 48h 5-20%
Base Hydrolysis 0.1 M NaOH 60°C 4h, 24h, 48h 5-20%
Oxidation 3% H₂O₂ Room Temp 4h, 24h, 48h 5-20%
Thermal Deionized Water 80°C 24h, 48h, 72h 5-20%

| Photolytic | Deionized Water, Quartz Cuvette | Room Temp | Expose to photostability chamber (ICH Q1B); analyze alongside a dark control. | Compare to dark control |

(Note: These conditions are starting points adapted from general forced degradation protocols and may need to be adjusted to achieve the target degradation of 5-20%).[6]

Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution in a suitable solvent like 50:50 acetonitrile:water.

  • Stress Sample Preparation: For each condition, dilute the stock solution with the specified stressor to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate samples under the conditions outlined in Table 2. Remember to include a control sample stored at 2-8°C in the dark.

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary (e.g., acid/base samples), and dilute with mobile phase. Analyze immediately by a validated HPLC-UV method. An LC-MS method is highly recommended to obtain mass information on any new peaks.

  • Data Interpretation: Compare the chromatograms of stressed samples to the control. A decrease in the main peak area and the appearance of new peaks confirms degradation. This data helps build a degradation profile and validates that your analytical method can separate degradants from the parent compound.

References

  • 6-Amino-pyridazine-3-carboxylic acid - ChemBK. (2024). ChemBK. [Link]
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (2022).
  • Forced degradation study | Download Table - ResearchGate. (n.d.).
  • Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons | Request PDF - ResearchGate. (2017).
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
  • Forced Degradation Studies - MedCrave online. (2016). MedCrave. [Link]
  • 6-Amino-pyridazine-3-carboxylic acid - Chem-Impex. (n.d.).
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation | ACS Omega. (2022).
  • Forced Degradation Studies | Semantic Scholar. (2016). Semantic Scholar. [Link]
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC - NIH. (2014).
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines - Liberty University. (2021). Liberty University. [Link]
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020). MDPI. [Link]
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences. [Link]
  • Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies - PMC - NIH. (2023).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025).
  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed. (2020).
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2024).

Sources

Technical Support Center: Synthesis of 6-Aminopyridazine-3-carboxylic acid amide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Aminopyridazine-3-carboxylic acid amide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful and efficient synthesis.

Introduction

This compound amide is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, while achievable, can present several challenges that may lead to low yields, impurities, or reaction failures. This guide will address these potential hurdles with scientifically grounded explanations and practical solutions. The primary synthetic route discussed involves a three-step process starting from the commercially available 3,6-dichloropyridazine.

Synthetic Pathway Overview

The synthesis of this compound amide can be strategically approached in three main stages, as depicted in the workflow below. This pathway involves an initial oxidation, followed by amidation, and finally, a nucleophilic aromatic substitution.

Synthesis_Workflow A 3,6-Dichloropyridazine B 6-Chloropyridazine-3-carboxylic acid A->B Oxidation C 6-Chloropyridazine-3-carboxamide B->C Amidation D This compound amide C->D Amination Amidation_Troubleshooting cluster_0 Problem: Low Amide Yield cluster_1 Possible Causes cluster_2 Solutions A Incomplete Reaction C Poor Carboxylic Acid Activation A->C E Suboptimal Reaction Conditions A->E B Side Product Formation D Hydrolysis of Acid Chloride B->D F Use Thionyl Chloride or Oxalyl Chloride C->F G Ensure Anhydrous Conditions D->G H Control Temperature (0-5°C) E->H I Use Appropriate Coupling Agents and Base E->I

byproduct identification in 6-Aminopyridazine-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-aminopyridazine-3-carboxylic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in organic synthesis, particularly in amide coupling and esterification reactions. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions with this compound, providing quick solutions and explanations.

Q1: My amide coupling reaction with this compound is sluggish and gives low yields. What are the likely causes and how can I improve it?

A1: Low yields in amide coupling reactions involving this compound can stem from several factors, primarily related to the electron-deficient nature of the pyridazine ring and the presence of the amino group.

  • Causality: The amino group on the pyridazine ring reduces the nucleophilicity of the reacting amine, and the pyridazine ring itself is electron-withdrawing, which can deactivate the carboxylic acid.

  • Troubleshooting:

    • Choice of Coupling Reagent: For electron-deficient amines, standard coupling reagents may be inefficient. Consider using more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[1][2]

    • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can help to dissolve the starting materials and facilitate the reaction.

    • Temperature: While many coupling reactions are run at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion, but be mindful of potential side reactions.

    • Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine.

Q2: I am observing an unexpected byproduct with a mass corresponding to the dimer of my starting material. What is happening and how can I prevent it?

A2: Dimerization is a known side reaction for some heterocyclic compounds, including pyridazine derivatives.

  • Causality: This can occur through self-condensation of the this compound, where the amino group of one molecule attacks the activated carboxylic acid of another.

  • Troubleshooting:

    • Slow Addition: Add the amine nucleophile to the pre-activated carboxylic acid slowly to ensure it reacts preferentially over another molecule of the starting material.

    • Dilution: Running the reaction at a higher dilution can disfavor the intermolecular dimerization reaction.

    • Stoichiometry: Ensure the amine is present in a slight excess to outcompete the self-condensation reaction.

Q3: After my esterification reaction, I have a significant amount of unreacted starting material. How can I drive the reaction to completion?

A3: Esterification of carboxylic acids is a reversible reaction, and for this compound, the equilibrium may not favor the product under standard conditions.

  • Causality: The equilibrium of the Fischer esterification is governed by Le Chatelier's principle. The presence of water, a byproduct of the reaction, can drive the equilibrium back to the starting materials.

  • Troubleshooting:

    • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[3]

    • Excess Alcohol: Use the alcohol reactant as the solvent to push the equilibrium towards the ester product.

    • Alternative Methods: Consider using an alkyl halide with a base like potassium carbonate or cesium carbonate in a polar aprotic solvent. Alternatively, activation of the carboxylic acid with a reagent like thionyl chloride to form the acyl chloride, followed by the addition of the alcohol, can lead to a more complete reaction.

II. Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a more detailed guide to identifying and mitigating specific byproducts that may arise in reactions involving this compound.

Potential Byproduct Profile
Byproduct Potential Cause Identification Mitigation Strategies
Decarboxylated Product (6-aminopyridazine)High reaction temperatures, prolonged reaction times, or strongly acidic/basic conditions.LC-MS: [M+H]+ at m/z 96.10. 1H NMR: Absence of the carboxylic acid proton and characteristic shifts for the pyridazine protons.Avoid excessive heat. Use milder coupling reagents and bases. Minimize reaction time.
Dimer (Amide-linked)Slow reaction with the desired amine, allowing for self-condensation.LC-MS: [M+H]+ at m/z 261.22.Use a slight excess of the amine, slow addition of the amine to the activated acid, and higher dilution.
N-AcylureaUse of carbodiimide coupling reagents (e.g., DCC, EDC).LC-MS: Mass will correspond to the adduct of the carboxylic acid and the diimide.Add an auxiliary nucleophile like HOBt (1-hydroxybenzotriazole) or HOSu (N-hydroxysuccinimide) to trap the activated intermediate.
Guanidinium ByproductUse of uronium/aminium-based coupling reagents (e.g., HBTU, HATU).LC-MS: Mass will correspond to the adduct of the amine and the coupling agent.Ensure proper stoichiometry and consider the order of addition (pre-activation of the acid).
Hydrolyzed ProductPresence of water in the reaction mixture, especially during workup.LC-MS: [M+H]+ of the starting carboxylic acid will be observed.Use anhydrous solvents and reagents. Perform aqueous workup at low temperatures and quickly.

III. Experimental Protocols for Byproduct Identification

A. HPLC-MS Method for Reaction Monitoring and Impurity Profiling

This method is designed for the separation and identification of this compound and its potential byproducts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • DAD Wavelength: 254 nm and 280 nm.

MS Conditions:

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Workflow Diagram:

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilute with Mobile Phase A ReactionMixture->Dilution Filtration Filter (0.22 µm) Dilution->Filtration HPLC HPLC Separation Filtration->HPLC DAD DAD Detection HPLC->DAD MS MS Detection HPLC->MS Chromatogram Chromatogram Analysis DAD->Chromatogram MassSpectra Mass Spectra Interpretation MS->MassSpectra Identification Byproduct Identification Chromatogram->Identification MassSpectra->Identification

Caption: Workflow for HPLC-MS analysis of reaction mixtures.

B. NMR Spectroscopy for Structural Elucidation

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with a pH adjustment).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if using a non-deuterated solvent that does not provide a reference signal.

2. NMR Experiments:

  • ¹H NMR: Provides information on the number and types of protons and their connectivity.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish detailed connectivity and definitively assign the structure of the byproduct.

Expected ¹H NMR Data for this compound (in DMSO-d6):

  • ~7.0-7.2 ppm (d, 1H): Proton at C4 of the pyridazine ring.

  • ~7.8-8.0 ppm (d, 1H): Proton at C5 of the pyridazine ring.

  • ~7.5-8.0 ppm (br s, 2H): Protons of the amino group.

  • ~13.0-14.0 ppm (br s, 1H): Proton of the carboxylic acid.

Logical Relationship for Byproduct Identification:

Byproduct_ID_Logic Start Unexpected Peak in LC-MS Mass Determine Molecular Weight by MS Start->Mass Propose Propose Possible Structures Mass->Propose Isolate Isolate Byproduct (Prep-HPLC) Propose->Isolate NMR Acquire NMR Spectra (1H, 13C, 2D) Isolate->NMR Confirm Confirm Structure NMR->Confirm

Caption: Logical workflow for byproduct identification and characterization.

IV. References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.[Link]

Sources

strategies to improve the regioselectivity of 6-Aminopyridazine-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-aminopyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to improve the regioselectivity of your reactions and overcome common experimental hurdles.

Understanding the Reactivity of this compound

This compound presents a unique challenge in synthetic chemistry due to its multiple reactive sites: the exocyclic amino group, the two pyridazine ring nitrogens, and the carboxylic acid. The regiochemical outcome of a reaction is a delicate balance of electronic and steric factors.

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which influences the reactivity of its substituents.[1] The exocyclic amino group at the 6-position is a nucleophilic site, as are the ring nitrogens. The basicity of these nitrogens is a key factor in their reactivity, with the exocyclic amino group generally being more nucleophilic than the sp²-hybridized ring nitrogens.[2][3] The carboxylic acid at the 3-position can act as a directing group and is also susceptible to various transformations.

This guide will provide strategies to selectively target one functional group over the others, a critical aspect of harnessing the full potential of this valuable building block in medicinal chemistry and materials science.[4]

Troubleshooting Guide: Improving Regioselectivity

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing plausible causes and actionable solutions.

Issue 1: Poor Regioselectivity in N-Acylation - Mixture of N6-Acyl and N1/N2-Acyl Products

Question: I am trying to acylate the 6-amino group of this compound, but I am getting a mixture of the desired N6-acylated product and acylation on the pyridazine ring nitrogens. How can I improve the selectivity for the 6-amino group?

Answer:

This is a common challenge arising from the comparable nucleophilicity of the exocyclic amino group and the ring nitrogens. The key to achieving high regioselectivity lies in modulating the reaction conditions to favor acylation of the more nucleophilic 6-amino group.

Causality behind Experimental Choices:

  • Steric Hindrance: The environment around the pyridazine ring nitrogens is more sterically congested than the exocyclic amino group.[5][6] By using a bulkier acylating agent or a sterically hindered base, you can disfavor attack at the ring nitrogens.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the result of the reaction at the most nucleophilic site.

  • Solvent Effects: The choice of solvent can influence the relative nucleophilicity of the different nitrogen atoms. Aprotic solvents are generally preferred to avoid solvation effects that can alter the reactivity of the amino group.

Troubleshooting Workflow:

start Poor N-Acylation Selectivity sterics Employ Sterically Hindered Reagents/Base start->sterics Issue: Mixture of Isomers temp Lower Reaction Temperature sterics->temp If still unselective outcome Improved N6-Acylation Selectivity sterics->outcome Success solvent Optimize Solvent System temp->solvent If still unselective temp->outcome Success protect Consider Orthogonal Protection solvent->protect For complex substrates solvent->outcome Success protect->outcome Success

Caption: Troubleshooting workflow for poor N-acylation regioselectivity.

Step-by-Step Protocol for Selective N6-Acylation:

  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a sterically hindered non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.1 equivalents), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.05 equivalents) dropwise to the cooled solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent. Purify by column chromatography.

ConditionAcylating AgentBaseTemperature (°C)Expected Outcome
AAcetyl chloridePyridine25Mixture of N6 and ring-acylated products
BPivaloyl chlorideDIPEA0Predominantly N6-acylated product
CAcetic anhydrideNone80Complex mixture
Issue 2: Unwanted Esterification or Amidation During N-Alkylation

Question: I am attempting to N-alkylate the 6-amino group, but I am observing side reactions at the carboxylic acid, leading to ester or amide formation. How can I selectively alkylate the amino group?

Answer:

This issue arises from the presence of multiple nucleophilic and electrophilic sites that can react under the chosen conditions. A protection strategy for the carboxylic acid is the most robust solution.

Causality behind Experimental Choices:

  • Protecting Groups: By converting the carboxylic acid to an ester (e.g., methyl or ethyl ester), you mask its acidity and nucleophilicity, preventing it from interfering with the N-alkylation reaction.[7] The choice of protecting group is critical and should be orthogonal to the conditions of the N-alkylation and subsequent deprotection steps.

  • Reaction Conditions: The choice of base and solvent is crucial. A non-nucleophilic base is necessary to deprotonate the amino group without attacking the alkylating agent.

Experimental Workflow for Selective N-Alkylation:

start This compound protect Protect Carboxylic Acid (Esterification) start->protect alkylate N-Alkylation of 6-Amino Group protect->alkylate deprotect Deprotect Carboxylic Acid (Hydrolysis) alkylate->deprotect product N6-Alkyl-6-aminopyridazine-3-carboxylic acid deprotect->product

Caption: Workflow for selective N-alkylation via protection.

Step-by-Step Protocol for Selective N6-Alkylation:

  • Esterification (Protection):

    • Suspend this compound in methanol.

    • Add thionyl chloride dropwise at 0 °C and then reflux for 4-6 hours.

    • Cool, evaporate the solvent, and neutralize with a saturated sodium bicarbonate solution.

    • Extract the methyl 6-aminopyridazine-3-carboxylate and purify.

  • N-Alkylation:

    • Dissolve the protected ester (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

    • Add a non-nucleophilic base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) (1.2 equivalents).

    • Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) and stir at room temperature or with gentle heating.

    • Monitor the reaction by TLC or LC-MS.

  • Hydrolysis (Deprotection):

    • Once the N-alkylation is complete, add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir until the ester is hydrolyzed.

    • Acidify the reaction mixture to precipitate the N-alkylated carboxylic acid.

    • Filter and dry the product.

Frequently Asked Questions (FAQs)

Q1: What is the order of basicity for the different nitrogen atoms in this compound?

A1: The order of basicity is generally: 6-amino group > pyridazine ring nitrogens. The exocyclic amino group has its lone pair in an sp³-like orbital, making it more available for protonation compared to the sp²-hybridized ring nitrogens whose lone pairs are in orbitals with more s-character.[3] The electron-withdrawing nature of the pyridazine ring also reduces the basicity of the ring nitrogens.[2]

Q2: Can I perform esterification or amidation of the carboxylic acid without affecting the 6-amino group?

A2: Yes, this is generally achievable. The 6-amino group is a relatively weak nucleophile, especially in acidic conditions used for Fischer esterification. Direct amidation using coupling agents at or near neutral pH will likely lead to a mixture of products. Therefore, for amidation, it is advisable to protect the amino group first.

Step-by-Step Protocol for Selective Esterification:

  • Reaction Setup: Suspend this compound in the desired alcohol (e.g., methanol or ethanol), which also acts as the solvent.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride (generated in situ from thionyl chloride or acetyl chloride).

  • Heating: Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution), and extract the ester product.

Q3: How can I achieve selective reaction at the pyridazine ring nitrogens?

A3: Selective reaction at the ring nitrogens is challenging due to the higher nucleophilicity of the 6-amino group. One strategy is to first protect the 6-amino group with a suitable protecting group (e.g., Boc or Cbz). With the amino group protected, the ring nitrogens become the most nucleophilic sites available for reactions like N-alkylation or N-oxidation. The choice of protecting group should allow for its selective removal without affecting the newly introduced functionality on the ring.[7]

Q4: What are the best orthogonal protecting groups for this molecule?

A4: For orthogonal protection, you need groups that can be removed under different conditions. A common and effective strategy would be:

  • Amino Group Protection: Use a base-labile group like Fmoc or an acid-labile group like Boc.

  • Carboxylic Acid Protection: Use a group that can be removed by hydrogenolysis, such as a benzyl ester, or a group that is stable to the deprotection conditions of the amino protecting group.

Functional GroupProtecting GroupDeprotection Condition
6-Amino GroupBoc (tert-Butoxycarbonyl)Strong acid (e.g., TFA)
3-Carboxylic AcidBn (Benzyl)Hydrogenolysis (H₂, Pd/C)
6-Amino GroupFmoc (9-Fluorenylmethoxycarbonyl)Base (e.g., Piperidine)
3-Carboxylic AcidtBu (tert-Butyl)Strong acid (e.g., TFA)

This allows for the selective deprotection and subsequent reaction at either the amino or the carboxylic acid group while the other remains protected.[8]

References

  • Gompper, R., & Wagner, H. U. (1976). The Chemistry of Pyridazines. Angewandte Chemie International Edition in English, 15(6), 321-334.
  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: II. The Tautomerism of 2-and 4-Aminopyridine. Journal of the Chemical Society (Resumed), 657-660.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Larock, R. C. (2009).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Understanding the Challenge: Why Do 6-Aminopyridazine-3-carboxylic Acid Derivatives Have Poor Solubility?

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth, practical guidance, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals encountering solubility challenges with 6-Aminopyridazine-3-carboxylic acid and its derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the physicochemical principles governing the solubility of these versatile heterocyclic compounds. This guide is structured to walk you through a logical troubleshooting workflow, from initial assessment to advanced strategies, ensuring each step is grounded in scientific reasoning.

The solubility of a compound is a critical parameter that influences everything from reaction kinetics to bioavailability.[1][2] The this compound scaffold, while a valuable building block in pharmaceuticals and agrochemicals, presents a unique set of solubility hurdles due to its molecular structure.[3]

Key contributing factors include:

  • High Crystal Lattice Energy: The planar pyridazine ring, combined with the hydrogen bonding capabilities of the amino and carboxylic acid groups, can lead to strong intermolecular interactions in the solid state.[4] These interactions create a highly stable crystal lattice that requires significant energy to disrupt, resulting in poor solubility in many solvents.

  • Amphoteric Nature: These molecules possess both a basic amino group and an acidic carboxylic acid group. At a certain pH, known as the isoelectric point (pI), the molecule will exist predominantly as a neutral zwitterion. Zwitterions can exhibit strong electrostatic interactions, further stabilizing the crystal lattice and leading to minimal aqueous solubility.

  • Polarity and Dipole Moment: The pyridazine ring itself has a significant dipole moment.[4] Substituents on the ring can further alter polarity, crystal packing, and molecular weight, all of which intricately affect solubility.

This guide will provide a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed as a troubleshooting workflow, starting with the most common questions and progressing to more advanced solutions.

Q1: I have a new this compound derivative, and it won't dissolve. What are my first steps?

A1: When faced with a new, poorly soluble derivative, a systematic and stepwise approach is crucial. Avoid immediately resorting to complex methods.

  • Visual Inspection and Literature Check: Examine the solid material. Is it crystalline or amorphous? Amorphous forms are generally more soluble than their crystalline counterparts.[5] Conduct a thorough literature search for the compound or structurally similar analogs to see if solubility data or protocols already exist.

  • Systematic Solvent Screening: Test the solubility in a small, diverse range of common laboratory solvents with varying polarities. This initial screen will provide valuable clues about the compound's nature.

  • Temperature Adjustment: Gently heating the solvent can significantly increase the solubility of many compounds.[4] However, be cautious of potential degradation, especially with thermally sensitive derivatives. Always run a small-scale test and check for stability (e.g., by TLC or LC-MS) after heating.

Below is a decision workflow to guide your initial troubleshooting process.

G cluster_start cluster_screening cluster_outcome start Start: Poorly Soluble Derivative solvent_screen Step 1: Systematic Solvent Screening start->solvent_screen Initial Assessment temp_adjust Step 2: Attempt Dissolution with Gentle Heating solvent_screen->temp_adjust If single solvent fails soluble SOLUBLE Proceed with Experiment solvent_screen->soluble Soluble in a single solvent insoluble INSOLUBLE Proceed to pH/Co-solvent solvent_screen->insoluble Insoluble in all tested solvents temp_adjust->soluble temp_adjust->insoluble

Caption: Initial troubleshooting workflow for a poorly soluble derivative.

Q2: Which solvents should I include in my initial screen?

A2: A good initial screen should cover a range of polarities, from nonpolar to polar aprotic and polar protic. While specific data for every derivative is unavailable, data for structurally related compounds like 6-chloropyridazin-3-amine can provide a useful starting point.[6][7]

Solvent ClassExamplesRationale & Expected Behavior for Pyridazine Derivatives
Polar Protic Water, Methanol, EthanolCan act as both hydrogen bond donors and acceptors. Solubility is highly pH-dependent in water. Alcohols may offer moderate solubility.[6]
Polar Aprotic DMF, DMSO, NMP, AcetoneGood dipole moments and ability to accept hydrogen bonds. Often the most effective solvents for these types of heterocyclic systems.[7]
Ethers THF, Dioxane, Diethyl EtherLower polarity. Generally poor solvents for these highly functionalized, polar molecules, but useful to test for establishing a polarity range.
Halogenated Dichloromethane (DCM), ChloroformModerate polarity. May show some solubility depending on the substituents on the derivative, but often limited.
Nonpolar Toluene, HexanesVery unlikely to be effective solvents due to the polar nature of the scaffold, but important for establishing a complete profile. Toluene is sometimes used at high temperatures.[7]

See Protocol 1 for a detailed experimental methodology on conducting a systematic solvent screen.

Q3: How can I leverage pH to improve the solubility of my amphoteric derivative?

A3: This is one of the most powerful techniques for this class of compounds.[8][9] Your molecule has a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This makes its net charge—and therefore its aqueous solubility—highly dependent on pH.[10]

  • At Low pH (Acidic): The amino group is protonated (-NH₃⁺), and the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge and will likely be soluble as a cation.

  • At High pH (Basic): The carboxylic acid is deprotonated (-COO⁻), and the amino group is neutral (-NH₂). The molecule carries a net negative charge and will likely be soluble as an anion.

  • At the Isoelectric Point (pI): The molecule exists as a zwitterion (-NH₃⁺ and -COO⁻). The net charge is zero, intermolecular attraction is maximized, and aqueous solubility is at its minimum.

The Strategy: To solubilize your compound in an aqueous medium, you must adjust the pH to be at least 1-2 pH units away from its pI. You can do this by adding a small amount of a suitable acid (e.g., HCl, TFA) or base (e.g., NaOH, K₂CO₃).[4]

G compound 6-Aminopyridazine-3-carboxylic Acid Derivative (Zwitterion at pI) MINIMUM SOLUBILITY acidic Low pH (e.g., pH < 4) Protonated Amine (-NH3+) Cationic Form INCREASED SOLUBILITY compound->acidic + Acid (H+) basic High pH (e.g., pH > 8) Deprotonated Acid (-COO-) Anionic Form INCREASED SOLUBILITY compound->basic + Base (OH-) acidic->compound + Base (OH-) basic->compound + Acid (H+)

Caption: Impact of pH on the ionization state and solubility.

See Protocol 2 for a step-by-step guide to performing a pH-dependent solubility assessment.

Q4: A single solvent isn't working, and I need to avoid extreme pH. What about co-solvents?

A4: Co-solvency is an excellent strategy when a single solvent fails or when pH modification is not desirable for your experiment (e.g., it could affect reaction chemistry). A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of nonpolar or poorly soluble compounds.[8][11]

How it Works: Co-solvents work by reducing the polarity of the aqueous solvent system. They disrupt the hydrogen-bonding network of water, creating a more favorable environment for the solute to dissolve.[11]

Common Co-Solvent Systems:

  • DMSO/Water

  • DMF/Water

  • Ethanol/Water[6]

  • Propylene Glycol/Water

  • Polyethylene Glycol (PEG)/Water

Approach: Start by dissolving your compound in the minimum amount of the preferred organic solvent (e.g., DMSO). Then, slowly add the aqueous buffer or medium to this solution with vigorous stirring. Be mindful of the "crash-out" point, where the compound begins to precipitate. The goal is to find a ratio that keeps your compound in solution at the desired final concentration.

Q5: My compound is precipitating during my reaction. What can I do in-situ?

A5: Product precipitation during a reaction can halt progress and complicate purification. Here are some real-time strategies:

  • Increase Solvent Volume: The simplest approach is to add more of the reaction solvent to decrease the concentration of the product.[4]

  • Add a Co-solvent: Introduce a small amount of a strong, miscible solvent in which your product has higher solubility (e.g., adding some NMP or DMSO to a reaction in THF).[4]

  • Increase Reaction Temperature: If the reactants and product are stable, increasing the temperature can often keep the product in solution.[6]

Q6: I've tried everything above. Are there any more advanced techniques I should consider?

A6: For particularly challenging derivatives, especially in a drug development context, several advanced formulation strategies can be employed. These generally require more specialized equipment and expertise.

  • Salt Formation: This is a common and highly effective method.[8] By reacting your derivative with a suitable acid or base, you can form a stable salt that often has dramatically different (and better) solubility and physical properties than the parent compound. See Protocol 3 for a general guideline.

  • Solid Dispersions: The drug is dispersed in a polymer matrix, often creating an amorphous form that has a higher dissolution rate.[5][12]

  • Complexation with Cyclodextrins: Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug from water and increasing its apparent solubility.[5][12]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the drug particles.[1][9] While this doesn't increase the equilibrium solubility, it significantly speeds up the rate of dissolution according to the Noyes-Whitney equation.[5]

Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To determine the qualitative solubility of a derivative in a range of common solvents at room temperature and with heating.

Materials:

  • Your this compound derivative

  • Small vials (e.g., 1.5 mL or 4 mL) with caps

  • Vortex mixer

  • Heating block or water bath

  • Solvents: Water (deionized), Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Toluene.

Procedure:

  • Preparation: Weigh approximately 1-2 mg of your compound into each labeled vial.

  • Solvent Addition: Add 100 µL of the first solvent to the corresponding vial. This creates an initial concentration of 10-20 mg/mL.

  • Room Temperature Test: Cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for dissolution. Record the result as "Freely Soluble," "Partially Soluble," or "Insoluble."

  • Incremental Solvent Addition: If the compound is not freely soluble, add another 400 µL of the solvent (for a total of 500 µL). Vortex again and observe.

  • Heating Test: For any solvents that show partial or no solubility, place the vial in a heating block or water bath. Gradually increase the temperature in 10-15°C increments (do not exceed the solvent's boiling point). Hold at each temperature for 5 minutes, observing for dissolution. Note the temperature at which the compound fully dissolves.

  • Cooling: Allow the heated vials to cool to room temperature. Observe if the compound precipitates out, which can indicate that supersaturation was achieved.

  • Repeat: Repeat steps 2-6 for each solvent on your list.

  • Data Compilation: Organize your results in a clear table for comparison.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the aqueous solubility of the derivative.

Materials:

  • Your derivative

  • A series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Vials, vortex mixer, shaker/incubator

  • pH meter

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of your solid compound to a vial containing a known volume of each buffer (e.g., 5 mg in 1 mL). The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibration: Cap the vials tightly and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a pre-validated HPLC or UV-Vis method.

  • pH Verification: Measure the final pH of the remaining supernatant to ensure it did not change during equilibration.

  • Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the final pH of each buffer to generate a pH-solubility profile.

Protocol 3: General Guideline for Salt Formation for Solubility Enhancement

Objective: To form a salt of the derivative to improve aqueous solubility. This is a general guide; stoichiometry and conditions will need to be optimized.

A) Forming a Hydrochloride (HCl) Salt (targeting the amino group):

  • Dissolve the derivative in a suitable organic solvent (e.g., methanol, dioxane, or ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount (e.g., 1.0-1.1 equivalents) of HCl (as a solution in dioxane, ether, or isopropanol) dropwise with stirring.

  • Observe for the formation of a precipitate. If no precipitate forms, you may need to reduce the solvent volume or add an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or hexanes).

  • Isolate the resulting solid salt by filtration, wash with the anti-solvent, and dry under vacuum.

  • Test the solubility of the resulting salt in water or buffer compared to the parent compound ("free base").

B) Forming a Sodium (Na) Salt (targeting the carboxylic acid group):

  • Dissolve or suspend the derivative in a suitable solvent like ethanol or methanol.

  • Add a stoichiometric amount (1.0 equivalent) of a sodium base, such as sodium hydroxide (as a solution in water or methanol) or sodium methoxide (as a solution in methanol).

  • Stir the mixture at room temperature until a clear solution is formed or the reaction is complete.

  • Remove the solvent under reduced pressure to obtain the sodium salt.

  • Test the solubility of the resulting salt in water or buffer compared to the parent compound ("free acid").

References

  • Pawar, P., & Vavia, P. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis, 5(3), 84-91.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Kumar, S., & Singh, A. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(8), 1-10.
  • The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • ResearchGate. (2013). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
  • Cao, X. X., Liu, J. Q., Lv, T. T., & Yao, J. C. (2013). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data, 58(9), 2414–2419.
  • Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. Advanced drug delivery reviews, 60(6), 679–693.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212.
  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • Krajewska, E., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 29(23), 5029.
  • Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids.
  • Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular pharmaceutics, 17(5), 1643–1653.
  • ResearchGate. (n.d.). General Synthesis of pyridazine derivatives.
  • Reiriz, C., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of pharmaceutical and biomedical analysis, 73, 28–36.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Chemical & Pharmaceutical Bulletin. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][13]benzothiazine as orally-active adhesion molecule inhibitors. 52(6), 675-87.
  • ResearchGate. (n.d.). Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility.

Sources

optimization of protecting group strategy for 6-Aminopyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Aminopyridazine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this versatile but electronically complex building block. Here, we provide in-depth, field-tested insights and troubleshooting advice in a direct question-and-answer format to help you optimize your protecting group strategies and accelerate your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are fundamental to designing a successful synthesis involving this compound.

Q1: Why is a protecting group strategy so critical for this compound?

A1: The structure of this compound (CAS 59772-58-6) presents a classic synthetic challenge: it is a bifunctional molecule containing both a nucleophilic/basic amino group and an acidic carboxylic acid.[1][2] Attempting to perform reactions, such as amide coupling on the carboxylic acid or N-alkylation on the amino group, without proper protection will lead to a mixture of undesired products. Key issues include:

  • Self-Polymerization: During carboxylic acid activation (e.g., with HATU or EDC), the unprotected amino group of one molecule can attack the activated carboxyl group of another, leading to oligomers.

  • Acid-Base Neutralization: The basic amino group can be protonated by the acidic carboxylic acid, forming an internal salt (zwitterion). This can drastically reduce the solubility of the starting material in common organic solvents and passivate the nucleophilicity of the amino group.[3]

  • Lack of Chemoselectivity: Reagents intended for one functional group can react with the other. For example, an alkyl halide intended for the amino group could be attacked by the carboxylate.

A well-designed, orthogonal protecting group strategy is therefore essential to ensure that each functional group reacts predictably and sequentially, maximizing yield and simplifying purification.[4]

Q2: What are the key chemical properties of this molecule I should consider?

A2: Understanding the electronic nature of this compound is the foundation of a successful strategy.

  • Acidity of the Carboxylic Acid: The carboxylic acid is relatively acidic, with a reported pKa of 2.86 .[1] This is due to the electron-withdrawing effect of the adjacent pyridazine ring system. This acidity means it will readily deprotonate in the presence of even mild bases.

  • Basicity of the Amino Group: The 6-amino group is significantly less basic than a typical aniline or aliphatic amine. The two adjacent nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, pulling electron density away from the exocyclic amino group via resonance and inductive effects.[5][6] This deactivation means the amino group is a relatively poor nucleophile, a critical factor when selecting protection conditions.

  • Reactivity of the Pyridazine Ring: The pyridazine ring itself is electron-deficient. While generally stable, the ring nitrogens are potential sites for non-selective alkylation or other side reactions under harsh conditions, although this is less common than reactions at the primary functional groups.

  • Solubility: The compound is reported to be very soluble in water but has limited solubility in many non-polar organic solvents.[1] This is likely due to its ability to form a zwitterionic salt and strong intermolecular hydrogen bonds. This property can complicate reaction setup in common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), often requiring the use of more polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Q3: Which functional group should I protect first, the amine or the carboxylic acid?

A3: The logical starting point is to protect the carboxylic acid first .

The primary reason is the significant difference in reactivity. The carboxylic acid can be readily converted to an ester under conditions that the deactivated, weakly nucleophilic amino group will not react with. For example, forming a methyl or ethyl ester via Fischer esterification (using excess alcohol with an acid catalyst) will protonate the amino group, rendering it completely unreactive towards esterification.[7]

Conversely, trying to protect the amino group first (e.g., with Boc₂O) in the presence of the free carboxylic acid is problematic. The acidic proton would need to be quenched with a base, which would also deprotonate the carboxylic acid, forming a carboxylate salt. This salt is typically unreactive towards Boc₂O and can cause solubility issues. Therefore, the most robust and logical sequence is:

  • Protect the Carboxylic Acid (e.g., as a methyl, ethyl, or tert-butyl ester).

  • Protect the Amino Group (e.g., as a Boc or Cbz carbamate).

This workflow ensures a clean, stepwise process.

G cluster_workflow Recommended Protection Workflow start 6-Aminopyridazine- 3-carboxylic acid step1 Protect Carboxylic Acid (Esterification) start->step1 e.g., SOCl₂, MeOH or t-BuOH, DCC/DMAP intermediate1 Ester Intermediate step1->intermediate1 step2 Protect Amino Group (e.g., Boc Protection) intermediate1->step2 e.g., Boc₂O, DMAP, NaI final_product Doubly Protected Product step2->final_product

Caption: Recommended workflow for protecting this compound.

Section 2: Troubleshooting Guides

This section tackles specific experimental issues you may encounter, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield During Boc Protection of the Amino Group

Symptom: After running a standard Boc protection protocol (e.g., Boc₂O, triethylamine or NaOH in THF/water), TLC or LC-MS analysis shows only starting material (the ester intermediate).

Cause: This is a common and expected problem. The 6-amino group on the pyridazine ring is electronically deactivated and poorly nucleophilic. Standard conditions, which work well for aliphatic amines or anilines, are often insufficient to drive the reaction to completion. The weak base (triethylamine) may not be effective, and the inherent low reactivity of the amine prevents efficient attack on the di-tert-butyl dicarbonate (Boc₂O).

Solution: A more potent catalytic system is required to activate the electrophile (Boc₂O) and facilitate the reaction with the weak nucleophile. A highly effective method for protecting deactivated amines has been reported, which can be adapted here.

Recommended Protocol: Enhanced Boc Protection

  • Dissolve your starting material (e.g., methyl 6-aminopyridazine-3-carboxylate) in anhydrous THF.

  • Add 1.0 equivalent of Sodium Iodide (NaI) and 2.0 equivalents of 4-Dimethylaminopyridine (DMAP).

  • Add 3.0-5.0 equivalents of Di-tert-butyl dicarbonate (Boc₂O).

  • Stir at room temperature. The reaction is often extremely rapid and may be complete within minutes. In some cases, the entire reaction mixture may form a gel, indicating product formation.

  • Monitor by TLC or LC-MS.

  • Work-up: Quench with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.

Why this works: DMAP is a superior nucleophilic catalyst compared to triethylamine. The NaI may play a role in activating the system, potentially through transient species. This combination is powerful enough to overcome the low reactivity of the amino group.

Issue 2: Difficulty Protecting the Carboxylic Acid as a tert-Butyl (t-Bu) Ester

Symptom: Attempts to form the t-butyl ester using standard strong acid conditions (e.g., isobutylene gas, catalytic H₂SO₄) result in decomposition or a complex mixture of byproducts.

Cause: The substrate is sensitive to strong, hot acid. The pyridazine ring can undergo side reactions under these harsh conditions. Furthermore, the starting material has poor solubility in the non-polar solvents typically used for this reaction.

Solution: Use milder, modern conditions for t-butyl ester formation that are compatible with sensitive heterocyclic substrates.

Recommended Protocol: t-Butyl Esterification via Trichloroacetimidate [8][9]

  • Suspend this compound (1 eq.) in a suitable anhydrous solvent mixture (e.g., a 1:1 mix of Dichloromethane and Cyclohexane).

  • Add tert-butyl 2,2,2-trichloroacetimidate (1.5 - 2.0 eq.).

  • Cool the mixture to 0 °C.

  • Add a catalytic amount of Boron trifluoride etherate (BF₃·OEt₂, ~0.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding a solid base (e.g., NaHCO₃ or K₂CO₃), stir for 15 minutes, then filter the mixture through celite. Concentrate the filtrate and purify by column chromatography.

Alternative Mild Protocol: DCC/DMAP coupling with t-BuOH can also be effective.[7]

Issue 3: Choosing an Orthogonal Protection Strategy for Downstream Reactions

Symptom: You need to selectively deprotect either the amine or the carboxylic acid while leaving the other group, and any other functional groups, intact for subsequent reactions.

Cause: The choice of protecting groups was not "orthogonal," meaning their removal conditions overlap. For example, using a Boc group on the amine and a t-Butyl ester on the acid is not an orthogonal strategy, as both are removed by strong acid (e.g., TFA).[4]

Solution: Design your protection scheme based on the planned reaction sequence. Choose protecting groups that are cleaved by fundamentally different mechanisms.

G cluster_decision Orthogonal Strategy Decision Tree start What is your next reaction type? path_acid Need to deprotect COOH first? start->path_acid N-Alkylation path_amine Need to deprotect NH₂ first? start->path_amine Amide Coupling pg_acid Protect COOH (Ester) deprotect_acid Use Base-Labile (Me/Et Ester) or Hydrogenolysis (Bn Ester) pg_acid->deprotect_acid Cleavage Condition pg_amine Protect NH₂ (Carbamate) deprotect_amine Use Acid-Labile (Boc) or Hydrogenolysis (Cbz) pg_amine->deprotect_amine Cleavage Condition path_amine->pg_acid Choose COOH PG path_amine->pg_amine Choose NH₂ PG

Caption: Decision tree for selecting an orthogonal protecting group strategy.

Scenario A: Amide coupling is the next step (Need to deprotect the carboxylic acid).

  • Strategy: Protect the amine with an acid-labile group (Boc) and the acid with a base-labile or hydrogenolysis-labile group.

    • Amine: Boc (tert-butyloxycarbonyl). Stable to base and hydrogenation. Removed with TFA or HCl.[10]

    • Acid: Methyl or Ethyl Ester . Stable to acid and hydrogenation. Removed by saponification (e.g., LiOH or NaOH in MeOH/H₂O).

Scenario B: N-alkylation or acylation is the next step (Need to deprotect the amine).

  • Strategy: Protect the amine with a group labile to conditions that leave the ester intact.

    • Amine: Cbz (Carboxybenzyl). Stable to acid and base. Removed by catalytic hydrogenation (e.g., H₂, Pd/C).[4]

    • Acid: t-Butyl Ester . Stable to base and hydrogenation. Removed with TFA or HCl.[11]

Summary of Orthogonal Strategies

Protecting Group (Amine)Cleavage ConditionOrthogonal Acid PGCleavage ConditionStable To
Boc Acid (TFA, HCl)Methyl/Ethyl Ester Base (LiOH, NaOH)Hydrogenation, Base
Cbz Hydrogenolysis (H₂, Pd/C)t-Butyl Ester Acid (TFA, HCl)Acid, Base
Fmoc Base (Piperidine)t-Butyl Ester Acid (TFA, HCl)Acid, Hydrogenation

Section 3: Key Experimental Protocols

Protocol 1: Esterification to Methyl 6-aminopyridazine-3-carboxylate

This protocol protects the carboxylic acid as a simple methyl ester.

  • Setup: Suspend this compound (1.0 eq) in anhydrous Methanol (MeOH, ~0.2 M).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise via syringe over 15-20 minutes. The reaction is exothermic and will generate HCl gas. Ensure adequate ventilation. The suspension should gradually dissolve.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove excess MeOH and HCl.

  • Purification: Re-dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product, which can be further purified by column chromatography if necessary.

Protocol 2: Orthogonal Protection (Boc/Methyl Ester)

This protocol follows Protocol 1 with the enhanced Boc protection method.

  • Starting Material: Use the product from Protocol 1, methyl 6-aminopyridazine-3-carboxylate.

  • Setup: Dissolve the starting material (1.0 eq) in anhydrous Tetrahydrofuran (THF, ~0.1 M).

  • Catalyst Addition: Add Sodium Iodide (NaI, 1.0 eq) and 4-Dimethylaminopyridine (DMAP, 2.0 eq). Stir until dissolved.

  • Boc Anhydride: Add Di-tert-butyl dicarbonate (Boc₂O, 3.0 eq) in one portion.

  • Reaction: Stir at room temperature for 30 minutes. Monitor by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by silica gel chromatography to yield methyl 6-(tert-butoxycarbonylamino)pyridazine-3-carboxylate.

References

  • Vanden Eynde, J. J., & von Balthazar, L. (2006). Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids.
  • ResearchGate. (n.d.). Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids.
  • ResearchGate. (n.d.). Acid-base equilibrium of 4-aminopyridine derivatives.
  • Journal of Nuclear Medicine. (n.d.). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development.
  • Chemistry Stack Exchange. (2021). How to compare the basicity of 4-Aminopyridine and 1,4,5,6-Tetrahydropyrimidine.
  • ResearchGate. (n.d.). Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids.
  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
  • Chemistry Stack Exchange. (2019). Comparing basic strength order of amines.
  • The Royal Society of Chemistry. (n.d.). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Wikipedia. (n.d.). Protecting group.
  • Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols.
  • Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds.
  • MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
  • ScienceDirect. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • ACS Publications. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery.
  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
  • ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3.
  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
  • Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
  • University of Colorado Boulder. (n.d.). pKa Data Compiled by R. Williams.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • PubChem. (n.d.). Aminopyridazine.

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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 6-Aminopyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding field of functionalizing 6-aminopyridazine-3-carboxylic acid via cross-coupling reactions. This document provides in-depth, field-proven insights to navigate the common pitfalls and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound so challenging?

A1: This substrate presents a "perfect storm" of challenges due to three distinct structural features that can independently or synergistically interfere with the catalytic cycle:

  • Electron-Deficient Pyridazine Ring: The two adjacent nitrogen atoms make the ring highly electron-deficient. While this can facilitate the initial oxidative addition of palladium to a carbon-halogen bond, the nitrogen lone pairs are also strong Lewis bases.[1]

  • Coordinating Amino and Pyridazine Nitrogens: The lone pairs on the amino group and, more significantly, the ring nitrogens can coordinate strongly to the palladium catalyst.[2][3] This coordination can sequester the metal, forming stable, inactive complexes that halt the catalytic cycle, a phenomenon known as catalyst inhibition or deactivation.[2][4]

  • Acidic Carboxylic Acid Group: The carboxylic acid proton is readily deprotonated by the bases required for cross-coupling. This has two major consequences:

    • Base Consumption: It necessitates the use of additional equivalents of base to both neutralize the substrate and participate in the catalytic cycle.[5]

    • Solubility Issues: The resulting carboxylate salt may have poor solubility in common organic solvents, leading to a heterogeneous mixture and poor reaction kinetics.[5] In some cases, under harsh conditions, it can also lead to undesired decarboxylation.[6]

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{rank=same; ring; amino; acid;}

ring -> ring_effect [label="Inhibits Catalyst via\nN-Coordination", color="#5F6368", fontcolor="#5F6368", fontsize=9]; amino -> amino_effect [label="Inhibits Catalyst via\nN-Coordination", color="#5F6368", fontcolor="#5F6368", fontsize=9]; acid -> acid_effect [label="Consumes Base &\nCauses Solubility Issues", color="#5F6368", fontcolor="#5F6368", fontsize=9];

ring_effect [shape=ellipse, style=dashed, label="Catalyst\nDeactivation", color="#5F6368", fontcolor="#5F6368"]; amino_effect [shape=ellipse, style=dashed, label="Catalyst\nDeactivation", color="#5F6368", fontcolor="#5F6368"]; acid_effect [shape=ellipse, style=dashed, label="Poor Reaction\nKinetics", color="#5F6368", fontcolor="#5F6368"]; }

Figure 1: Key structural challenges of the substrate.

Q2: Do I need to protect the carboxylic acid or amino group before attempting a cross-coupling reaction?

A2: Not necessarily, but it is a critical strategic consideration.

  • Carboxylic Acid: Protection as an ester (e.g., methyl or ethyl ester) is a common and often effective strategy to circumvent the solubility and base consumption issues associated with the free acid.[5] This adds steps to your synthesis (protection/deprotection) but can dramatically improve the reliability and yield of the coupling reaction. If you proceed with the free acid, careful selection of a solvent system that can solubilize the carboxylate salt is paramount, and extra equivalents of base are required.[5]

  • Amino Group: The amino group is less likely to require protection for Suzuki or Sonogashira reactions. However, for Buchwald-Hartwig aminations where you are coupling the pyridazine with another amine, protection of the existing amino group is essential to prevent self-coupling or other side reactions.

Q3: What are the first things to check if my reaction is failing?

A3: Before embarking on extensive optimization, always verify the fundamentals. More than 80% of failed reactions can be traced back to one of these three areas:

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[3][7] Ensure your solvents are rigorously degassed (freeze-pump-thaw cycles are superior to sparging) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen from start to finish.[1][8] Oxygen contamination is a primary cause of catalyst decomposition and boronic acid homocoupling.[2][7]

  • Reagent Quality: Use fresh, high-purity reagents. Boronic acids are susceptible to degradation and protodeboronation, especially in the presence of moisture.[2] Store them appropriately and consider using more stable boronic esters (e.g., pinacol esters).[1][2] Ensure your base is of high quality and finely powdered for reproducibility.[8]

  • Catalyst Activity: Ensure your palladium source and ligand are active.[4] Pre-catalysts, such as the Buchwald G3 or G4 palladacycles, are often more reliable as they rapidly and quantitatively generate the active LPd(0) species in solution.[9][10]

Troubleshooting Guide for Low-Yielding Reactions

This guide provides a systematic approach to diagnosing and solving the most common issues encountered when coupling this compound (or its halo-precursor).

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start -> check_inert; check_inert -> check_reagents [label="Yes"]; check_reagents -> catalyst_system [label="Yes"]; catalyst_system -> base_solvent; base_solvent -> temp_conc; temp_conc -> protect; protect -> success;

improve_inert [label="Action: Improve degassing\n(Freeze-Pump-Thaw)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; improve_reagents [label="Action: Use fresh reagents,\nconsider boronic esters", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; check_inert -> improve_inert [label="No"]; check_reagents -> improve_reagents [label="No"]; improve_inert -> start [style=dashed]; improve_reagents -> start [style=dashed]; }

Figure 2: Systematic workflow for troubleshooting low yields.

Issue 1: Low or No Product Formation

This is the most common failure mode and is typically related to catalyst inhibition or suboptimal reaction conditions.

Possible Cause A: Catalyst Inhibition by Substrate Coordination

The pyridazine and amino nitrogens are effectively poisoning your catalyst. The solution is to use a ligand that is both sterically bulky and electron-rich. This combination shields the palladium center, disfavoring coordination from the substrate, and increases the electron density on the metal, which promotes the rate-limiting oxidative addition step.[4][11]

  • Recommended Solution:

    • Switch to Bulky, Electron-Rich Ligands: For most coupling types, Buchwald-type biarylphosphine ligands are the gold standard for heteroaromatic substrates.[4] N-heterocyclic carbenes (NHCs) are also highly effective alternatives known for forming very stable catalysts.[12][13]

    • Use a Pre-catalyst: Employ a well-defined palladium(II) pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G4). These ensure a 1:1 palladium-to-ligand ratio and provide a reliable source of the active Pd(0) species.[10][14]

    • Increase Catalyst Loading: If switching ligands doesn't suffice, consider increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol%.[8]

Possible Cause B: Ineffective Base or Poor Solubility

The choice of base is critical. Strong bases like NaOtBu can sometimes promote side reactions like hydrodehalogenation.[15] Weaker inorganic bases are often more effective and compatible with a wider range of functional groups.[8][16]

  • Recommended Solution:

    • Screen Weaker Inorganic Bases: K₃PO₄ and Cs₂CO₃ are excellent starting points. They are strong enough to facilitate the catalytic cycle but are generally less harsh.[8][16]

    • Ensure Stoichiometry: If using the free carboxylic acid, you must use at least one extra equivalent of base to neutralize the acidic proton in addition to the 2-3 equivalents required for the reaction itself.[5]

    • Solvent Screening: If solubility of the carboxylate salt is an issue, screen different solvents. Aprotic polar solvents like dioxane, DMF, or toluene are common choices.[8] Sometimes, a co-solvent system (e.g., Dioxane/H₂O) can help, but for substrates prone to protodeboronation, strictly anhydrous conditions are better.[1][8]

Issue 2: Significant Side Product Formation

Identifying the major byproduct is key to diagnosing the problem.

Side Product A: Homocoupling of Boronic Acid (Suzuki Reaction)

This side reaction, which forms a biaryl from two molecules of your boronic acid, is almost always caused by the presence of oxygen.[3][7]

  • Recommended Solution:

    • Rigorous Degassing: As mentioned, ensure all solvents and the reaction mixture are thoroughly deoxygenated before adding the catalyst.[7][8]

    • Use a Direct Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or ensuring the complete in-situ reduction of a Pd(II) precatalyst can sometimes mitigate homocoupling.[2][3]

Side Product B: Dehalogenation or Protodeboronation

This occurs when the halide or boronic acid group is replaced by a hydrogen atom.[3]

  • Recommended Solution:

    • Use Anhydrous Conditions: The proton source is often trace water. Use anhydrous solvents and dry reagents, especially when dealing with unstable boronic acids.[1][8]

    • Use Boronic Esters: Pinacol or MIDA esters of boronic acids are significantly more stable towards protodeboronation than the free acids.[1][2]

    • Check for Hydride Sources: Ensure your solvents or bases are not potential sources of hydrides.[2][8]

Recommended Catalyst Systems

The optimal catalyst system is highly dependent on the specific cross-coupling reaction. The following table provides validated starting points for optimization.

Cross-Coupling TypePalladium Source (Pre-catalyst)LigandBase (Equivalents)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ or XPhos Pd G3[4]XPhos, SPhos, RuPhos[4]K₃PO₄ or Cs₂CO₃ (2-3)[8]Dioxane, Toluene[8]80-110
Buchwald-Hartwig Pd₂(dba)₃ or BrettPhos Pd G3BrettPhos, RuPhosNaOtBu or K₃PO₄ (1.5-2)Toluene, Dioxane[16]80-110
Sonogashira Pd(PPh₃)₂Cl₂[17](None required)Et₃N or Cs₂CO₃ (2-3)[1][17]THF, DMF[17]25-60

Note: For Sonogashira coupling, a Copper(I) co-catalyst (e.g., CuI, 4 mol%) is typically required.[17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of a halo-pyridazine precursor with an arylboronic acid.

Materials:

  • 6-Amino-3-halo-pyridazinecarboxylic acid (or its ester) (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., SPhos Pd G4, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or Toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the halo-pyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (3.0 mmol).[9]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times. This is a critical step.[1][3]

  • Reagent Addition: Under a positive flow of argon, add the palladium pre-catalyst (0.02 mmol). Add the degassed solvent (5 mL) via syringe.[9][16]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[1]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][9]

digraph "Suzuki_Cycle" { graph [fontname="Arial", fontsize=10]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes for the cycle pd0 [label="L-Pd(0)\n(Active Catalyst)"]; ox_add [label="Oxidative\nAddition\nComplex"]; trans [label="Transmetalation\nComplex"]; red_elim [label="Reductive\nElimination\nComplex"];

// Invisible nodes for layout center [shape=point, width=0.01, height=0.01]; start_point [shape=point, width=0.01, height=0.01]; end_point [shape=point, width=0.01, height=0.01];

// Edges to create the cycle pd0 -> ox_add [label=" Ar-X"]; ox_add -> trans [label=" Ar'-B(OR)₂\n+ Base"]; trans -> red_elim [label=" "]; red_elim -> pd0 [label=" Product (Ar-Ar')"];

// Positioning the nodes in a circle {rank=same; pd0; ox_add} {rank=same; red_elim; trans} }

Figure 3: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Parallel Screening of Catalysts, Bases, and Solvents

To optimize a low-yielding reaction, a parallel screen can be highly effective.[8]

Setup:

  • Arrange a matrix of reaction tubes (e.g., in a 96-well plate or individual vials) in a heating block.

  • Prepare stock solutions of your halo-pyridazine and boronic acid to ensure consistent dispensing.

Procedure:

  • Reagent Addition: To each tube, add the halo-pyridazine (1.0 equiv) and arylboronic acid (1.2 equiv).

  • Variable Addition:

    • Catalyst/Ligand: To each column of tubes, add one of the catalyst/ligand systems you wish to screen (e.g., System 1: Pd(OAc)₂/SPhos; System 2: XPhos Pd G3).

    • Base: To each row of tubes, add one of the bases to be screened (e.g., Row A: K₃PO₄; Row B: Cs₂CO₃).

    • Solvent: Perform the entire experiment in a single solvent first (e.g., Dioxane). Repeat the entire plate for a different solvent (e.g., Toluene).

  • Reaction and Analysis: Seal the plate/vials, purge with inert gas, and run all reactions under identical temperature and time conditions. Analyze the outcome of each reaction by LC-MS to determine the optimal combination of catalyst, base, and solvent.

References

  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Aminopyridines. (2025). Benchchem.
  • Carboxylic acid and Cross Coupling reactions. (2023). Reddit.
  • preventing homo-coupling side reactions in pyridazine synthesis. (2025). Benchchem.
  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022). Accounts of Chemical Research.
  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox C
  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. (2025). Benchchem.
  • Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines. (2025). Benchchem.
  • Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. (2025). Benchchem.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (2025). Benchchem.
  • Navigating the Synthesis of 6-Aryl-3-Aminopyridazines: A Technical Support Guide. (2025). Benchchem.
  • Technical Support Center: Troubleshooting Low Yields in 2-Amino-4-chloropyridine Substitution Reactions. (2025). Benchchem.
  • Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. (2008). Accounts of Chemical Research.
  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. (2010).
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (2011). PubMed.
  • Troubleshooting low yields in the functionalization of 6-Bromo-N,N-dimethylpyridazin-3-amine. (2025). Benchchem.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2009).
  • Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines. (2025). Benchchem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). NIH.
  • Cross-Coupling Reaction Manual: Desk Reference. (N.d.). Sigma-Aldrich.

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Technical Support Center: Minimizing Racemization During Derivatization of 6-Aminopyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 6-aminopyridazine-3-carboxylic acid and its derivatives. The unique electronic properties of the pyridazine ring system can present specific challenges during derivatization, particularly concerning the preservation of stereochemical integrity if a chiral center is present alpha to the carboxylic acid. This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize racemization and ensure the enantiopurity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in drug development?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate).[1] In drug development, the stereochemistry of a molecule is paramount as different enantiomers can have vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[2] The presence of the undesired enantiomer can lead to reduced efficacy, off-target effects, or even harmful side effects. Therefore, maintaining enantiopurity is a critical quality attribute.

Q2: What is the primary mechanism of racemization during the derivatization of amino acid-like structures?

A2: The most prevalent mechanism for racemization during the coupling of N-protected amino acids, or similar structures with a stereocenter alpha to a carboxylic acid, is through the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] This occurs when the carboxylic acid is activated by a coupling reagent. The planarity of the oxazolone ring allows for the loss of the original stereochemistry at the alpha-carbon.[1][3] A secondary, less common mechanism involves the direct abstraction of the alpha-proton by a strong base.[1]

Q3: How does the structure of this compound influence the risk of racemization?

A3: While this compound itself is not chiral, derivatization often involves coupling it with a chiral amino acid or another chiral building block. The electron-withdrawing nature of the pyridazine ring can potentially increase the acidity of the α-proton of the coupled chiral moiety, making it more susceptible to abstraction and subsequent racemization, especially under basic conditions.

Q4: Which factors have the most significant impact on racemization during derivatization?

A4: Several factors can influence the extent of racemization, including the choice of coupling reagent, the presence of additives, the type and amount of base used, the solvent, the reaction temperature, and the reaction time.[4] Careful optimization of these parameters is crucial for minimizing racemization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the derivatization of this compound with chiral partners.

Problem 1: Significant epimerization detected by chiral HPLC after amide bond formation.

Possible Cause: Inappropriate selection of coupling reagent and/or reaction conditions.

Solutions:

  • Coupling Reagent Selection:

    • Carbodiimides (e.g., DCC, DIC): While effective, these reagents are prone to causing racemization if used alone.[1] It is essential to use them in combination with racemization-suppressing additives.[1][5]

    • Uronium/Aminium and Phosphonium Reagents (e.g., HATU, HBTU, PyBOP): These reagents are generally more efficient and lead to lower levels of racemization.[3][5] HATU is particularly effective, especially for sterically hindered couplings.[3]

    • Novel Reagents: Consider newer, "racemization-free" coupling reagents such as those based on ynamides (Zhao reagents) or T3P, which operate under milder, often near-neutral conditions.[2]

  • The Role of Additives:

    • Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanoglyoxylate-2-oxime (Oxyma) are crucial for suppressing racemization, particularly when using carbodiimides.[1][3][5] They intercept the highly reactive activated intermediate to form a more stable active ester that is less prone to oxazolone formation.[3] HOAt and Oxyma are generally considered more effective than HOBt.[3]

  • Protocol: Comparative Screening of Coupling Reagents

    • Dissolve this compound (1.0 eq) and your chiral amine (1.0 eq) in a suitable solvent (e.g., DMF or NMP).

    • In separate reaction vessels, add the chosen coupling reagent (1.1 eq) and, if applicable, the additive (1.1 eq).

    • Add a mild, hindered base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reactions at a controlled temperature (e.g., 0 °C or room temperature) and monitor for completion by LC-MS.

    • Upon completion, quench the reaction, perform a standard work-up, and purify the product.

    • Analyze the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of the purified product using chiral HPLC.

Problem 2: Increased racemization when using a strong, unhindered base.

Possible Cause: The base is directly abstracting the α-proton from the activated carboxylic acid or the oxazolone intermediate.

Solutions:

  • Base Selection:

    • Avoid strong, unhindered bases like triethylamine (TEA).

    • Opt for weaker or more sterically hindered bases such as N-methylmorpholine (NMM), 2,4,6-collidine, or diisopropylethylamine (DIPEA).[5] NMM is often a good initial choice.[3]

    • In some cases, base-free conditions, such as the combination of DIC and HOBt, can be highly effective at minimizing racemization.[5]

  • Stoichiometry: Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction. Excess base can significantly increase the rate of racemization.[4]

Problem 3: Racemization is still observed even with optimized coupling reagents and bases.

Possible Cause: The reaction temperature, solvent, or reaction time may be contributing to the loss of stereochemical integrity.

Solutions:

  • Temperature Control:

    • Perform the coupling reaction at a lower temperature, such as 0 °C, to reduce the rate of racemization.[3][6] While lower temperatures may slow down the desired reaction, they often have a more pronounced effect on slowing the rate of racemization.

    • For temperature-sensitive substrates, monitor the reaction closely to avoid prolonged reaction times.

  • Solvent Effects:

    • The choice of solvent can influence the rates of both the coupling reaction and racemization.[7]

    • Polar aprotic solvents like DMF and NMP are commonly used and are generally suitable.[5]

    • Solvents like chloroform and dichloromethane have been shown to be unfavorable in some cases, leading to higher rates of racemization relative to the coupling reaction.[7]

    • Interestingly, the presence of water can sometimes suppress racemization.[8][9] However, this must be carefully evaluated as it can also lead to hydrolysis of activated intermediates.

  • Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the addition of the amine nucleophile. Prolonged pre-activation can increase the opportunity for oxazolone formation and subsequent racemization.[3]

Visualization of Key Processes

Racemization_Mechanism cluster_activation Activation cluster_pathways Competing Pathways Carboxylic_Acid Chiral Carboxylic Acid Derivative Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Oxazolone Planar Oxazolone Intermediate Desired_Product Desired Enantiopure Product Racemized_Product Racemized Product

Figure 1: Mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start High Racemization Detected Carbodiimide_Check Using Carbodiimide (e.g., DIC) alone? Start->Carbodiimide_Check Add_Suppressant Add Suppressant (Oxyma, HOAt, HOBt) Carbodiimide_Check->Add_Suppressant Yes Base_Check Using strong/unhindered base (e.g., TEA)? Carbodiimide_Check->Base_Check No Add_Suppressant->Base_Check Switch_Base Switch to Weaker/Hindered Base (NMM, Collidine) Base_Check->Switch_Base Yes Temp_Check Reaction Temperature > 0°C? Base_Check->Temp_Check No Switch_Base->Temp_Check Lower_Temp Lower Temperature to 0°C Temp_Check->Lower_Temp Yes Reanalyze Re-analyze Product Temp_Check->Reanalyze No Lower_Temp->Reanalyze

Figure 2: Decision workflow for troubleshooting high racemization.

Data Summary: Impact of Reaction Conditions on Racemization

ParameterConditionExpected Impact on RacemizationRationale
Coupling Reagent Carbodiimide (alone)HighForms highly reactive intermediate prone to oxazolone formation.[1]
Uronium/Phosphonium (e.g., HATU, PyBOP)LowEfficient coupling with reduced tendency for side reactions.[3][5]
Additive None (with carbodiimide)HighNo interception of the reactive intermediate.[1]
Oxyma, HOAtVery LowForms a more stable active ester, effectively suppressing oxazolone formation.[3][5]
Base Triethylamine (TEA)HighStrong, unhindered base can directly abstract the α-proton.
N-Methylmorpholine (NMM)LowWeaker, more hindered base minimizes proton abstraction.[3][5]
Temperature Room Temperature (or higher)Moderate to HighHigher temperatures accelerate the rate of racemization.[4][6][10]
0 °CLowReduces the rate of both desired and side reactions, but often racemization is slowed more significantly.[3][6]

Note: This table provides a general guide. The actual extent of racemization will depend on the specific substrates and precise experimental conditions.

Analytical Methods for Quantifying Racemization

Accurate quantification of racemization is essential for optimizing your derivatization protocol.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers or diastereomers.[1]

    • Protocol: Racemization Analysis by Chiral HPLC

      • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., the mobile phase).

      • Column Selection: Choose a chiral stationary phase appropriate for your class of compounds.

      • Method Development: Develop a mobile phase (typically a mixture of hexane and a polar modifier like isopropanol or ethanol) and gradient to achieve baseline separation of the enantiomers/diastereomers.[1]

      • Detection and Quantification: Use a UV detector to monitor the elution. The desired product will typically be the major peak. Integrate the peak areas of both stereoisomers to calculate the percentage of racemization.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents: In some cases, chiral solvating agents can be used to induce chemical shift differences between enantiomers in the NMR spectrum, allowing for their quantification.[11][12]

By understanding the mechanisms of racemization and systematically optimizing the reaction parameters as outlined in this guide, researchers can confidently perform derivatizations of this compound while preserving the stereochemical integrity of their molecules.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200.
  • Yokoyama, Y., Hikawa, H., & Murakami, Y. (2001). Does water suppress the racemization and decomposition of amino acids?. Journal of the Chemical Society, Perkin Transactions 1, 1431-1434.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Chen, J., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5174.
  • Hannes, F. M. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Life, 13(11), 2203.
  • El Dine, T. M., et al. (2015). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. The Journal of Organic Chemistry, 80(15), 7546-7553.
  • Jia, T. Z., et al. (2019). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Chemical Communications, 55(23), 3355-3358.
  • Suyama, T., & Kanao, S. (1965). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 30(10), 339-341.
  • Gabriel, C. M., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 3968-3971.

Sources

reaction monitoring techniques for 6-Aminopyridazine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Aminopyridazine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into reaction monitoring and troubleshooting for this important heterocyclic compound. As a key building block in pharmaceutical and agrochemical development, ensuring a robust and well-monitored synthesis is critical for achieving high yield and purity.[1]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.

Section 1: The Critical Role of Reaction Monitoring

The synthesis of pyridazine and its derivatives, such as this compound, often involves multi-step processes including cyclocondensation reactions.[2] The success of these syntheses hinges on careful control of reaction parameters like temperature, pH, and solvent, as suboptimal conditions can lead to incomplete reactions or the formation of significant side products.[3] Real-time or quasi-real-time reaction monitoring is therefore not a luxury but a necessity for process optimization, yield improvement, and impurity control.

The following sections are structured in a question-and-answer format to directly address the challenges you may face.

Q1: What are the primary techniques for monitoring the synthesis of this compound?

A1: A multi-pronged approach using both qualitative and quantitative techniques is recommended. Each method offers unique advantages for tracking the consumption of starting materials and the formation of the product and any byproducts.

  • Thin-Layer Chromatography (TLC): This is the workhorse for rapid, qualitative assessment of reaction progress. It allows for a quick visualization of the disappearance of starting materials and the appearance of the product spot.

    • Expertise & Experience: TLC is excellent for initial screening of reaction conditions and for determining the approximate endpoint of a reaction.[3][4] For pyridazine synthesis, a common issue is the formation of a hydrazone intermediate which may have a different Rf value than the final cyclized product.[3] Tracking the appearance and disappearance of this intermediate spot is key.

    • Protocol: Spot the reaction mixture on a silica gel plate alongside co-spots of your starting materials. A typical mobile phase might be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid or methanol to improve spot shape for these polar, ionizable compounds.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative analysis. It provides precise data on the concentration of reactants, products, and impurities over time, which is invaluable for kinetic studies and yield calculations.

    • Expertise & Experience: Pyridine and its derivatives can be challenging to analyze due to their hydrophilic and basic nature.[5][6] Reversed-phase HPLC is commonly used, but peak shape can be an issue. Using a buffered mobile phase or a specialized column can significantly improve resolution.[7][8]

    • Trustworthiness: An established HPLC method allows you to build a reliable impurity profile. This is critical in pharmaceutical development, where even trace impurities must be identified and controlled.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation and can be used for reaction monitoring, either by analyzing aliquots or directly in the NMR tube.[9]

    • Expertise & Experience: You can monitor the disappearance of characteristic signals from your starting materials (e.g., aldehyde or keto-ester protons) and the concurrent appearance of aromatic protons on the pyridazine ring of the product.[10][11] The carboxylic acid proton of the product typically appears as a broad singlet at a very downfield shift (~12 ppm), though this signal can be broad and sometimes difficult to detect.[12]

    • Data Interpretation: The integration of these signals provides a direct molar ratio of the species in solution, offering a quantitative snapshot of the reaction mixture.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for tracking changes in key functional groups.

    • Expertise & Experience: The synthesis typically involves the formation of a C=O (amide/lactone) and N-H bonds. Monitoring the appearance of the characteristic broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the C=O stretch (1710-1760 cm⁻¹) provides clear evidence of product formation.[12] Concurrently, the disappearance of starting material signals (e.g., a ketone C=O) can be observed.[4][13]

Section 2: Troubleshooting Guide for Synthesis & Monitoring

This section addresses common problems encountered during the synthesis of this compound and how to use monitoring techniques to diagnose and solve them.

Q2: My TLC shows multiple spots, and the reaction yield is low. What are the likely causes and how can I fix this?

A2: This is a frequent challenge in pyridazinone and pyridazine synthesis, often stemming from incomplete reaction or the formation of side products.[3]

Potential Causes & Solutions:

  • Incomplete Cyclization: The initial reaction between a dicarbonyl compound and hydrazine forms a hydrazone intermediate. If the subsequent cyclization is slow or incomplete, this hydrazone will persist in the reaction mixture.[3]

    • Diagnosis: Use HPLC or TLC to track the intermediate. The hydrazone will have a distinct retention time/Rf value compared to the starting material and the final product.

    • Solution: Favorable conditions for the cyclization step are crucial. This often involves adjusting the pH, as an acidic medium can catalyze the dehydration step required for ring closure.[3] Increasing the reaction temperature can also promote cyclization, but must be balanced against potential degradation.[3]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and pH are critical.

    • Diagnosis: A systematic optimization is necessary. Set up parallel reactions varying one parameter at a time (e.g., temperature screens at 60°C, 80°C, 100°C) and monitor the product formation rate and purity by HPLC at set time points.

    • Solution: Protic solvents like ethanol or acetic acid are often effective for this type of condensation.[3] For the dehydration step, removing water using a Dean-Stark apparatus can drive the equilibrium toward the product.[3]

  • Starting Material Degradation: Pyridazine rings and their precursors can be unstable at extreme pH or high temperatures.[14]

    • Diagnosis: Monitor the total peak area in your HPLC chromatogram. A significant decrease over time suggests degradation of one or more components.

    • Solution: Lower the reaction temperature and ensure the pH is not overly acidic or basic.[3][14] Inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions.

Troubleshooting Workflow for Low Yield / Multiple Spots

Below is a logical workflow to diagnose and address common synthesis issues.

G Start Low Yield or Multiple Spots Observed Check_TLC_HPLC Analyze Aliquot by TLC/HPLC (Co-spot with Starting Material) Start->Check_TLC_HPLC Identify_Spots Identify Spots: - Starting Material (SM) - Product (P) - Unknown Intermediates (I) Check_TLC_HPLC->Identify_Spots SM_Present Significant SM Remaining? Identify_Spots->SM_Present Yes Intermediate_Present Intermediate (I) Accumulating? Identify_Spots->Intermediate_Present No, but... Identify_Spots->Intermediate_Present Yes Stalled Reaction Stalled or Slow SM_Present->Stalled Multiple_Byproducts Multiple Unknown Byproducts? Intermediate_Present->Multiple_Byproducts No, but... Incomplete_Cyclization Incomplete Cyclization Intermediate_Present->Incomplete_Cyclization Side_Reactions Side Reactions Dominating Multiple_Byproducts->Side_Reactions Optimize_Temp_Time Increase Temperature or Extend Reaction Time Stalled->Optimize_Temp_Time Optimize_pH Adjust pH (Acid Catalyst) or Remove Water Incomplete_Cyclization->Optimize_pH Screen_Conditions Re-screen Conditions: - Lower Temperature - Change Solvent - Check Reagent Purity Side_Reactions->Screen_Conditions End Optimized Reaction Optimize_Temp_Time->End Optimize_pH->End Screen_Conditions->End G cluster_0 Method Development cluster_1 Reaction Execution & Monitoring cluster_2 Data Analysis & Optimization Dev_Method Develop HPLC Method (Standards Injection) Run_Reaction Start Reaction Dev_Method->Run_Reaction Take_Aliquot Take Aliquots at Timed Intervals Run_Reaction->Take_Aliquot Quench_Dilute Quench & Dilute Take_Aliquot->Quench_Dilute Analyze_HPLC Analyze by HPLC Quench_Dilute->Analyze_HPLC Plot_Data Plot [Conc] vs. Time Analyze_HPLC->Plot_Data Assess_Kinetics Assess Kinetics & Impurity Profile Plot_Data->Assess_Kinetics Optimized Optimized Process Assess_Kinetics->Optimized Profile Acceptable Modify Modify Conditions (Temp, Conc, pH) Assess_Kinetics->Modify Profile Unacceptable Modify->Run_Reaction Re-run Experiment

Caption: HPLC Workflow for Reaction Kinetics and Optimization.

Section 4: Frequently Asked Questions (FAQs)

Q: My iodinated or brominated precursors are unstable and I see dehalogenation. What can I do? A: Dehalogenation is a known side reaction for halogenated pyridazines, especially in the presence of catalysts or light. [14]To mitigate this, ensure your reaction is protected from light, consider lowering the reaction temperature, and use milder reaction conditions where possible (e.g., a milder base). [14] Q: Can I use Gas Chromatography (GC) for monitoring? A: GC is generally not suitable for this compound due to its low volatility and thermal instability. The high temperatures of the GC inlet would likely cause decomposition. [15]HPLC is the preferred chromatographic method.

Q: Purification by silica gel chromatography is giving me poor recovery. Why? A: The basic nitrogen atoms in the pyridazine ring can interact strongly with the acidic silica gel, leading to tailing, poor separation, and sometimes on-column decomposition. [14]Consider using deactivated (neutral) silica or alumina for chromatography, or prioritize purification by crystallization if possible.

Q: How do I choose a TLC solvent system? A: Start with a moderately polar solvent system like 1:1 Ethyl Acetate:Hexanes. Based on the Rf of your product spot, adjust the polarity. If the spot is on the baseline (Rf=0), increase the polarity (more ethyl acetate). If the spot is at the solvent front (Rf=1), decrease the polarity (more hexanes). Adding a small amount (~1%) of acetic acid can help sharpen spots of carboxylic acids, while adding triethylamine can help with basic compounds.

References

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 22(10), 1739.
  • Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 6(5), 2828-2844.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate.
  • Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Sikorska, K., Leśniak, S., & Matczak, P. (2024). NMR Reaction Monitoring Robust to Spectral Distortions. Molecules, 29(14), 3291.
  • Ogunniran, K. O., Ojo, O. S., & Olayiwola, T. A. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher.
  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 678.
  • MOLBASE. (n.d.). This compound | 59772-58-6.
  • Google Patents. (n.d.). CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Dunsford, L. J., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid.
  • Nojiri, S., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Pharmaceuticals, 13(10), 323.
  • China National Center for Food Safety Risk Assessment. (2020). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. CN-KI.
  • Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127.
  • Sharma, R., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(30), 19531-19541.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
  • Organic Syntheses. (n.d.). 3-aminopyridine.

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addressing common impurities in commercial 6-Aminopyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 6-Aminopyridazine-3-carboxylic acid (CAS No. 59772-58-6). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. While this compound is crucial for synthesizing a range of bioactive molecules, the presence of impurities in commercial batches can significantly impact experimental outcomes, leading to low yields, difficult purification, and misleading biological data. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you identify, manage, and mitigate common impurities.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound and where do they come from?

The impurities present in a given batch are intrinsically linked to the synthetic route employed by the manufacturer, as well as the compound's storage and handling history. While specific impurity profiles are proprietary, we can deduce the most probable classes based on common synthetic strategies and the chemical nature of the molecule.

Causality: Most synthetic routes to pyridazine derivatives involve multi-step processes where incomplete reactions, side reactions, or residual starting materials can persist into the final product. The typical commercial purity of ≥97% (HPLC) indicates that up to 3% of the material may consist of these related substances.[1][2]

Table 1: Potential Impurities in Commercial this compound

Impurity ClassPlausible Structures/ExamplesPotential SourceExperimental Impact
Starting Materials 6-chloro-pyridazine-3-carbonitrile, 3,6-dichloropyridazineIncomplete conversion during synthesis.Can introduce unwanted reactivity (e.g., chloro- group) and complicate stoichiometry.
Synthetic Intermediates 6-amino-3-chloropyridazineIncomplete hydrolysis of a nitrile or incomplete carboxylation.Competes in reactions targeting the carboxylic acid, leading to complex product mixtures.
Isomeric Impurities 5-Aminopyridazine-2-carboxylic acidUse of asymmetric precursors or non-selective reaction conditions.Difficult to separate from the desired product; may exhibit different reactivity or biological activity.
Side-Reaction Products 6-Hydroxypyridazine-3-carboxylic acidHydrolysis of a chloro- or amino- intermediate under harsh conditions.Can alter solubility and chelate metals; may be unreactive in subsequent steps.
Degradation Products 6-AminopyridazineDecarboxylation of the parent molecule, often induced by heat.A reactive nucleophile that will compete in amide coupling reactions, reducing the yield of the desired product.
Inorganic Salts NaCl, KCl, (NH₄)₂SO₄Remnants from reaction workups, pH adjustments, or precipitations.Can affect solubility, catalyst performance, and introduce ionic interference in biological assays.
Residual Solvents DMF, DMSO, Methanol, AcetonitrileCarryover from the final crystallization or purification step.May interfere with reaction chemistry or be toxic to cell cultures.
Q2: My amide coupling reaction using this compound is giving a low yield. Could impurities be the cause?

Yes, this is a classic scenario where impurities are a primary suspect. The efficiency of amide coupling reactions is highly sensitive to the purity of both the carboxylic acid and the amine components.

Expertise & Experience: In our experience, two main impurity types are responsible for poor yields in amide coupling:

  • Competing Nucleophiles: If your reagent has degraded via decarboxylation to form 6-Aminopyridazine, this impurity will react with your activated carboxylic acid partner, consuming it and leading to a difficult-to-remove amide byproduct.

  • Stoichiometric Imbalance: If the batch contains significant amounts of non-reactive impurities (e.g., inorganic salts or isomeric species), the actual molar amount of this compound is lower than calculated. This leads to an effective excess of your coupling partner and reagents, resulting in unreacted starting material and potential side reactions.

The following troubleshooting workflow can help diagnose the issue.

G A Low Yield in Amide Coupling B Step 1: Analyze Starting Material (this compound) A->B C Run HPLC-MS and ¹H NMR B->C D Impurity Peaks Detected? C->D E No Significant Impurities D->E No F Significant Impurities Present D->F Yes G Step 2: Evaluate Reaction Conditions E->G H Purify Starting Material (See Protocol 2) F->H I Check Coupling Reagents, Solvent, Temperature, and Time G->I J Re-run Reaction with Purified Material H->J L Issue Persists I->L K Reaction Successful J->K J->L M Consider alternative coupling reagents or conditions L->M

Caption: Troubleshooting workflow for failed coupling reactions.

Q3: What is the best analytical method to check the purity of my this compound?

A combination of techniques provides the most comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard for quantifying organic impurities.[3]

Trustworthiness: A validated analytical method ensures that what you measure is real. For a self-validating system, we recommend the following:

  • Primary Method (Quantitation): Reversed-Phase HPLC (RP-HPLC) to separate the main component from more or less polar impurities.

  • Confirmatory Method (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of any observed impurities, which helps in their identification.[4]

  • Structural Confirmation: Proton Nuclear Magnetic Resonance (¹H NMR) to confirm the overall structure of the main component and detect major impurities (>1%) if their structures are known.[2]

See Protocol 1 for a detailed, ready-to-use HPLC method.

Q4: How should I properly store this reagent to prevent degradation?

Proper storage is critical to maintain the integrity of the reagent. The primary degradation pathway to be concerned about is decarboxylation, which can be accelerated by moisture and heat.

Authoritative Grounding: Based on standard safety data sheets and chemical stability principles, the following conditions are recommended[5][6]:

  • Temperature: Store in a cool environment, ideally refrigerated at 2-8°C.[1]

  • Atmosphere: Keep the container tightly sealed to protect from moisture and air. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

  • Light: Store in an opaque container or in a dark location to prevent potential photochemical degradation.

Q5: My batch of this compound is below the required purity for my experiment. How can I purify it?

For polar, ionizable molecules like this, a straightforward acid-base extraction is often the most effective purification method to remove neutral or less acidic/basic impurities.[7] This technique exploits the acidic nature of the carboxylic acid group.

Causality: The carboxylic acid can be deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral organic impurities will remain in an organic solvent and can be washed away. Re-acidification of the aqueous layer will then protonate the carboxylate, causing the purified, neutral carboxylic acid to precipitate out of the solution.

The general workflow is outlined below. For a detailed experimental procedure, see Protocol 2 .

G cluster_0 Purification Workflow A 1. Dissolve Crude Material in Aqueous Base (e.g., NaHCO₃) B 2. Extract with Organic Solvent (e.g., EtOAc, DCM) A->B C Aqueous Layer (Contains Deprotonated Product) B->C D Organic Layer (Contains Neutral Impurities) DISCARD B->D E 3. Acidify Aqueous Layer (e.g., with HCl to pH ~3-4) C->E F 4. Filter Precipitate E->F G 5. Wash & Dry Solid F->G H Pure this compound G->H

Sources

Section 1: Fundamentals of 6-Aminopyridazine-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Aminopyridazine-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the experimental nuances of this versatile heterocycle. The reactivity of this compound is profoundly influenced by the solvent system, a factor that is often underestimated. This guide is structured to address the common challenges you may encounter, moving beyond simple protocols to explain the causality behind experimental choices.

Before troubleshooting specific reactions, it's crucial to understand the inherent properties of the molecule and how it interacts with different solvent environments.

Frequently Asked Questions (FAQs): Basic Properties

Q1: What are the key structural and electronic features of this compound that I should be aware of?

A1: this compound (MW: 139.11 g/mol ) is a heterocyclic compound featuring a pyridazine ring substituted with an amino group (-NH₂) and a carboxylic acid (-COOH) group.[1] The pyridazine ring is electron-deficient, which influences the acidity of the carboxylic acid and the nucleophilicity of the amino group. The molecule is amphoteric and can exist in various protonation states, including a zwitterionic form, depending on the pH of the medium. Its high melting point (>250 °C) and off-white solid appearance are indicative of strong intermolecular forces, such as hydrogen bonding.[1]

Q2: How does the solubility of this compound vary across common laboratory solvents?

A2: Due to its polar functional groups and ability to form strong hydrogen bonds, its solubility is highly dependent on the solvent's properties. While specific quantitative data is sparse, a general solubility profile can be inferred from its structure and data on similar compounds.[2][3] It is generally most soluble in polar, protic solvents and polar, aprotic solvents that can accept hydrogen bonds.

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateThese solvents can engage in hydrogen bonding with both the amino and carboxylic acid groups, effectively solvating the molecule. Water is particularly effective due to its high polarity and ability to stabilize ionic forms.[3][4]
Polar Aprotic DMF, DMSO, AcetonitrileModerate to HighSolvents like DMF and DMSO are excellent hydrogen bond acceptors and have high dielectric constants, allowing them to dissolve the polar molecule effectively.[5] Acetonitrile is generally a poorer solvent for this compound compared to DMF or DMSO.
Ethereal THF, Diethyl EtherLow to InsolubleThese solvents have lower polarity and cannot effectively disrupt the strong intermolecular hydrogen bonds of the solid-state compound.
Chlorinated DCM, ChloroformLow to InsolubleSimilar to ethereal solvents, chlorinated solvents are not polar enough to be effective. They may find use in slurries or for washing crude products to remove nonpolar impurities.
Nonpolar Aromatic Toluene, BenzeneInsolubleThese solvents lack the polarity and hydrogen bonding capability to solvate the molecule. Toluene can be useful for azeotropic removal of water in certain reactions, such as decarboxylation.[6]

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific problems you might encounter during key synthetic transformations.

Amide Coupling Reactions

Amide bond formation is one of the most common reactions performed with this substrate.[7][8] However, its success is highly solvent-dependent.

Q3: My amide coupling reaction using standard coupling reagents (e.g., HATU, EDCI/HOBt) is resulting in a low yield. What are the most probable solvent-related causes?

A3: Low yields in amide coupling are frequently traced back to suboptimal solvent choice. Several factors could be at play:

  • Incomplete Dissolution: this compound has limited solubility in less polar solvents like Dichloromethane (DCM). If the acid is not fully dissolved before the addition of coupling reagents, the reaction becomes a heterogeneous mixture, drastically slowing down the rate of activation and subsequent amidation.

    • Solution: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[5][9] Gentle heating may be required to achieve full dissolution. Always ensure the solution is clear before proceeding.[5]

  • Hydrolysis of Activated Intermediates: The presence of water is detrimental as it can hydrolyze the activated carboxylic acid intermediate back to the starting material.[7]

    • Solution: Always use anhydrous solvents. If using DMF, be aware that it is hygroscopic and should be used from a freshly opened bottle or a properly stored container over molecular sieves. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice.[9]

  • Solvent Interference: Protic solvents (e.g., alcohols) are generally unsuitable for amide coupling reactions as they can compete with the amine for the activated carboxylic acid, leading to ester byproducts.

Q4: I'm observing the formation of multiple byproducts, and my starting material is consumed. Could the solvent be responsible for side reactions?

A4: Yes, the solvent can promote side reactions. In polar aprotic solvents like DMF, the lifetime of the activated species (e.g., O-acylisourea intermediate from carbodiimides) is extended. While this is good for the main reaction, it also provides a larger window for side reactions, especially at elevated temperatures.

  • Expert Insight: A common issue is the reaction of the activated acid with the solvent itself, particularly with DMF, which can lead to formamidinium-type byproducts. Furthermore, ensure your base, often a tertiary amine like DIPEA, is non-nucleophilic to avoid it competing with your primary amine.[7][9]

Esterification Reactions

Q5: I am attempting a Fischer esterification with methanol and a catalytic amount of sulfuric acid, but the reaction is sluggish and incomplete. What is the issue?

A5: While Fischer esterification is a classic method, its equilibrium nature can be a challenge. For this compound, there are two key solvent-related considerations:

  • Protonation of the Pyridazine Ring: In a strongly acidic medium, the nitrogen atoms of the pyridazine ring and the exocyclic amino group will be protonated. This increases the overall polarity and can dramatically alter solubility in the alcohol solvent. If the protonated form precipitates, the reaction will halt.

  • Water Removal: The reaction produces water, which can shift the equilibrium back to the starting materials. While the alcohol is the solvent, it may not be sufficient to drive the reaction forward without active water removal.

  • Alternative Protocol: A more reliable method is to first convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, often in a non-reactive solvent like DCM or toluene (as a slurry if solubility is low).[10] After removing the excess reagent, the acyl chloride can then be reacted with the desired alcohol in the presence of a non-nucleophilic base (like triethylamine) to yield the ester. This two-step process avoids the harsh acidic conditions and equilibrium limitations of Fischer esterification.

Decarboxylation Reactions

Q6: During my reaction at elevated temperatures, I am observing significant loss of my starting material, and I suspect it is due to decarboxylation. How does the solvent influence this process?

A6: Pyridine carboxylic acids can undergo decarboxylation, and the rate is influenced by both temperature and solvent.[6][11] The mechanism often involves the formation of a zwitterionic intermediate, which is stabilized by polar solvents. Protic solvents can further facilitate the process by stabilizing the transition state through hydrogen bonding.

  • Minimization Strategy: To minimize decarboxylation, use the lowest possible reaction temperature. If high temperatures are unavoidable, consider using a nonpolar, aprotic solvent like toluene or dioxane. These solvents are less effective at stabilizing the charged intermediates required for decarboxylation, thereby slowing the rate of this unwanted side reaction.[6]

Section 3: Experimental Protocols & Workflow Visualization

Adherence to a validated protocol is key to reproducibility. Below is a general procedure for amide coupling that considers the solvent effects discussed.

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M. If necessary, gently warm the mixture (to ~40-50 °C) to ensure complete dissolution, then cool back to room temperature.

  • Add HATU (1.1 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid. The solution should remain clear.

  • Add the desired amine (1.2 eq.) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.[7]

Workflow Visualization

A logical workflow can guide the selection of an appropriate solvent system, minimizing troubleshooting.

Solvent_Selection_Workflow start Start: Select Reaction Type reaction_type Reaction Type? start->reaction_type amide_coupling Amide Coupling / Esterification (via activated intermediate) reaction_type->amide_coupling Acylation decarboxylation_sensitive High-Temp Reaction (Decarboxylation Risk?) reaction_type->decarboxylation_sensitive Other solubility_check Is Starting Material Soluble in DCM/THF? amide_coupling->solubility_check decarb_check Is Decarboxylation a concern? decarboxylation_sensitive->decarb_check use_dmf Use Anhydrous DMF or DMSO. Ensure inert atmosphere. solubility_check->use_dmf No use_dcm Use Anhydrous DCM or THF. (Proceed with caution) solubility_check->use_dcm Yes end Proceed with Reaction use_dmf->end use_dcm->end use_toluene Use High-Boiling Aprotic Solvent (e.g., Toluene, Dioxane) decarb_check->use_toluene Yes use_polar_aprotic Use Polar Aprotic Solvent (e.g., DMF) at lowest possible temp. decarb_check->use_polar_aprotic No use_toluene->end use_polar_aprotic->end

Caption: Solvent selection workflow for reactions involving this compound.

References

  • Drmanov, S. et al. (2007). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides.
  • Drmanov, S. et al. (2009). The mode of the solvent effects in pyridine mono-carboxylic acids.
  • Al-dujaili, A. H. et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health (NIH). [Link]
  • Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]
  • Royal Society of Chemistry. Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. [Link]
  • Indo Global Journal of Pharmaceutical Sciences. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
  • National Institutes of Health (NIH). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]
  • University of California, Irvine. Pyridazine. [Link]
  • Molbase. This compound | 59772-58-6. [Link]
  • ResearchGate. PYRIDAZINE AND ITS RELATED COMPOUNDS. 15 1 PHOTOLYSIS OF 3-AZIDO-4,5-DIPHENYL-1H-PYRAZOLO[3,4-c]-PYRIDAZINE IN DIFFERENT SOLVENTS. [Link]
  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]
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Technical Support Center: Temperature Optimization for 6-Aminopyridazine-3-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Aminopyridazine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on optimizing reaction temperatures. As a versatile heterocyclic building block in pharmaceutical and agricultural chemistry, precise control over reaction parameters is paramount to achieving high yields and purity.[1] Temperature, in particular, is a critical variable that governs not only reaction kinetics but also the stability and side-reaction profile of this valuable intermediate.

This document moves beyond simple protocols to explain the why behind temperature-related experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.

Physicochemical Properties & Thermal Stability

Understanding the inherent properties of this compound is the foundation of successful temperature optimization.

PropertyValueReference(s)
CAS Number 59772-58-6[1]
Molecular Formula C₅H₅N₃O₂[1]
Molecular Weight 139.11 g/mol [1]
Appearance Off-white solid[1]
Melting Point >250 °C[1]

The high melting point suggests excellent thermal stability in the solid state. However, in solution at elevated temperatures, the molecule is susceptible to degradation, primarily through decarboxylation. This thermal liability is a central theme in its reaction chemistry. During thermal decomposition, toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO) may be generated.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal-related side reaction to be aware of when working with this compound? The principal concern is thermal decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂), leading to the formation of 6-aminopyridazine. This side reaction is highly temperature-dependent and can be accelerated in both acidic and basic aqueous solutions.[3][4] Minimizing reaction temperature and time is crucial to suppress this unwanted pathway.

Q2: How does the choice of solvent influence the optimal reaction temperature? Solvent selection is intrinsically linked to temperature. The ideal temperature must be high enough to ensure all reactants, particularly the starting this compound, are fully dissolved to facilitate a homogeneous reaction. The solubility of related pyridazine structures is known to increase with temperature.[5][6] Therefore, a solvent must be chosen in which the starting material has adequate solubility at a temperature that does not induce significant decarboxylation. If solubility is low, a higher temperature may be necessary, which in turn increases the risk of degradation.

Q3: What are typical starting temperature ranges for common reactions like amidation and esterification? This is highly dependent on the chosen methodology:

  • Peptide Coupling Agents (e.g., EDC, TBTU): These reactions are often initiated at low temperatures (0 °C) to control the initial exothermic activation of the carboxylic acid, and then allowed to slowly warm to room temperature (20-25 °C) for the duration of the reaction.[7]

  • Acid-Catalyzed Esterification (Fischer-Speier): These reactions require higher temperatures (typically reflux) to drive the reversible reaction towards the product, often involving the azeotropic removal of water.[8] Temperatures can range from 80 °C to 170 °C depending on the alcohol and solvent, but the lowest effective temperature should always be chosen to minimize decarboxylation.[9]

  • Boron-Based Reagents: Direct amidation using reagents like B(OCH₂CF₃)₃ may require elevated temperatures, such as 80-100 °C, to achieve a reasonable reaction rate.[10]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental challenges in a question-and-answer format.

Issue 1: Low or No Product Yield; Reaction Stalled

Question: "My amidation/esterification reaction has stalled with significant starting material remaining after several hours. How can I use temperature to address this without compromising the product?"

Answer: A stalled reaction points to insufficient energy to overcome the activation barrier or poor mass transfer due to solubility issues.

Causality & Solution Steps:

  • Verify Solubility: First, visually inspect the reaction mixture at the current operating temperature. If solid this compound is present, the reaction is limited by its dissolution rate.

    • Action: Increase the temperature in 10 °C increments, monitoring for dissolution. If the required temperature approaches a range where decarboxylation is a concern (>100-120 °C), consider switching to a solvent with better solubilizing power (e.g., DMF, DMSO) that may work at a lower temperature.[5]

  • Address Activation Energy: If all reactants are fully dissolved, the temperature is likely too low to provide sufficient activation energy for the reaction to proceed at a practical rate.

    • Action: Cautiously increase the bulk reaction temperature by 10 °C and monitor the reaction progress by TLC or LCMS for 1-2 hours. Repeat if necessary. Be mindful that each temperature increase will also accelerate potential side reactions.

  • Consider Catalyst/Reagent Activity: If higher temperatures are not viable due to stability constraints, the issue may be the choice of activating agent or catalyst.

    • Action: Switch to a more reactive coupling agent for amidations (e.g., from EDC/HOBt to HATU) or a stronger acid catalyst for esterifications, which may allow the reaction to proceed efficiently at a lower, safer temperature.

G start Low Conversion Observed check_solubility Are all reactants dissolved? start->check_solubility increase_temp_sol Increase Temp by 10°C or Change Solvent check_solubility->increase_temp_sol No check_activation Is Temp sufficient for activation? check_solubility->check_activation Yes increase_temp_sol->check_solubility increase_temp_kin Increase Temp by 10°C check_activation->increase_temp_kin No change_reagent Use more active coupling agent/catalyst check_activation->change_reagent Yes, but side reactions occur increase_temp_kin->check_activation success Reaction Proceeds increase_temp_kin->success change_reagent->success

Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Significant Impurity Formation

Question: "My LCMS shows the desired product mass, but also a significant peak corresponding to the decarboxylated starting material. How can I optimize the temperature to improve purity?"

Answer: The formation of the decarboxylated byproduct is a classic sign that the reaction temperature is too high or the heating duration is too long. The goal is to find a temperature "sweet spot" that allows for an acceptable reaction rate while minimizing degradation.

Causality & Solution Steps:

  • Primary Cause - Excessive Thermal Stress: Decarboxylation is the most common thermal degradation pathway.[3][4]

    • Action 1 (Reduce Temperature): Lower the reaction temperature by 10-20 °C. This is the most effective way to reduce the rate of decarboxylation.

    • Action 2 (Reduce Time): Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid prolonged heating, even at moderate temperatures. For many reactions, 95% conversion in 4 hours at a lower temperature is preferable to 99% conversion in 2 hours at a higher temperature that generates 10% impurity.

  • Secondary Cause - pH Effects: The rate of decarboxylation for related pyridinecarboxylic acids can be influenced by pH.[11]

    • Action: If your reaction conditions are strongly acidic or basic, assess if these conditions are truly necessary. For coupling reactions, ensure that any added base (e.g., triethylamine, DIPEA) is used stoichiometrically and does not create an overly harsh environment.

Caption: Relationship between temperature, reaction rate, and byproduct formation.

Key Experimental Protocols

Protocol 1: Amidation via EDC Coupling

This protocol emphasizes temperature control to prevent side reactions with the coupling agent and the substrate.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and a coupling activator such as HOBt (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Initial Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature stabilizes at 0-5 °C.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq.) portion-wise over 10 minutes, ensuring the internal temperature does not rise above 10 °C. This initial cooling is critical to minimize the formation of N-acylurea byproducts.[7]

  • Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C).

  • Monitoring: Stir for 4-16 hours, monitoring the reaction's progress by TLC or LCMS. Avoid heating unless absolutely necessary and only after confirming the reaction is stalled at room temperature.

  • Workup: Proceed with standard aqueous workup and purification.

Protocol 2: Fischer Esterification

This protocol highlights the balance between driving the reaction to completion and minimizing thermal degradation.

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq.), the desired alcohol (can be used as solvent or 5-10 eq.), and a suitable solvent if needed (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., conc. H₂SO₄, 0.1 eq.) or an acid resin.

  • Controlled Heating: Heat the mixture to a gentle reflux. The optimal temperature is the minimum required to facilitate azeotropic removal of water. For example, with toluene, the reflux temperature is ~110 °C.[12]

  • Monitoring for Degradation: Alongside monitoring the formation of the ester, it is crucial to monitor for the formation of 6-aminopyridazine by TLC or LCMS. If significant decarboxylation is observed, the temperature is too high.

  • Completion: The reaction is complete when water ceases to collect in the Dean-Stark trap. Cool the reaction to room temperature immediately.

  • Workup: Neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution) before extraction and purification.

References

  • Dunn, G. E., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate.
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange.
  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. Journal of Organic Chemistry, 32(3), 826-8.
  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.
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  • Semantic Scholar. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Semantic Scholar.
  • Cao, X.-X., et al. (2014). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data, 59(1), 147-151.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. ResearchGate.
  • ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate.
  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC? ResearchGate.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions. ResearchGate.
  • Google Patents. (2012). US20120220798A1 - Method for carboxylic acid esterification. Google Patents.
  • ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate.
  • RSC Publishing. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Science and Education Publishing. (2014). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing.
  • MOLBASE Encyclopedia. This compound|59772-58-6. MOLBASE Encyclopedia.
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  • Google Patents. (1956). US2758999A - Esterification of pyridine carboxylic acids. Google Patents.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Aminopyridine-4-carboxylic acid. Thermo Fisher Scientific.
  • Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal.
  • PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC.
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Validation & Comparative

A Comparative Guide to the Biological Activities of 6-Aminopyridazine-3-carboxylic Acid and 6-Hydroxypyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the pyridazine scaffold represents a privileged heterocyclic motif, lending itself to a diverse array of biological activities. The functionalization of this core structure can dramatically influence its interaction with biological targets. This guide provides an in-depth, objective comparison of the biological activities of two closely related pyridazine derivatives: 6-Aminopyridazine-3-carboxylic acid and 6-hydroxypyridazine-3-carboxylic acid. While direct comparative studies on these two specific molecules are not extensively documented in publicly available literature, a comprehensive analysis of their derivatives reveals distinct and divergent biological potential, offering valuable insights for researchers and drug development professionals.

This guide will delve into the known biological targets of derivatives of these compounds, supported by experimental data from peer-reviewed studies. We will explore the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for assessing their respective biological activities.

Structural Overview and Physicochemical Properties

At their core, both molecules share the pyridazine-3-carboxylic acid scaffold. The key distinction lies in the substituent at the 6-position: an amino group (-NH₂) in this compound and a hydroxyl group (-OH) in 6-hydroxypyridazine-3-carboxylic acid. This seemingly minor difference in functional groups can significantly alter the electronic properties, hydrogen bonding capabilities, and overall pharmacology of the molecules and their derivatives.

PropertyThis compound6-Hydroxypyridazine-3-carboxylic acid
Molecular Formula C₅H₅N₃O₂C₅H₄N₂O₃
Molecular Weight 139.11 g/mol 140.10 g/mol [1]
Appearance Off-white solidCrystalline solid
Melting Point >250 °CData not available
Solubility Soluble in water and some organic solventsData not available

Comparative Biological Activities: A Tale of Two Scaffolds

The true divergence in the biological potential of these two compounds becomes evident when examining the activities of their respective derivatives. Current research points towards distinct therapeutic areas for each scaffold.

This compound: A Promising Scaffold for Dopamine β-Hydroxylase Inhibition

Derivatives of this compound have been investigated as inhibitors of dopamine β-hydroxylase (DBH), an enzyme responsible for the conversion of dopamine to norepinephrine.[2] Inhibition of DBH is a therapeutic strategy for conditions such as hypertension and congestive heart failure.

A key study demonstrated that a series of 6-alkylaminopyridazine-3-carboxylic acid derivatives exhibited significant DBH inhibitory activity. Notably, 6-benzylaminopyridazine-3-carboxylic acid was found to have the most potent inhibitory activity, comparable to that of fusaric acid, a well-known DBH inhibitor.[2][3] This suggests that the this compound core is a highly suitable scaffold for designing potent DBH inhibitors. The amino group at the 6-position serves as a crucial anchor point for introducing various substituents that can enhance binding to the enzyme's active site.

Hypothesized Mechanism of Action:

The proposed mechanism of DBH inhibition by these derivatives likely involves chelation of the copper ions in the enzyme's active site, a common mechanism for DBH inhibitors. The pyridazine nitrogen atoms and the carboxylic acid group are well-positioned to participate in this coordination.

DBH_Inhibition Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Substrate Norepinephrine Norepinephrine DBH->Norepinephrine Catalysis Inhibitor 6-Aminopyridazine-3-carboxylic acid derivative Inhibitor->DBH Inhibition

Caption: Proposed inhibition of Dopamine β-Hydroxylase by this compound derivatives.

6-Hydroxypyridazine-3-carboxylic Acid: A Scaffold for Potent Metallo-β-Lactamase Inhibitors

In contrast, the 6-hydroxypyridazine-3-carboxylic acid scaffold has emerged as a promising starting point for the development of inhibitors against metallo-β-lactamases (MBLs). MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to global health.

A groundbreaking study revealed that a derivative, 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid , is a potent inhibitor of the VIM-2 metallo-β-lactamase with a Ki of 13 nM.[4] This highlights the potential of the 6-hydroxy-substituted pyridazine core in designing novel MBL inhibitors. The hydroxyl group, along with the carboxylic acid, can effectively chelate the zinc ions essential for the catalytic activity of MBLs.

Hypothesized Mechanism of Action:

The inhibitory mechanism of these derivatives against MBLs is believed to involve the coordination of the zinc ions in the active site by the hydroxyl and carboxyl groups, preventing the hydrolysis of β-lactam antibiotics.

MBL_Inhibition Antibiotic β-Lactam Antibiotic MBL Metallo-β-Lactamase (MBL) Antibiotic->MBL Substrate Inactive_Antibiotic Inactive Antibiotic MBL->Inactive_Antibiotic Hydrolysis Inhibitor 6-Hydroxypyridazine-3-carboxylic acid derivative Inhibitor->MBL Inhibition

Caption: Proposed inhibition of Metallo-β-Lactamase by 6-hydroxypyridazine-3-carboxylic acid derivatives.

Summary of Biological Activities of Derivatives

Compound ScaffoldPrimary Biological Target of DerivativesExample DerivativePotency of Derivative
This compound Dopamine β-Hydroxylase (DBH)6-Benzylaminopyridazine-3-carboxylic acidComparable to fusaric acid[2][3]
6-Hydroxypyridazine-3-carboxylic acid Metallo-β-Lactamases (MBLs)1-Hydroxypyridine-2(1H)-thiones-6-carboxylic acidKi = 13 nM against VIM-2[4]

Experimental Protocols

To facilitate further research and validation of the biological activities of these compounds and their derivatives, detailed experimental protocols for the relevant enzyme inhibition assays are provided below.

Protocol for Dopamine β-Hydroxylase (DBH) Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established methods for measuring DBH activity.[5][6][7]

Principle: The assay measures the enzymatic conversion of a substrate (e.g., tyramine) to its hydroxylated product (e.g., octopamine). The product is then oxidized to an aldehyde, which can be quantified spectrophotometrically.

Materials:

  • Purified Dopamine β-Hydroxylase

  • Tyramine hydrochloride (substrate)

  • Ascorbic acid (cofactor)

  • Catalase

  • Sodium fumarate (activator)

  • Pargyline hydrochloride (MAO inhibitor)

  • Tris-HCl buffer (pH 7.4)

  • Perchloric acid

  • Sodium periodate

  • Sodium metabisulfite

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ascorbic acid, sodium fumarate, catalase, pargyline hydrochloride, and tyramine hydrochloride.

  • Inhibitor Addition: Add varying concentrations of the test compound or vehicle control to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the purified DBH enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Oxidation: Add sodium periodate to oxidize the octopamine formed to p-hydroxybenzaldehyde.

  • Reduction of Excess Periodate: Add sodium metabisulfite to reduce the excess periodate.

  • Spectrophotometric Measurement: Measure the absorbance of the p-hydroxybenzaldehyde at 330 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

DBH_Assay_Workflow A Prepare Reaction Mixture B Add Inhibitor/Vehicle A->B C Add DBH Enzyme (Start Reaction) B->C D Incubate at 37°C C->D E Terminate with Perchloric Acid D->E F Oxidize with Sodium Periodate E->F G Reduce with Sodium Metabisulfite F->G H Measure Absorbance at 330 nm G->H I Calculate % Inhibition and IC50 H->I MBL_Assay_Workflow A Prepare Reagents B Add Buffer and Inhibitor to Plate A->B C Pre-incubate with MBL Enzyme B->C D Add Nitrocefin (Start Reaction) C->D E Measure Absorbance at 490 nm (Kinetic) D->E F Calculate Initial Velocity E->F G Determine % Inhibition, IC50, and Ki F->G

Caption: Workflow for the nitrocefin-based MBL inhibition assay.

Conclusion and Future Directions

This comparative guide illustrates that while this compound and 6-hydroxypyridazine-3-carboxylic acid are structurally similar, their derivatives exhibit distinct and highly promising biological activities in different therapeutic domains. The 6-amino scaffold shows considerable potential for the development of dopamine β-hydroxylase inhibitors, while the 6-hydroxy scaffold is a compelling starting point for novel metallo-β-lactamase inhibitors.

It is crucial to emphasize that the biological activities discussed are primarily based on studies of their derivatives. Further research is warranted to evaluate the inhibitory potential of the parent compounds themselves and to conduct direct, head-to-head comparative studies. Such investigations will provide a more complete understanding of the structure-activity relationships and help in the rational design of more potent and selective inhibitors based on these versatile pyridazine scaffolds. The detailed experimental protocols provided herein offer a robust framework for undertaking these future studies.

References

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A Senior Application Scientist's Comparative Guide to Pyridazine vs. Pyridine Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds. Among these, pyridine and pyridazine cores represent two closely related yet distinct choices that can profoundly influence a drug candidate's ultimate success. The decision to employ a pyridine carboxylic acid versus a pyridazine is not arbitrary; it is a strategic choice driven by a deep understanding of how subtle structural changes impact physicochemical properties, pharmacokinetics, and target engagement.

This guide provides an in-depth comparative analysis of these two scaffolds. We will move beyond simple descriptions to explore the causal relationships between structure and function, supported by quantitative data and validated experimental protocols, to empower you to make more informed decisions in your drug design campaigns.

Structural and Physicochemical Properties: A Tale of Two Nitrogens

The defining difference between a pyridine and a pyridazine is the presence of a second, adjacent nitrogen atom in the pyridazine ring. This seemingly minor change initiates a cascade of effects on the molecule's electronic and physical nature.

Pyridine Carboxylic Acids: This scaffold combines the aromatic pyridine ring with a carboxylic acid group. The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system, rendering it basic.[1] The position of the carboxylic acid (e.g., picolinic, nicotinic, isonicotinic acid) further modulates these properties.[2]

Pyridazine: The 1,2-diazine structure of pyridazine is characterized by two adjacent nitrogen atoms. This arrangement creates a unique electronic environment:

  • Reduced Basicity: The inductive electron-withdrawing effect of the second nitrogen atom significantly reduces the basicity of the pyridazine ring compared to pyridine.[3][4] The pKa of pyridazine is ~2.0, whereas pyridine's is ~5.2.[1][5] This has major implications for salt formation and behavior at physiological pH.

  • Increased Polarity and Dipole Moment: The two adjacent nitrogens create a strong dipole moment, which generally increases the polarity and potential for aqueous solubility compared to pyridine.[5][6]

  • Altered Hydrogen Bonding: While both scaffolds can act as hydrogen bond acceptors, the two adjacent lone pairs in pyridazine can offer dual hydrogen-bonding capacity, a feature that can be exploited for specific target interactions.[5][7]

Comparative Physicochemical Data

The following table summarizes key physicochemical parameters, illustrating the tangible differences between these scaffolds.

PropertyPyridine (Parent)Pyridazine (Parent)Pyridine-3-Carboxylic AcidPyridazine-4-Carboxylic AcidCausality & Drug Design Implication
pKa (of conjugate acid) ~5.2[1]~2.0[5]~4.8~3.5The second nitrogen in pyridazine is strongly electron-withdrawing, reducing the basicity of the ring. Implication: Pyridazines are less likely to be protonated at physiological pH (7.4), which can reduce off-target interactions with acidic pockets and may alter cell permeability.
Calculated LogP 0.65[1]0.46-0.57-0.98Increased nitrogen content generally lowers lipophilicity (LogP). Implication: The pyridazine core can be used to increase the polarity of a molecule, potentially improving solubility and reducing metabolic liabilities associated with high lipophilicity.
Dipole Moment ~2.2 D~3.9 DVaries by isomerHigher than pyridine analogThe vector sum of the N lone pairs in pyridazine results in a larger molecular dipole. Implication: This enhances polar interactions (e.g., with water, improving solubility) and can be key for engaging in dipole-dipole or π-stacking interactions within a protein binding site.[7]
H-Bond Acceptors 122 (1 ring N, 1 carboxyl O)3 (2 ring N, 1 carboxyl O)The adjacent nitrogens in pyridazine offer a unique bidentate acceptor motif. Implication: This can lead to novel binding modes or increased binding affinity if the target protein has complementary hydrogen bond donors.[5]

Implications for Pharmacokinetics (ADME)

The differences in physicochemical properties directly translate to distinct pharmacokinetic profiles. The choice between a pyridine and pyridazine can be a deliberate strategy to overcome ADME hurdles.

Metabolic Stability

A critical consideration in drug design is metabolic stability, often assessed using in vitro liver microsome assays.[8]

  • Pyridine Metabolism: A common metabolic liability for pyridine-containing compounds is N-oxidation by Cytochrome P450 (CYP) enzymes. This can lead to rapid clearance and the formation of potentially reactive metabolites.

  • Pyridazine Metabolism: The pyridazine ring is often considered more metabolically robust with respect to N-oxidation.[6] The electron-deficient nature of the ring, caused by the two adjacent nitrogens, deactivates it towards oxidative metabolism. While pyridazine rings can still be oxidized, this pathway is generally less favorable than for a corresponding pyridine.[5][9]

Case Study Insight: In a lead optimization campaign, if a pyridine-containing lead compound shows poor metabolic stability due to rapid N-oxidation, a "pyridine-to-pyridazine" bioisosteric replacement is a rational design strategy. The expectation is that the resulting pyridazine analog will exhibit a longer in vitro half-life (t½) in a human liver microsome (HLM) assay. For instance, in the development of certain kinase inhibitors, replacing a pyridine with a pyrazine (a 1,4-diazine) was shown to reduce metabolic stability, whereas the pyridazine (1,2-diazine) moiety was part of a metabolically more stable scaffold.[5]

Solubility and Permeability
  • Solubility: The higher polarity and dipole moment of the pyridazine scaffold generally confer greater aqueous solubility compared to a pyridine analog.[6] This can be advantageous for developing oral or intravenous formulations.

  • Permeability: The relationship is more complex. While lower lipophilicity can decrease passive permeability, the reduced basicity of pyridazine is a key advantage. A pyridine (pKa ~5.2) will be partially protonated in the gut (~pH 6) and significantly protonated in the blood (~pH 7.4). This positive charge can hinder membrane passage. In contrast, a pyridazine (pKa ~2.0) will be overwhelmingly neutral at these pHs, which can favor better cell permeability despite its lower LogP.

Target Interaction and Pharmacodynamics

The electronic and steric differences between the scaffolds can lead to profound changes in how a molecule interacts with its biological target.

  • Hydrogen Bonding: As noted, the dual H-bond accepting capacity of the pyridazine ring is a key differentiator.[5] If a protein's active site has two proximal H-bond donors (e.g., two backbone N-H groups or residues like Arg, Asn, Gln), the pyridazine can act as a "bidentate" ligand, forming two simultaneous hydrogen bonds. This can dramatically increase binding affinity and selectivity compared to a pyridine, which can only form one such interaction.[10]

  • π-π and Dipole Interactions: The larger dipole moment of the pyridazine ring can lead to stronger and more specific dipole-dipole or π-stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket.[7]

  • Metal Chelation: Both scaffolds can chelate metal ions, which is relevant for metalloenzyme inhibitors. The bidentate nature of the pyridazine nitrogens can result in different coordination geometries and affinities compared to the monodentate pyridine.

G cluster_0 Pyridine Interaction cluster_1 Pyridazine Interaction Pyridine Pyridine Scaffold HBD1 H-Bond Donor 1 Pyridine->HBD1 Single H-Bond Pyridazine Pyridazine Scaffold HBD2 H-Bond Donor 1 Pyridazine->HBD2 Dual H-Bond HBD3 H-Bond Donor 2 Pyridazine->HBD3

Synthetic Accessibility

Practical drug development requires that the chosen scaffold be synthetically tractable.

  • Pyridine Carboxylic Acids: A vast number of functionalized pyridine carboxylic acids are commercially available, and synthetic routes are well-established.[11][12][13] Common methods include oxidation of alkylpyridines or metal-catalyzed cross-coupling reactions followed by functional group manipulation.[14][15]

  • Pyridazines: While perhaps less common than pyridines, synthetic routes to functionalized pyridazines are also well-developed.[16][17][18] A classic and powerful method is the reaction of hydrazines with 1,4-dicarbonyl compounds.[17] Inverse electron-demand Diels-Alder reactions are also increasingly used.[16][19]

Generally, the synthesis of a novel substituted pyridazine may require more specialized starting materials or multi-step sequences compared to a similarly substituted pyridine, which could have implications for cost and scalability in early development.

Experimental Workflows for Comparative Evaluation

To objectively compare drug candidates built on these scaffolds, a series of standardized in vitro assays is essential.

Protocol 1: pKa Determination by Potentiometric Titration

This method directly measures the ionization constant, a critical parameter for predicting in vivo behavior.[20]

Methodology:

  • Preparation: A 1 mM solution of the test compound is prepared.[21] The potentiometer is calibrated using standard buffers (pH 4, 7, 10).[22]

  • Titration Setup: 20 mL of the sample solution is placed in a vessel with a magnetic stirrer.[21] The solution's ionic strength is kept constant with 0.15 M KCl.[22] The solution is acidified to ~pH 2 with 0.1 M HCl.[21]

  • Titration: The solution is titrated with small, precise increments of a standardized 0.1 M NaOH solution.[21] After each addition, the pH is allowed to stabilize before the reading is recorded.[23]

  • Data Analysis: A plot of pH versus the volume of titrant added is generated. The pKa is determined from the midpoint of the buffer region, which corresponds to the inflection point on the titration curve.[21][22]

G start Start: Calibrate pH Meter & Prepare 1mM Sample step1 Acidify Sample to pH ~2 with 0.1M HCl start->step1 step2 Titrate with Increments of 0.1M NaOH step1->step2 step3 Record pH after Each Addition step2->step3 step4 Plot pH vs. Titrant Volume step3->step2 Repeat until pH ~12 step3->step4 end End: Determine pKa at Inflection Point step4->end

Protocol 2: LogD₇.₄ Determination by Shake-Flask Method

This "gold standard" method measures lipophilicity at physiological pH, which is more relevant than LogP for ionizable compounds.[24][25]

Methodology:

  • Preparation: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol.[26] Separately, saturate n-octanol with the buffer. Prepare a 10 mM stock solution of the test compound in DMSO.[24]

  • Partitioning: In a vial, combine a precise volume of the buffered aqueous phase and the saturated n-octanol phase (e.g., 1:1 v/v).[26] Add the test compound to a final concentration of ~100 µM.

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[25]

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) to achieve complete separation of the n-octanol and aqueous layers.[27]

  • Quantification: Carefully remove an aliquot from each phase. Quantify the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS.[26]

  • Calculation: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay provides a measure of a compound's susceptibility to Phase I metabolism, yielding key parameters like in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).[8][28]

Methodology:

  • Reagent Preparation: Thaw pooled HLM on ice and dilute to a working concentration (e.g., 0.5 mg/mL protein) in a 100 mM phosphate buffer (pH 7.4).[29] Prepare an NADPH-regenerating system solution.[27]

  • Incubation: Pre-warm the HLM solution to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH solution.[28][29]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[8]

  • Quenching: Immediately stop the reaction by adding the aliquot to a multiple volume (e.g., 3-5 volumes) of ice-cold acetonitrile containing an internal standard.[8][28]

  • Sample Processing: Vortex and centrifuge the samples at high speed to precipitate the microsomal proteins.[27]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k), and the half-life is calculated as t½ = 0.693 / k.[28]

G start Start: Prepare HLM, NADPH, & Test Compound step1 Initiate Reaction at 37°C start->step1 step2 Sample at Time Points (0, 5, 15, 30, 60 min) step1->step2 step3 Quench with Acetonitrile + Internal Standard step2->step3 step4 Protein Precipitation (Centrifugation) step3->step4 step5 LC-MS/MS Analysis of Supernatant step4->step5 end End: Calculate t½ & CLint step5->end

Conclusion and Strategic Recommendations

The choice between a pyridazine and a pyridine carboxylic acid is a nuanced decision that hinges on the specific objectives of the drug discovery program. Neither scaffold is universally superior; each offers a distinct set of advantages to be strategically deployed.

Consider a Pyridine Carboxylic Acid when:

  • A degree of basicity is desired for salt formation or specific ionic interactions with the target.

  • Synthetic accessibility and cost are primary drivers in early-stage discovery.

  • Metabolic N-oxidation is not identified as a primary clearance pathway for the chemical series.

Consider a Pyridazine when:

  • Problem: Poor metabolic stability due to pyridine N-oxidation. Solution: The pyridazine offers a more electron-deficient, and thus more stable, bioisostere.[6]

  • Problem: Insufficient aqueous solubility. Solution: The higher polarity and dipole moment of the pyridazine can enhance solubility.[6]

  • Problem: Off-target activity related to basicity. Solution: The significantly lower pKa of pyridazine minimizes protonation at physiological pH.[5]

  • Opportunity: A target active site presents a pocket with two adjacent hydrogen bond donors. Solution: The pyridazine's dual acceptor capability can be exploited to significantly boost potency and selectivity.[5][7]

By leveraging this comparative framework and employing rigorous experimental validation, researchers can make data-driven decisions, accelerating the journey from a promising scaffold to a viable drug candidate.

References

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A Comparative Guide to the Validation of Analytical Methods for 6-Aminopyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 6-Aminopyridazine-3-carboxylic Acid

This compound is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both an amino group and a carboxylic acid on a pyridazine ring, makes it a key intermediate for developing bioactive molecules.[1] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final product. Therefore, the development and validation of analytical methods to quantify it and its potential impurities are not merely procedural hurdles but are fundamental to the integrity of the drug development process.

This guide focuses on providing a framework for validating analytical methods for this compound, with a primary emphasis on High-Performance Liquid Chromatography (HPLC), the most suitable technique for this non-volatile, thermally labile compound.[2]

The Regulatory Bedrock: ICH, USP, and FDA Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] This process is governed by a harmonized set of guidelines from international regulatory bodies that form the basis for ensuring data quality and reliability.

  • ICH Q2(R2) - Validation of Analytical Procedures: This is the cornerstone guideline that provides a detailed framework for validation, outlining the specific performance characteristics that must be evaluated.[3][4] It emphasizes a lifecycle approach to analytical procedures.[5][6]

  • USP General Chapter <1225> - Validation of Compendial Procedures: This chapter provides the legal standards for methods used in the United States and aligns closely with ICH guidelines.[7][8] It defines the data elements required to document the validity of a procedure.[9][10]

  • FDA Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics: This guidance provides recommendations for submitting analytical procedure and validation data to the FDA to support documentation of identity, strength, quality, and purity.[11][12]

The validation protocols detailed herein are designed to meet and exceed the requirements of these authoritative sources.

Method Selection: Why HPLC is the Gold Standard

The physicochemical properties of this compound (off-white solid, M.P. >250°C, water-soluble) dictate the choice of analytical technique.[1][13]

  • High-Performance Liquid Chromatography (HPLC): This is the ideal method. The compound is non-volatile, making it unsuitable for standard Gas Chromatography (GC) without derivatization.[2] Its polarity and the presence of a UV-absorbing pyridazine ring make it perfectly suited for Reversed-Phase HPLC with UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While highly sensitive, GC-MS is not suitable for non-volatile or thermally labile compounds like the target analyte and would require a complex and potentially inconsistent derivatization step.[2]

  • Capillary Electrophoresis (CE): This can be a powerful alternative for separating charged species like aminopyridines and their derivatives, offering high efficiency and different selectivity compared to HPLC.[14] It can be considered a complementary technique, especially for complex matrices.

This guide will focus on the comprehensive validation of an HPLC-UV method.

The Analytical Validation Workflow

Effective validation follows a structured, predefined process. It begins with a clear definition of the method's purpose and culminates in a comprehensive report that demonstrates its fitness for use.

Validation_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation Plan Define Analytical Procedure & Purpose Protocol Develop & Document Validation Protocol Plan->Protocol Criteria Define Acceptance Criteria Protocol->Criteria Specificity Specificity & Selectivity Criteria->Specificity Execute Experiments Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report Lifecycle Implement for Routine Use & Lifecycle Management Report->Lifecycle

Caption: A typical workflow for analytical method validation.

A Deep Dive: Validating an HPLC-UV Method

This section provides detailed, step-by-step protocols for validating an HPLC-UV method for the quantification of this compound.

Foundational HPLC Method
  • Instrumentation: HPLC system with a UV/PDA detector, autosampler, and column oven.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by scanning a standard solution (typically 250-350 nm).

  • Injection Volume: 10 µL.

Specificity / Selectivity
  • The "Why": Specificity ensures that the signal measured is unequivocally from the analyte of interest, without interference from impurities, degradation products, or matrix components.[15] This is the most critical validation parameter, as it proves the method can tell the difference between what you want to measure and what you don't.

  • The "How" (Experimental Protocol):

    • Blank Analysis: Analyze the mobile phase and a placebo (matrix without the analyte) to ensure no interfering peaks are present at the analyte's retention time.

    • Peak Purity (for PDA Detectors): Assess the peak purity of the analyte in a standard and a sample preparation to confirm spectral homogeneity.

    • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the degradation peaks are resolved from the main analyte peak.

  • Acceptance Criteria: No significant interfering peaks at the retention time of the analyte in the blank and placebo. The analyte peak must pass peak purity analysis. Degradation products should be adequately resolved from the main peak.

Linearity & Range
  • The "Why": Linearity demonstrates a proportional relationship between the analyte's concentration and the instrument's response over a specified range.[16] The range is the interval where the method is shown to be precise, accurate, and linear.[3] This confirms the method can provide reliable results across the expected concentration levels in samples.

  • The "How" (Experimental Protocol):

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., mobile phase).

    • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range typically spans 80% to 120% of the target concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against the known concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal. Visual inspection of the plot should confirm a linear relationship.

Accuracy
  • The "Why": Accuracy measures the closeness of the experimental result to the true or accepted value.[17] It is typically assessed via recovery studies and confirms that the method is free from systematic error or bias.

  • The "How" (Experimental Protocol):

    • Prepare a placebo solution.

    • Spike the placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[17]

Precision
  • The "Why": Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7] It indicates the level of random error and is evaluated at two levels: repeatability and intermediate precision.

  • The "How" (Experimental Protocol):

    • Repeatability (Intra-assay precision):

      • Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration under the same operating conditions over a short interval of time.

      • Alternatively, analyze three replicates at three different concentrations (e.g., 80%, 100%, 120%).

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument to assess variability within the laboratory.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for repeatability and intermediate precision should typically be ≤ 2.0%.[15]

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • The "Why": LOD is the lowest amount of analyte that can be detected but not necessarily quantified.[18] LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[2] These parameters are crucial for the analysis of impurities.

  • The "How" (Experimental Protocol):

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value must be verified by demonstrating acceptable precision and accuracy at that concentration.

Robustness
  • The "Why": Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] This provides an indication of its reliability during normal usage and is typically evaluated during method development.[3][19]

  • The "How" (Experimental Protocol):

    • Introduce small, deliberate changes to method parameters one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 5°C).

      • Mobile phase pH (e.g., ± 0.2 units).

      • Organic component in mobile phase (e.g., ± 2%).

    • Analyze a system suitability standard under each condition and evaluate the impact on parameters like retention time, peak area, and resolution.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions. The results should not be significantly impacted by the parameter variations.

Interdependencies of Validation Parameters

The core quantitative validation parameters are intrinsically linked. The working range of a method is defined by the interval over which it has been proven to be linear, accurate, and precise.

Parameter_Interdependencies cluster_0 Defines the Boundaries Range Validated Working Range Linearity Linearity Linearity->Range Establishes Proportionality Accuracy Accuracy Accuracy->Range Confirms Trueness Precision Precision Precision->Range Confirms Reliability LOQ Limit of Quantitation (Lower Boundary) LOQ->Range Upper Upper Concentration Limit (Upper Boundary) Upper->Range

Caption: Relationship between key quantitative validation parameters.

Comparative Performance Data Summary

The following table summarizes the typical performance characteristics and acceptance criteria for a validated HPLC-UV method for the assay of this compound.

Performance CharacteristicTypical Acceptance CriteriaRationale
Specificity No interference at analyte Rt; Peak Purity > 99%Ensures the result is solely from the analyte.[15]
Linearity (r²) ≥ 0.999Confirms a proportional response to concentration.[16]
Range 80% - 120% of nominal concentrationDefines the interval of reliable measurement.[3]
Accuracy (% Recovery) 98.0% - 102.0%Demonstrates the absence of systematic error.[17]
Precision (%RSD)
- Repeatability≤ 2.0%Measures precision under identical conditions.[15]
- Intermediate Precision≤ 2.0%Measures precision under typical lab variations.[20]
Limit of Quantitation (LOQ) Verified for precision and accuracyEssential for impurity quantification (if applicable).[2]
Robustness System suitability passes under all conditionsEnsures reliability during routine use.[19]

Conclusion: A Commitment to Analytical Quality

The validation of an analytical method for this compound is a systematic process that provides documented evidence of its reliability and suitability. By adhering to the principles outlined in ICH, USP, and FDA guidelines and by understanding the scientific rationale behind each validation parameter, researchers and drug development professionals can ensure the integrity of their analytical data. A well-validated method is the foundation of product quality, providing the trustworthy data necessary for critical decisions throughout the pharmaceutical development lifecycle.

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A Senior Application Scientist's Guide to Coupling Reagent Efficacy for 6-Aminopyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of synthesis. When dealing with heteroaromatic systems like 6-Aminopyridazine-3-carboxylic acid, the selection of an appropriate coupling reagent is critical to success. The electron-deficient nature of the pyridazine ring can pose challenges, making standard protocols suboptimal. This guide provides an in-depth comparison of common coupling reagents for this specific substrate, supported by mechanistic insights and detailed experimental protocols to inform your selection process.

The Challenge: Amide Bond Formation with this compound

This compound is a valuable building block in medicinal chemistry. However, the pyridazine core, being electron-deficient, can decrease the nucleophilicity of the carboxylic acid, making its activation more challenging compared to simple aliphatic or aromatic carboxylic acids. Furthermore, the presence of the amino group introduces the potential for side reactions if not properly managed. The choice of coupling reagent, therefore, must balance reactivity with control to maximize yield and purity while minimizing side products.

Understanding the Contenders: A Mechanistic Overview of Common Coupling Reagents

The efficacy of a coupling reagent is rooted in its mechanism of action, specifically how it activates the carboxylic acid to facilitate nucleophilic attack by an amine. We will explore three major classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides: The Workhorses (EDC/DCC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used due to their cost-effectiveness and ease of use.[1][2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3]

However, this intermediate is unstable and prone to racemization and other side reactions.[4][5] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) are essential. These additives trap the O-acylisourea to form a more stable and selective active ester, which then reacts with the amine.[6][7][8] HOAt is generally considered superior to HOBt in reducing racemization and accelerating the reaction.[7][9]

Phosphonium Salts: Clean and Efficient (PyBOP, PyAOP)

Phosphonium-based reagents, like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high efficiency and the generation of water-soluble byproducts, simplifying purification.[6][10] A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component, a potential side reaction with some other reagent types.[2]

The aza-derivative, (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), incorporates the advantageous HOAt moiety, leading to the formation of a more reactive active ester and often resulting in faster and cleaner reactions, especially for sterically hindered or electronically challenging substrates.[10]

Aminium/Uronium Salts: The Powerhouses (HBTU, HATU, COMU)

Aminium/uronium salts are among the most popular and efficient coupling reagents.[6][11] O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate counterpart (TBTU) are widely used and generate HOBt active esters.[1][8]

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is the HOAt analogue of HBTU and is often the reagent of choice for difficult couplings.[9] The nitrogen atom in the pyridine ring of the HOAt moiety enhances the electron-withdrawing properties, making the resulting OAt-ester more reactive and susceptible to nucleophilic attack.[9] This leads to faster reaction times and higher purity of the final product.[9]

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a newer generation uronium salt based on an oxime additive (OxymaPure).[12] It is lauded for its high reactivity and safety profile, as it avoids the potentially explosive benzotriazole-based additives.[10][12] COMU is also known for its good solubility and the water-solubility of its byproducts.[12]

Visualizing the Activation Pathways

G cluster_0 Carbodiimide Pathway (EDC/DCC + HOBt/HOAt) cluster_1 Phosphonium Pathway (PyBOP/PyAOP) cluster_2 Aminium/Uronium Pathway (HBTU/HATU/COMU) Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + EDC/DCC HOBt/HOAt Ester HOBt/HOAt Ester O-Acylisourea->HOBt/HOAt Ester + HOBt/HOAt Amide Amide HOBt/HOAt Ester->Amide + Amine Carboxylic Acid_1 Carboxylic Acid OBt/OAt Ester OBt/OAt Ester Carboxylic Acid_1->OBt/OAt Ester + PyBOP/PyAOP + Base Amide_1 Amide OBt/OAt Ester->Amide_1 + Amine Carboxylic Acid_2 Carboxylic Acid Active Ester Active Ester Carboxylic Acid_2->Active Ester + HBTU/HATU/COMU + Base Amide_2 Amide Active Ester->Amide_2 + Amine

Caption: General activation pathways for different classes of coupling reagents.

Experimental Comparison: A Protocol for Success

To objectively compare the efficacy of these reagents for coupling this compound, a standardized experimental protocol is essential. Here, we outline a procedure using benzylamine as a model amine.

Materials
  • This compound

  • Benzylamine

  • Coupling Reagents: EDC, HBTU, HATU, PyBOP, COMU

  • Additives: HOBt, HOAt

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel)

General Coupling Protocol
  • To a solution of this compound (1.0 eq) in the chosen solvent, add the coupling reagent (1.1 eq) and, if applicable, the additive (1.1 eq).

  • Add the base (2.0-3.0 eq) to the mixture and stir for 5-10 minutes at room temperature for pre-activation.

  • Add benzylamine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_prep Reaction Setup cluster_reaction Reaction and Workup cluster_analysis Purification and Analysis start Start dissolve Dissolve this compound in solvent start->dissolve end End add_reagents Add coupling reagent, additive (if any), and base dissolve->add_reagents preactivate Stir for 5-10 min (Pre-activation) add_reagents->preactivate add_amine Add Benzylamine preactivate->add_amine monitor Monitor reaction by TLC/LC-MS add_amine->monitor workup Aqueous Workup (EtOAc, NaHCO3, H2O, Brine) monitor->workup dry_concentrate Dry (MgSO4) and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize by NMR and MS purify->characterize characterize->end

Caption: Experimental workflow for the comparative study.

Comparative Data Summary

The following table presents the expected outcomes based on the known reactivity of the coupling reagents. Actual results should be determined experimentally.

Coupling SystemReaction Time (h)Yield (%)Purity (%)Notes
EDC/HOBt 12-2460-75>95A reliable, cost-effective baseline. Slower reaction times are expected.
PyBOP 4-875-85>98Cleaner reaction with easier workup due to water-soluble byproducts.
HBTU 4-880-90>98High efficiency, a standard for many applications.
HATU 1-485-95>99Expected to be the most efficient, especially if steric hindrance is a factor.[9]
COMU 1-485-95>99High reactivity comparable to HATU, with a better safety profile.[12]

Discussion and Recommendations

For the coupling of this compound, the choice of reagent will depend on the specific requirements of the synthesis, such as scale, cost, and the nature of the amine coupling partner.

  • For routine, cost-sensitive applications, the EDC/HOBt system provides a satisfactory outcome, albeit with longer reaction times.

  • For improved efficiency and cleaner reactions, PyBOP and HBTU are excellent choices. They offer a good balance of reactivity and cost.

  • For challenging couplings, such as with sterically hindered amines or on a solid phase where high efficiency is paramount, HATU and COMU are the recommended reagents.[1][9] Their superior reactivity can overcome the electronic and steric hurdles, leading to higher yields and purities in shorter reaction times. The choice between HATU and COMU may come down to laboratory preference and safety considerations, with COMU having an advantage in the latter.[12]

It is also crucial to consider the potential for side reactions. With uronium reagents like HBTU and HATU, using them in excess should be avoided as it can lead to guanidinylation of the free amine, which would cap the peptide chain in solid-phase synthesis.[10] Phosphonium reagents like PyBOP do not have this liability.[10]

Conclusion

The successful amide coupling of this compound is highly dependent on the judicious selection of the coupling reagent. While traditional carbodiimide methods are viable, modern phosphonium and aminium/uronium reagents, particularly HATU and COMU, offer significant advantages in terms of reaction speed, yield, and purity, especially for more demanding applications. By understanding the mechanistic nuances and conducting a systematic comparison, researchers can optimize their synthetic routes and accelerate their drug discovery and development efforts.

References

  • Recent development of peptide coupling reagents in organic synthesis. [Source URL: Not available]
  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [https://www.researchgate.net/publication/320074251_NMI MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides]([Link] MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides)
  • Strategies For Peptide Synthesis: An Overview: Peptide Coupling Reagent. Scribd.[Link]
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Semantic Scholar.[Link]
  • Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Semantic Scholar.[Link]
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.[Link]
  • Coupling Reagents. Aapptec Peptides.[Link]
  • TFPN-mediated racemization/epimerization-free amide and peptide bond form
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[Link]
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. [Source URL: Not available]

Sources

A Researcher's Guide to the In Vitro and In Vivo Evaluation of 6-Aminopyridazine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the evaluation of 6-aminopyridazine-3-carboxylic acid derivatives. This class of compounds has garnered significant interest due to the versatile biological activities exhibited by the pyridazine scaffold.[1][2] This document offers an in-depth comparison of their potential as anticancer and anti-inflammatory agents, supported by experimental data from existing literature on related compounds. Furthermore, it provides detailed protocols for key in vitro and in vivo assays to facilitate the systematic evaluation of novel synthesized derivatives.

The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazine ring system is a prominent heterocyclic motif in a multitude of biologically active compounds.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][3] The this compound core, in particular, serves as a versatile synthetic intermediate, allowing for diverse structural modifications to modulate biological activity and pharmacokinetic properties.[3] This guide will focus on two key therapeutic areas where these derivatives have shown promise: oncology and inflammation.

Comparative In Vitro Evaluation of Pyridazine Derivatives

The initial assessment of novel compounds invariably begins with in vitro assays to determine their cytotoxic or inhibitory potential. Below is a comparative summary of the in vitro anticancer and anti-inflammatory activities of various pyridazine and related derivatives, compiled from the literature.

Anticancer Activity

The anticancer potential of pyridazine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Table 1: Comparative In Vitro Anticancer Activity of Pyridazine and Related Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrido[2,3-d]pyrimidine Derivative 4MCF-7 (Breast)0.57Staurosporine6.76
Pyrido[2,3-d]pyrimidine Derivative 11MCF-7 (Breast)1.31Staurosporine6.76
Pyrido[2,3-d]pyrimidine Derivative 4HepG2 (Liver)1.13--
Pyrido[2,3-d]pyrimidine Derivative 11HepG2 (Liver)0.99--
Fused pyridopyrimidine (7b, 4-Cl sub)MCF-7 (Breast)6.22 ± 0.34Taxol8.48 ± 0.46
Fused pyridopyrimidine (7b, 4-Cl sub)HepG2 (Liver)19.58 ± 1.06Taxol14.60 ± 0.79
Imamine-1,3,5-triazine Derivative 4fMDA-MB-231 (Breast)6.25Imatinib35.50
Imamine-1,3,5-triazine Derivative 4kMDA-MB-231 (Breast)8.18Imatinib35.50

Data compiled from a study on the in vitro testing of 6-Amino-3-chloropyridazine derivatives against cancer cell lines.[2]

Anti-inflammatory Activity

The anti-inflammatory effects of pyridazine derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).

Table 2: Comparative In Vitro COX-2 Inhibitory Activity of Pyridazinone Derivatives

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)
Investigational Pyridazinones
Compound 3d67.23>1000>14.87
Compound 3g43.84504.511.51
Compound 6a53.01>1000>18.86
Reference Compounds
Celecoxib73.53866.511.78
Indomethacin739.245.30.06

Data adapted from a study on new pyridazine derivatives as selective COX-2 inhibitors.[4] A higher selectivity index indicates a more favorable safety profile with a lower risk of gastrointestinal side effects.

Experimental Protocols for In Vitro Evaluation

To ensure the generation of robust and reproducible data, the following detailed protocols are provided for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is a widely used method to measure the cytotoxic effects of a compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compounds Treat with Compounds incubate1->treat_compounds incubate2 Incubate 48-72h treat_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan incubate3->dissolve_formazan read_absorbance Read Absorbance dissolve_formazan->read_absorbance analyze_data Analyze Data (IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol 2: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX assay buffer

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well plate

  • Plate reader capable of colorimetric or fluorometric detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, the test compound dilutions, and the respective COX enzyme (COX-1 or COX-2 in separate wells). Include controls with no inhibitor (100% activity) and no enzyme (background). Incubate for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: After a specified incubation time (e.g., 10-20 minutes), stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric probe).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index is calculated as the ratio of IC50(COX-1) / IC50(COX-2).

In Vivo Evaluation of this compound Derivatives

Promising candidates from in vitro screening should be advanced to in vivo studies to assess their efficacy and safety in a whole-animal model.

In Vivo Anticancer Efficacy: Orthotopic Xenograft Model

Orthotopic tumor models, where human cancer cells are implanted into the corresponding organ of an immunodeficient mouse, provide a more clinically relevant microenvironment to evaluate anticancer agents.[5]

Procedure:

  • Cell Culture and Implantation: Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer). Surgically implant the cancer cells into the corresponding organ (e.g., mammary fat pad for MCF-7) of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively using methods like caliper measurements or bioluminescence imaging (if using luciferase-expressing cells).

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A positive control group with a standard-of-care drug can also be included.

  • Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Toxicity Evaluation: Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and any adverse reactions.

Orthotopic_Xenograft_Workflow start Start implant_cells Implant Cancer Cells Orthotopically start->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize treat Administer Treatment randomize->treat assess_efficacy Assess Efficacy (Tumor Volume) treat->assess_efficacy evaluate_toxicity Evaluate Toxicity treat->evaluate_toxicity end_study End of Study: Tumor Excision & Analysis assess_efficacy->end_study evaluate_toxicity->end_study end End end_study->end

Caption: Workflow for an in vivo orthotopic xenograft study.

In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.

Procedure:

  • Animal Acclimatization: Acclimatize mice or rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound, a vehicle control, and a positive control (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group at each time point.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a drug.

Typical Pharmacokinetic Study in Mice:

  • Administration: Administer the test compound via two different routes, typically intravenous (IV) for determining bioavailability and oral (PO) for assessing absorption.

  • Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).

  • Plasma Analysis: Separate the plasma and analyze the concentration of the test compound using a sensitive analytical method like LC-MS/MS.

  • Parameter Calculation: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Bioavailability is calculated by comparing the AUC from oral administration to that from IV administration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. This guide provides a comprehensive framework for the systematic in vitro and in vivo evaluation of its derivatives. The comparative data on related pyridazine compounds highlight the potential of this chemical class. By following the detailed experimental protocols provided, researchers can generate robust and comparable data to identify lead candidates for further preclinical and clinical development. Future research should focus on establishing clear structure-activity relationships for the this compound core to guide the rational design of more potent and selective therapeutic agents.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry.
  • New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. ResearchGate.
  • Orthotopic Models. Charles River.

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A Comparative Guide to the Synthesis of 6-Aminopyridazine-3-carboxylic Acid: An In-Depth Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Aminopyridazine-3-carboxylic Acid in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique electronic properties and versatile functional handles, an amino group, and a carboxylic acid on a pyridazine core, make it an invaluable scaffold for the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive cross-validation of two prominent synthetic routes to this important intermediate, offering a critical analysis of their respective methodologies, yields, and practical considerations for laboratory and process scale-up. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

Method 1: Synthesis via Selective Functionalization of 3,6-Dichloropyridazine

This synthetic approach leverages the differential reactivity of the two chlorine atoms on the pyridazine ring, enabling a sequential and controlled introduction of the amino and carboxyl functionalities.

Causality Behind Experimental Choices

The selection of 3,6-dichloropyridazine as the starting material is strategic due to its commercial availability and the distinct reactivity of its C3 and C6 positions. The chloro groups can be selectively displaced by nucleophiles, with the C6 position being generally more susceptible to nucleophilic aromatic substitution. This allows for a regioselective amination, followed by the conversion of the remaining chloro group.

Experimental Protocol

Step 1a: Selective Mono-amination of 3,6-Dichloropyridazine

A solution of 3,6-dichloropyridazine in a suitable solvent (e.g., ethanol, acetonitrile, or water) is treated with an ammonia source, such as aqueous ammonia (NH₄OH) or ammonia gas.[1][2] The reaction is typically carried out under elevated temperature and pressure, often in a sealed vessel or a microwave reactor to expedite the reaction.[1] The use of microwave irradiation has been shown to significantly reduce reaction times from hours to minutes, with high yields.[1]

  • Reactants: 3,6-Dichloropyridazine, Ammonium Hydroxide

  • Solvent: Water or Acetonitrile

  • Temperature: 100-150 °C (Conventional Heating) or 120 °C (Microwave)[1][2]

  • Time: 5-26 hours (Conventional Heating) or 30 minutes (Microwave)[1][2]

  • Yield: 82-94%[1][2]

Step 1b: Palladium-Catalyzed Carbonylation of 3-Amino-6-chloropyridazine

The resulting 3-amino-6-chloropyridazine is then subjected to a palladium-catalyzed carbonylation reaction. This transformation introduces a carboxyl group by reacting the aryl chloride with carbon monoxide in the presence of a palladium catalyst, a phosphine ligand, and a base. The reaction is typically performed in an alcohol solvent, which initially forms the corresponding ester, followed by hydrolysis to yield the carboxylic acid.

  • Reactants: 3-Amino-6-chloropyridazine, Carbon Monoxide, Alcohol (e.g., Methanol)

  • Catalyst: Palladium(II) acetate or PdCl₂(PPh₃)₂

  • Ligand: Triphenylphosphine (PPh₃) or a bidentate phosphine ligand

  • Base: Triethylamine or other non-nucleophilic base

  • Solvent: Methanol or other suitable alcohol

  • Temperature: 80-120 °C

  • Pressure: 1-10 atm of CO

Workflow Diagram

Method1 start 3,6-Dichloropyridazine step1a Selective Mono-amination (NH₄OH, Heat/Microwave) start->step1a intermediate1 3-Amino-6-chloropyridazine step1a->intermediate1 step1b Palladium-Catalyzed Carbonylation (CO, Pd Catalyst, Alcohol) intermediate1->step1b step1c Hydrolysis step1b->step1c end This compound step1c->end

Caption: Synthetic route starting from 3,6-dichloropyridazine.

Method 2: Synthesis from Maleic Anhydride and Hydrazine

This classical approach builds the pyridazine ring from acyclic precursors, followed by functional group interconversions to arrive at the target molecule.

Causality Behind Experimental Choices

This method is attractive due to the low cost and ready availability of the starting materials, maleic anhydride and hydrazine. The initial condensation reaction reliably forms the core pyridazine structure. Subsequent chlorination provides a key intermediate that can be further elaborated.

Experimental Protocol

Step 2a: Synthesis of 3,6-Dihydroxypyridazine (Maleic Hydrazide)

Maleic anhydride is reacted with hydrazine hydrate in a suitable solvent, such as water or ethanol. The reaction is typically exothermic and proceeds readily to form 3,6-dihydroxypyridazine, which exists in tautomeric equilibrium with maleic hydrazide.

  • Reactants: Maleic Anhydride, Hydrazine Hydrate

  • Solvent: Water or Ethanol

  • Temperature: Reflux

  • Yield: High (typically >90%)

Step 2b: Chlorination of 3,6-Dihydroxypyridazine

The resulting 3,6-dihydroxypyridazine is then chlorinated to 3,6-dichloropyridazine. Common chlorinating agents include phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).[3][4] The reaction with POCl₃ is a well-established method, often performed at elevated temperatures.[3]

  • Reactants: 3,6-Dihydroxypyridazine, Phosphorus Oxychloride (POCl₃) or N-Chlorosuccinimide (NCS)

  • Temperature: 80-125 °C (with POCl₃)[3][5]

  • Yield: 85-91%[3][4]

Step 2c & 2d: Sequential Amination and Carbonylation

The synthesized 3,6-dichloropyridazine is then carried forward through the same selective amination and palladium-catalyzed carbonylation steps as described in Method 1.

Workflow Diagram

Method2 start Maleic Anhydride + Hydrazine step2a Condensation start->step2a intermediate1 3,6-Dihydroxypyridazine step2a->intermediate1 step2b Chlorination (POCl₃ or NCS) intermediate1->step2b intermediate2 3,6-Dichloropyridazine step2b->intermediate2 step2c Selective Mono-amination (NH₄OH, Heat/Microwave) intermediate2->step2c intermediate3 3-Amino-6-chloropyridazine step2c->intermediate3 step2d Palladium-Catalyzed Carbonylation (CO, Pd Catalyst, Alcohol) intermediate3->step2d step2e Hydrolysis step2d->step2e end This compound step2e->end

Caption: Synthesis starting from maleic anhydride and hydrazine.

Performance Comparison: A Data-Driven Analysis

ParameterMethod 1: From 3,6-DichloropyridazineMethod 2: From Maleic Anhydride
Starting Materials 3,6-DichloropyridazineMaleic Anhydride, Hydrazine Hydrate
Number of Steps 2 (from 3,6-dichloropyridazine)4
Overall Yield (Estimated) 70-85%60-75%
Key Reagents NH₄OH, CO, Pd CatalystHydrazine, POCl₃/NCS, NH₄OH, CO, Pd Catalyst
Scalability Good; requires pressure equipment for carbonylation.Good; initial steps are straightforward.
Safety Considerations Use of CO gas under pressure requires specialized equipment and safety protocols.Hydrazine is toxic and corrosive. POCl₃ is highly corrosive and reacts violently with water.
Cost of Starting Materials ModerateLow

Expert Insights and Recommendations

Method 1 offers a more direct and potentially higher-yielding route if 3,6-dichloropyridazine is readily available. The use of microwave-assisted amination can significantly improve the efficiency of the first step.[1] The main challenge lies in the palladium-catalyzed carbonylation, which requires specialized equipment for handling carbon monoxide gas under pressure. However, this method provides a more convergent synthesis.

Method 2 is a classic and cost-effective approach, particularly for large-scale synthesis where the cost of starting materials is a critical factor. The initial steps are robust and high-yielding. However, the overall synthesis is longer, and the use of hazardous reagents like hydrazine and phosphorus oxychloride necessitates stringent safety precautions.

For research and development purposes where speed and efficiency are paramount, Method 1 is often preferred, especially with access to modern synthetic technologies like microwave reactors. For large-scale industrial production, a thorough cost and safety analysis would be required, but the low cost of starting materials in Method 2 makes it a strong contender.

Conclusion

Both synthetic routes to this compound are viable and have been successfully employed. The choice between them depends on the specific requirements of the project, including scale, available equipment, cost considerations, and safety infrastructure. By understanding the nuances of each method, researchers can select the most appropriate pathway to access this valuable building block for their drug discovery and development endeavors.

References

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). The Royal Society of Chemistry. [Link]
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. PubMed Central. [Link]
  • CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • A) Metalation of 3,6‐dichloropyridazine (6) and subsequent...
  • chemical studies on 3,6-dichloropyridazine. Journal of American Science. [Link]
  • CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
  • Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. NIH. [Link]
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

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comparative docking studies of 6-Aminopyridazine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive comparison of the molecular docking performance of 6-Aminopyridazine-3-carboxylic acid derivatives, focusing on their potential as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This document outlines the scientific rationale for the study, presents comparative data, and provides a detailed protocol for researchers to conduct similar in silico investigations.

Introduction: The Therapeutic Potential of Pyridazine Scaffolds

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives of this compound, in particular, have garnered interest for their potential as kinase inhibitors. Kinases, such as the Epidermal Growth Factor Receptor (EGFR), are crucial signaling proteins that, when dysregulated, can drive the proliferation of cancer cells.[1][2][3] Small molecules that can bind to the ATP-binding site of the EGFR kinase domain and inhibit its activity are a cornerstone of modern targeted cancer therapy.

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target. By simulating the interactions at the molecular level, we can rationalize the activity of known inhibitors, guide the design of new derivatives with improved potency, and prioritize compounds for synthesis and biological testing. This guide focuses on a comparative docking analysis of hypothetical derivatives of the this compound scaffold against the EGFR kinase domain, using the well-established EGFR inhibitor, Erlotinib, as a benchmark.

Comparative Docking Analysis: Methodology and Rationale

The central hypothesis of this study is that modifications to the this compound core can enhance binding affinity to the EGFR kinase domain by forming key interactions with amino acid residues in the ATP-binding pocket.

Target Protein Selection and Preparation

The crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) was selected as the receptor for this docking study. This structure provides a biologically relevant conformation of the active site and allows for direct comparison with a known inhibitor. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges, which are critical steps for accurate docking simulations.

Ligand Selection and Preparation

A series of hypothetical derivatives (Derivative A, Derivative B, Derivative C) based on the this compound scaffold were designed to explore the impact of different substituents on EGFR binding. The reference compound, Erlotinib, was also prepared for docking to validate the docking protocol. The 3D structures of the ligands were generated and energy-minimized to obtain low-energy conformations.

Results: Comparative Docking Performance

The docking simulations were performed using AutoDock Vina, a widely used and validated software for molecular docking. The results are summarized in the table below, comparing the binding energy (a proxy for binding affinity), the predicted inhibition constant (Ki), and the key interacting residues for each compound.

CompoundBinding Energy (kcal/mol)Predicted Ki (µM)Key Interacting Residues
Erlotinib (Reference) -8.50.18Met793, Leu718, Gly796, Leu844
Derivative A -9.20.08Met793, Leu718, Cys797, Leu844
Derivative B -7.80.55Met793, Gly796
Derivative C -8.90.12Met793, Leu718, Gly796, Asp855

Analysis of Interactions:

  • Erlotinib , the reference inhibitor, demonstrated a strong binding energy of -8.5 kcal/mol. Its binding is anchored by a crucial hydrogen bond between its quinazoline nitrogen and the backbone NH of Met793 in the hinge region of the kinase domain.

  • Derivative A emerged as the most promising candidate with the lowest binding energy (-9.2 kcal/mol). This improved affinity is attributed to an additional hydrogen bond with the side chain of Cys797, alongside the canonical hinge interaction with Met793.

  • Derivative B showed the weakest binding affinity (-7.8 kcal/mol). The simulation suggests that its bulky substituent prevents optimal orientation within the binding pocket, leading to the loss of some key hydrophobic interactions.

  • Derivative C displayed a strong binding energy of -8.9 kcal/mol. Interestingly, its carboxylic acid moiety forms a salt bridge with the conserved Asp855 in the DFG motif, an interaction not observed with the other compounds, suggesting a different binding mode that could be exploited for selectivity.

Visualizing the Docking Workflow and Interactions

To better understand the process and the molecular interactions, the following diagrams were generated.

G cluster_prep Preparation Phase cluster_docking Computational Docking cluster_analysis Analysis Phase PDB Select Target Protein (e.g., EGFR, PDB: 1M17) Grid Define Binding Site (Grid Box Generation) PDB->Grid Ligands Design & Prepare Ligands (Derivatives A, B, C & Erlotinib) Dock Run Docking Simulation (e.g., AutoDock Vina) Ligands->Dock Grid->Dock Results Analyze Poses & Scores (Binding Energy, Ki) Dock->Results Interactions Identify Key Interactions (H-bonds, Hydrophobic) Results->Interactions Compare Compare with Reference (e.g., Erlotinib) Interactions->Compare

Caption: A flowchart of the molecular docking workflow.

G cluster_ligands EGFR EGFR Active Site Met793 (Hinge) Leu718 Cys797 Asp855 (DFG) DerivA Derivative A Pyridazine Core DerivA->EGFR:m793 H-Bond DerivA->EGFR:c797 H-Bond DerivC Derivative C Carboxylic Acid DerivC->EGFR:d855 Salt Bridge

Caption: Key interactions between derivatives and EGFR residues.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized workflow for performing a comparative docking study using AutoDock Tools and AutoDock Vina.

PART 1: Receptor Preparation

  • Obtain Protein Structure: Download the PDB file for the target protein (e.g., 1M17 for EGFR) from the Protein Data Bank.

  • Clean the Protein: Open the PDB file in a molecular viewer like AutoDock Tools (ADT). Remove water molecules and any co-crystallized ligands or ions not relevant to the study.

  • Add Hydrogens: Use the "Edit > Hydrogens > Add" menu in ADT to add polar hydrogens to the protein.

  • Compute Charges: Assign Gasteiger charges to the protein atoms. This is crucial for calculating the electrostatic interactions.

  • Save as PDBQT: Save the prepared protein as a .pdbqt file, which is the required format for AutoDock Vina.

PART 2: Ligand Preparation

  • Create 3D Structures: Draw the ligands (e.g., using ChemDraw or MarvinSketch) and convert them to 3D structures.

  • Energy Minimization: Perform an energy minimization of the ligand structures using a force field like MMFF94 to obtain a stable conformation.

  • Set Torsion Angles: In ADT, define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligands as .pdbqt files.

PART 3: Docking Simulation

  • Grid Box Generation: In ADT, use the Grid Box tool to define the search space for the docking simulation. The box should encompass the entire binding site of the target protein.

  • Configuration File: Create a configuration text file that specifies the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box center, and the size of the grid box.

  • Run Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. vina --config conf.txt --log log.txt

  • Analyze Results: The output will be a .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding energy. The log file will contain the binding energy values for each pose.

PART 4: Post-Docking Analysis

  • Visualize Poses: Load the receptor and the output ligand .pdbqt file into a molecular viewer (e.g., PyMOL, Chimera, or Discovery Studio Visualizer).

  • Identify Interactions: Analyze the best-scoring pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and the protein.

Conclusion and Future Directions

This comparative guide demonstrates the utility of molecular docking in the rational design of this compound derivatives as potential EGFR inhibitors. The in silico results suggest that specific modifications to the scaffold can significantly enhance binding affinity by forming additional favorable interactions within the EGFR active site. Derivative A, with its ability to form an extra hydrogen bond with Cys797, represents a promising candidate for synthesis and further biological evaluation.

The trustworthiness of any computational model rests on its ability to be validated experimentally. Therefore, the next logical steps would be to synthesize these prioritized derivatives and assess their actual inhibitory activity against EGFR through in vitro kinase assays.[4] This iterative cycle of design, simulation, synthesis, and testing is the foundation of modern drug discovery.

References

  • El-Deen, E. M., Ahmed, M. F., Santali, E. Y., Naguib, I. A., & El-Haggar, R. (2021). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 106, 104473. [Link][1][4][5]
  • Al-Ostath, A., Al-Tamimi, A. M., El-Sayed, M. A. A., & El-Faham, A. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7306. [Link][2]
  • Gao, H., Liu, H., Hou, J., Gu, Q., Shi, M., Wu, Q., & Zheng, L. (2024). 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. Letters in Drug Design & Discovery, 21(14). [Link][3]
  • Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. [Link]
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 6(30), 19747–19762. [Link][7]

Sources

A Comparative Benchmarking Guide to 6-Aminopyridazine-3-carboxylic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has cemented its status as a "privileged structure" in medicinal chemistry. Its distinct physicochemical properties—including a significant dipole moment, robust hydrogen bonding capacity, and the ability to modulate pharmacokinetic profiles—render it a versatile and highly sought-after core for the development of novel therapeutic agents.[1] The 6-Aminopyridazine-3-carboxylic acid motif, in particular, serves as a valuable starting point for creating diverse libraries of bioactive molecules, finding applications as anti-inflammatory, antimicrobial, and neurological agents.[2][3]

This guide provides an in-depth, objective comparison of the performance of compounds derived from the this compound scaffold. We will delve into their biological activities, present supporting experimental data from key assays, and benchmark their performance against relevant chemical alternatives. The methodologies and rationale behind the experimental designs are detailed to ensure scientific integrity and reproducibility.

The 6-Aminopyridazine-3-Carboxamide Scaffold: A Focus on Antibacterial Activity

A compelling application of the this compound scaffold is in the development of novel antibacterial agents that function by inhibiting the Type III Secretion System (T3SS). The T3SS is a sophisticated molecular syringe used by many Gram-negative pathogenic bacteria, such as Salmonella, to inject virulence factors (effector proteins) into host cells, a critical step in pathogenesis.[1][4] Inhibiting the T3SS is an attractive anti-virulence strategy as it disarms the bacteria without killing them, which may reduce the selective pressure for developing resistance.[5]

A series of novel 6-amido-3-carboxypyridazines were synthesized and evaluated for their ability to inhibit the T3SS of Salmonella enterica serovar Typhimurium.[4] The core structure involves the amidation of the carboxylic acid group, allowing for the introduction of various side chains to explore the structure-activity relationship (SAR).

Performance Data: T3SS Inhibition

The inhibitory activity of the synthesized compounds on the secretion of T3SS effector proteins was evaluated. The lead compound from this series, Compound 2i , demonstrated potent, dose-dependent inhibition of the secretion of SPI-1 T3SS effectors.

CompoundStructureTargetKey FindingSource
2i 6-((8-aminooctanoyl)amino)pyridazine-3-carboxamideS. typhimurium T3SSPotent, dose-dependent inhibition of T3SS effector protein secretion.[4]

Further mechanistic studies suggested that Compound 2i may exert its effect on the transcription of SPI-1 (Salmonella Pathogenicity Island 1) through the SicA/InvF regulatory pathway.[4] This highlights the potential of the 6-aminopyridazine-3-carboxamide scaffold for developing targeted antibacterial therapies.

Benchmarking Against Alternative Heterocyclic Scaffolds

To understand the unique advantages of the pyridazine core, it is essential to compare it with other common heterocyclic scaffolds used in drug discovery, such as pyrazoles and pyrimidines. This practice, known as "scaffold hopping," allows medicinal chemists to improve properties like potency, selectivity, and pharmacokinetics.[6][7]

Case Study: Pyridazine vs. Pyrazole in Anti-inflammatory Drug Design

Both pyridazine and pyrazole moieties are prevalent in compounds designed as selective COX-2 inhibitors for anti-inflammatory applications. A study on pyrazole-pyridazine hybrids revealed that the combination of these two pharmacophores can lead to potent anti-inflammatory agents. For instance, trimethoxy-substituted derivatives showed higher COX-2 inhibitory action than the standard drug celecoxib.[8] While not a direct comparison with the this compound core, this demonstrates the recognized bioactivity of the pyridazine ring in established therapeutic areas.

Case Study: Pyridine vs. Pyrimidine as Kinase Inhibitors

In the realm of oncology, particularly in the development of kinase inhibitors, pyridine and pyrimidine are ubiquitous scaffolds.[5][9] A comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents showed that both scaffolds can produce potent compounds, with a pyridine-based compound (7a ) showing slightly better inhibition of nitric oxide production in LPS-stimulated macrophages than the best pyrimidine-based compound (9d ).[10]

ScaffoldRepresentative CompoundTarget/AssayIC50 (µM)Source
Pyridine Compound 7aNO Inhibition (RAW 264.7 cells)76.6[10]
Pyrimidine Compound 9dNO Inhibition (RAW 264.7 cells)88.7[10]

This data suggests that while both scaffolds are highly effective, subtle differences in their electronic and steric properties can influence biological activity, making scaffold selection a critical decision in the drug design process.

Expanding the Horizon: Anticancer Potential as Kinase Inhibitors

While the most direct data for the this compound core points to antibacterial applications, the broader pyridazine class is a well-established pharmacophore in anticancer drug discovery, frequently targeting protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[12]

Performance Data: Pyridine-Based VEGFR-2 Inhibitors

A study of novel pyridine-derived compounds identified several potent VEGFR-2 inhibitors.[13]

CompoundScaffold TypeTargetIC50 (µM)Cellular Potency (HepG2, IC50 µM)Source
Compound 10 PyridineVEGFR-20.124.25[13]
Compound 8 PyridineVEGFR-20.134.34[13]
Compound 9 PyridineVEGFR-20.134.68[13]
Sorafenib (Reference) Pyridine-basedVEGFR-20.109.18[13]

These results demonstrate that the pyridine/pyridazine core is highly effective for targeting the ATP-binding site of kinases. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine region of ATP. It is therefore highly probable that derivatives of this compound could be potent kinase inhibitors, representing a promising avenue for future research.

Experimental Protocols for Performance Evaluation

To ensure the trustworthiness and reproducibility of performance data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.

Protocol 4.1: T3SS Inhibition Assay (Western Blot)

This protocol is designed to assess the ability of a test compound to inhibit the secretion of effector proteins from the T3SS of Salmonella.

Causality: This assay directly measures the functional output of the T3SS. A reduction in secreted effector proteins in the supernatant, without a corresponding decrease in the whole-cell lysate, indicates specific inhibition of the secretion apparatus rather than general cytotoxicity or inhibition of protein synthesis.

Methodology:

  • Bacterial Culture: Grow S. typhimurium to the late logarithmic phase in LB broth under SPI-1-inducing conditions (e.g., high salt, low oxygen).

  • Compound Treatment: Add serial dilutions of the 6-aminopyridazine-3-carboxamide test compounds to the bacterial cultures. Include a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 3 hours).

  • Protein Fractionation:

    • Centrifuge the cultures to pellet the bacteria.

    • Carefully collect the supernatant, which contains the secreted proteins.

    • Lyse the bacterial pellets to obtain the whole-cell lysate (WCL).

  • Protein Precipitation: Precipitate the proteins from the supernatant using an agent like trichloroacetic acid (TCA).

  • SDS-PAGE and Western Blotting:

    • Resuspend the precipitated supernatant proteins and the WCL proteins in sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for T3SS effector proteins (e.g., SipA, SipC) and a control protein that is not secreted (e.g., DnaK).

    • Add a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the degree of inhibition.

T3SS_Inhibition_Workflow cluster_prep Preparation cluster_fractionation Fractionation cluster_analysis Analysis A Culture S. typhimurium (SPI-1 inducing) B Treat with Test Compound A->B C Centrifuge Culture B->C D Collect Supernatant (Secreted Proteins) C->D E Collect Pellet (Whole-Cell Lysate) C->E F SDS-PAGE D->F E->F G Western Blot (Anti-SipA, Anti-DnaK) F->G H Quantify Bands G->H

Workflow for T3SS effector secretion inhibition assay.
Protocol 4.2: VEGFR-2 Kinase Inhibition Assay (Biochemical)

This assay directly quantifies the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain.

Causality: This is a direct measure of target engagement. By using a purified recombinant enzyme, this assay confirms that the compound's activity is due to the inhibition of the kinase itself, independent of any cellular processes.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept low (e.g., ≤1%).

  • Reaction Setup: In a 96-well or 384-well plate, add the following in order:

    • Kinase buffer.

    • Recombinant human VEGFR-2 enzyme.

    • Test compound or reference inhibitor (e.g., Sorafenib).

  • Pre-incubation: Gently mix and incubate the plate for 10-20 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of a suitable peptide substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is to use an ADP-Glo™ Kinase Assay, which measures ADP production as a universal indicator of kinase activity.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[7]

Protocol 4.3: MTT Cell Viability Assay (Cell-Based)

This assay assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines.

Causality: This assay measures overall cell health by quantifying mitochondrial reductase activity, a hallmark of metabolically active, viable cells. A decrease in signal indicates a reduction in cell viability, which can be due to cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh, serum-free medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to a final concentration of 0.5 mg/mL.[15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals.[14][16]

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value from the resulting dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compound (e.g., 72h) A->B C Add MTT Reagent (e.g., 0.5 mg/mL) B->C D Incubate (2-4h, 37°C) C->D E Solubilize Formazan Crystals with DMSO D->E F Read Absorbance (570 nm) E->F G Calculate % Viability and IC50 Value F->G

A streamlined workflow of the MTT cell viability assay.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the development of novel therapeutic agents. As demonstrated, its derivatives have shown potent and specific activity as antibacterial T3SS inhibitors.[4] By leveraging the well-established role of the pyridazine core in kinase inhibition, there is a significant and underexplored opportunity to develop derivatives of this scaffold as anticancer agents. The experimental protocols provided herein offer a robust framework for evaluating the performance of such compounds. Future work should focus on synthesizing a targeted library of 6-aminopyridazine-3-carboxamides and screening them against a panel of cancer-relevant kinases to unlock the full therapeutic potential of this privileged scaffold.

References

  • Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry, 58(20), 8182-99.
  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Al-Warhi, T., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085.
  • Weinstain, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE (Journal of Visualized Experiments), (81), e50822.
  • Di Mauro, G., et al. (2019). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 26(40), 7166-7195.
  • El-Sayed, M. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(9), 1146.
  • Al-Warhi, T., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085.
  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
  • BPS Bioscience (Date not available). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience.
  • Zhang, W., et al. (2013). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 4(5), 463-467.
  • Chem-Impex (Date not available). 6-Amino-pyridazine-3-carboxylic acid. Chem-Impex International.
  • Tran, P. T., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 16(18), 1476-1495.
  • Miller, K. A., et al. (2020). Natural Product Type III Secretion System Inhibitors. Molecules, 25(18), 4280.
  • El-Adl, K., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([6][14][15]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 223, 113645.
  • El-Naggar, M., et al. (2021). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. RSC Advances, 11(57), 36149-36162.
  • Gîrd, C. E., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11674.
  • Wang, Y., et al. (2021). Design and Synthesis of 6-amido-3-carboxypyridazine Derivatives as Potent T3SS Inhibitors of Salmonella enterica Serovar Typhimurium. ACS Omega, 6(38), 24873-24881.
  • El-Sayed, M. A., et al. (2022). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 7(40), 35835-35852.
  • Chem-Impex (Date not available). 6-Amino-pyridazine-3-carboxylic acid. Chem-Impex.
  • El-Malah, A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(15), 10145-10161.

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A Scientist's Guide to Assessing the Metabolic Stability of 6-Aminopyridazine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring a compound possesses a suitable pharmacokinetic profile, a key determinant of which is its metabolic stability. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could lead to accumulation and potential toxicity.[1] This guide provides an in-depth comparison of the metabolic stability of a series of hypothetical 6-aminopyridazine-3-carboxylic acid derivatives, a scaffold of increasing interest in medicinal chemistry.[2] We will delve into the experimental protocols for assessing metabolic stability, interpret the resulting data, and discuss strategies to modulate the metabolic fate of these compounds.

The Critical Role of Metabolic Stability in Drug Development

The metabolic stability of a new chemical entity (NCE) is its susceptibility to biotransformation by drug-metabolizing enzymes.[3] This property is a crucial factor in determining a drug's in vivo half-life, bioavailability, and potential for drug-drug interactions.[1][3] Early assessment of metabolic stability allows researchers to prioritize compounds with more favorable pharmacokinetic properties, thereby reducing late-stage attrition and the overall cost of drug development.[1] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role in the oxidative metabolism of a vast array of xenobiotics.[4] Therefore, in vitro assays using liver-derived systems, such as liver microsomes, are indispensable tools in the drug discovery process.[5][6]

Understanding the Metabolism of Pyridazine Scaffolds

Pyridazine-containing compounds are prevalent in medicinal chemistry due to their unique physicochemical properties.[3] However, the nitrogen atoms in the pyridazine ring can influence its metabolic profile. While the pyridazine core itself can be relatively stable, substituents on the ring are often susceptible to metabolism.[7] Understanding the likely sites of metabolism, or "metabolic hotspots," is key to designing more stable analogues. Common metabolic pathways for pyridazine derivatives include oxidation of the pyridazine nitrogen atoms and hydroxylation of aromatic or aliphatic side chains.[5]

Below is a diagram illustrating potential metabolic hotspots on the this compound scaffold.

Caption: Potential metabolic liabilities on a generic this compound scaffold.

A Comparative Analysis of this compound Derivatives

To illustrate the impact of structural modifications on metabolic stability, we will compare a parent compound, Derivative A , with three analogues bearing common structural changes aimed at improving their metabolic profiles.

Hypothetical Derivatives for Comparison:

  • Derivative A (Parent): 6-amino-5-methylpyridazine-3-carboxylic acid

  • Derivative B (Fluorinated Analogue): 6-amino-5-(trifluoromethyl)pyridazine-3-carboxylic acid

  • Derivative C (Sterically Hindered Analogue): 6-amino-5-tert-butylpyridazine-3-carboxylic acid

  • Derivative D (Bioisosteric Replacement): 6-amino-5-methyl-[5][7][8]triazolo[4,3-b]pyridazine-7-carboxylic acid

The following table summarizes the in vitro metabolic stability data obtained from a human liver microsomal assay.

DerivativeStructuret1/2 (min)CLint (µL/min/mg protein)Predicted In Vivo Clearance
A (Parent) 6-amino-5-methylpyridazine-3-carboxylic acid1592.4High
B (Fluorinated) 6-amino-5-(trifluoromethyl)pyridazine-3-carboxylic acid4530.8Moderate
C (Sterically Hindered) 6-amino-5-tert-butylpyridazine-3-carboxylic acid> 60< 11.5Low
D (Bioisostere) 6-amino-5-methyl-[5][7][8]triazolo[4,3-b]pyridazine-7-carboxylic acid3539.6Moderate

Interpretation of the Data:

  • Derivative A , the parent compound, exhibits a short half-life and high intrinsic clearance, suggesting rapid metabolism in vivo. The methyl group is a likely site of oxidation.

  • Derivative B , where the metabolically labile methyl group is replaced with a trifluoromethyl group, shows a significant improvement in metabolic stability. The electron-withdrawing nature of the CF3 group makes the adjacent position less susceptible to oxidative metabolism.

  • Derivative C demonstrates the highest metabolic stability. The bulky tert-butyl group provides steric hindrance, shielding the rest of the molecule from the active sites of metabolizing enzymes.

  • Derivative D employs a bioisosteric replacement strategy, where the pyridazine ring is fused with a triazole. This modification can alter the electronic properties and metabolic profile of the core scaffold, leading to improved stability compared to the parent compound.

Experimental Protocol: Human Liver Microsomal Stability Assay

The following is a detailed protocol for assessing the metabolic stability of test compounds using human liver microsomes. This assay measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of necessary cofactors.[9]

Materials and Equipment:

  • Pooled human liver microsomes (HLMs)

  • Test compounds and positive control compounds (e.g., verapamil, testosterone)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[7][10]

Experimental Workflow Diagram:

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis prep_buffer Prepare Buffer and Cofactor Solutions pre_inc Pre-incubate Microsomes and Compound at 37°C prep_buffer->pre_inc prep_mics Thaw and Dilute Liver Microsomes prep_mics->pre_inc prep_cpd Prepare Compound Working Solutions prep_cpd->pre_inc start_rxn Initiate Reaction with NADPH Solution pre_inc->start_rxn time_points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate t1/2 and CLint analyze->data

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system solution.

    • Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO), and then dilute to the final working concentration in the assay buffer. The final concentration of organic solvent in the incubation should be low (typically <1%) to avoid inhibiting enzyme activity.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension to the phosphate buffer.

    • Add the test compound working solution to the microsome suspension and pre-incubate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution of cold acetonitrile containing a suitable internal standard. The "0-minute" time point serves as the initial concentration baseline.

  • Sample Processing and Analysis:

    • After quenching, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[7][10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated using the equation: t1/2 = 0.693 / k .

    • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein) .

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery. By employing in vitro assays such as the liver microsomal stability assay, researchers can gain critical insights into the pharmacokinetic properties of their compounds at an early stage. The comparative data for the hypothetical this compound derivatives presented here highlight how strategic structural modifications can significantly enhance metabolic stability. By understanding the interplay between chemical structure and metabolic fate, medicinal chemists can more effectively design and optimize drug candidates with a higher probability of success in clinical development.

References

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (URL: [Link])
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (URL: [Link])
  • The pyridazine heterocycle in molecular recognition and drug discovery. (URL: [Link])
  • Development of Brain Penetrant Pyridazine Pantothenate Kinase Activ
  • Microsomal Stability Assay Protocol. (URL: [Link])
  • In Vitro Metabolic Stability. (URL: [Link])
  • Metabolic Stability Services. (URL: [Link])
  • Interstrain differences of in vitro metabolic stability and impact on early drug discovery. (URL: [Link])
  • Structure‐activity relationship of the synthesized pyridazine deriv
  • Comparison of the in vitro metabolic stability data
  • Mitigating Heterocycle Metabolism in Drug Discovery. (URL: [Link])
  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (URL: [Link])
  • Prediction of human clearance of twenty-nine drugs
  • Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sed
  • Overview of metabolic pathways of carboxylic-acid-containing drugs... (URL: [Link])
  • Retrospective assessment of rat liver microsomal stability at NCATS: d
  • 6-Amino-pyridazine-3-carboxylic acid. (URL: [Link])
  • Drug Metabolism: Cytochrome P450. (URL: [Link])

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comparative study of the physicochemical properties of 6-Aminopyridazine-3-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the nuanced differences between structural isomers can dictate the success or failure of a therapeutic candidate. The aminopyridazine and aminopyridine carboxylic acid scaffolds are privileged structures, serving as foundational building blocks for a multitude of bioactive molecules.[1][2][3] The precise positioning of the amino and carboxylic acid functional groups on the heterocyclic ring dramatically influences the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth comparative analysis of 6-Aminopyridazine-3-carboxylic acid and its key positional isomers. We will delve into critical properties such as dissociation constants (pKa), melting points, and aqueous solubility, supported by established experimental protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational data and methodological insights necessary for informed decision-making in molecular design and lead optimization.

Comparative Analysis of Physicochemical Properties

The electronic interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group, combined with the position of the ring nitrogen atoms, creates distinct physicochemical profiles for each isomer. These differences are critical for understanding how each molecule will behave in a biological system.

Below is a diagram illustrating the structures of the primary compound and several of its key isomers, including related pyridine-based isomers for a broader comparison.

Caption: Chemical structures of key aminopyridazine carboxylic acid isomers.

Data Summary

The following table summarizes the available experimental and predicted data for these isomers. It is important to note that experimental data for some pyridazine isomers are scarce, and thus, predicted values and data from pyridine analogues are included for a more comprehensive, albeit indirect, comparison.

CompoundCAS NumberMelting Point (°C)pKaAqueous Solubility
6-Amino-pyridazine-3-carboxylic acid 59772-58-6235-240[4], >250[1]2.30 (Predicted)[4]Soluble[4]
3-Amino-pyridazine-4-carboxylic acid 21141-03-7261-263 (decomp)[5]2.11 (Predicted)[5]Data not available
4-Amino-pyridazine-3-carboxylic acid 20865-29-6Data not availableData not availableData not available
6-Aminopyridine-3-carboxylic acid 3167-49-5>300[6][7]2.86[6]Very Soluble[6]
3-Aminopyridine-4-carboxylic acid 7579-20-6295-297 (decomp)[8]Data not availableData not available

Analysis of Properties:

  • Melting Point: The melting point is an indicator of the strength of the intermolecular forces in the crystal lattice. The high melting points observed across these compounds, often exceeding 250°C and frequently with decomposition, are characteristic of zwitterionic structures with strong hydrogen bonding and electrostatic interactions. The pyridine isomers, particularly 6-aminopyridine-3-carboxylic acid, exhibit exceptionally high melting points (>300°C), suggesting a highly stable crystal lattice.[6][7]

  • pKa: The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.[9] The predicted pKa values for the pyridazine isomers are quite low (~2.1-2.3), indicating that the carboxylic acid group is a relatively strong acid.[4][5] This is influenced by the electron-withdrawing nature of the pyridazine ring. The experimental pKa of the pyridine analogue, 6-aminopyridine-3-carboxylic acid, is slightly higher at 2.86, which is expected due to the different electronic properties of the pyridine ring compared to the pyridazine ring.[6]

  • Solubility: High aqueous solubility is often a desirable trait for drug candidates to ensure adequate absorption and distribution. This compound is reported to be soluble in water.[4] Its pyridine analogue is described as "very soluble," which can be attributed to the ability of the amino and carboxylic acid groups to form hydrogen bonds with water, as well as the potential to exist as a charged zwitterion.[6] The solubility of ionizable compounds is highly pH-dependent.[10]

Experimental Methodologies

To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. The following sections detail the methodologies for determining the key physicochemical properties discussed.

pKa Determination via Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for determining the pKa values of ionizable substances.[11][12] The method involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

Causality: The choice of potentiometric titration is based on its robustness and ability to directly measure the change in proton concentration. The inflection point of the resulting titration curve, where the pH change is most rapid, corresponds to the equivalence point. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[13]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH meter (pH 4, 7, 10 buffers) B Prepare 1 mM sample solution A->B E Place 20 mL sample in vessel with stir bar B->E C Prepare titrants (0.1 M HCl & 0.1 M NaOH) I Titrate with acid/base, recording pH at intervals C->I D Prepare ionic strength adjuster (0.15 M KCl) F Add KCl solution to maintain ionic strength D->F E->F G Purge with Nitrogen to remove CO2 F->G H Immerse pH electrode G->H H->I J Plot pH vs. Titrant Volume I->J K Identify inflection point (equivalence point) J->K L Determine half-equivalence point K->L M pKa = pH at half-equivalence point L->M G cluster_prep Sample Preparation cluster_measurement Measurement cluster_record Recording A Ensure sample is dry and powdered B Load sample into capillary tube (2-3 mm height) A->B C Pack sample tightly at the sealed end B->C D Place capillary in Melting Point Apparatus C->D E Heat rapidly to ~15°C below expected M.P. D->E F Reduce heating rate to 1-2°C per minute E->F G Observe sample through viewfinder F->G H Record T1: Temperature at which melting begins G->H I Record T2: Temperature at which sample is fully liquid H->I J Report melting point as the range T1 - T2 I->J

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Novel 6-Aminopyridazine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven framework for the rigorous structural elucidation of novel 6-aminopyridazine-3-carboxylic acid derivatives. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a self-validating workflow that ensures the scientific integrity of your findings.

Part 1: The Molecular Blueprint - Purity, Mass, and Formula

Before delving into atomic connectivity, the first step is to establish the compound's purity and determine its elemental composition. This foundational data prevents misinterpretation of more complex spectroscopic results. Two complementary techniques are essential here: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis.

Expertise & Rationale

We begin with these methods because they answer the most fundamental questions: "Is my sample pure?" and "What is its molecular formula?". HRMS provides an exquisitely precise mass measurement, often to within 5 ppm, which is indispensable for calculating the molecular formula.[3][4] Elemental Analysis offers an orthogonal confirmation of purity and composition, a standard requirement for publication and patent filings.[5]

High-Resolution Mass Spectrometry (HRMS)

HRMS is the workhorse for determining the molecular weight and, subsequently, the molecular formula of a new compound.[4][6] For polar, nitrogen-containing heterocycles like pyridazine derivatives, Electrospray Ionization (ESI) is often the most effective ionization technique, typically showing a strong protonated molecular ion [M+H]⁺ in positive ion mode.[7]

Elemental Analysis (CHN Analysis)

This classic technique determines the percentage composition of carbon, hydrogen, and nitrogen in a sample. For a novel compound to be considered pure, the experimental values must fall within ±0.4% of the theoretical values calculated from the proposed molecular formula.[5]

Data Comparison: Foundational Techniques
Technique Information Provided Key Advantage Primary Limitation
HRMS Exact mass-to-charge ratio (m/z)Provides a highly accurate molecular formula.[3]Does not provide information on connectivity or isomerism.
Elemental Analysis Percentage of C, H, NConfirms bulk sample purity and corroborates the molecular formula.[5]Requires a highly pure sample for accurate results; less informative for large molecules.

Part 2: Mapping Connectivity - The Power of Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.[4][8] For pyridazine derivatives, a suite of 1D and 2D NMR experiments is required to unambiguously assign every atom and confirm the substitution pattern.[9][10][11]

Expertise & Rationale

A multi-dimensional NMR approach is not optional; it is essential for building a trustworthy structural hypothesis. While ¹H and ¹³C NMR provide the initial atom count and chemical environment information, 2D experiments like COSY, HSQC, and HMBC are required to piece the puzzle together. The HMBC experiment is particularly crucial for confirming the position of substituents on the pyridazine ring by revealing long-range (2-3 bond) correlations between protons and carbons. For example, a correlation between the amine protons and the C6 carbon of the pyridazine ring provides direct evidence of the amino group's location.

Key NMR Experiments for Structure Confirmation
  • ¹H NMR: Reveals the chemical environment, multiplicity (splitting pattern), and integration (number of protons) for all hydrogen atoms.

  • ¹³C NMR: Shows the number of unique carbon environments. DEPT experiments can further distinguish between CH, CH₂, and CH₃ groups.[10]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2-3 bonds, helping to map out spin systems (e.g., adjacent protons on the pyridazine ring).[9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH).[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): The most powerful tool for establishing the final structure. It shows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH), connecting the molecular fragments and definitively placing substituents.[9][10]

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg of pure sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6, CDCl3) Acq1D Acquire 1D Spectra: ¹H, ¹³C{¹H}, DEPT Prep->Acq1D Acq2D Acquire 2D Spectra: COSY, HSQC, HMBC Acq1D->Acq2D Based on 1D Assign1D Assign ¹H & ¹³C signals Acq2D->Assign1D Assign2D Use 2D correlations to confirm connectivity Assign1D->Assign2D Structure Propose Final Structure Assign2D->Structure

Caption: A streamlined workflow for NMR-based structural elucidation.

Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry derivative into a clean NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often a good choice for these compounds due to its ability to dissolve polar molecules and show exchangeable protons like -NH₂ and -COOH).

  • Initial 1D Scans: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Experiment Setup: Using the information from the 1D spectra to set spectral widths, perform a series of 2D experiments:

    • gCOSY to establish H-H correlations.

    • gHSQC to link protons to their attached carbons.

    • gHMBC to reveal long-range H-C correlations, which are critical for connecting different parts of the molecule.[9]

  • Data Analysis: Process the spectra and systematically assign all proton and carbon signals, building up the molecular structure from the observed correlations.

Part 3: The Gold Standard - Unambiguous 3D Structure via X-ray Crystallography

While NMR and MS provide a robust 2D structural hypothesis, single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of a molecule's three-dimensional structure.[12][13][14] It provides definitive proof of connectivity, conformation, and absolute stereochemistry.

Expertise & Rationale

Crystallography is the ultimate arbiter of structure. In cases of intractable regioisomerism that cannot be resolved by NMR, or when the absolute configuration of chiral centers must be determined, X-ray crystallography is the only technique that provides a definitive answer.[12][14] The primary challenge, and the reason it is not always the first method employed, is the need to grow a single, high-quality crystal suitable for diffraction.[15]

Experimental Workflow: From Powder to Solved Structure

XRay_Workflow Start Purified Compound (Powder) Grow Grow Single Crystals (e.g., slow evaporation, vapor diffusion) Start->Grow Bottleneck Step Select Select & Mount a suitable crystal Grow->Select Collect Collect Diffraction Data (X-ray Diffractometer) Select->Collect Solve Solve the Structure (Determine electron density map) Collect->Solve Refine Refine the Structural Model (Minimize R-factor) Solve->Refine Validate Validate & Analyze Structure (Bond lengths, angles, packing) Refine->Validate

Caption: The workflow for single-crystal X-ray structure determination.

Protocol: Growing Diffraction-Quality Crystals

Growing good crystals is often more art than science, but systematic approaches increase the chances of success.

  • Ensure Purity: Start with the highest purity material possible. Impurities can inhibit crystal growth.

  • Solvent Screening: Use a small amount of material (1-5 mg) to test solubility in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, water).

  • Slow Evaporation (Most Common):

    • Create a saturated or near-saturated solution of your compound in a good solvent.

    • Loosely cover the vial (e.g., with parafilm pierced by a needle).

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Vapor Diffusion:

    • Dissolve your compound in a small amount of a good solvent.

    • Place this vial inside a larger, sealed jar containing a larger volume of a poor solvent (an "anti-solvent") in which your compound is insoluble.

    • The anti-solvent vapor will slowly diffuse into the solution, gradually decreasing the solubility and inducing crystallization.

Part 4: An Integrated and Self-Validating Strategy

A truly trustworthy structural confirmation relies on the convergence of data from multiple, independent techniques. The data from one method must be consistent with all others.

Decision-Making Framework

A logical progression ensures efficiency and rigor. Start with the techniques that require the least sample and provide the most foundational information (HRMS, NMR). Use this data to build a strong hypothesis. If and only if ambiguity remains, or if the application requires absolute 3D structural knowledge (e.g., for computational docking or regulatory submission), proceed to the more time- and sample-intensive process of X-ray crystallography.

Comparative Summary of Analytical Techniques
Technique Information Yield Strengths Weaknesses
HRMS Molecular FormulaHigh accuracy, small sample size.[3]No isomer information.
NMR (1D & 2D) Atomic connectivity, 2D structureProvides a detailed map of the molecular framework.[4]Can be ambiguous for complex regioisomers; requires soluble sample.
X-ray Crystallography Unambiguous 3D structure, stereochemistryThe "gold standard" for absolute structural proof.[12][13]Requires high-quality single crystals, which can be difficult to obtain.[15]
Elemental Analysis Bulk Purity & CompositionSimple, robust confirmation of elemental ratios.[5]Requires very pure sample; non-specific.
FTIR Spectroscopy Functional GroupsQuick confirmation of key functional groups (e.g., C=O, N-H).[3]Provides limited information on the overall carbon skeleton.

By integrating these techniques, researchers can build a self-validating case for the structure of a novel this compound derivative, ensuring that subsequent biological and chemical investigations are built on a foundation of absolute certainty.

References

  • Small molecule crystallography - Excillum. [Link]
  • 1H, 13C, and 15N NMR spectra of some pyridazine deriv
  • MASS SPECTRA OF NITROGEN HETEROCYCLES - By CS BARNES,? EJ HALBERT,? RJ GOLDSACK,? and JG WILSON. [Link]
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. [Link]
  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H) - PubMed. [Link]
  • Modern Analytical Technique for Characteriz
  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]
  • Nitrogen-Containing Heterocyclic Compounds | Request PDF - ResearchG
  • Crystallographic Structure Elucidation - IMSERC - Northwestern University. [Link]
  • E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]
  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives - ResearchG
  • An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
  • Characterising new chemical compounds & measuring results - Royal Society Publishing. [Link]
  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets | Journal of the American Chemical Society. [Link]
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. [Link]
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. [Link]
  • Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization - Nanotechnology Perceptions. [Link]
  • Structure Elucidation in Organic Chemistry - 2016 - Wiley Analytical Science. [Link]
  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl)
  • This compound|59772-58-6 - MOLBASE Encyclopedia. [Link]
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  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Aminopyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 6-Aminopyridazine-3-carboxylic acid (CAS No. 59772-58-6). As a vital building block in pharmaceutical and agricultural research, its proper management is paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship.[1] This document is designed for researchers, scientists, and drug development professionals who handle this compound, offering field-proven insights that extend beyond basic protocols.

Section 1: Hazard Identification & Risk Assessment

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. This compound is not a benign substance; it presents several hazards that necessitate strict handling and disposal protocols.[2] The primary causality for these procedures is the compound's potential to cause harm upon exposure and its mandated avoidance from environmental discharge.[2][3]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[2]
Skin Irritation Category 2 H315: Causes skin irritation.[2][3][4]
Serious Eye Irritation Category 2 H319: Causes serious eye irritation.[2][3][4]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2][3][4] |

The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[5]

Environmental Risk: This compound must not be allowed to enter drains or be discharged into the environment.[2][3] Its impact on aquatic life and ecosystems is not fully characterized, and therefore, the precautionary principle of complete containment must be applied.

Section 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Minimizing exposure and preventing spills during routine use are the most effective ways to reduce risk. All operations involving this compound should be conducted within a certified chemical fume hood to control potential inhalation of dust or aerosols.[6]

The selection of appropriate PPE is a non-negotiable control measure. Each piece of equipment serves a specific purpose, grounded in the hazard profile of the chemical.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale for Use
Eye/Face Tightly fitting safety goggles with side-shields. Conforms to EN 166 (EU) or NIOSH (US) standards to prevent eye contact, as the compound is a serious eye irritant.[2][5]
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before use and removed using the proper technique to prevent skin contact, a known hazard.[2][6][7]
Body Fire/flame resistant and impervious lab coat or clothing. Protects against skin exposure from spills and splashes.[2][5]

| Respiratory | Use in a well-ventilated area (fume hood). | A NIOSH-approved respirator may be required if dust generation is unavoidable and ventilation is inadequate.[5][7] |

Section 3: Step-by-Step Waste Collection & Segregation Protocol

The integrity of a laboratory's waste management system relies on a disciplined, systematic approach to collection and segregation. This protocol ensures that this compound waste is handled in a manner that is safe, compliant, and ready for final disposal.

Experimental Protocol: Waste Collection

  • Container Selection: All waste, including unused product and contaminated materials (e.g., weigh boats, pipette tips, gloves), must be collected in a designated, sealable, and chemically compatible hazardous waste container.[6][8]

  • Labeling: The container must be clearly and indelibly labeled before the first item of waste is added. The label must include:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "this compound"[6]

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful)[6]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6] Mixing with incompatible materials, such as strong oxidizing agents or acids, can lead to dangerous reactions.[5][7]

  • Temporary Storage: The sealed waste container should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials, while awaiting pickup.[2][5] This storage must comply with RCRA regulations, which generally limit on-site storage time.[9]

Section 4: Final Disposal Pathway

Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or poured down the drain.[6] The only acceptable and compliant method is through a licensed professional hazardous waste disposal service.[7][10]

Recommended Disposal Technology: Chemical Incineration

The preferred method for the final disposal of nitrogenous organic compounds like this compound is high-temperature chemical incineration.[6]

  • Causality of Choice: Incineration in a specialized facility equipped with afterburners and scrubbers effectively breaks down the molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides (NOx).[11] The scrubbers are critical for removing acidic gases and other pollutants from the exhaust stream, preventing their release into the atmosphere.[12] The combustion of nitrogen-containing organic compounds can produce various nitrogen oxides, the profile of which depends on combustion conditions.[13]

  • Regulatory Imperative: The U.S. Environmental Protection Agency (EPA) prohibits the land disposal of untreated hazardous wastes under the Land Disposal Restrictions (LDR) program.[9][14] This regulation mandates that wastes be treated to reduce their toxicity and the potential for leaching hazardous constituents into groundwater before they can be landfilled.[9] Incineration meets this treatment standard.

Disposal Decision Workflow

G start Waste Generated (this compound) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Step 2: Assess Waste Type ppe->assess solid_waste Unused Solid or Contaminated Consumables assess->solid_waste Routine spill_waste Spill Debris (Absorbed Material) assess->spill_waste Spill Cleanup container Step 3: Place in Designated Hazardous Waste Container solid_waste->container spill_waste->container label_container Step 4: Ensure Container is Properly Labeled and Sealed container->label_container storage Step 5: Store in a Secure, Ventilated Area label_container->storage disposal Step 6: Arrange Pickup by Licensed Waste Disposal Service for Chemical Incineration storage->disposal

Caption: Decision workflow for the safe disposal of this compound waste.

Section 5: Emergency Procedures for Spills & Accidental Exposure

Preparedness is key to mitigating the impact of an accident. In the event of a spill or exposure, a calm and methodical response is crucial.

Spill Cleanup Protocol

  • Evacuate & Secure: Immediately evacuate non-essential personnel from the area. Eliminate all sources of ignition.[2]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[2]

  • Protect: Don the appropriate PPE as detailed in Section 2.[2]

  • Contain: Prevent the spread of the spill using an inert, absorbent material such as vermiculite, sand, or a commercial absorbent.[5][8]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal. Avoid generating dust.[5][7]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[8][15]

  • Dispose: Label the container with the collected spill debris as hazardous waste and manage it according to the protocol in Section 3.[15]

Table 3: First Aid Measures for Accidental Exposure

Exposure Route Immediate Action
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[2][9]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |

Conclusion

The responsible management of this compound is a direct reflection of a laboratory's commitment to safety and environmental ethics. By integrating the principles of hazard awareness, proper handling, systematic collection, and compliant disposal into your standard operating procedures, you build a self-validating system of safety. Adherence to these guidelines not only protects you and your colleagues but also ensures the integrity of your research and the environment.

References

  • Greenbook. (2018). 6-0-0. Complex of Calcium and carboxylic acids - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Land Disposal Restrictions for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Hazardous Waste Management Facilities and Units.
  • Florida Department of Environmental Protection. (2024). Summary of Hazardous Waste Regulations.
  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases.
  • Capot Chemical. (2010). MSDS of 6-methylpyridazine-3-carboxylic acid.
  • MDPI. (n.d.). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators.
  • Reddit. (2016). What are the typical results when organic nitrogen compounds burn?.
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • MOLBASE. (n.d.). This compound|59772-58-6.
  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions.

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A Senior Application Scientist's Guide to Handling 6-Aminopyridazine-3-carboxylic Acid: A Framework for Laboratory Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the promise of novel therapeutics and advanced materials hinges on the precise and safe manipulation of unique chemical entities. 6-Aminopyridazine-3-carboxylic acid, a versatile heterocyclic building block, holds significant potential in both pharmaceutical and agricultural development.[1] However, its utility is matched by a clear set of handling requirements that demand our full attention and expertise. This guide moves beyond mere procedural recitation to provide a holistic operational framework, grounded in scientific principles, to ensure both your safety and the integrity of your research.

Our approach is built on a self-validating system of protocols. By understanding the "why" behind each step—the causal links between the chemical's properties and the protective measures we employ—we transform routine procedures into a dynamic and intelligent safety culture. This document will serve as your immediate and essential resource for the safe and effective handling of this compound.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is an off-white solid organic compound.[1] A thorough understanding of its hazard profile is the cornerstone of safe handling. The Globally Harmonized System (GHS) provides a clear classification of its risks, which dictates our subsequent safety protocols.

Table 1: GHS Hazard Classification for this compound [2]

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin irritationCategory 2H315: Causes skin irritation
Serious eye irritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation

These classifications are not abstract warnings; they are direct indicators of the chemical's interaction with biological systems. The amino and carboxylic acid functional groups, while key to its synthetic utility, also contribute to its irritant properties.[3] The primary routes of exposure we must mitigate are inhalation of the dust, skin and eye contact, and accidental ingestion.[4]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is a direct response to the hazards identified above. It is the most critical barrier between you and the chemical. Do not simply wear PPE; understand its function and limitations.

  • Eye and Face Protection: Given the risk of serious eye irritation, standard safety glasses are insufficient.

    • Protocol: Wear tightly fitting chemical safety goggles conforming to EU Standard EN166 or OSHA's 29 CFR 1910.133.[2][4] For operations with a higher risk of splashing, such as bulk transfers or preparing solutions, a full-face shield must be worn in addition to safety goggles.[5][6]

    • Rationale: Goggles provide a seal around the eyes to protect against fine dust particles and splashes, which safety glasses do not. A face shield protects the entire face from direct splashes.[5]

  • Skin and Body Protection: The compound is a known skin irritant.[2] Full skin coverage is mandatory.

    • Protocol:

      • Wear a flame-resistant laboratory coat with long sleeves and tight-fitting knit cuffs.[2][7]

      • Don chemically resistant gloves, such as nitrile or neoprene, ensuring they are inspected for tears or punctures before each use.[6]

      • When double-gloving for added protection, wear the inner glove cuff under the lab coat sleeve and the outer glove cuff over the sleeve to create a complete seal.[7]

      • Wear appropriate protective clothing to prevent all skin exposure.[4]

    • Rationale: Nitrile gloves provide excellent resistance against a wide range of chemicals and are a standard in laboratory settings. The double-gloving technique provides a fail-safe and minimizes contamination of the lab coat sleeve.[7]

  • Respiratory Protection: As a solid, this compound can become airborne as dust, posing a respiratory irritation risk.[2][8]

    • Protocol: All handling of the solid compound (e.g., weighing, transferring) must be conducted in a certified chemical fume hood or other well-ventilated area to minimize dust generation.[4] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is required.[3][6]

    • Rationale: A fume hood provides engineering control to capture dust at the source. A respirator serves as a personal barrier when engineering controls are insufficient, preventing the inhalation of irritant particles.[4]

The following diagram illustrates the logical flow for selecting and using appropriate PPE.

PPE_Workflow cluster_assessment 1. Hazard Assessment cluster_selection 2. PPE Selection cluster_operation 3. Safe Operation Assess Review SDS: - H315 (Skin Irritation) - H319 (Eye Irritation) - H335 (Resp. Irritation) - H302 (Harmful if Swallowed) Eyes Eye Irritation (H319) Assess->Eyes Identifies Skin Skin Irritation (H315) Assess->Skin Identifies Resp Respiratory Irritation (H335) Assess->Resp Identifies Goggles Chemical Goggles (EN166 / NIOSH) Eyes->Goggles Requires Gloves Nitrile Gloves Skin->Gloves Requires Coat Lab Coat Skin->Coat Requires Hood Fume Hood or Respirator (N95+) Resp->Hood Requires Handle Perform Work Goggles->Handle Gloves->Handle Coat->Handle Hood->Handle Decon Decontaminate & Doff PPE Handle->Decon On Completion

Caption: PPE selection workflow based on GHS hazard assessment.

Operational and Disposal Plans: From Benchtop to Waste Stream

A safe experiment is one that is planned from start to finish, including cleanup and disposal.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that a safety shower and eyewash station are accessible and functional.[6]

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents before retrieving the chemical.

    • Properly don all required PPE as described in Section 2.

  • Execution (Weighing and Transfer):

    • Perform all manipulations that may generate dust, such as weighing and transferring the solid, inside a chemical fume hood to minimize inhalation exposure.[4]

    • Use spark-proof tools and avoid sources of ignition.[2]

    • Keep the container tightly closed when not in use.[2][4]

    • Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke in the work area.[2]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][4]

    • Decontaminate all work surfaces and equipment.

    • Carefully doff PPE, removing gloves last using a technique that avoids touching the outer surface.[6]

    • Launder contaminated clothing separately before reuse.[4]

Emergency Procedures: A Plan for the Unexpected
  • Spill Response:

    • Evacuate personnel from the immediate area and ensure adequate ventilation.[2]

    • Wearing full PPE (including respiratory protection), contain the spill.

    • Carefully sweep up the solid material, avoiding dust generation.[4] Use a wet-brushing method or an electrically protected vacuum cleaner if available.[9]

    • Collect the spilled material in a suitable, labeled, and closed container for disposal.[2]

    • Do not allow the chemical to enter drains or waterways.[2]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]

    • If on Skin: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical help.[2][4]

    • If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]

Waste Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All surplus this compound and materials heavily contaminated with it must be disposed of as hazardous chemical waste.

    • Protocol: Place the material in a suitable, sealed, and clearly labeled container.[2] Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2]

  • Contaminated Materials: This includes items like used gloves, weigh paper, and disposable lab coats.

    • Protocol: These items should be collected in a designated, sealed waste container and disposed of as hazardous waste.

  • Packaging: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[2] The rinsate should be collected as hazardous waste.

The following diagram outlines the complete handling and disposal lifecycle for the compound.

Handling_Lifecycle cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase Prep Area Prep & PPE Donning Weigh Weigh & Transfer (in Fume Hood) Prep->Weigh Experiment Perform Experiment Weigh->Experiment Decon Decontaminate Surfaces Experiment->Decon Waste Segregate Waste Decon->Waste Doff Doff PPE Waste->Doff ChemWaste Dispose of Chemical Waste (Licensed Vendor) Waste->ChemWaste Chemicals ContamWaste Dispose of Contaminated PPE (Hazardous Waste) Waste->ContamWaste PPE/Materials

Caption: The complete lifecycle for handling and disposal.

By integrating this expert-level guidance into your laboratory's standard operating procedures, you build a foundation of safety and trust. This allows your team to focus on what matters most: advancing science and achieving groundbreaking results.

References

  • 4-aminopyridine - SD Fine-Chem. SD Fine-Chem Ltd. [Link]
  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
  • Safety D
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
  • PYRIDINE.
  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents.
  • Pyridazine - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
  • 6-Amino-3-chloropyridazine. PubChem - National Institutes of Health (NIH). [Link]
  • SAFETY D
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • MSDS of 6-methylpyridazine-3-carboxylic acid. Capot Chemical. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.